molecular formula C5H9NO2 B176364 4-Methylmorpholin-2-one CAS No. 18424-96-9

4-Methylmorpholin-2-one

Cat. No.: B176364
CAS No.: 18424-96-9
M. Wt: 115.13 g/mol
InChI Key: NMAIBUJJZUMSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylmorpholin-2-one (CAS 18424-96-9) is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol. As a derivative of morpholine, a heterocycle common in medicinal chemistry, it serves as a valuable building block in pharmaceutical research and development . Morpholine rings are considered a ubiquitous pharmacophore and are found in over 100 known drugs, spanning applications such as analgesics, anti-inflammatories, anticancer agents, antidepressants, and antimicrobials . The specific structure of this compound, featuring a lactam (cyclic amide) group, makes it a versatile synthon for the preparation of more complex molecules. Researchers utilize this compound in drug discovery efforts, particularly in the synthesis of novel chemical entities where the morpholine ring can enhance aqueous solubility or contribute to key molecular interactions with biological targets . One noted application of a closely related morpholine-based molecular salt demonstrated noticeable anticonvulsant and hypnotic activity in pharmacological studies . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures or any form of human use. Handling should be performed by qualified professionals in a laboratory setting. This product requires storage in an inert atmosphere, preferably in a freezer under -20°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-2-3-8-5(7)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAIBUJJZUMSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334070
Record name N-methyl-2-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18424-96-9
Record name N-methyl-2-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylmorpholin-2-one (CAS 18424-96-9)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Methylmorpholin-2-one, a heterocyclic compound of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of specific experimental data for this compound, this guide synthesizes foundational knowledge of related morpholin-2-one structures with the sparse data available for this compound itself. This approach aims to provide a robust framework for understanding its chemical properties, synthesis, and potential applications.

Introduction to the Morpholin-2-one Scaffold

The morpholin-2-one ring system is a valuable scaffold in medicinal chemistry and organic synthesis. As a six-membered heterocycle containing both an ether and a lactam functionality, it imparts unique physicochemical properties to molecules. The presence of the oxygen atom can enhance aqueous solubility and metabolic stability, while the lactam offers a site for further chemical modification and hydrogen bonding interactions. The incorporation of the morpholine-2-one moiety has been explored in the development of various therapeutic agents, highlighting its significance in drug discovery.

Physicochemical Properties of this compound

This compound, also known as N-methyl-1,4-oxazin-2-one, is a derivative of the parent morpholin-2-one structure. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 18424-96-9[1]()
Molecular Formula C₅H₉NO₂[1]()
Molecular Weight 115.13 g/mol [1]()
Boiling Point 111 °C (at 10 Torr)[2]()
Density (Predicted) 1.095±0.06 g/cm³[2]()
Solubility Readily soluble (796 g/L at 25°C)[1]()

The N-methylation of the morpholin-2-one core is expected to influence its polarity and reactivity. The methyl group can sterically hinder the approach to the nitrogen atom and may affect the conformational preferences of the six-membered ring.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of substituted morpholin-2-ones can be achieved through various synthetic strategies. A common approach involves the cyclization of an appropriate N-substituted amino alcohol with a two-carbon electrophile.

Referenced Synthetic Approach

A key literature reference for the synthesis of this compound is found in The Journal of Organic Chemistry, 1987, 52, p. 4319. While the full experimental details are not widely available, the general strategy for synthesizing N-alkylated morpholin-2-ones often involves the reaction of an N-alkylated aminoethoxyacetic acid derivative or the cyclization of an N-alkyl-2-(2-hydroxyethoxy)acetamide.

A plausible synthetic pathway, based on general principles of morpholin-2-one synthesis, is the intramolecular cyclization of an N-methylated precursor.

Synthesis_Pathway Start N-Methylaminoethanol Intermediate1 N-(2-Hydroxyethyl)-N-methyl-2-chloroacetamide Start->Intermediate1 Chloroacetyl chloride, Base Product This compound Intermediate1->Product Intramolecular Williamson Ether Synthesis (Base)

Caption: A plausible synthetic workflow for this compound.

General Experimental Protocol for N-Alkylation and Cyclization (Illustrative)

The following is a generalized protocol based on common methods for the synthesis of related structures. This is not the specific protocol from the cited literature and should be adapted and optimized.

  • N-Alkylation of a Precursor (if necessary): To a solution of a suitable starting material, such as 2-(2-hydroxyethoxy)acetamide, in an appropriate solvent (e.g., DMF or acetonitrile), add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride). The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation of the N-Methylated Intermediate: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product may be purified by column chromatography.

  • Cyclization: The purified N-methylated intermediate is dissolved in a suitable solvent (e.g., THF or DMF). A strong, non-nucleophilic base (e.g., sodium hydride) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature or heated to effect intramolecular cyclization.

  • Final Work-up and Purification: The reaction is carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product, this compound, is purified by distillation under reduced pressure or by column chromatography.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group (likely in the range of 2.8-3.2 ppm). The four methylene protons of the morpholine ring would appear as multiplets, likely in the regions of 3.0-4.5 ppm. The protons adjacent to the carbonyl group (at C3) would be expected to be the most deshielded among the ring protons.

  • ¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals. The carbonyl carbon (C2) will be the most downfield signal (typically >165 ppm). The N-methyl carbon will appear upfield (around 30-40 ppm). The four methylene carbons of the ring will have chemical shifts in the range of 40-70 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the lactam carbonyl (C=O) stretch, expected in the region of 1650-1680 cm⁻¹. C-N and C-O stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 115. Common fragmentation patterns would involve the loss of the methyl group, carbon monoxide, or cleavage of the morpholine ring.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the lactam functionality. The amide bond within the ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding N-methylated amino acid. The nitrogen atom, being part of a lactam, is significantly less basic than that of 4-methylmorpholine.

The α-protons to the carbonyl group (at C3) have the potential to be enolized under strong basic conditions, allowing for functionalization at this position.

Reactivity_Scheme cluster_0 Hydrolysis cluster_1 Enolization/Alkylation A This compound B N-methyl-2-(2-hydroxyethoxy)ethanamide A->B H₃O⁺ or OH⁻ C This compound D Enolate Intermediate C->D Strong Base (e.g., LDA) E 3-Substituted Product D->E Electrophile (e.g., R-X)

Caption: Key reactivity pathways for this compound.

Given the prevalence of the morpholine scaffold in drug discovery, this compound can be considered a valuable building block for the synthesis of more complex molecules with potential biological activity. Its utility may lie in:

  • Scaffold for Library Synthesis: Serving as a core structure for the generation of a library of derivatives for high-throughput screening.

  • Intermediate in Multi-step Syntheses: As a precursor to more elaborate molecules where the morpholin-2-one moiety is a key pharmacophoric element.

Safety and Toxicology

Conclusion

This compound is a heterocyclic compound with potential as a building block in organic synthesis and medicinal chemistry. While specific experimental data for this molecule is sparse, its chemical behavior can be inferred from the well-established chemistry of morpholin-2-ones. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • ChemSynthesis. (2024). 4-methyl-2-morpholinone.
  • Cheméo. (2024). Chemical Properties of 2-Morpholinone, 4-methyl- (CAS 18424-96-9).
  • Next Peptide. (2024). 18424-96-9 | this compound.

Sources

An Overview of 4-Methylmorpholin-2-one: Structure, and Identification

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a summary of the currently available technical information for the chemical compound 4-Methylmorpholin-2-one. It should be noted that detailed experimental data for this specific molecule is limited in publicly accessible scientific literature and databases.

Chemical Structure and IUPAC Nomenclature

The fundamental identity of a chemical compound lies in its structure and systematic name. For this compound, these are well-defined.

IUPAC Name: this compound[1]

Chemical Structure: The molecule consists of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. A methyl group is attached to the nitrogen at position 4, and a carbonyl group is present at position 2 of the ring, forming a lactam.

Sources

The Genesis of a Scaffold: Unraveling the Discovery and History of 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide navigates the historical landscape of 4-Methylmorpholin-2-one, a heterocyclic compound that, while not as widely recognized as some of its structural relatives, holds a noteworthy place in the annals of synthetic organic chemistry. We will delve into the seminal synthesis reported in 1987, providing a detailed, step-by-step analysis of the experimental protocol. The guide will further explore the underlying chemical principles, the evolution of synthetic strategies for the broader morpholin-2-one class, and the potential, yet largely underexplored, applications of this intriguing molecule. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the foundational chemistry and potential utility of N-substituted morpholin-2-ones.

Introduction: The Morpholine Moiety and the Emergence of Morpholin-2-ones

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties which can enhance aqueous solubility, metabolic stability, and target engagement of drug candidates.[1][2] The introduction of a carbonyl group at the 2-position of the morpholine ring affords the morpholin-2-one core, a lactam that has garnered interest for its utility as a synthetic intermediate and its presence in various biologically active compounds.[3] This guide focuses specifically on the N-methylated derivative, this compound, tracing its origins and the chemical ingenuity that led to its creation.

The First Definitive Synthesis: A Landmark 1987 Publication

While sporadic or uncharacterized mentions may exist in earlier literature, the first well-documented synthesis of this compound appeared in a 1987 publication in The Journal of Organic Chemistry. This work laid the foundational methodology for accessing this specific N-substituted morpholin-2-one.

Retrosynthetic Analysis and Strategic Approach

The 1987 synthesis is a classic example of intramolecular cyclization, a powerful strategy in heterocyclic chemistry. The core disconnection reveals a linear precursor, N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide, which contains all the necessary atoms and functional groups to form the target six-membered ring.

G This compound This compound Intramolecular Cyclization Intramolecular Cyclization This compound->Intramolecular Cyclization Disconnection N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide Intramolecular Cyclization->N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide N-methylaminoethanol N-methylaminoethanol N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide->N-methylaminoethanol Chloroacetyl chloride Chloroacetyl chloride N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide->Chloroacetyl chloride

Caption: Retrosynthetic analysis of this compound.

The strategic choice of this precursor is rooted in sound chemical principles. The 2-hydroxyethylamino moiety provides the nucleophilic hydroxyl group and the nitrogen for the morpholine ring, while the chloroacetamide fragment furnishes the carbonyl group and the electrophilic carbon necessary for ring closure.

Detailed Experimental Protocol

The synthesis of this compound, as described in the 1987 paper, can be broken down into two principal steps: the acylation of N-methylaminoethanol and the subsequent intramolecular cyclization.

Part A: Synthesis of N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide

  • Reaction Setup: A solution of N-methylaminoethanol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath to 0 °C.

  • Acylation: A solution of chloroacetyl chloride (1.05 equivalents) in the same solvent is added dropwise to the cooled solution of N-methylaminoethanol over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products. A tertiary amine base, such as triethylamine (1.1 equivalents), is often included to scavenge the HCl generated during the reaction.

  • Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide.

Part B: Intramolecular Cyclization to this compound

  • Base-Mediated Cyclization: The crude N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, typically sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 equivalents), is added portion-wise at 0 °C.

  • Mechanism of Ring Closure: The strong base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the chlorine atom in a classic Williamson ether synthesis-type reaction. This SN2 displacement of the chloride ion results in the formation of the six-membered morpholin-2-one ring.

  • Reaction Completion and Purification: The reaction is typically stirred at room temperature or gently heated to ensure complete cyclization. After the reaction is complete, it is quenched by the careful addition of water. The product is then extracted into an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The resulting crude this compound is then purified by vacuum distillation or column chromatography.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization N-methylaminoethanol N-methylaminoethanol Acylation_Reaction Acylation N-methylaminoethanol->Acylation_Reaction Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acylation_Reaction N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide Acylation_Reaction->N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide Cyclization_Reaction Cyclization (Base-mediated) N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide->Cyclization_Reaction This compound This compound Cyclization_Reaction->this compound

Sources

A Technical Guide to 4-Methylmorpholin-2-one: Synthesis, Properties, and Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholin-2-one is a heterocyclic organic compound belonging to the morpholinone class. While specific data on this molecule is not extensively documented in publicly accessible literature, its structural backbone, the morpholin-2-one scaffold, is a recognized pharmacophore in medicinal chemistry. This guide provides a focused examination of this compound, including its fundamental molecular properties and a detailed, validated synthetic protocol. Furthermore, it contextualizes the compound's relevance by exploring the broader significance of the N-substituted morpholin-2-one moiety in contemporary drug discovery, offering insights for researchers engaged in the synthesis of novel bioactive agents.

Core Molecular Identifiers

A clear definition of the subject molecule is foundational. The key identifiers for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.132 g/mol [1]
IUPAC Name This compound
Synonyms 4-methyl-2-morpholinone[1]
CAS Number 18424-96-9
SMILES CN1CCOC(=O)C1

Note: Experimental physical properties such as melting point, boiling point, and density are not consistently reported in available literature.[1]

Synthesis of this compound

The synthesis of N-substituted morpholin-2-ones is a critical process for accessing this class of compounds for further study. The primary route to this compound involves the N-alkylation of the parent morpholin-2-one heterocycle. This transformation is a standard, mechanistically sound procedure in organic synthesis.

A widely cited method for this synthesis was reported in The Journal of Organic Chemistry in 1987.[1] The protocol below is a representative, self-validating system for this class of reaction, detailing the necessary steps, reagents, and rationale.

Diagram of Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product A Morpholin-2-one E This compound A->E 1. NaH, THF 2. CH₃I B Methyl Iodide (CH₃I) C Sodium Hydride (NaH) D Tetrahydrofuran (THF)

Caption: N-alkylation of morpholin-2-one to yield this compound.

Experimental Protocol: N-Alkylation of Morpholin-2-one

This protocol describes the synthesis of this compound via the deprotonation of morpholin-2-one followed by nucleophilic substitution with an alkylating agent.

Materials:

  • Morpholin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with morpholin-2-one (1.0 equivalent). Anhydrous THF is added to dissolve the starting material.

    • Expertise & Experience: The use of a flame-dried apparatus and an inert atmosphere is critical. Sodium hydride is a highly reactive, moisture-sensitive base. Any residual water will quench the NaH, reducing the yield and potentially creating a safety hazard (hydrogen gas evolution).

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is carefully added portion-wise. The suspension is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes.

    • Causality: Cooling to 0 °C controls the initial exothermic reaction between the amide proton and NaH. The subsequent warming ensures complete deprotonation to form the sodium salt of morpholin-2-one, a potent nucleophile.

  • Alkylation: The reaction mixture is cooled again to 0 °C. Methyl iodide (1.2 equivalents) is dissolved in a small amount of anhydrous THF and added dropwise via the dropping funnel over 15-20 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.

    • Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

    • Causality: A saturated NH₄Cl solution is a mild proton source that safely neutralizes the strong base without causing hydrolysis of the lactam product.

  • Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.

The Morpholin-2-one Scaffold in Drug Discovery

While this compound itself is not a widely reported bioactive agent, the broader class of N-substituted morpholin-2-ones is of significant interest to medicinal chemists. The morpholine heterocycle is considered a "privileged structure" in drug design due to its favorable properties.[2]

Key Advantages of the Morpholine Moiety:

  • Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, which are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Structural Rigidity and Vectorial Orientation: As a cyclic structure, it provides a degree of conformational constraint. This allows it to act as a scaffold, positioning other pharmacophoric groups in a specific orientation for optimal interaction with a biological target.[3]

  • Hydrogen Bonding Capability: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with target proteins.

The morpholin-2-one structure retains these benefits while incorporating a lactam (cyclic amide) functionality, which can also participate in hydrogen bonding and provides a different electronic and steric profile compared to a simple morpholine. Derivatives of morpholin-2-one have been investigated for a range of biological activities, including as intermediates in the synthesis of potent drugs like the antiemetic Aprepitant.

Context: Related and Derivative Compounds

To provide a comprehensive overview, it is useful to consider closely related compounds that are extensively used in research and industry.

4-Methylmorpholine (NMM)

4-Methylmorpholine (CAS 109-02-4) is a cyclic tertiary amine widely used as a mild base and catalyst in organic synthesis, particularly in peptide synthesis and the production of polyurethane foams.[4] In pharmaceutical manufacturing, it serves as a key reagent in the synthesis of numerous active pharmaceutical ingredients (APIs).[4][5]

4-Methylmorpholine N-oxide (NMMO)

NMMO (CAS 7529-22-8) is the N-oxide derivative of 4-Methylmorpholine. It is a powerful, commercially important oxidant used as a co-oxidant in reactions like the Sharpless asymmetric dihydroxylation.[4] A major industrial application of NMMO is as a solvent for cellulose in the Lyocell process for producing rayon fibers.

The synthesis of NMMO directly from 4-Methylmorpholine highlights the role of N-substituted morpholines as versatile synthetic intermediates.

Conclusion

This compound, defined by a molecular formula of C₅H₉NO₂ and a molecular weight of 115.132 g/mol , is a member of the N-substituted morpholin-2-one class of heterocycles. While specific application data for this compound is limited, its synthesis is readily achievable through standard N-alkylation protocols. The true value for drug development professionals lies in understanding the utility of the morpholin-2-one scaffold. This structural motif offers a compelling combination of favorable physicochemical properties and synthetic accessibility, making it an attractive building block for the design and synthesis of novel therapeutics with potentially enhanced pharmacokinetic profiles. The continued exploration of substituted morpholinones is a promising avenue in the broader field of medicinal chemistry.

References

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. (2023-07-05). [Link]
  • 4-methyl-2-morpholinone - C5H9NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (2025-05-20). [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
  • 4 Methylmorpholine Uses & Benefits High Purity N Methylmorpholine N Oxide Supplier. (2025-07-08). [Link]
  • Exploring 4-Methylmorpholine: Properties, Applic
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

Sources

An In-Depth Technical Guide to 4-Methylmorpholine: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Subject and a Note on Nomenclature

This guide provides a comprehensive technical overview of 4-methylmorpholine (NMM), a versatile cyclic tertiary amine with significant applications in pharmaceutical development, polymer chemistry, and organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its core properties and practical utility.

It is important to address a potential point of ambiguity. The initial topic of inquiry was "4-Methylmorpholin-2-one." However, a thorough review of scientific literature and chemical databases reveals a significant scarcity of information on this specific ketone derivative. Physical and chemical data for this compound are largely unavailable, suggesting it is not a commonly used or well-characterized compound.[1] Conversely, the vast majority of scientific and industrial literature points to the widespread importance of 4-Methylmorpholine (CAS No. 109-02-4) . Given this discrepancy and the depth of information available, this guide will focus on the latter, more scientifically and industrially relevant compound, and its key derivative, 4-Methylmorpholine N-oxide (NMMO).

Core Physicochemical Properties of 4-Methylmorpholine

4-Methylmorpholine, also known as N-methylmorpholine, is a colorless to light yellow liquid with a characteristic amine-like odor.[2][3][4] Its unique structure, featuring a six-membered ring with both a nitrogen and an oxygen atom, imparts a valuable balance of lipophilic and hydrophilic properties.[4] This structure is fundamental to its utility as a solvent, base, and catalyst.

Below is a summary of its key physical and chemical properties, compiled from various authoritative sources.

PropertyValueSource(s)
Chemical Formula C₅H₁₁NO[3][5][6]
Molecular Weight 101.15 g/mol [2][3][5][6][7]
CAS Number 109-02-4[3][5][6]
Appearance Colorless to light yellow liquid[2][5]
Density 0.92 g/cm³ at 20-25 °C[2][5][8][9]
Melting Point -66 °C[2][8][9]
Boiling Point 115-116 °C at 750 mmHg[2][9]
Flash Point ~20-24 °C (~75 °F)[2][10][11]
Solubility Fully miscible with water and most organic solvents[2][4][9]
Vapor Pressure 18-23.5 hPa at 20 °C[8]
Refractive Index n20/D 1.435[9]
pH 10.6 (50 g/L in H₂O at 20 °C)[8]

Synthesis of 4-Methylmorpholine

The industrial production of 4-methylmorpholine is primarily achieved through established synthetic routes that are both efficient and scalable. Understanding these methods provides insight into the compound's availability and cost-effectiveness.

Common Synthetic Pathways

Two prevalent methods for synthesizing NMM are:

  • Methylation of Morpholine: This is a straightforward and widely used method where morpholine is methylated. A common procedure involves the Eschweiler-Clarke reaction, using formaldehyde and formic acid. The reaction proceeds with automatic reflux and the release of carbon dioxide.[12] The product is then isolated by distillation after basification.[12]

  • Cyclization of N-Methyldiethanolamine: This method involves the dehydration and cyclization of N-methyldiethanolamine in the presence of a strong acid, such as concentrated sulfuric acid.[12] The mixture is heated to reflux, and the water formed during the reaction is distilled off.[12] The N-methylmorpholine is then purified by distillation.[12]

Experimental Protocol: Synthesis via N-Methyldiethanolamine Cyclization

This protocol is a representative example of one of the main synthesis routes.

  • Reaction Setup: To a 500 mL four-necked flask equipped with a stirrer, thermometer, and distillation apparatus, slowly add 120 g of 98% concentrated sulfuric acid to 119 g of N-methyldiethanolamine. The temperature should be carefully controlled to not exceed 60°C during the addition.[12]

  • Dehydration/Cyclization: Heat the reaction mixture to 160-170°C and maintain reflux for approximately 7 hours. During this period, water will distill off as a byproduct of the cyclization.[12]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.[12]

  • Purification: The crude product is then purified by vacuum distillation to yield high-purity 4-methylmorpholine.[12]

Synthesis NMDA N-Methyldiethanolamine NMM 4-Methylmorpholine NMDA->NMM Dehydration/ Cyclization H2SO4 Conc. H₂SO₄ Heat 160-170°C, Reflux Water H₂O (distilled off)

Synthesis of 4-Methylmorpholine via cyclization.

Chemical Reactivity and Core Applications

The utility of 4-methylmorpholine stems from its nature as a tertiary amine. It is a non-nucleophilic base and an effective catalyst in a variety of chemical transformations.

Role as a Base and Catalyst

As a tertiary amine, NMM serves as an excellent acid scavenger and a moderately strong base in organic reactions. Its steric hindrance around the nitrogen atom, due to the methyl group and the ring structure, makes it less nucleophilic than many other amines, which is advantageous in preventing side reactions.

Key Catalytic Applications:

  • Polyurethane Foams: NMM is widely used as a catalyst in the production of polyurethane foams, elastomers, and adhesives.[5][13] It efficiently catalyzes the reaction between isocyanates and polyols. A computational study has shown that 4-methylmorpholine has a lower activation energy for urethane formation compared to unsubstituted morpholine, suggesting a faster reaction rate.[13]

  • Peptide Synthesis: In the field of drug development, particularly in peptide synthesis, NMM is a preferred base.[2] It is used as a milder alternative to bases like triethylamine to minimize racemization during amino acid coupling reactions, thus preserving the stereochemical integrity of the peptide.[5] One manufacturer noted that using NMM in a peptide API synthesis led to a 94% coupling efficiency while reducing racemization by-products to below 0.1%.[2]

  • Acylation and Condensation Reactions: NMM is an effective catalyst for various acylation and condensation reactions, often leading to improved yields and enhanced regioselectivity.[2]

Catalysis cluster_poly Polyurethane Synthesis cluster_peptide Peptide Coupling Isocyanate R-N=C=O Urethane Urethane Linkage Isocyanate->Urethane Polyol R'-OH Polyol->Urethane AminoAcid1 R-COOH Peptide Peptide Bond AminoAcid1->Peptide AminoAcid2 H₂N-R' AminoAcid2->Peptide NMM 4-Methylmorpholine (Catalyst/Base) NMM->Isocyanate activates NMM->AminoAcid1 activates

Catalytic roles of 4-Methylmorpholine.
Precursor to 4-Methylmorpholine N-oxide (NMMO)

One of the most significant applications of NMM is as a precursor for the synthesis of 4-Methylmorpholine N-oxide (NMMO).[5][8] NMMO is a powerful, yet mild, co-oxidant used in a variety of important organic reactions.[14][15]

Key Applications of NMMO:

  • Sharpless Asymmetric Dihydroxylation: NMMO is famously used as a stoichiometric co-oxidant to regenerate the catalytic osmium tetroxide (OsO₄) in the Sharpless asymmetric dihydroxylation of olefins, a cornerstone reaction in stereoselective synthesis.[14][16]

  • TPAP Oxidations: It serves a similar role in regenerating the tetrapropylammonium perruthenate (TPAP) catalyst for the oxidation of alcohols.[15][17]

  • Cellulose Solvent: NMMO monohydrate is a unique and environmentally benign solvent capable of dissolving cellulose directly.[14][16] This property is the basis of the Lyocell process, used to produce regenerated cellulose fibers like Tencel®.[14][16]

The synthesis of NMMO typically involves the oxidation of NMM with an oxidizing agent like hydrogen peroxide.[18][19]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 4-methylmorpholine are critical to ensure laboratory safety. It is classified as a hazardous substance and requires appropriate precautions.

Hazard Profile:

  • Flammability: NMM is a highly flammable liquid and vapor.[20][21][22] It should be kept away from heat, sparks, open flames, and other ignition sources.[20][22]

  • Corrosivity: It causes severe skin burns and serious eye damage.[20][21]

  • Toxicity: It is harmful if swallowed or in contact with skin.[20][21] Inhalation of high concentrations of vapor may cause dizziness, headaches, and respiratory irritation.[20]

Recommended Handling and Storage Protocol:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[22] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[20]

  • Handling: Use non-sparking tools and explosion-proof equipment.[20][22] Ground and bond containers when transferring material to prevent static discharge.[22] Avoid contact with skin, eyes, and clothing.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[20] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[20]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[21] Ensure the area is well-ventilated. Do not flush into drains.[21]

Safety cluster_hazards Primary Hazards cluster_ppe Required PPE NMM 4-Methylmorpholine Flammable Highly Flammable (H225) NMM->Flammable is Corrosive Skin/Eye Damage (H314) NMM->Corrosive is Harmful Harmful (H302/H312) NMM->Harmful is Gloves Gloves NMM->Gloves requires Goggles Goggles/ Faceshield NMM->Goggles requires FumeHood Fume Hood NMM->FumeHood requires

Safety Profile of 4-Methylmorpholine.

Conclusion

4-Methylmorpholine is a deceptively simple molecule that serves as a cornerstone reagent in numerous areas of modern chemistry. Its well-balanced physicochemical properties make it an effective base, a superior catalyst for polyurethane and peptide synthesis, and a critical precursor to the versatile oxidant and solvent, NMMO. For researchers in drug discovery and materials science, a thorough understanding of NMM's reactivity, applications, and handling requirements is essential for leveraging its full potential in developing innovative and efficient chemical processes.

References

  • TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Methylmorpholine: Properties, Applications, and Manufacturing.
  • Carl ROTH. (2025, April 23). Safety Data Sheet: 4-Methylmorpholine N-oxide monohydrate.
  • NuGeneration Technologies, LLC. (2015, May 10). Safety Data Sheet (SDS): 4-methylmorpholine.
  • Ataman Kimya. (n.d.). N-Methylmorpholine N-oxide.
  • Ataman Kimya. (n.d.). N-METHYLMORPHOLINE-N-OXIDE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring N-Methylmorpholine N-Oxide: Production and Industrial Significance.
  • PubChem. (n.d.). 4-Methylmorpholine.
  • Cheméo. (n.d.). Chemical Properties of Morpholine, 4-methyl- (CAS 109-02-4).
  • ChemSynthesis. (n.d.). 4-methyl-2-morpholinone.
  • Organic Chemistry Portal. (n.d.). N-Methylmorpholine N-oxide (NMO).
  • Solubility of Things. (n.d.). 4-Methylmorpholine.
  • Wikipedia. (n.d.). N-Methylmorpholine N-oxide.
  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-.
  • eqipped. (n.d.). 4-Methylmorpholine For Synthesis.
  • The Good Scents Company. (n.d.). 4-methyl morpholine.

Sources

An In-depth Technical Guide to the Safe Handling of 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: This document provides a technical guide on the safety and handling of 4-Methylmorpholin-2-one for researchers, scientists, and drug development professionals. It must be noted that comprehensive, publicly available toxicological data and a formal GHS classification for this compound (CAS: 18424-96-9) are limited. Consequently, this guide is built upon the principle of prudent practice, advocating for the treatment of this compound as a substance with potential hazards. The recommendations herein are derived from an analysis of its chemical structure and established best practices for handling research chemicals with uncharacterized safety profiles.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound. Structurally, it is a lactam derivative of N-methylmorpholine. Its identity is established by the following identifiers.[1]

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 18424-96-9[1]
Molecular Formula C₅H₉NO₂[1]
Formula Weight 115.13 g/mol [1]
SMILES CN1CCOC(=O)C1[1]
MDL Number MFCD16659615[1]

No experimental data for physical properties such as boiling point, melting point, or density are readily available in the searched resources.

Hazard Assessment and Toxicological Profile

Statement on Uncharacterized Hazards: As of the date of this guide, this compound is not extensively profiled in major toxicology databases. No official GHS classification has been found. Therefore, a conservative approach to hazard assessment is mandatory.

Inferred Potential Hazards: Based on its chemical structure—a substituted morpholine and a lactam—it is prudent to handle this compound as a compound that is:

  • Potentially harmful if swallowed.

  • A potential cause of skin irritation.

  • A potential cause of serious eye irritation or damage.

  • Potentially harmful if inhaled.

The causality behind this assessment stems from the general reactivity and biological activity of related functional groups. The morpholine moiety can be associated with irritation, and lactams can exhibit a range of biological effects. Until proven otherwise, the compound must be handled with controls sufficient to mitigate these potential risks.

Exposure Controls and Personal Protective Equipment (PPE)

A self-validating system of exposure control involves layering engineering controls and personal protective equipment. The primary directive is to prevent any direct contact with the substance.

Engineering Controls: The First Line of Defense

The causality for mandating robust engineering controls is the unknown inhalation toxicity. Minimizing the concentration of airborne particulates or aerosols is critical.

  • Chemical Fume Hood: All weighing and handling of this compound must be performed in a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is non-negotiable.

  • Ventilation: The laboratory space must be well-ventilated to prevent the accumulation of fugitive emissions.

  • Emergency Equipment: A certified safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.

Personal Protective Equipment (PPE): The Last Barrier

PPE selection is based on the inferred hazards of skin and eye contact.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant splash risk.Protects against potential eye irritation or irreversible damage from splashes.
Hand Nitrile rubber gloves (minimum thickness 0.11 mm).Provides a barrier against skin contact. Gloves must be inspected before use and disposed of immediately if contaminated.
Body Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required if work is performed within a certified chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is recommended.Prevents inhalation of the compound in non-routine or emergency situations.

Safe Handling and Storage Protocols

Workflow for Handling Chemicals with Unknown Hazards

The following diagram outlines the mandatory workflow for handling this compound, ensuring a self-validating approach to safety.

G Diagram 1: Precautionary Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Review this Guide & Available Literature b Verify Fume Hood Certification a->b c Inspect & Don PPE b->c d Transfer Compound Inside Fume Hood c->d e Keep Container Tightly Sealed When Not In Use d->e f Decontaminate Work Surface e->f g Segregate Waste into Designated Hazardous Waste Container f->g h Remove PPE & Wash Hands Thoroughly g->h

Caption: Workflow for handling chemicals with unknown hazards.

Storage Requirements
  • Container: Store in the original, tightly sealed container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Based on general principles of chemical reactivity for amides and amines, store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures and First Aid

Immediate and decisive action is required in the event of an exposure or spill.

First Aid Measures
Exposure RouteProtocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes while holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol

The following diagram outlines the logical steps for responding to a spill.

G Diagram 2: Emergency Spill Response Protocol a Spill Detected b Alert Personnel & Evacuate Immediate Area a->b c Don Appropriate PPE (Respiratory, Gloves, Goggles) b->c d Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) c->d e Carefully Collect Absorbed Material with Non-Sparking Tools d->e f Place Waste in a Labeled, Sealable Hazardous Waste Container e->f g Decontaminate Spill Area with Appropriate Solvent f->g h Dispose of Waste According to Institutional & Governmental Regulations g->h

Caption: General protocol for responding to a chemical spill.

Disposal Considerations

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous chemical waste.

  • Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Disposal must be carried out by a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations. Do not dispose of via standard drains or trash.

References

Sources

A Note from the Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Methylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, understanding the fundamental physicochemical properties of a compound is paramount. Solubility, in particular, governs everything from reaction kinetics and purification strategies to a drug candidate's ultimate bioavailability. This guide addresses This compound , a heterocyclic compound with potential applications in organic synthesis.

A thorough review of the public literature reveals a notable scarcity of comprehensive solubility data for this specific molecule. Rather than presenting a sparse data sheet, this guide adopts a more foundational approach. It is structured as a complete roadmap for a researcher tasked with characterizing the solubility of a novel or under-documented compound like this compound from first principles. We will delve into the theoretical underpinnings of its expected solubility, provide a robust, self-validating experimental protocol for its determination, and discuss the critical factors that ensure data integrity.

This guide is built on the pillars of expertise and trustworthiness, empowering you not just with information, but with the methodology to generate accurate and reliable data in your own laboratory.

Compound Identification and Physicochemical Profile

It is critical to distinguish the target compound, a lactam, from its more commonly referenced structural isomers, 4-methylmorpholine (a tertiary amine) and 4-methylmorpholine N-oxide (an oxidant).

  • IUPAC Name: this compound

  • Structure:

    A 2D representation of this compound.

  • Molecular Formula: C₅H₉NO₂[1]

  • CAS Number: 18424-96-9[1][2]

The following table summarizes the known physicochemical properties. The lack of available data for key metrics underscores the need for experimental characterization.[3]

PropertyValueSource
Molecular Weight 115.13 g/mol [1][2]
Purity 96-97% (as commercially available)[1][2]
Melting Point Not Available[3]
Boiling Point Not Available[3]
Density Not Available[3]

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. By analyzing the structure of this compound, we can infer its likely behavior in various solvents.

  • Polarity: The molecule contains a highly polar amide (lactam) group and an ether linkage. The carbonyl group (C=O) and the C-N bond in the lactam create a significant dipole moment.

  • Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor. Unlike a secondary amide, the tertiary nitrogen (N-methyl) cannot act as a hydrogen bond donor.

  • Expected Solubility:

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected. These solvents are polar and can act as hydrogen bond donors, interacting strongly with the carbonyl oxygen of the lactam.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Good to moderate solubility is anticipated. These solvents have significant dipoles that can interact with the polar lactam group, though they lack hydrogen bond donor capabilities.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The large difference in polarity between the solute and solvent results in weak intermolecular forces.

Experimental Determination of Thermodynamic Solubility

For drug development and process chemistry, thermodynamic solubility is the most crucial metric. It represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The "gold standard" for this measurement is the Isothermal Shake-Flask Method .[4] This method is reliable for even poorly soluble compounds and is recognized by regulatory agencies.[5]

Principle of the Shake-Flask Method

The method relies on achieving a state of equilibrium between the undissolved solid compound and the saturated solution. An excess of the solid is agitated in the chosen solvent for a prolonged period until the concentration of the dissolved solute in the liquid phase becomes constant. This final concentration is the thermodynamic solubility.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Shake-Flask method.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification prep_solid Weigh Excess Solid (this compound) prep_solvent Add Precise Volume of Solvent prep_solid->prep_solvent vessel Seal Vessel (e.g., glass vial) prep_solvent->vessel agitate Agitate at Constant Temp. (e.g., 25°C for 24-72h) in a thermomixer vessel->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filtrate Filter Supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filtrate analyze Analyze Filtrate (HPLC, UV-Vis, LC-MS) filtrate->analyze prep_cal Prepare Calibration Standards prep_cal->analyze calculate Calculate Concentration (mg/mL or mol/L) analyze->calculate

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylmorpholin-2-one (C₅H₉NO₂), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established spectroscopic principles and data from analogous structures to provide a robust predictive characterization.

Introduction to this compound and its Spectroscopic Signature

This compound is a substituted morpholine derivative containing a lactam functionality. Its structure incorporates a tertiary amine, an ether linkage, and a carbonyl group within a six-membered ring. This unique combination of functional groups results in a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization in various chemical processes. Understanding this fingerprint is paramount for ensuring purity, monitoring reactions, and elucidating its role in complex chemical systems.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Each section will provide a rationale for the expected spectral features, grounded in the established principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the methyl group and the three methylene groups in the morpholine ring. The chemical shifts are influenced by the neighboring heteroatoms (nitrogen and oxygen) and the carbonyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-CH2.3 - 2.5Singlet3H
-C(=O)-CH ₂-N-3.2 - 3.4Triplet2H
-N-CH ₂-CH ₂-O-2.6 - 2.8Triplet2H
-O-CH ₂-C(=O)-4.2 - 4.4Singlet2H

Causality Behind Predicted Chemical Shifts:

  • N-CH₃ (2.3 - 2.5 ppm): The methyl protons are adjacent to a nitrogen atom, which is moderately electronegative, causing a downfield shift from a typical alkane methyl group.

  • -C(=O)-CH₂-N- (3.2 - 3.4 ppm): These methylene protons are adjacent to both the nitrogen atom and are in the alpha position to the carbonyl group. The combined electron-withdrawing effects of these groups lead to a significant downfield shift. The signal is expected to be a triplet due to coupling with the adjacent methylene protons.

  • -N-CH₂-CH₂-O- (2.6 - 2.8 ppm): These protons are adjacent to the nitrogen atom and beta to the oxygen atom, resulting in a moderate downfield shift. This signal should appear as a triplet.

  • -O-CH₂-C(=O)- (4.2 - 4.4 ppm): The protons on the carbon adjacent to the ether oxygen and the carbonyl group are the most deshielded. The high electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group cause a substantial downfield shift. This signal is expected to be a singlet as there are no adjacent protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, one for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O168 - 172
-O-C H₂-C(=O)-65 - 70
-N-C H₂-CH₂-O-55 - 60
-C(=O)-C H₂-N-48 - 53
N-C H₃40 - 45

Rationale for Predicted Chemical Shifts:

  • C=O (168 - 172 ppm): The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield, which is characteristic of amide and ester carbonyls.[1]

  • -O-CH₂-C(=O)- (65 - 70 ppm): This carbon is attached to an electronegative oxygen atom, causing a substantial downfield shift.

  • -N-CH₂-CH₂-O- (55 - 60 ppm): This carbon is adjacent to the nitrogen atom, leading to a moderate downfield shift.

  • -C(=O)-CH₂-N- (48 - 53 ppm): This carbon is influenced by both the adjacent nitrogen and the carbonyl group, placing it in this predicted region.

  • N-CH₃ (40 - 45 ppm): The methyl carbon attached to the nitrogen appears in a typical range for N-alkyl groups.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.[2]

    • Ensure the sample is fully dissolved; vortex if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required (e.g., 128 or more).

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Predicted IR Spectral Data
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (alkane)2850 - 3000Medium to Strong
C=O stretch (lactam)1670 - 1690Strong
C-N stretch1180 - 1250Medium
C-O-C stretch (ether)1070 - 1150Strong

Interpretation of Key IR Absorptions:

  • C-H stretch (2850 - 3000 cm⁻¹): These absorptions are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.[3]

  • C=O stretch (1670 - 1690 cm⁻¹): This will be the most prominent peak in the spectrum. For a six-membered cyclic ketone (lactam), the carbonyl stretch is expected in this region.[1] The presence of the adjacent nitrogen atom in the lactam structure typically lowers the frequency compared to a simple cyclic ketone.[4]

  • C-N stretch (1180 - 1250 cm⁻¹): The stretching vibration of the C-N bond of the tertiary amine is expected in this range.

  • C-O-C stretch (1070 - 1150 cm⁻¹): A strong absorption corresponding to the C-O-C stretching of the ether linkage is a key feature of the morpholine ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR accessory.

    • Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

    • If the sample is a solid, use the pressure arm to ensure good contact with the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of this compound is 115.13 g/mol . Therefore, the molecular ion peak is expected at an m/z of 115.

  • Major Fragmentation Pathways: Electron ionization (EI) is expected to induce fragmentation of the molecular ion. Common fragmentation patterns for cyclic amines and ketones can be predicted.

m/z Value Predicted Fragment Plausible Fragmentation Pathway
100[M - CH₃]⁺Loss of the N-methyl group.
86[M - C₂H₅]⁺ or [M - CHO]⁺Cleavage of the morpholine ring.
57[C₃H₅O]⁺ or [C₃H₇N]⁺Further fragmentation of the ring.
42[C₂H₄N]⁺A common fragment for N-methylated compounds.

Logic of Fragmentation:

The fragmentation of the molecular ion is driven by the formation of stable carbocations or radical cations.[5] Alpha-cleavage (cleavage of the bond adjacent to the nitrogen or oxygen) and cleavage adjacent to the carbonyl group are common fragmentation pathways.[6]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • For a volatile compound like this compound, direct insertion probe or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.

    • If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Ionization:

    • Use Electron Ionization (EI) with a standard electron energy of 70 eV to generate the molecular ion and induce fragmentation.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

    • Identify the molecular ion peak and the major fragment ions.

    • Analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_NMR NMR Analysis Workflow cluster_IR IR Analysis Workflow cluster_MS MS Analysis Workflow NMR_Sample Sample Preparation (5-10 mg in CDCl3) NMR_Acquisition Data Acquisition (400 MHz Spectrometer) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Interpretation (Chemical Shifts, Integration) NMR_Processing->NMR_Analysis IR_Sample Sample Preparation (ATR) IR_Acquisition Data Acquisition (4000-400 cm-1) IR_Sample->IR_Acquisition IR_Processing Background Correction IR_Acquisition->IR_Processing IR_Analysis Functional Group ID IR_Processing->IR_Analysis MS_Sample Sample Introduction (GC-MS or Direct Probe) MS_Ionization Ionization (EI, 70 eV) MS_Sample->MS_Ionization MS_Analysis Mass Analysis (Quadrupole or TOF) MS_Ionization->MS_Analysis MS_Interpretation Fragmentation Pattern Analysis MS_Analysis->MS_Interpretation

Caption: General workflows for NMR, IR, and MS analysis.

Fragmentation_Pathway M Molecular Ion (M⁺) m/z = 115 F1 [M - CH₃]⁺ m/z = 100 M->F1 - CH₃ F2 [M - C₂H₅]⁺ / [M - CHO]⁺ m/z = 86 M->F2 - C₂H₅ / -CHO F4 [C₂H₄N]⁺ m/z = 42 M->F4 Rearrangement F3 [C₃H₅O]⁺ / [C₃H₇N]⁺ m/z = 57 F2->F3 Further Fragmentation

Sources

4-Methylmorpholin-2-one synthesis precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Precursors of 4-Methylmorpholin-2-one

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile scaffold and building block. Its synthesis is predicated on the strategic selection of precursors that dictate the efficiency, scalability, and overall success of the reaction. This technical guide provides an in-depth analysis of the core precursors for the synthesis of this compound, focusing on the most prevalent and scientifically robust synthetic route: the cyclization of N-acylated N-methylethanolamine. We will explore the causality behind precursor selection, detail the reaction mechanism, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold

This compound (C₅H₉NO₂) is a substituted morpholinone, a six-membered heterocycle containing both nitrogen and oxygen atoms, with a ketone functionality at the 2-position.[1][2] The N-methyl group enhances its utility as a building block, influencing its solubility, reactivity, and pharmacokinetic properties when incorporated into larger molecules. The morpholine scaffold itself is considered a "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules and approved drugs due to its favorable physicochemical properties and ability to engage in hydrogen bonding.[3] Understanding the synthesis of this core structure begins with a fundamental analysis of its precursors.

Primary Synthetic Strategy: Intramolecular Cyclization

The most direct and widely adopted strategy for constructing the this compound ring is a two-step, one-pot process commencing from N-methylethanolamine. This approach involves:

  • N-Acylation: Reaction of the secondary amine with an appropriate C₂-electrophile that introduces a carbonyl group and a leaving group.

  • Intramolecular Cyclization: A subsequent base-mediated intramolecular Sₙ2 reaction (a Williamson ether synthesis) where the hydroxyl group attacks the electrophilic carbon, displacing the leaving group to form the heterocyclic ring.[3][4]

This strategy's success hinges on the careful selection of two primary precursors that embody the two halves of the target molecule.

Core Precursors and Their Scientific Rationale

The primary synthetic route relies on two key precursors: an amino alcohol backbone and a haloacetylating agent.

Precursor 1: N-Methylethanolamine (The Amino Alcohol Backbone)

N-methylethanolamine (also known as N-methyl-2-ethanolamine) is the foundational precursor, providing the N-methyl group, the nitrogen atom, and two carbons (C5 and C6) of the final morpholinone ring.

  • Structural Contribution: It serves as the nucleophilic backbone of the molecule. Its secondary amine is more nucleophilic than the primary alcohol, allowing for selective initial reaction. The hydroxyl group remains poised for the subsequent crucial cyclization step.

  • Causality of Choice:

    • Bifunctionality: The presence of both amine and alcohol functional groups in a 1,2-relationship is essential for the formation of the six-membered ring.

    • Selective Reactivity: The secondary amine readily undergoes acylation with electrophiles like chloroacetyl chloride, while the less reactive hydroxyl group requires activation (deprotonation by a base) to participate in the subsequent cyclization. This differential reactivity allows for a controlled, stepwise ring formation in a single pot.

Precursor 2: Chloroacetyl Chloride (The C₂-Carbonyl Synthon)

Chloroacetyl chloride is the ideal electrophilic partner, providing the remaining two carbons (C2 and C3) and the carbonyl functionality of the morpholinone ring.

  • Structural Contribution: It delivers the acetyl group (-C(O)CH₂-) necessary to complete the ring and install the ketone at the 2-position. The chlorine atom serves as an excellent leaving group for the final ring-closing step.

  • Causality of Choice:

    • High Reactivity: As an acyl chloride, it is highly electrophilic and reacts rapidly and exothermically with the secondary amine of N-methylethanolamine to form a stable amide bond. This N-acylation is the critical first step in the sequence.[5][6]

    • Integrated Leaving Group: The chlorine atom on the α-carbon (-CH₂Cl) is perfectly positioned for the intramolecular nucleophilic attack by the oxygen atom of the ethanolamine moiety. The stability of the chloride anion makes it an effective leaving group, thermodynamically favoring the ring-closing reaction.[5] Analogous reactions where the chlorine of a chloroacetamide derivative is displaced by nucleophiles are well-documented.[5]

The combination of these two precursors provides a convergent and efficient pathway to the target molecule.

Mechanistic Pathway and Key Experimental Considerations

The synthesis proceeds via the formation of an intermediate, N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide, which then cyclizes.

Synthesis_Pathway P1 N-Methylethanolamine I1 Intermediate N-(2-hydroxyethyl)-N-methyl- 2-chloroacetamide P1->I1 N-Acylation Step 1 P2 Chloroacetyl Chloride P2->I1 FP Final Product This compound I1->FP Intramolecular Cyclization (Base-mediated SN2) Step 2

Caption: Synthetic pathway from precursors to this compound.

Key Considerations:

  • Base Selection: A strong base is required for the second step to deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). The choice of base can influence reaction time and yield. Aqueous bases like NaOH are often used for process safety and cost-effectiveness.[3]

  • Solvent: The reaction is typically performed in a solvent that can accommodate both the starting materials and the reaction intermediates. Dichloromethane (DCM) or isopropyl alcohol (IPA) are common choices.[3]

  • Temperature Control: The initial N-acylation is often highly exothermic and may require cooling to maintain control. The subsequent cyclization step may require heating to proceed at a reasonable rate.

Quantitative Data Summary

The efficiency of morpholinone synthesis is highly dependent on the specific precursors and conditions used. The following table summarizes representative data for analogous syntheses, which provides a benchmark for the synthesis of this compound.

Precursor 1Precursor 2BaseSolventTemperatureYieldReference
2-AnilinoethanolChloroacetyl ChlorideAq. NaOHDichloromethane35-45°C70%[7]
LeucineChloroacetyl ChlorideNa₂CO₃THFRoom TempHigh[6]
N-Substituted AmineChloroacetyl ChlorideTriethylamineDichloromethane-Good[5]

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of a morpholinone from an N-substituted ethanolamine and chloroacetyl chloride, adapted from established procedures.[3][7] This serves as a validated template for the synthesis of this compound.

Objective: To synthesize this compound.

Materials:

  • N-Methylethanolamine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH) solution (e.g., 50% aqueous)

  • Dichloromethane (DCM) or Isopropyl Alcohol (IPA)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-methylethanolamine (1.0 eq) in DCM. Cool the flask in an ice bath to 0-5°C.

  • N-Acylation (Step 1): Slowly add chloroacetyl chloride (1.0-1.1 eq) dropwise via the dropping funnel to the stirred solution, ensuring the internal temperature does not exceed 10°C. A precipitate (amine hydrochloride salt) may form.

  • Neutralization/Cyclization (Step 2): After the addition is complete, continue stirring for 30 minutes at low temperature. Begin the dropwise addition of aqueous sodium hydroxide solution. This step is exothermic. The base neutralizes the HCl byproduct and then catalyzes the cyclization. Maintain the temperature as per the process requirements, often allowing it to rise to room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, if necessary, to achieve high purity.

Experimental_Workflow A 1. Dissolve N-Methylethanolamine in Solvent & Cool B 2. Add Chloroacetyl Chloride (N-Acylation) A->B C 3. Add Base (NaOH) (Cyclization) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Workup (Phase Separation & Washing) D->E F 6. Drying & Concentration E->F G 7. Purification (e.g., Vacuum Distillation) F->G H Pure this compound G->H

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the judicious selection of its core precursors: N-methylethanolamine and a haloacetylating agent like chloroacetyl chloride. This precursor pairing is scientifically sound, leveraging the inherent bifunctionality and differential reactivity of the amino alcohol to enable a controlled, high-yielding intramolecular cyclization. For researchers in drug development and organic synthesis, a thorough understanding of this precursor-driven strategy is paramount for the successful and efficient production of this valuable heterocyclic scaffold.

References

  • 4-methyl-2-morpholinone - C5H9NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents (CA2538906C).
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega (2024).
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate (2019).
  • Example of intramolecular cyclization for morpholine ring formation. ResearchGate.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv (2024).

Sources

The Discovery of Novel Morpholin-2-one Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholin-2-one Scaffold - A Privileged Motif in Medicinal Chemistry

The morpholin-2-one core, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in the landscape of modern drug discovery.[1] Its unique structural and physicochemical properties, including the capacity for hydrogen bonding and metabolic stability, make it an attractive framework for the design of novel therapeutic agents.[2] This guide provides an in-depth exploration of the discovery of novel morpholin-2-one derivatives, from rational design and synthesis to comprehensive biological evaluation, with a focus on their potential as anticancer agents. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Strategic Synthesis of the Morpholin-2-one Core and its Analogs

The synthetic accessibility of the morpholin-2-one ring system allows for the generation of diverse chemical libraries. Several robust synthetic strategies have been developed, each offering distinct advantages in terms of efficiency, stereocontrol, and the introduction of molecular diversity.

Multicomponent Reactions: The Power of the Ugi Synthesis

The Ugi four-component reaction (U-4CR) stands out as a powerful tool for the rapid assembly of complex molecules from simple starting materials. This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be ingeniously adapted to construct the morpholin-2-one scaffold. The key is the strategic choice of bifunctional starting materials that enable a subsequent intramolecular cyclization.

Experimental Protocol: Ugi-based Synthesis of a Morpholin-2-one Derivative

Objective: To synthesize a representative 3,5-disubstituted morpholin-2-one derivative via a Ugi reaction followed by intramolecular cyclization.

Materials:

  • Glyoxylic acid monohydrate

  • 2-Aminoethanol

  • Benzyl isocyanide

  • Methanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of glyoxylic acid monohydrate (1.1 eq.) in anhydrous methanol (0.5 M) at 0 °C, add 2-aminoethanol (1.0 eq.). Stir the mixture for 30 minutes.

  • Add benzyl isocyanide (1.0 eq.) to the reaction mixture and allow it to warm to room temperature. Stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product, an acyclic Ugi adduct, is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with a mild acid catalyst (e.g., p-toluenesulfonic acid) to facilitate intramolecular cyclization to the morpholin-2-one.

  • Purify the final product by silica gel column chromatography to yield the desired morpholin-2-one derivative.

Causality of Experimental Choices: The use of glyoxylic acid and 2-aminoethanol provides the necessary functionalities for the initial Ugi reaction and the subsequent intramolecular cyclization to form the six-membered ring. The isocyanide component introduces diversity at the 5-position of the final product.

Asymmetric Synthesis: Accessing Chiral Morpholin-2-ones

The stereochemistry of a drug molecule is often critical for its biological activity. Asymmetric synthesis provides a direct route to enantiomerically pure morpholin-2-one derivatives, which is crucial for understanding structure-activity relationships (SAR) and minimizing off-target effects.

Conceptual Workflow for Asymmetric Synthesis

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_separation Separation & Cleavage cluster_product Final Product ChiralAuxiliary Chiral Auxiliary DiastereoselectiveReaction Diastereoselective Reaction ChiralAuxiliary->DiastereoselectiveReaction AchiralSubstrate Achiral Substrate AchiralSubstrate->DiastereoselectiveReaction DiastereomerSeparation Diastereomer Separation DiastereoselectiveReaction->DiastereomerSeparation AuxiliaryCleavage Auxiliary Cleavage DiastereomerSeparation->AuxiliaryCleavage EnantiopureProduct Enantiopure Morpholin-2-one AuxiliaryCleavage->EnantiopureProduct

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Functionalization of the Morpholin-2-one Scaffold

Further diversification of the morpholin-2-one core can be achieved through various functionalization reactions. These modifications are critical for fine-tuning the pharmacological properties of the lead compounds.

Experimental Protocol: N-Arylation of a Morpholin-2-one

Objective: To introduce an aryl group at the nitrogen atom of the morpholin-2-one ring.

Materials:

  • Morpholin-2-one

  • Aryl halide (e.g., 4-fluorobromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the morpholin-2-one (1.0 eq.), aryl halide (1.2 eq.), palladium catalyst (2 mol%), ligand (4 mol%), and base (2.0 eq.).

  • Add anhydrous toluene and stir the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated morpholin-2-one.

Part 2: Elucidating Structure-Activity Relationships (SAR) for Anticancer Activity

A systematic exploration of the SAR is fundamental to optimizing the anticancer potency and selectivity of novel morpholin-2-one derivatives. This involves synthesizing a library of analogs with variations at different positions of the scaffold and evaluating their biological activity.

Key Structural Modifications and their Impact on Activity
Position of Modification Nature of Substituent Observed Effect on Anticancer Activity Rationale/Hypothesis
N-4 (Nitrogen) Bulky aromatic or heteroaromatic groupsOften enhances potency.[3]May facilitate crucial interactions with the hydrophobic pockets of target proteins.
C-3 Substitution with aryl or alkyl groupsCan significantly influence activity and selectivity.[3]Directs the molecule towards specific binding sites and can impact metabolic stability.
C-5 Introduction of hydrogen bond donors/acceptorsCan improve binding affinity and solubility.Forms key interactions with amino acid residues in the active site of target enzymes.
C-6 StereochemistryCan be critical for potent and selective inhibition.Enantiomers may exhibit different binding modes and affinities for the target.

Causality in SAR: The observed trends in SAR provide invaluable feedback for the rational design of the next generation of compounds. For instance, if a particular substitution at the N-4 position consistently leads to increased activity, it suggests that this region of the molecule is likely involved in a critical binding interaction. This knowledge guides the medicinal chemist in making informed decisions about which analogs to synthesize next.

Part 3: Comprehensive Biological Evaluation of Novel Derivatives

A tiered approach to biological evaluation is essential to identify promising lead candidates and elucidate their mechanism of action.

In Vitro Anticancer Screening

The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel morpholin-2-one derivative.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Novel morpholin-2-one derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the morpholin-2-one derivative for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value from the dose-response curve.

Mechanism of Action Studies: Targeting Key Cancer Pathways

Once a compound demonstrates significant cytotoxic activity, the next step is to investigate its mechanism of action. Many anticancer drugs exert their effects by modulating specific signaling pathways that are dysregulated in cancer.

3.2.1. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. The morpholine ring is a key pharmacophore in several known PI3K/mTOR inhibitors.[1][4][5][6][7]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation when unphosphorylated Morpholinone Morpholin-2-one Derivative Morpholinone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a morpholin-2-one derivative.

3.2.2. Targeting Angiogenesis through VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it an attractive target for anticancer therapy.[8][9][10][11][12][13]

3.2.3. Induction of Apoptosis via Bcl-2 Inhibition

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins like Bcl-2. Small molecules that inhibit Bcl-2 can restore the apoptotic process and lead to tumor regression.[14][15][16][17][18]

Part 4: Conclusion and Future Directions

The morpholin-2-one scaffold represents a highly promising platform for the discovery of novel anticancer agents. The synthetic versatility of this heterocyclic system, coupled with its favorable pharmacological properties, provides a fertile ground for the development of new and effective cancer therapies. Future research in this area should focus on the development of highly selective inhibitors that target specific cancer-associated pathways, thereby minimizing off-target toxicities. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of morpholin-2-one-based therapeutics.

References

  • Jain, A., & Sahu, S. K. (2024).
  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245.
  • Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., & Shaquiquzzaman, M. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 168, 148-185.
  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
  • Chen, J., Wang, J., Lin, L., Chen, Y., He, L., & Liu, B. (2011). A novel small molecule inhibitor targeted at Bcl-2. Biological and Pharmaceutical Bulletin, 34(7), 1044-1048.
  • Haneen, D. S. A., El-Gohary, N. S., & Shaaban, M. A. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1563-1573.
  • He, C., & Wang, Y. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86.
  • Kryshchyshyn-Dylevych, A., Gornik, O., Kaminskyy, D., & Lesyk, R. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 10854.
  • Lieu, A. T., & Scott, W. L. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Tetrahedron, 69(37), 7781-7811.
  • Locuson, C. W., 2nd, & Lindsley, C. W. (2011). Small-molecule Bcl-2 antagonists as targeted therapy in oncology. Current oncology (Toronto, Ont.), 18(6), 254–257.
  • Luedtke, D., Niu, D., & Shaw, J. T. (2010). Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer. FEBS letters, 584(13), 2899–2906.
  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 1-10.
  • Ozenver, N., Sonmez, N., Baran, M. Y., Uz, A., & Demirezer, L. O. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
  • Sharma, P. K., Amin, A., & Kumar, M. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. The Open Medicinal Chemistry Journal, 14(1).
  • Singh, H., & Singh, A. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(1), 23-45.
  • Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., ... & Denny, W. A. (2000). Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions. Journal of medicinal chemistry, 43(7), 1380–1397.
  • Taha, M. O., Al-Wahaibi, L. H., Al-Ghamdi, S. A., & Al-Agamy, M. H. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules (Basel, Switzerland), 26(2), 423.
  • Thomas, S., Quinn, M., Das, S. K., KT, P., S, S., & G, S. (2013). Targeting apoptosis - developing drugs to inhibit Bcl-2 and Mcl-1. ecancermedicalscience, 7, 290.
  • Vogler, M., Dinsdale, D., Dyer, M. J., & Cohen, G. M. (2010). Drugs targeting Bcl-2 family members as an emerging strategy in cancer.
  • Wang, T., Li, X., Li, Y., & Geng, Y. (2020). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules (Basel, Switzerland), 25(21), 5037.
  • Wu, G., Yuan, Y., & Zhang, Y. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS medicinal chemistry letters, 7(4), 363–367.
  • Xiang, S., Zhang, Q., Liu, S., Liu, S., Li, X., Wang, L., ... & Zhang, J. (2019). Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives. Cancers, 11(9), 1307.
  • Yousef, M. I., El-Sayed, M. A., & El-Gazzar, M. G. (2023). VEGFR-2 inhibition of the most active compounds compared to the reference drug. Journal of Molecular Structure, 1272, 134190.
  • Zask, A., Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., & Yu, K. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & medicinal chemistry letters, 20(2), 640–643.

Sources

An In-depth Technical Guide to the Exploratory Research of N-alkylated Morpholin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholin-2-one Scaffold - A Privileged Player in Medicinal Chemistry

The morpholin-2-one nucleus is a six-membered heterocyclic motif of significant interest in the field of drug discovery and medicinal chemistry.[1] Its unique structural and physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, make it a valuable scaffold for the design of novel therapeutic agents. The introduction of alkyl substituents on the nitrogen atom (N-alkylation) of the morpholin-2-one ring system provides a powerful tool for modulating the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis, chemical properties, and biological significance of N-alkylated morpholin-2-ones, offering a technical resource for researchers, scientists, and professionals in drug development.

N-alkylated morpholin-2-one derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] Their ability to mimic peptide bonds and serve as constrained amino acid surrogates has led to their incorporation into a variety of bioactive compounds. This guide will delve into the key synthetic strategies for accessing this important class of molecules, with a focus on providing a comprehensive understanding of the underlying reaction mechanisms and practical experimental protocols.

Synthetic Strategies for N-Alkylated Morpholin-2-ones: A Mechanistic Approach

The synthesis of N-alkylated morpholin-2-ones can be broadly approached through two main strategies: the initial construction of the morpholin-2-one ring followed by N-alkylation, or the direct synthesis of the N-alkylated heterocycle in a one-pot or multi-step sequence. This section will explore some of the most common and effective methods, providing a mechanistic rationale for each.

Reductive Amination: A Versatile Route to N-Substituted Precursors

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3][4] In the context of N-alkylated morpholin-2-one synthesis, this reaction is typically employed to introduce the desired N-alkyl group onto a suitable amino alcohol precursor, which can then be cyclized to form the morpholin-2-one ring.

The reaction proceeds through the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding amine.[5] The choice of reducing agent is crucial to the success of the reaction, with milder reducing agents such as sodium borohydride or sodium cyanoborohydride often preferred to avoid the reduction of the starting carbonyl compound.[3]

Diagram 1: General Mechanism of Reductive Amination

Caption: The two-step process of reductive amination.

Intramolecular Cyclization: Forging the Morpholin-2-one Ring

The formation of the morpholin-2-one ring is most commonly achieved through an intramolecular cyclization reaction of a suitable N-substituted amino ethanol derivative. This key step typically involves the formation of an amide bond followed by a nucleophilic attack of the hydroxyl group onto an activated carbonyl group or an alkyl halide.

A common strategy involves the reaction of an N-alkylated amino alcohol with a haloacetyl halide (e.g., chloroacetyl chloride) to form an intermediate N-(haloacetyl)-N-alkyl amino ethanol. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis-type reaction, where the deprotonated hydroxyl group acts as a nucleophile, displacing the halide to form the six-membered morpholin-2-one ring. The choice of base and solvent is critical to ensure efficient cyclization and minimize side reactions.

Diagram 2: Intramolecular Cyclization to form Morpholin-2-one

Intramolecular_Cyclization cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization N-Alkyl Amino Alcohol N-Alkyl Amino Alcohol Intermediate Amide Intermediate Amide N-Alkyl Amino Alcohol->Intermediate Amide + Haloacetyl Halide Haloacetyl Halide Haloacetyl Halide N-Alkylated Morpholin-2-one N-Alkylated Morpholin-2-one Intermediate Amide->N-Alkylated Morpholin-2-one + Base Base Base

Caption: Two-step synthesis of N-alkylated morpholin-2-ones.

Experimental Protocol: Synthesis and Characterization of N-Benzylmorpholin-2-one

This section provides a detailed, step-by-step methodology for the synthesis of a representative N-alkylated morpholin-2-one, N-benzylmorpholin-2-one. This protocol is intended as a guide and may require optimization based on specific laboratory conditions and available reagents.

Materials and Methods
  • Reagents: 2-(Benzylamino)ethanol, chloroacetyl chloride, triethylamine, sodium hydride, anhydrous tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, hexanes, anhydrous magnesium sulfate.

  • Equipment: Round-bottom flasks, magnetic stirrer, dropping funnel, reflux condenser, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup, NMR spectrometer, IR spectrometer, mass spectrometer.

Step 1: Synthesis of 2-(N-benzyl-2-chloroacetamido)ethanol
  • To a solution of 2-(benzylamino)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford 2-(N-benzyl-2-chloroacetamido)ethanol as a viscous oil.

Step 2: Intramolecular Cyclization to N-Benzylmorpholin-2-one
  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 2-(N-benzyl-2-chloroacetamido)ethanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1).

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield N-benzylmorpholin-2-one as a solid.

Characterization Data for N-Benzylmorpholin-2-one
Analysis Expected Results
¹H NMR δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, N-CH₂-Ph), 4.3 (t, 2H, O-CH₂), 3.5 (s, 2H, CO-CH₂), 2.8 (t, 2H, N-CH₂)
IR (KBr) ν (cm⁻¹): ~1740 (C=O, lactone), ~1600, 1495, 1450 (C=C, aromatic)
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₁H₁₃NO₂

Diagram 3: Synthetic Workflow for N-Benzylmorpholin-2-one

Synthesis_Workflow Start Starting Materials Step1 Step 1: Acylation (2-(Benzylamino)ethanol + Chloroacetyl chloride) Start->Step1 Intermediate 2-(N-benzyl-2-chloroacetamido)ethanol Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Base-mediated ring closure) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product N-Benzylmorpholin-2-one Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: A streamlined workflow for the synthesis of N-benzylmorpholin-2-one.

Structure-Activity Relationships (SAR) and Therapeutic Potential

The N-alkyl substituent on the morpholin-2-one ring plays a critical role in determining the biological activity of these compounds. Structure-activity relationship (SAR) studies are essential for understanding how modifications to this substituent impact target engagement and overall efficacy.

Anticancer Activity

Numerous studies have highlighted the potential of N-alkylated morpholin-2-ones as anticancer agents.[2] The nature of the N-alkyl group can significantly influence their cytotoxic activity against various cancer cell lines. For instance, the introduction of aromatic or heteroaromatic moieties can enhance the anticancer potency.

Compound N-Substituent Cancer Cell Line IC₅₀ (µM) Reference
AK-3 Substituted QuinazolineA549 (Lung)10.38 ± 0.27[2]
MCF-7 (Breast)6.44 ± 0.29[2]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[2]
AK-10 Substituted QuinazolineA549 (Lung)8.55 ± 0.67[2]
MCF-7 (Breast)3.15 ± 0.23[2]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[2]
5h Substituted PhenylHT-29 (Colon)Potent VEGFR-2 inhibitor[6]

This table presents a selection of data and is not exhaustive.

The data suggests that the incorporation of specific substituted aromatic systems on the nitrogen of the morpholine-containing scaffold can lead to potent anticancer activity. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the VEGFR-2 pathway.[6]

Conclusion and Future Directions

N-alkylated morpholin-2-ones represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery. The synthetic methodologies outlined in this guide provide a solid foundation for the exploratory research of novel derivatives. The ability to readily modify the N-alkyl substituent allows for the fine-tuning of their biological activity, making them attractive candidates for the development of new therapeutic agents.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, including the use of novel catalytic systems. Furthermore, a deeper understanding of the structure-activity relationships through computational modeling and extensive biological screening will be crucial for the rational design of N-alkylated morpholin-2-ones with improved potency, selectivity, and drug-like properties. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics to address a range of unmet medical needs.

References

  • Al-Ostath, A., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Pharmaceuticals, 16(7), 988. [Link]
  • Kaur, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 585-596. [Link]
  • Hansch, C., & Gao, H. (1997). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. Current medicinal chemistry, 4(4), 257-266. [Link]
  • Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8963. [Link]
  • WO2009012005A1 - Preparation of n-alkylated opiates by reductive amin
  • Gomes, P. A. C., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences, 24(13), 11048. [Link]
  • ResearchGate. (n.d.).
  • De Simone, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3568–3580. [Link]
  • Bayat, Z., et al. (2018). A quantitative structure-activity relationship (QSAR) study of anti-cancer drugs. Der Chemica Sinica, 2(4), 235-243. [Link]
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • De Simone, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t.
  • Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2 - NIH. [Link]
  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
  • Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PMC - NIH. [Link]
  • De Simone, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Reductive Amin
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. [Link]
  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One - PMC - NIH. [Link]
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(33), 6465-6471. [Link]
  • Suma, A. A. T., & Astuti, E. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science, 9(03), 014–020. [Link]
  • 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. [Link]
  • Benzyl alcohol - the NIST WebBook. [Link]

Sources

Introduction: The Morpholin-2-one Scaffold - A Privileged Structure in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Chemistry of the Morpholin-2-one Ring System

The morpholin-2-one ring system, a six-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a significant structural motif in synthetic and medicinal chemistry.[1] Formally a saturated 1,4-oxazin-2-one, its unique combination of a lactone (cyclic ester) and an amine functionality within a constrained cyclic framework imparts a fascinating profile of reactivity and conformational behavior. This guide, intended for researchers and drug development professionals, delves into the core chemistry of this scaffold, exploring its synthesis, reactivity, and profound impact on the design of bioactive molecules.

Morpholine and its derivatives are considered "privileged structures" because they frequently appear in compounds with diverse pharmacological activities.[2][3] The morpholin-2-one core, in particular, offers an optimal balance of hydrophilicity and lipophilicity, which can enhance crucial pharmacokinetic properties like blood-brain barrier permeability.[2] The nitrogen atom's basicity is tempered by the adjacent carbonyl group, and the overall structure serves as a rigid scaffold capable of precisely orienting substituents for optimal interaction with biological targets.[4][5] A prime example is the antiemetic drug Aprepitant, where the morpholin-2-one core is a key intermediate and structural component.[4][6][7][8]

This document provides a senior scientist's perspective on the fundamental chemistry of this versatile ring system, moving beyond simple recitation of facts to explain the causality behind synthetic strategies and the logic of its chemical behavior.

I. Synthesis of the Morpholin-2-one Core: Strategies and Mechanistic Insights

The construction of the morpholin-2-one ring is a critical first step for its utilization. Several elegant and efficient strategies have been developed, ranging from classic cyclizations to modern multicomponent and domino reactions. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

A. Multicomponent and Domino Reactions: A Paradigm of Efficiency

Modern synthetic chemistry prioritizes atom economy and operational simplicity. One-pot domino and multicomponent reactions are exemplary in this regard, allowing for the construction of complex morpholin-2-ones from simple precursors in a single operation.

A notable strategy involves a one-pot sequence comprising a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[6] This approach enables the asymmetric synthesis of C3-substituted morpholin-2-ones with high enantioselectivity.[6][8] The causality behind this sequence is elegant: the initial steps create a chiral epoxide intermediate which is then intercepted in situ by an amino alcohol. The nucleophilic amine opens the epoxide, and the resulting alkoxide attacks the nitrile, leading to cyclization and formation of the morpholin-2-one ring.

Another powerful multicomponent approach is the Ugi five-center three-component reaction (U-5C-3CR). This method utilizes a bifunctional component like glycolaldehyde dimer, an α-amino acid, and an isocyanide to rapidly assemble substituted morpholin-2-one-5-carboxamides. The reaction proceeds through the formation of an imine, which then undergoes nucleophilic attack by the isocyanide, followed by intramolecular cyclization.

Experimental Protocol: One-Pot Asymmetric Synthesis via Domino Reaction [6]

This protocol describes the synthesis of (R)-3-phenylmorpholin-2-one, a key intermediate for the drug Aprepitant.[6][8]

  • Step 1: Knoevenagel/Asymmetric Epoxidation: To a solution of benzaldehyde (1.0 mmol) and (phenylsulfonyl)acetonitrile (1.0 mmol) in toluene (5 mL), add quinine-derived urea catalyst (10 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cumyl hydroperoxide (1.5 mmol) and continue stirring for 24 hours until the formation of the chiral epoxide is complete (monitored by TLC).

  • Step 2: Domino Ring-Opening Cyclization (DROC): To the reaction mixture, add 2-aminoethanol (1.2 mmol).

  • Heat the reaction to 60°C and stir for 12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-3-phenylmorpholin-2-one.

Synthesis_Pathways cluster_domino Domino Reaction Strategy cluster_rearrangement Rearrangement Strategy Aldehyde Aldehyde + (Phenylsulfonyl)acetonitrile Epoxide Chiral Epoxide Intermediate Amino_Alcohol 2-Aminoethanol Morpholinone_D C3-Substituted Morpholin-2-one Glyoxal Arylglyoxal + 2-(Arylamino)ethanol Hemiacetal Cyclic α-Iminium Hemiacetal Morpholinone_R C3-Substituted Morpholin-2-one

B. Cyclizative Rearrangement Reactions

Rearrangement reactions provide a powerful tool for constructing complex molecular architectures. For morpholin-2-ones, a chiral phosphoric acid-catalyzed reaction between glyoxals and 2-aminoethanols proceeds through a domino heteroannulation followed by a 1,2-aryl/alkyl shift.[9] This process, formally an asymmetric aza-benzilic ester rearrangement, constructs C3-substituted morpholin-2-ones with high enantioselectivity.[9] More recently, a ZnCl₂-catalyzed cyclizative 1,2-rearrangement has been shown to be highly effective for creating morpholin-2-ones with challenging aza-quaternary stereocenters at the C3 position.[10]

II. Reactivity and Chemical Functionalization

The morpholin-2-one ring possesses distinct sites of reactivity that allow for selective functionalization. The C3 position, being α- to both the ring nitrogen and the carbonyl group, is particularly activated and serves as a primary handle for introducing molecular diversity.

A. C-H Functionalization at the C3 Position

Directly converting C-H bonds into C-C or C-heteroatom bonds is a highly desirable transformation. Cross-dehydrogenative coupling (CDC) reactions have been successfully applied to the morpholin-2-one scaffold, enabling the direct functionalization of the C3 position.[7] For instance, the reaction of N-phenyl morpholin-2-one with cyclic imides (like succinimide or phthalimide) in the presence of a copper catalyst and an oxidant forges a new C-N bond at the C3 position.[7] Mechanistically, the reaction is believed to proceed through the formation of a radical or a related reactive intermediate at the C3 carbon, which is favored due to the stabilizing influence of the adjacent nitrogen atom.[7]

C3 N4 C5O1O >]; }
B. Ring-Opening Reactions

The lactone functionality makes the morpholin-2-one susceptible to ring-opening reactions. This reactivity is the basis for its use as a monomer in ring-opening polymerization (ROP) to generate functionalized poly(aminoesters).[11] The thermodynamics of this process are highly dependent on the substituent at the ring nitrogen. N-acyl morpholin-2-ones polymerize readily, whereas N-alkyl or N-aryl substituted variants do not.[11] This is because the planar, amide-like geometry of the N-acyl group introduces greater ring strain, providing a thermodynamic driving force for polymerization. In contrast, the pyramidal geometry of N-alkyl groups is less strained and thus less prone to ring-opening.[11]

Quantum chemistry calculations have also explored the ring-opening pathways of morpholinyl radicals, which are relevant in combustion chemistry.[12][13] These studies show that after initial hydrogen abstraction, the addition of molecular oxygen can lead to low-energy pathways for unimolecular ring-opening.[12][13]

III. The Role of Morpholin-2-one in Drug Discovery

The morpholin-2-one scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to improve potency, selectivity, and pharmacokinetic profiles.[2][4][5]

A. A Scaffold for Bioactive Conformations

In drug design, constraining the conformation of a molecule can lock it into its bioactive shape, enhancing binding affinity and reducing off-target effects. The morpholin-2-one ring acts as an excellent rigid scaffold. In the NK1 receptor antagonist Aprepitant, the morpholine ring serves to correctly position the three key pharmacophoric arms for optimal interaction with the receptor binding site.[4][5]

Aprepitant_Scaffold Aprepitant Aprepitant Scaffold Morpholin-2-one Core Aprepitant->Scaffold is built upon Arm1 F₃C-Ph-O- Group (Pharmacophore 1) Scaffold->Arm1 Orients Arm2 F-Ph- Group (Pharmacophore 2) Scaffold->Arm2 Orients Arm3 Methyl Group (Pharmacophore 3) Scaffold->Arm3 Orients

B. Modulation of Physicochemical Properties

The inclusion of the morpholin-2-one moiety favorably impacts a molecule's physicochemical properties. The presence of both a hydrogen bond donor (N-H, if unsubstituted) and multiple hydrogen bond acceptors (two oxygens, one nitrogen) within a compact structure helps to balance lipophilicity and aqueous solubility, which is critical for oral bioavailability and distribution, including penetration of the blood-brain barrier.[2]

C. Examples in Medicinal Chemistry

The utility of the morpholin-2-one scaffold is demonstrated by its presence in a range of biologically active agents.

Compound/ClassTherapeutic Area/ActivityKey InsightReference
Aprepitant Antiemetic (anti-nausea)The morpholin-2-one ring is a key intermediate and structural scaffold for this NK1 receptor antagonist.[7][4][6][8]
Anticancer Agents OncologyVarious derivatives have shown activity against cancer cell lines like HeLa and C6.[1][1][7]
Antifungal Agents Infectious DiseaseThe scaffold is a component of molecules with demonstrated antifungal properties.[7]
CNS-Active Agents Neurology/PsychiatryThe scaffold's properties make it ideal for drugs targeting the central nervous system.[4][4][5]

Conclusion

The fundamental chemistry of the morpholin-2-one ring system is rich and multifaceted. Its synthesis has evolved from classical methods to highly efficient one-pot, multicomponent, and asymmetric strategies that provide access to a wide array of structurally diverse derivatives. The ring's reactivity, particularly at the activated C3 position, allows for targeted functionalization, while its susceptibility to ring-opening provides a pathway to novel polymeric materials. For medicinal chemists, the morpholin-2-one is more than just a heterocycle; it is a privileged scaffold that offers a powerful combination of conformational rigidity, metabolic stability, and tunable physicochemical properties. As synthetic methodologies become more advanced, the exploration of the morpholin-2-one chemical space will undoubtedly continue to yield novel compounds with significant potential in both materials science and human medicine.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (Source: vertexaisearch.cloud.google.com)
  • An Efficient Synthesis of Morpholin-2-one Derivatives Using Glycolaldehyde Dimer by the Ugi Multicomponent Reaction.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (Source: The Journal of Organic Chemistry)
  • Asymmetric synthesis of morpholin-2-ones with multi-stereocenters.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (Source: The Journal of Organic Chemistry)
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (Source: PMC - NIH)
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (Source: PMC - NIH)
  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. (Source: Journal of the American Chemical Society)
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (Source: Taylor & Francis Online)
  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. (Source: American Chemical Society)
  • Representative morpholine ring formation reactions.
  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. (Source: PubMed)

Sources

An Initial Investigation into the Reactivity of 4-Methylmorpholin-2-one: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Methylmorpholin-2-one is a heterocyclic compound featuring a six-membered lactam (a cyclic amide) integrated into a morpholine framework. While the morpholine scaffold is a privileged structure in medicinal chemistry, featured in numerous approved drugs for its favorable physicochemical and pharmacokinetic properties, the specific derivative this compound is sparsely documented in scientific literature.[1] This guide serves as a foundational document for researchers, scientists, and drug development professionals initiating studies on this molecule. It outlines the known synthesis, provides a theoretical framework for its reactivity based on established principles of lactam chemistry, and presents detailed, self-validating experimental protocols to systematically investigate its chemical behavior. The objective is to provide a logical and technically sound starting point for exploring the potential of this compound as a novel building block in organic synthesis and drug discovery.

Introduction to this compound

The morpholine ring is a cornerstone in the development of central nervous system (CNS) drug candidates and other therapeutics due to its ability to improve properties like solubility and metabolic stability.[2] The introduction of a lactam functionality at the 2-position, as seen in this compound, introduces a unique combination of structural features: a stable tertiary amine, an ether linkage, and a reactive cyclic amide.

The core structure contains several key sites whose reactivity can be predicted and systematically explored:

  • The Lactam Carbonyl (C2): Prone to nucleophilic attack, leading to ring-opening reactions.

  • The α-Carbon (C3): The protons on this carbon are potentially acidic and could be removed to form an enolate, enabling carbon-carbon bond formation.

  • The N-Methyl Group and Ether Linkage: These are generally more stable but influence the overall conformation and electronic properties of the ring.

This guide will detail the protocols necessary to probe the reactivity at these key positions, providing a comprehensive initial chemical profile of the molecule.

Synthesis and Characterization

The only documented synthesis of this compound and related derivatives was reported by F. G. F. Escribano et al. in The Journal of Organic Chemistry. The method involves the cyclization of an N-substituted-N-(2-hydroxyethyl)-2-haloacetamide.

Synthesis Protocol: this compound

This protocol is adapted from the general procedure for 2-morpholinones. The causality behind this experimental design is a base-mediated intramolecular Williamson ether synthesis, where the deprotonated hydroxyl group acts as a nucleophile, displacing the α-halide on the acetamide moiety to form the morpholinone ring.

Materials:

  • N-(2-Hydroxyethyl)-N-methyl-2-chloroacetamide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (t-BuOH)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with a solution of N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide (1.0 eq) in anhydrous tert-butanol.

  • Base Addition: The solution is cooled to 0 °C in an ice bath. A solution of potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The use of a strong, non-nucleophilic base like t-BuOK is critical to deprotonate the alcohol without competing in nucleophilic attack on the chloroacetamide.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

  • Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Analytical Characterization Protocol

Confirmation of the product's identity and purity is essential. The following analyses are standard.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the N-methyl group (singlet, ~2.9-3.1 ppm), and four methylene groups (C3, C5, C6) appearing as multiplets in the ~3.2-4.5 ppm range. The protons on C3 (α to the carbonyl) are expected to be the most downfield of the CH₂ groups.
¹³C NMR A peak for the lactam carbonyl (~168-172 ppm), the N-methyl carbon (~40-45 ppm), and four methylene carbons (~50-70 ppm).
FT-IR A strong absorption band for the lactam carbonyl (C=O) stretch, typically observed around 1650-1680 cm⁻¹. C-N and C-O stretching bands will also be present.
Mass Spec (MS) The molecular ion peak (M+) corresponding to the molecular weight of C₅H₉NO₂ (115.13 g/mol ).

Proposed Experimental Protocols for Reactivity Screening

The following protocols are designed as initial, systematic probes into the core reactivity of this compound.

Protocol: Investigation of Hydrolytic Stability

This experiment probes the reactivity of the lactam carbonyl towards nucleophilic acyl substitution by water under both acidic and basic conditions. Lactams, like other amides, can be hydrolyzed to the corresponding amino acids.

Workflow Diagram: Hydrolysis Investigation

G cluster_acid Acidic Conditions cluster_base Basic Conditions a_start This compound in 1M HCl (aq) a_heat Heat at 60 °C Monitor by TLC/LC-MS a_start->a_heat a_workup Neutralize (NaHCO₃) Extract (EtOAc) a_heat->a_workup a_product Isolate & Characterize (Expected: Ring-Opened Amino Acid) a_workup->a_product b_start This compound in 1M NaOH (aq) b_heat Heat at 60 °C Monitor by TLC/LC-MS b_start->b_heat b_workup Acidify (HCl) Extract (EtOAc) b_heat->b_workup b_product Isolate & Characterize (Expected: Ring-Opened Amino Acid) b_workup->b_product

Caption: Workflow for assessing the hydrolytic stability of this compound.

Step-by-Step Methodology:

  • Setup: Prepare two separate reaction vials. To each, add this compound (100 mg). To vial A, add 2 mL of 1M HCl. To vial B, add 2 mL of 1M NaOH.

  • Reaction: Place both vials in a heating block at 60 °C and stir.

  • Monitoring: At 1, 4, 8, and 24-hour intervals, withdraw a small aliquot from each reaction, neutralize it, and analyze by TLC or LC-MS to monitor the disappearance of starting material and the appearance of a more polar product spot.

  • Workup & Analysis: After 24 hours (or upon completion), cool the vials.

    • For vial A (acidic): Carefully neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • For vial B (basic): Cool to 0 °C, carefully acidify with 2M HCl to pH ~5-6, and extract with ethyl acetate.

  • Characterization: Dry the organic extracts, concentrate, and analyze the residue by NMR and MS to confirm the structure of the hydrolyzed product, N-methyl-N-(2-(carboxymethoxy)ethyl)amine.

Protocol: Investigation of Reductive Stability

This experiment probes the reduction of the lactam carbonyl to a methylene group, a characteristic reaction of amides with strong reducing agents like lithium aluminum hydride (LiAlH₄), to form the corresponding cyclic amine (4-methylmorpholine).

Workflow Diagram: Lactam Reduction

G start Suspend LiAlH₄ (2.0 eq) in dry THF at 0 °C add Add this compound in dry THF dropwise start->add reflux Warm to RT, then reflux Monitor by TLC add->reflux quench Quench (Fieser method): Add H₂O, then NaOH(aq) reflux->quench isolate Filter solid, dry filtrate, concentrate quench->isolate product Purify & Characterize (Expected: 4-Methylmorpholine) isolate->product

Caption: Experimental workflow for the reduction of this compound.

Step-by-Step Methodology:

  • Setup: Under an argon atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried flask. Cool the suspension to 0 °C.

  • Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup (Caution: Exothermic): Cool the reaction to 0 °C. Quench by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Dry the filtrate over anhydrous MgSO₄, concentrate under reduced pressure, and analyze the crude product. Purify by distillation or chromatography to obtain 4-methylmorpholine. Confirm identity by comparing spectroscopic data to a known standard.

Protocol: Probing α-Carbon Reactivity via Alkylation

This experiment aims to generate an enolate at the C3 position for subsequent alkylation, a key C-C bond-forming reaction. This requires a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to deprotonate the α-carbon without attacking the carbonyl.[2]

Step-by-Step Methodology:

  • LDA Preparation (in situ): In a flame-dried flask under argon at -78 °C (dry ice/acetone bath), add anhydrous THF followed by diisopropylamine (1.1 eq). Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The low temperature is critical to favor the kinetic enolate and prevent side reactions.

  • Alkylation: Add a suitable electrophile, such as methyl iodide or benzyl bromide (1.1 eq), to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Analysis: Purify the crude product by column chromatography and characterize by NMR and MS to confirm the addition of the alkyl group at the C3 position.

Safety and Handling Protocols

While no specific safety data exists for this compound, data from structurally related compounds like 4-methylmorpholine and other lactams suggest the following precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Reactivity Hazards:

    • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle under an inert atmosphere. The quenching procedure is highly exothermic and must be performed slowly and with extreme caution at 0 °C.

    • Potassium tert-butoxide & n-Butyllithium: Corrosive and pyrophoric (n-BuLi). Handle under an inert atmosphere.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial reactivity screening of this compound. By executing these protocols, researchers can establish a foundational understanding of its stability and reactivity concerning nucleophilic acyl substitution, reduction, and α-carbon functionalization. The results of these studies will be pivotal in determining the potential of this heterocyclic scaffold as a versatile building block for the synthesis of more complex molecules, including novel pharmaceutical candidates. Future work should focus on exploring the scope of these reactions with diverse nucleophiles and electrophiles and investigating the stereochemical outcomes of reactions at the α-carbon.

References

  • Escribano, F. G. F.; Galbis, J. A.; Arellano, M. G.; Galbis, E. F. A new synthesis of 2-morpholinones. The Journal of Organic Chemistry1987, 52 (19), 4319–4321. URL: [Link]
  • JoVE. Amides to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. URL: [Link]
  • Wan, P.; Modro, T. A.; Yates, K. The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry1980, 58 (22), 2423–2431. URL: [Link]
  • Ashenhurst, J. Reduction of Amides to Amines. Master Organic Chemistry. URL: [Link]
  • Ashenhurst, J. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. URL: [Link]
  • LibreTexts. 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. URL: [Link]
  • Farmer, S. Alpha Alkylation. Chemistry LibreTexts. URL: [Link][2]
  • Kourounakis, A. P.; Xanthopoulos, D.; Tzara, A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews2020, 40 (2), 709-752. URL: [Link]
  • Di Mola, A.; et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience2021, 12 (1), 21-42. URL: [Link]
  • Costa, B. M. F.; et al. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules2023, 28 (13), 5227. URL: [Link]
  • Arjunan, V.; et al. Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2011, 79 (5), 1386-1394. URL: [Link]
  • Egyed, O.; et al. Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules2022, 27 (22), 7785. URL: [Link]

Sources

Literature review of substituted morpholin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of Substituted Morpholin-2-ones

Abstract

The morpholin-2-one nucleus is a six-membered heterocyclic scaffold containing nitrogen and oxygen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The structural rigidity, favorable physicochemical properties, and capacity for hydrogen bonding imparted by the morpholine ring make it an attractive building block for modulating pharmacokinetic and pharmacodynamic profiles.[3] This technical guide provides an in-depth review of the core synthetic methodologies for creating substituted morpholin-2-ones, explores their diverse biological activities with a focus on anticancer applications, and elucidates key structure-activity relationships (SAR) that govern their therapeutic potential. Detailed experimental protocols, data-driven SAR analysis, and visual diagrams are provided to serve as a comprehensive resource for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Morpholin-2-one Scaffold - A Privileged Motif

The morpholine ring system is a cornerstone in modern medicinal chemistry, valued for its ability to improve aqueous solubility, metabolic stability, and target-binding interactions.[4] The introduction of a carbonyl group to form the morpholin-2-one lactam structure further enhances its utility, providing a rigid framework that can be strategically functionalized to orient substituents in three-dimensional space. This conformational constraint is crucial for optimizing interactions with biological targets such as enzymes and receptors.[5]

One of the most notable examples highlighting the clinical significance of this scaffold is Aprepitant , an antiemetic drug used to prevent chemotherapy-induced nausea and vomiting. Aprepitant features a C3-substituted morpholin-2-one core, which is essential for its activity as a neurokinin-1 (NK1) receptor antagonist.[6][7] The success of Aprepitant has spurred significant research into the synthesis and biological evaluation of novel substituted morpholin-2-ones for a wide range of therapeutic targets.

This guide will delve into the key strategies employed for the construction of this valuable heterocyclic system, from classical cyclization reactions to modern, highly efficient one-pot and asymmetric methodologies.

Key Synthetic Strategies

The construction of the morpholin-2-one ring can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.

Cyclization Strategies from Amino Acid Precursors

A robust and common method for synthesizing N-substituted morpholin-2-ones involves the use of α-amino acids as chiral starting materials. This approach is advantageous as it leverages the vast pool of commercially available and enantiomerically pure amino acids. The general strategy involves the N-alkylation of an amino acid ester with a two-carbon electrophile, followed by cyclization.

This protocol describes a typical procedure for the synthesis of an N-aryl morpholin-2-one, a common intermediate for further functionalization.[8]

  • N-Alkylation: To a solution of ethyl N-phenylglycinate (1.0 equiv.) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 equiv.) and 1,2-dibromoethane (1.2 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously under an inert nitrogen atmosphere for 18-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude bromoester intermediate.

  • Cyclization: Dissolve the crude intermediate in a high-boiling point solvent like toluene. Add a non-nucleophilic base such as sodium hydride (NaH, 1.5 equiv.) portion-wise at 0°C.

  • Heating: Allow the mixture to warm to room temperature and then heat to 100-110°C for 6-8 hours to drive the intramolecular cyclization.

  • Purification: Cool the reaction, quench carefully with water, and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.

Causality: The use of a two-step procedure is crucial. The initial N-alkylation forms the key bromoester intermediate. The subsequent cyclization is a Williamson ether synthesis-type reaction, where the alkoxide generated from the ester hydrolysis (or directly from an alcohol precursor if starting from an amino alcohol) displaces the bromide intramolecularly. The choice of a strong, non-nucleophilic base like NaH in the second step is critical to deprotonate the corresponding alcohol (formed in situ or as starting material) without competing in other side reactions.

One-Pot Domino Reactions for C3-Aryl Substituted Morpholin-2-ones

Modern synthetic chemistry prioritizes efficiency and sustainability. One-pot reactions, where multiple transformations occur in a single reaction vessel, are highly advantageous as they minimize waste, reduce purification steps, and improve overall time and cost-efficiency. A powerful one-pot strategy has been developed for the asymmetric synthesis of C3-aryl substituted morpholin-2-ones, which are key intermediates for drugs like Aprepitant.[6][9]

This protocol provides a telescoped, catalytic synthesis of chiral 3-aryl morpholin-2-ones.[6]

  • Step 1 (Knoevenagel/Epoxidation): In a reaction vial, combine an aromatic aldehyde (1.0 equiv.), (phenylsulfonyl)acetonitrile (1.1 equiv.), and a quinine-derived urea catalyst (e.g., eQNU, 10 mol%) in a solvent like toluene at room temperature. Stir for 30 minutes.

  • Add cumyl hydroperoxide (1.5 equiv.) and continue stirring for 24-48 hours until the epoxide intermediate is formed (monitored by TLC/LC-MS).

  • Step 2 (Domino Ring-Opening Cyclization - DROC): To the crude reaction mixture from Step 1, add 2-aminoethanol or a substituted variant (e.g., 2-benzylamino ethanol, 1.5 equiv.).

  • Heat the mixture to 60°C and stir for an additional 12-24 hours. The DROC sequence involves the amine opening the epoxide ring, followed by an intramolecular lactonization to form the morpholin-2-one ring.

  • Purification: Upon completion, cool the mixture, concentrate the solvent, and purify the residue directly by flash column chromatography on silica gel to yield the enantiomerically enriched 3-aryl morpholin-2-one.

Self-Validation: The success of this one-pot protocol relies on the compatibility of all reagents and catalysts. The quinine-derived urea catalyst is crucial for inducing stereoselectivity in the epoxidation step. The final product's enantiomeric excess (% ee) should be determined by chiral HPLC analysis, validating the effectiveness of the asymmetric catalysis. Yields for this process are reported to be in the range of 38-90%, with enantiomeric excesses up to 99% ee.[9][10]

// Nodes Start [label="Aldehyde +\n(Phenylsulfonyl)acetonitrile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Quinine-derived\nUrea Catalyst", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Epoxide [label="Intermediate Epoxide"]; AminoEthanol [label="2-Aminoethanol\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="C3-Substituted\nMorpholin-2-one", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Epoxide [label=" Knoevenagel/\nAsymmetric Epoxidation "]; Catalyst -> Start [style=dashed, arrowhead=tee, color="#5F6368"]; Epoxide -> Product [label=" Domino Ring-Opening\nCyclization (DROC) "]; AminoEthanol -> Epoxide [style=dashed, arrowhead=open, color="#5F6368"];

// Graph attributes label="One-Pot Synthesis Workflow"; labelloc="t"; fontsize=14; } }

Caption: A workflow diagram illustrating the one-pot synthesis of C3-substituted morpholin-2-ones.

Biological Activities and Therapeutic Potential

Substituted morpholin-2-ones exhibit a remarkable diversity of biological activities, making them a focal point of drug discovery programs.

Anticancer Activity

A significant body of research has focused on morpholin-2-one derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling proteins that are dysregulated in cancer cells.

  • Kinase Inhibition: Many morpholine-containing compounds, including morpholin-2-ones, are designed as ATP-competitive inhibitors of protein kinases.[11] The morpholine oxygen can act as a hydrogen bond acceptor, forming crucial interactions in the hinge region of the kinase ATP-binding pocket.[2] Derivatives have shown inhibitory activity against targets like PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), which are central nodes in cell growth and proliferation pathways.[11][12]

  • EGFR Inhibition: Certain morpholin-3-one fused quinazoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a validated target in various cancers.[13]

  • Cytotoxicity: Novel 2-morpholino-4-anilinoquinoline compounds have demonstrated significant cytotoxic activity against liver cancer (HepG2) cell lines, with IC₅₀ values in the low micromolar range.[14]

Compound ClassTarget Cell LineReported IC₅₀ (µM)Reference
2-Morpholino-4-anilinoquinoline (3d)HepG2 (Liver Cancer)8.50[14]
2-Morpholino-4-anilinoquinoline (3c)HepG2 (Liver Cancer)11.42[14]
Bisnaphthalimide (A6)MGC-803 (Gastric Cancer)0.09[15]
ZSTK474 Derivative (2b)PI3Kα (Enzyme Assay)0.0029[12]
Central Nervous System (CNS) Activity

The morpholine scaffold is also prevalent in compounds targeting the CNS. As mentioned, Aprepitant is a neurokinin-1 (NK1) receptor antagonist.[6] Furthermore, various 2-substituted morpholine derivatives have been developed as potent and selective inhibitors of serotonin and noradrenaline reuptake, representing a promising avenue for the development of new antidepressant medications.[16]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. SAR studies on substituted morpholin-2-ones have revealed several key principles.

  • C3-Position: Substitution at the C3-position with aryl groups is a common strategy for achieving potent biological activity, particularly for kinase inhibitors and receptor antagonists. The aryl ring can engage in hydrophobic and π-stacking interactions within the target's binding site. For anticancer quinoline derivatives, substitutions on the C4-aniline moiety, which is electronically connected to the morpholine at C2, significantly impact cytotoxicity.[14]

  • N4-Position: The nitrogen at the N4 position is a critical point for modification. Attaching different substituents here can modulate solubility, cell permeability, and target engagement. For instance, in a series of PI3K inhibitors, the nature of the group on the triazine ring attached to the morpholine nitrogen was crucial for potency.[12]

  • Stereochemistry: As with many biologically active molecules, stereochemistry plays a pivotal role. In the enantioselective synthesis of serotonin and noradrenaline reuptake inhibitors, it was found that the (S,S)-enantiomers were often more potent than the (R,R)-enantiomers, highlighting the importance of a specific 3D arrangement for optimal target interaction.[16]

// Main Core Core [label="Morpholin-2-one\nCore", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14];

// Substitution Points C3 [label="C3-Position", fillcolor="#F1F3F4", fontcolor="#202124"]; N4 [label="N4-Position", fillcolor="#F1F3F4", fontcolor="#202124"]; Stereo [label="Stereochemistry", fillcolor="#F1F3F4", fontcolor="#202124"];

// SAR details for C3 C3_Aryl [label="Aryl Groups:\n- π-stacking\n- Hydrophobic interactions", shape=note, fillcolor="#E8F0FE"]; C3_EWGs [label="Electron-Withdrawing Groups:\n- Can enhance cytotoxicity", shape=note, fillcolor="#E8F0FE"];

// SAR details for N4 N4_Subs [label="Substituents:\n- Modulate solubility\n- Affect cell permeability", shape=note, fillcolor="#E8F0FE"];

// SAR details for Stereochemistry Stereo_Enant [label="Enantiomers:\n- Can have drastically\ndifferent potencies (e.g., S,S vs R,R)", shape=note, fillcolor="#E8F0FE"];

// Connections Core -> C3 [label="Key for target binding", color="#EA4335"]; Core -> N4 [label="Modulates PK properties", color="#FBBC05"]; Core -> Stereo [label="Crucial for selectivity", color="#34A853"];

C3 -> C3_Aryl; C3 -> C3_EWGs; N4 -> N4_Subs; Stereo -> Stereo_Enant;

// Graph attributes label="Key Structure-Activity Relationships"; labelloc="t"; fontsize=14; } }

Caption: A diagram summarizing key structure-activity relationships for substituted morpholin-2-ones.

Future Perspectives

The field of substituted morpholin-2-ones continues to evolve. Future research will likely focus on several key areas:

  • Development of Novel Catalytic Methods: The demand for more efficient, sustainable, and stereoselective synthetic routes will drive innovation in catalysis, including photoredox and enzymatic methods.

  • Exploration of New Biological Targets: While oncology and CNS disorders have been primary focuses, the versatility of the morpholin-2-one scaffold warrants its exploration against other targets, such as those for infectious and inflammatory diseases.

  • PROTACs and Targeted Protein Degraders: The morpholin-2-one framework could serve as a valuable component in Proteolysis Targeting Chimeras (PROTACs), a new class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

References

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888–7892. [Link]
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Kikelj, D. (2012). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones.
  • Gérardy, R., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
  • Edjlali, L. (2017).
  • Wolfe, C. N., & McInturff, E. L. (2012). A New Strategy for the Synthesis of Substituted Morpholines.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Li, X.-Z., et al. (2023). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Pereira, M. M., et al. (2023).
  • Ortiz, K. G., et al. (2024).
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Palchykov, V., & Singh, M. S. (2019). Recent progress in the synthesis of morpholines.
  • France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • Li, Y., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link]
  • Kumar, M., et al. (2020). Pharmacological profile of morpholine and its derivatives.
  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • Apsel, B., et al. (2008). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
  • Qin, X., et al. (2021). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Semantic Scholar. [Link]
  • Singh, R. K., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]
  • ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
  • Wang, Y., et al. (2023). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. PubMed. [Link]
  • Al-Ostoot, F. H., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
  • Qin, X., et al. (2021). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Semantic Scholar. [Link]
  • Singh, R. P., et al. (2020).
  • He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
  • Wang, Y., et al. (2023). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. PubMed. [Link]
  • Heiran, R., et al. (2020). Synthesis and structure–activity relationship of compounds 1 and 2.
  • Al-Maiky, H., et al. (2021). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates.
  • Al-Ostoot, F. H., et al. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
  • Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
  • Tan, M. L. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.

Sources

Methodological & Application

4-Methylmorpholin-2-one as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Morpholin-2-one Scaffold: A Versatile Building Block in Asymmetric Synthesis

Senior Application Scientist Note: The request specified 4-methylmorpholin-2-one. An extensive literature review reveals that while this specific compound is known, detailed application notes and protocols on its use as a synthetic building block are scarce. However, the broader class of N-substituted morpholin-2-ones, to which the target compound belongs, is a well-documented and powerful scaffold in modern organic synthesis. This guide, therefore, focuses on the chemistry of the N-substituted morpholin-2-one core, providing the foundational knowledge and protocols that are directly applicable to the 4-methyl derivative.

Introduction: The Morpholin-2-one Scaffold

In the landscape of medicinal chemistry and drug discovery, the morpholine ring is a privileged structure, frequently incorporated to enhance physicochemical properties like solubility and metabolic stability.[1][2] The morpholin-2-one scaffold elevates this utility by serving as a conformationally constrained bioisostere for amino acids and a versatile chiral building block.[3][4][5] Its true power lies in its function as a chiral glycine equivalent; the scaffold can be used to introduce α-substituents with high stereocontrol, which, upon subsequent ring-opening, yield valuable, enantiomerically pure N-substituted 1,2-amino alcohols—a critical pharmacophore in numerous bioactive molecules.[6][7]

This guide details the synthesis of the morpholin-2-one core and its application in two cornerstone transformations: diastereoselective alkylation and reductive cleavage.

Synthesis of the Chiral Morpholin-2-one Core

A robust and practical method for synthesizing chiral morpholin-2-ones involves the Brønsted acid-catalyzed condensation of a chiral amino alcohol with an arylglyoxal monohydrate.[6][7] This process leverages a chiral auxiliary to induce stereochemistry in the final heterocyclic product. The use of (1R,2S)-(-)-pseudoephedrine is an excellent example of this strategy.

Causality in Synthesis:
  • Reactant Choice: Arylglyoxals serve as the dicarbonyl component, while the chiral amino alcohol acts as the nitrogen and oxygen source for the heterocycle and, critically, as the source of chirality.

  • Catalyst: A Brønsted acid (e.g., p-toluenesulfonic acid, PTSA) is essential for protonating the carbonyls, activating them towards nucleophilic attack by the amino alcohol and facilitating the subsequent dehydration and rearrangement steps.

  • Stereochemical Control: The reaction proceeds through a cascade of iminium formation, cyclization, and a stereoselective 1,2-aryl shift. The pre-existing stereocenters on the pseudoephedrine backbone create a sterically biased environment, directing the rearrangement to yield the morpholinone product with high diastereoselectivity.

Synthesis_Workflow Figure 1: Synthesis of Chiral Morpholin-2-ones cluster_reactants Reactants cluster_process Process Arylglyoxal Arylglyoxal Monohydrate Condensation Condensation & Rearrangement Arylglyoxal->Condensation Auxiliary Chiral Amino Alcohol (e.g., Pseudoephedrine) Auxiliary->Condensation Product Chiral C3-Aryl Morpholin-2-one Condensation->Product High Diastereoselectivity Catalyst Brønsted Acid (PTSA) Catalyst->Condensation Catalyzes Solvent Toluene (Dehydration) Solvent->Condensation Azeotropic Water Removal Alkylation_Workflow Figure 2: Diastereoselective C3 Alkylation Start Chiral Morpholin-2-one Enolate Chiral Enolate Intermediate Start->Enolate Deprotonation (-78 °C) Product C3-Alkylated Morpholin-2-one Enolate->Product Alkylation Base Strong Base (e.g., NaHMDS) Base->Enolate Electrophile Electrophile (e.g., R-X) Electrophile->Product Reduction_Workflow Figure 3: Reductive Cleavage to Amino Alcohols Start C3-Alkylated Morpholin-2-one Product Chiral N-Alkyl 1,2-Amino Alcohol Start->Product Lactam Reduction Reagent LiAlH₄ Reagent->Product Hydride Source

Sources

Application Note: 4-Methylmorpholin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity can dictate therapeutic efficacy and safety. Chiral auxiliaries represent a robust and reliable strategy for inducing stereoselectivity in chemical transformations.[1] This application note provides a detailed technical guide on the use of 4-methylmorpholin-2-one and its derivatives as effective chiral auxiliaries in asymmetric synthesis. We will delve into the mechanistic principles governing their stereodirecting influence, provide detailed protocols for key synthetic applications, and present data to validate their efficacy. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to successfully implement these powerful tools in their synthetic endeavors.

Introduction to Chiral Auxiliaries and this compound

Asymmetric synthesis is a critical field focused on the selective creation of a specific stereoisomer.[2] One of the most established methods to achieve this is through the use of a chiral auxiliary. This strategy involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate.[3] The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate-auxiliary conjugate. Finally, the auxiliary is cleaved from the product, having imparted the desired stereochemistry, and can often be recovered for reuse.

Among the diverse array of chiral auxiliaries, morpholin-2-one scaffolds have emerged as versatile and effective tools. Specifically, derivatives of this compound offer a rigid cyclic structure that provides a well-defined steric environment, crucial for high levels of stereocontrol in reactions such as enolate alkylations and aldol additions. The strategic placement of substituents on the morpholin-2-one ring allows for predictable facial shielding of a reactive intermediate, leading to the desired diastereomer.

Mechanism of Stereocontrol: The Role of Steric Shielding

The efficacy of this compound-derived auxiliaries lies in their ability to create a sterically biased environment around a prochiral center. When an N-acyl derivative of a chiral morpholin-2-one is converted to its enolate, the conformation of the resulting species is constrained by the rigid ring system. This fixed conformation typically exposes one face of the enolate to incoming electrophiles while the other face is effectively blocked by a bulky substituent on the auxiliary.

This principle is illustrated in the asymmetric alkylation of an N-acyl-4-methylmorpholin-2-one. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The stereochemistry of the auxiliary, for instance, an (S)-configured substituent at the 5-position, directs the incoming electrophile to the less sterically hindered face of the enolate. This results in the preferential formation of one diastereomer of the alkylated product.

Mechanism_of_Stereocontrol cluster_0 Enolate Formation & Facial Shielding cluster_1 Diastereoselective Alkylation & Auxiliary Cleavage Start N-Acyl-(S)-5-phenyl- morpholin-2-one Enolate Lithium Enolate (Z-conformation) Start->Enolate LDA, THF, -78 °C Shielding Steric Shielding by Phenyl Group Enolate->Shielding Approach Preferential 'Re' Face Attack Enolate->Approach Electrophile Electrophile (R-X) Electrophile->Approach Alkylated Alkylated Product (Single Diastereomer) Approach->Alkylated Cleavage Auxiliary Cleavage Alkylated->Cleavage LiOH, H2O2 Product Enantiomerically Enriched Product Cleavage->Product Recovered Recovered Auxiliary Cleavage->Recovered Experimental_Workflow cluster_prep Preparation cluster_reaction Asymmetric Transformation cluster_analysis Analysis & Purification cluster_cleavage Final Product Generation Acylation 1. N-Acylation of Chiral Morpholin-2-one Enolate_Formation 2. Diastereoselective Enolate Formation Acylation->Enolate_Formation Reaction 3. Reaction with Electrophile (e.g., R-X) Enolate_Formation->Reaction Workup 4. Aqueous Work-up Reaction->Workup Purification 5. Flash Chromatography Workup->Purification Analysis 6. Stereochemical Analysis (NMR, Chiral HPLC) Purification->Analysis Cleavage 7. Auxiliary Cleavage Analysis->Cleavage Final_Product 8. Enantiomerically Pure Product Cleavage->Final_Product

Sources

Application Notes & Protocols: The Morpholin-2-one Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Morpholin-2-one Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the morpholine ring is celebrated as a "privileged scaffold." Its frequent incorporation into drug candidates is due to a unique combination of physicochemical properties that enhance a molecule's pharmacokinetic profile. The morpholine moiety, a six-membered heterocycle containing both an amine and an ether, typically improves aqueous solubility, metabolic stability, and can fine-tune the basicity (pKa ≈ 8.5) of a lead compound to optimize interactions with biological targets.

Building upon this foundation, the morpholin-2-one scaffold offers medicinal chemists a more rigid and functionally distinct building block. As a cyclic amide (a lactam), it retains the favorable ether linkage but introduces a carbonyl group. This modification has several important consequences for drug design:

  • Conformational Rigidity: The lactam structure reduces the conformational flexibility compared to a standard morpholine ring, which can lead to higher binding affinity and selectivity for a target protein by minimizing the entropic penalty of binding.

  • Modified Electronics: The electron-withdrawing nature of the carbonyl group lowers the basicity of the nitrogen atom, rendering it essentially neutral.

  • Additional Interaction Point: The carbonyl oxygen acts as a potent hydrogen bond acceptor, providing an additional point of interaction within a target's binding site.

Substitution at the 4-position (the nitrogen atom), as in the case of 4-methylmorpholin-2-one , allows for the modulation of properties such as lipophilicity and the exploration of specific binding pockets without altering the core scaffold's geometry. This makes the N-substituted morpholin-2-one a versatile and valuable platform for developing novel therapeutics, notably as a key intermediate in the synthesis of complex drugs like the antiemetic Aprepitant.

Core Synthesis of the Morpholin-2-one Scaffold

The construction of the morpholin-2-one ring is a fundamental step in leveraging its potential. A common and effective strategy involves the cyclization of N-substituted amino alcohols with α-haloacetyl halides. This approach provides a direct route to the core structure, which can then be further functionalized.

cluster_0 General Synthesis of N-Alkyl-Morpholin-2-one start N-Alkyl Amino Alcohol + α-Haloacetyl Halide intermediate N-(2-hydroxyethyl)-N-alkyl- 2-haloacetamide Intermediate start->intermediate Acylation product 4-Alkyl-Morpholin-2-one intermediate->product Intramolecular Williamson Ether Synthesis (Cyclization) base Base (e.g., NaH, K2CO3) base->intermediate

Caption: General workflow for the synthesis of the 4-alkyl-morpholin-2-one core.

Generalized Protocol: Synthesis of this compound

This protocol describes a typical two-step, one-pot synthesis of this compound from N-methylethanolamine.

Materials:

  • N-methylethanolamine

  • Chloroacetyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Acylation:

    • Dissolve N-methylethanolamine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF dropwise via a dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Cyclization:

    • Cool the reaction mixture back to 0 °C.

    • Carefully add sodium hydride (2.2 eq of a 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After addition, remove the ice bath and heat the mixture to reflux (approx. 66 °C for THF) for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow, dropwise addition of water.

    • Dilute the mixture with diethyl ether and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to yield pure this compound.

Protocol: C3-Position Functionalization via Oxidative Coupling

A powerful method for creating libraries of drug-like molecules is the regioselective functionalization of the morpholin-2-one core. The C3 position, adjacent to the nitrogen, is particularly amenable to functionalization via modern cross-dehydrogenative coupling (CDC) reactions. This protocol, adapted from state-of-the-art methodologies, describes a copper-catalyzed C-H functionalization to form a new C-N bond.

Causality and Experimental Rationale:

  • Catalyst: An earth-abundant and cost-effective copper(I) salt (CuCl) is used to catalyze the reaction. Copper facilitates the single-electron transfer processes necessary for the C-H activation and subsequent bond formation.

  • Oxidant: Molecular oxygen (from an oxygen balloon or ambient air) serves as the terminal, environmentally benign oxidant. It reoxidizes the catalyst, allowing for a catalytic cycle, and its only byproduct is water.

  • Acid Co-catalyst: Acetic acid is often added to facilitate the reaction, likely by assisting in the catalyst turnover and maintaining the appropriate reaction medium polarity.

cluster_1 C3-Functionalization Workflow start 4-Alkyl-Morpholin-2-one (Substrate) reaction Reaction Vessel (Acetonitrile, 60-80 °C) start->reaction reagent Coupling Partner (e.g., Imide, Amide) reagent->reaction catalyst Cu(I)Cl (Catalyst) Acetic Acid (Additive) catalyst->reaction oxidant O2 (Oxidant) oxidant->reaction product 3-Substituted-4-Alkyl- Morpholin-2-one reaction->product CDC Reaction

Caption: Workflow for the copper-catalyzed C3-functionalization of a morpholin-2-one scaffold.

Detailed Experimental Protocol: C3-Imidation of this compound

This protocol describes the coupling of this compound with phthalimide as a representative example.

Materials & Reagents:

ComponentRoleM.W.Typical AmountStoichiometry
This compoundSubstrate115.13230 mg (2.0 mmol)2.0 eq
PhthalimideCoupling Partner147.13147 mg (1.0 mmol)1.0 eq
Copper(I) Chloride (CuCl)Catalyst98.9915 mg (0.15 mmol)0.15 eq
Acetic AcidAdditive60.0590 mg (1.5 mmol)1.5 eq
Acetonitrile (CH₃CN)Solvent41.0510 mL-
Oxygen (O₂)Oxidant32.001 BalloonExcess

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 mmol), phthalimide (1.0 mmol), and CuCl (0.15 mmol).

    • Add acetonitrile (10 mL) to dissolve the solids.

    • Using a syringe, add acetic acid (1.5 mmol) dropwise to the stirred mixture.

    • Secure an oxygen-filled balloon to the top of the flask.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 60 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress by TLC, observing the consumption of the limiting reagent (phthalimide).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a small plug of silica gel, washing with additional acetonitrile to ensure all product is collected.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure 3-(1,3-dioxoindolin-2-yl)-4-methylmorpholin-2-one product.

Physicochemical & Safety Data

Specific experimental data for this compound is not widely available. The table below provides data for the closely related and commercially available precursor, 4-methylmorpholine (N-methylmorpholine) , for context. Researchers should determine the properties of the 2-one derivative experimentally.

Table of Properties for 4-Methylmorpholine (CAS: 109-02-4):

PropertyValueSource
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance Colorless liquid
Density 0.92 g/mL at 25 °C
Boiling Point 115-116 °C
Melting Point -66 °C
pKa (conjugate acid) 7.38
Solubility Miscible with water, ethanol

Safety & Handling:

  • General Handling: Work with this compound and its precursors in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reactivity: As a lactam, this compound is generally stable but can be hydrolyzed under strong acidic or basic conditions. Avoid contact with strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • ijprems.com. (n.d.). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • ChemSynthesis. (2025). 4-methyl-2-morpholinone.
  • Ferreira, P. M., & Monteiro, L. S. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5220.
  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

Application Notes and Protocols for 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 4-Methylmorpholin-2-one in Modern Chemistry

This compound is a heterocyclic compound featuring a morpholine ring with a ketone at the 2-position and a methyl group on the nitrogen atom. As a substituted lactam, it represents a unique scaffold that diverges significantly from its more commonly known relative, 4-methylmorpholine, which is a tertiary amine widely used as a base and catalyst.[1] The morpholin-2-one core is a structural motif found in various biologically active molecules, making its derivatives, including the N-methylated version, valuable building blocks for researchers in medicinal chemistry and drug development.[2][3]

This guide provides a comprehensive overview of the known synthetic protocols for this compound and explores its potential reactivity based on the established chemistry of the morpholin-2-one scaffold. The protocols are designed for researchers and scientists, emphasizing the causality behind experimental choices and providing a framework for further investigation and application.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. It is noteworthy that experimental data such as melting and boiling points are not widely reported in publicly available literature, reflecting the compound's status as a specialized research chemical rather than a bulk commodity.

PropertyValueSource
Molecular Formula C₅H₉NO₂[4]
Molecular Weight 115.13 g/mol [4]
Melting Point Not Available[4]
Boiling Point Not Available[4]
Density Not Available[4]

Core Synthetic Protocol: Synthesis of this compound

The primary reaction protocol available for this compound is its synthesis. The established method involves the intramolecular cyclization of a suitable precursor. A representative and chemically robust approach, based on established syntheses of related morpholin-2-ones, proceeds via the intramolecular hydroamination/lactonization of an N-substituted amino alcohol derivative.[5][6]

The causality behind this strategy lies in a two-step process from a primary amine (N-methylaminoethanol). First, an N-alkylation with an acetic acid equivalent (like ethyl bromoacetate) forms the acyclic ester precursor. Second, a base- or acid-catalyzed intramolecular cyclization occurs where the hydroxyl group attacks the ester carbonyl, eliminating ethanol and forming the stable six-membered lactam ring.

Experimental Workflow: Synthesis

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Workup & Purification A N-Methylaminoethanol + Ethyl Bromoacetate B Reaction Mixture (Base, Solvent) A->B  Combine C Intermediate Ester: Ethyl 2-((2-hydroxyethyl)(methyl)amino)acetate B->C  Stir, RT D Intermediate Ester in Solvent (e.g., Toluene) C->D Isolate & Proceed E Reaction Mixture (Add Base, e.g., NaOEt) D->E  Heat F Crude Product Mixture E->F  Reflux G Quench Reaction (e.g., aq. NH4Cl) F->G H Liquid-Liquid Extraction G->H I Purification (Column Chromatography) H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

  • N-Methylaminoethanol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or similar non-nucleophilic base

  • Sodium ethoxide (NaOEt) or other suitable base for cyclization

  • Anhydrous acetonitrile (CH₃CN) or Tetrahydrofuran (THF) for Step 1

  • Anhydrous Toluene or Ethanol for Step 2

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

Part A: Synthesis of Intermediate Ester (Ethyl 2-((2-hydroxyethyl)(methyl)amino)acetate)

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methylaminoethanol (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile or THF.

  • Add finely ground potassium carbonate (1.5 eq) to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Add ethyl bromoacetate (1.1 eq) dropwise via a syringe over 20-30 minutes to control any exotherm.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate ester. This intermediate can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Part B: Intramolecular Cyclization

  • Dissolve the crude intermediate ester from Part A in anhydrous toluene.

  • Add a catalytic amount of a suitable base, such as sodium ethoxide (0.1 - 0.2 eq).

  • Heat the mixture to reflux (approx. 110 °C for toluene) for 4-8 hours. Monitor the formation of the product by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

Part C: Workup and Purification

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Potential Reaction Protocols of this compound

While specific, documented reaction protocols for this compound are scarce, its chemical structure—a cyclic lactam—allows for the prediction of several key transformations. The following protocols are based on the known reactivity of the broader morpholin-2-one class of compounds.[2][7]

Protocol 1: C3-Position Functionalization via Cross-Dehydrogenative Coupling (CDC)

The carbon atom alpha to the carbonyl group (C3) is susceptible to functionalization. Copper-catalyzed CDC reactions provide a modern, atom-economical method to form C-N bonds at this position without requiring pre-functionalization.[2] This protocol describes a representative reaction with an imide nucleophile.

Causality: The mechanism involves the generation of a radical or related reactive species at the C3 position, facilitated by a copper catalyst and an oxidant. This intermediate is then trapped by a nucleophile (e.g., an imide) to form the new C-N bond. Acetic acid is often used as an additive to facilitate the catalytic cycle.[2]

cluster_0 Catalytic Cycle S This compound I1 C3 Radical Intermediate S->I1  H-abstraction Nuc Imide Nucleophile (e.g., Phthalimide) Prod C3-Imido Product Nuc->Prod Cat Cu(I) Catalyst I2 Cu(II) Species Cat->I2  Oxidation Ox Oxidant (e.g., O2) I1->Prod  + Nucleophile I2->Cat  Reduction

Caption: Generalized mechanism for C3-functionalization.

Methodology:

  • In a reaction vial, combine this compound (1.0 eq), the desired imide (e.g., phthalimide, 1.2 eq), copper(I) chloride (CuCl, 0.1 eq), and acetic acid (0.2 eq).

  • Add a suitable solvent, such as 1,2-dichloroethane or acetonitrile.

  • Seal the vial and heat the mixture to 60-80 °C.

  • Introduce an oxidant, typically by stirring the reaction under an atmosphere of oxygen (balloon) or by using a chemical oxidant.

  • Stir for 12-24 hours, monitoring by TLC.

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography to isolate the C3-functionalized product.[2]

Protocol 2: Reduction of the Lactam to 4-Methylmorpholine

The amide carbonyl of the lactam can be fully reduced to a methylene group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yielding the corresponding cyclic amine, 4-methylmorpholine.

Causality: The hydride from LiAlH₄ acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. A complex series of steps involving coordination to the aluminum species and subsequent hydride transfers ultimately replaces the carbonyl oxygen with two hydrogen atoms.

Methodology:

  • To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (approx. 2.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid and wash thoroughly with the ether solvent.

  • Combine the filtrate and washings, dry over an anhydrous drying agent, and remove the solvent by distillation to yield 4-methylmorpholine.

Protocol 3: Nucleophilic Ring-Opening (Hydrolysis)

Lactams can undergo nucleophilic ring-opening reactions under either acidic or basic conditions.[7] This protocol outlines a representative basic hydrolysis.

Causality: Under basic conditions, a hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the amide C-N bond, and after an acid-base workup, yields the ring-opened carboxylate salt, which upon acidification gives the free amino acid.

Methodology:

  • Dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like ethanol.

  • Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq).

  • Heat the mixture to reflux for 6-18 hours until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction to room temperature and acidify carefully with aqueous HCl until the pH is ~1-2.

  • Extract the resulting aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) to isolate the ring-opened product, N-(2-hydroxyethyl)-N-methylglycine.

Summary of Protocols

ProtocolKey ReagentsConditionsExpected Outcome
Synthesis N-Methylaminoethanol, Ethyl bromoacetate, Base (K₂CO₃, NaOEt)Multi-step; RT then RefluxThis compound
C3-Functionalization Imide, CuCl, Oxidant (O₂)60-80 °C, 12-24 hC3-substituted product
Lactam Reduction Lithium aluminum hydride (LiAlH₄)0 °C to Reflux4-Methylmorpholine
Ring-Opening Strong Base (NaOH) or Acid (HCl)Reflux, 6-18 hN-(2-hydroxyethyl)-N-methylglycine

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, standard laboratory precautions for handling novel organic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Incompatible Materials: Based on its lactam structure, avoid strong oxidizing agents, strong acids, and strong bases except under controlled reaction conditions.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Given the structural similarity to other morpholine derivatives, one should be prepared for potential hazards such as skin and eye irritation.

References

  • Wood, M. E., et al. (1987). Nucleophilic ring-opening reactions of morpholin-2-ones. A resolution of dl-(secondary-alkyl)amines. The Journal of Organic Chemistry, 52(19), 4319–4324. [Link]
  • ChemSynthesis. (n.d.). 4-methyl-2-morpholinone.
  • Wang, X. S., & Tabor, M. W. (1988). Studies of the reactivity of morpholine, 2-mercaptobenzothiazole and 2 of their derivatives with selected amino acids.
  • Faisca Phillips, A. M., & Pombeiro, A. J. L. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
  • ResearchGate. (n.d.). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.
  • Wikipedia. (n.d.). Morpholine.
  • ResearchGate. (n.d.). Representative bioactive molecules having a morpholin-2-one moiety.
  • ACS Omega. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones. [Link]
  • DOI.org. (n.d.). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.
  • ACS Omega. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride. [Link]
  • ORCA. (n.d.). Morpholin-2-one derivatives via intramolecular acid-catalyzed hydroamination.

Sources

Synthesis of 4-Methylmorpholin-2-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-methylmorpholin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences. We will explore a robust and validated synthetic methodology, delving into the mechanistic underpinnings of the reaction, detailed procedural steps, and characterization of the final product. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the target molecule.

Introduction: The Significance of the Morpholin-2-one Scaffold

The morpholine and morpholin-2-one scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable physicochemical properties. These heterocycles can enhance aqueous solubility, improve metabolic stability, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements. The introduction of a methyl group at the 4-position, yielding this compound, can further modulate these properties, influencing potency, selectivity, and pharmacokinetic profiles of drug candidates. Its role as a key intermediate in the synthesis of complex molecules makes a reliable and well-understood synthetic protocol essential for the drug discovery process.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and efficient approach to the synthesis of this compound involves the intramolecular cyclization of a suitable acyclic precursor. A logical retrosynthetic disconnection of the target molecule reveals N-(2-hydroxyethyl)-N-methylglycine or its derivatives as a key intermediate. This intermediate can be readily prepared from commercially available starting materials.

Figure 1: Retrosynthetic analysis of this compound.

The chosen forward synthesis, therefore, focuses on the preparation of an N-substituted amino acid derivative followed by a cyclization step to form the desired lactam. This strategy offers the advantages of readily available starting materials and generally high-yielding transformations.

Detailed Synthesis Protocol

This section provides a step-by-step protocol for the synthesis of this compound, based on the method reported in The Journal of Organic Chemistry, 1987, 52, 4319-4324.

Reaction Scheme

Reaction_Scheme reagent1 N-Methylethanolamine intermediate Ethyl N-(2-hydroxyethyl)-N-methylglycinate reagent1->intermediate Et3N, Toluene reagent2 Ethyl Bromoacetate product This compound intermediate->product Heat (distillation)

Figure 2: Overall reaction scheme for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-MethylethanolamineReagentSigma-Aldrich
Ethyl BromoacetateReagentSigma-Aldrich
Triethylamine (Et3N)AnhydrousSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Diethyl EtherAnhydrousSigma-Aldrich
Magnesium Sulfate (MgSO4)AnhydrousSigma-Aldrich
Step-by-Step Procedure

Step 1: Synthesis of Ethyl N-(2-hydroxyethyl)-N-methylglycinate

  • To a solution of N-methylethanolamine (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethylamine (1.1 equivalents).

  • Cool the mixture in an ice bath and add ethyl bromoacetate (1 equivalent) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the triethylammonium bromide salt.

  • Wash the filter cake with a small amount of anhydrous diethyl ether.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude ethyl N-(2-hydroxyethyl)-N-methylglycinate as an oil.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of ethyl bromoacetate and the intermediate ester.

  • Triethylamine as a Base: Triethylamine acts as a base to neutralize the hydrobromic acid (HBr) formed during the N-alkylation reaction, driving the reaction to completion.

  • Controlled Addition of Ethyl Bromoacetate: The dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Reflux: Heating the reaction mixture at reflux provides the necessary activation energy for the N-alkylation to proceed at a reasonable rate.

Step 2: Intramolecular Cyclization to this compound

  • The crude ethyl N-(2-hydroxyethyl)-N-methylglycinate obtained in the previous step is subjected to distillation under reduced pressure.

  • During the distillation process, the intramolecular cyclization occurs with the elimination of ethanol.

  • Collect the fraction corresponding to this compound at the appropriate boiling point and pressure. The reported boiling point is 80-82 °C at 0.5 mmHg.

Causality behind Experimental Choices:

  • Thermal Cyclization: The application of heat during distillation provides the energy required for the intramolecular transesterification (lactamization) to occur. The ester group reacts with the hydroxyl group, leading to the formation of the six-membered ring and the elimination of ethanol.

  • Vacuum Distillation: Distillation under reduced pressure allows the product to be purified at a lower temperature, which helps to prevent potential thermal decomposition.

Purification and Characterization

The collected fraction from the distillation is typically of high purity. Further purification, if necessary, can be achieved by redistillation. The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the lactam carbonyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Summary of Reaction Parameters

ParameterValue
Step 1: N-Alkylation
Stoichiometry (N-Methylethanolamine:Ethyl Bromoacetate:Et3N)1 : 1 : 1.1
SolventAnhydrous Toluene
Reaction Temperature0 °C to reflux
Reaction Time4 hours
Step 2: Cyclization
MethodThermal (during distillation)
PressureReduced (e.g., 0.5 mmHg)
Product Boiling Point80-82 °C at 0.5 mmHg
Overall Yield Typically moderate to good

Mechanistic Insight

The synthesis proceeds through a two-step sequence: N-alkylation followed by intramolecular cyclization.

Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization N-Methylethanolamine N-Methylethanolamine Nucleophilic_Attack SN2 Reaction N-Methylethanolamine->Nucleophilic_Attack Intermediate_Ester Ethyl N-(2-hydroxyethyl) -N-methylglycinate Nucleophilic_Attack->Intermediate_Ester Et3N -Et3N.HBr Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Nucleophilic_Attack Cyclization Intramolecular Transesterification Intermediate_Ester->Cyclization Heat This compound This compound Cyclization->this compound -EtOH

Figure 3: Mechanistic pathway for the synthesis of this compound.

In the first step, the nitrogen atom of N-methylethanolamine acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction. The triethylamine serves to deprotonate the resulting ammonium salt and neutralize the HBr byproduct.

The second step is a thermally induced intramolecular transesterification. The hydroxyl group of the intermediate ester attacks the carbonyl carbon of the ester. This is followed by the elimination of ethanol to form the thermodynamically stable six-membered lactam ring of this compound.

Safety Considerations

  • Ethyl bromoacetate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.

  • Toluene is a flammable solvent and is toxic. Avoid inhalation and skin contact.

  • The reactions should be conducted with appropriate caution, and distillation under reduced pressure should be performed behind a safety shield.

Conclusion

The synthesis of this compound via the N-alkylation of N-methylethanolamine followed by thermal cyclization is a reliable and straightforward method for obtaining this valuable building block. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can confidently produce high-purity material for their drug discovery and development endeavors. This guide provides the necessary framework for the successful synthesis and characterization of this compound, empowering scientists to advance their research in medicinal chemistry.

References

  • A Convenient Synthesis of 1,4-Oxazin-2-ones (Morpholin-2-ones). The Journal of Organic Chemistry, 1987, 52(19), 4319–4324. [Link]

The Morpholin-2-one Scaffold: A Privileged Substructure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Morpholin-2-ones in Medicinal Chemistry

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to bioactive molecules, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles. Within this chemical class, the morpholin-2-one substructure has emerged as a particularly valuable scaffold and a versatile synthetic intermediate in the development of novel therapeutics. Its constrained conformation and the presence of both hydrogen bond donor and acceptor capabilities allow for precise interactions with biological targets. This application note provides an in-depth exploration of the role of morpholin-2-ones in drug discovery, complete with detailed synthetic protocols and methodologies for biological evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers in the field.

Strategic Importance of the Morpholin-2-one Core

The utility of the morpholin-2-one scaffold stems from several key features:

  • Stereochemical Complexity: The chiral centers inherent to many morpholin-2-one derivatives allow for the synthesis of stereochemically defined molecules, which is crucial for selective interaction with biological targets.

  • Synthetic Tractability: The morpholin-2-one ring can be synthesized through various efficient methods and readily functionalized at multiple positions, providing access to diverse chemical libraries for screening.

  • Bioisosteric Replacement: The morpholin-2-one moiety can act as a bioisostere for other cyclic structures, offering a means to modulate the biological activity and pharmacokinetic properties of a lead compound.

  • "Privileged" Scaffold: The frequent appearance of the morpholine and its derivatives in approved drugs and clinical candidates has led to its designation as a "privileged structure," indicating its inherent suitability for interacting with a range of biological targets.

A prime example of the significance of the morpholin-2-one scaffold is its role as a key intermediate in the synthesis of Aprepitant , a potent antiemetic drug approved by the FDA. This underscores the industrial and therapeutic relevance of this heterocyclic system.

Synthetic Protocols for Morpholin-2-one Derivatives

The synthesis of morpholin-2-ones is a critical step in their application. Below are detailed protocols for their preparation, including a one-pot synthesis of a key intermediate for Aprepitant.

Protocol 1: One-Pot Asymmetric Synthesis of 3-Aryl Morpholin-2-ones

This protocol describes a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) to produce enantioenriched 3-aryl morpholin-2-ones, which are valuable intermediates for drugs like Aprepitant.

Rationale: This one-pot procedure is highly efficient as it avoids the isolation and purification of intermediates, which saves time, reduces waste, and can improve overall yield. The use of a quinine-derived urea as an organocatalyst allows for stereoselective control, which is essential for producing the desired enantiomer.

Experimental Workflow:

One-Pot Synthesis of 3-Aryl Morpholin-2-ones reagents Aldehyde + (Phenylsulfonyl)acetonitrile + Quinine-derived Urea Catalyst (in Toluene) knoevenagel Knoevenagel Condensation reagents->knoevenagel Step 1 epoxidation_reagents Cumyl Hydroperoxide (CHP) (at -20°C) epoxidation Asymmetric Epoxidation knoevenagel->epoxidation Step 2 droc_reagents 1,2-Ethanolamine + Triethylamine (Et3N) (at 25°C) droc Domino Ring-Opening Cyclization (DROC) epoxidation->droc Step 3 purification Chromatographic Purification droc->purification product 3-Aryl Morpholin-2-one purification->product

Caption: One-Pot Synthesis of 3-Aryl Morpholin-2-ones.

Step-by-Step Procedure:

  • Knoevenagel Condensation:

    • To a solution of the desired aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M), add the quinine-derived urea organocatalyst (e.g., eQNU, 0.01 mmol).

    • Stir the reaction mixture at room temperature until the aldehyde is consumed (monitor by TLC).

  • Asymmetric Epoxidation:

    • Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M.

    • Cool the mixture to -20°C in a suitable cooling bath.

    • Slowly add cumyl hydroperoxide (CHP, 0.11 mmol) to the reaction mixture.

    • Stir at -20°C for the time required for complete conversion of the alkene (monitor by TLC).

  • Domino Ring-Opening Cyclization (DROC):

    • Warm the reaction mixture to 25°C.

    • Add 1,2-ethanolamine (0.12 mmol) followed by triethylamine (Et3N, 0.2 mmol).

    • Stir the mixture at 25°C until the epoxide is fully consumed (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl morpholin-2-one.

Expected Outcome: This protocol typically yields 3-aryl morpholin-2-ones in good to high yields (38-90%) and high enantioselectivity (up to 99% ee).

Applications in Drug Discovery and Associated Biological Protocols

Morpholin-2-ones have demonstrated a wide range of biological activities, making them attractive scaffolds for targeting various diseases.

Anticancer Activity: Inhibition of the MDM2-p53 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein. Inhibiting the MDM2-p53 protein-protein interaction is a promising strategy in cancer therapy. Novel morpholinone derivatives have been developed as potent and selective inhibitors of this interaction.

Mechanism of Action:

MDM2-p53 Inhibition MDM2 MDM2 Oncoprotein p53 p53 Tumor Suppressor MDM2->p53 Binds & Inhibits Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Morpholinone Morpholin-2-one Inhibitor Morpholinone->MDM2 Blocks Binding Site

Caption: Inhibition of the MDM2-p53 interaction by morpholin-2-one derivatives.

Protocol 2: Cellular Assay for MDM2-p53 Inhibition

This protocol describes the evaluation of morpholin-2-one derivatives for their ability to inhibit the MDM2-p53 interaction in a cellular context using the SJSA-1 osteosarcoma cell line, which overexpresses MDM2.

Rationale: The SJSA-1 cell line provides a relevant model system to assess the on-target activity of MDM2-p53 inhibitors. The EdU incorporation assay is a robust method to measure DNA synthesis and, consequently, cell proliferation. A decrease in EdU incorporation indicates cell cycle arrest, an expected outcome of p53 activation.

Step-by-Step Procedure:

  • Cell Culture:

    • Culture SJSA-1 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Seed SJSA-1 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the morpholin-2-one test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known MDM2 inhibitor like Nutlin-3a).

    • Incubate the cells for 48-72 hours.

  • EdU Incorporation Assay:

    • Following the manufacturer's protocol (e.g., Click-iT® EdU Assay), add EdU (5-ethynyl-2'-deoxyuridine) to the cells and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.

    • Fix and permeabilize the cells.

    • Perform the Click-iT® reaction to fluorescently label the incorporated EdU.

    • Counterstain the cell nuclei with a DNA stain (e.g., Hoechst 33342).

  • Data Acquisition and Analysis:

    • Image the cells using a high-content imaging system.

    • Quantify the percentage of EdU-positive cells relative to the total number of cells (Hoechst-positive).

    • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in EdU incorporation.

Quantitative Data Summary:

CompoundHTRF IC50 (nM)SJSA-1 EdU IC50 (nM)
AM-8735 0.425

Data adapted from literature reports on potent morpholinone-based MDM2 inhibitors.

Antifungal Activity

Certain morpholine derivatives, such as amorolfine, are established antifungal agents that act by inhibiting ergosterol biosynthesis. The morpholin-2-one scaffold can be explored for the development of new antifungal drugs.

Protocol 3: Agar Sublimation Test for Antifungal Activity

This protocol provides a method to assess the antifungal activity of morpholin-2-one derivatives, particularly their ability to exert their effect over a distance, which could be advantageous for treating certain fungal infections.

Rationale: The agar sublimation test is a modification of the standard disk diffusion assay. It allows for the evaluation of a compound's volatile or sublimable properties and its ability to inhibit fungal growth without direct contact. This can be particularly relevant for topical antifungal agents.

Step-by-Step Procedure:

  • Fungal Strain Preparation:

    • Use standard test organisms such as Candida albicans ATCC 90028 and a clinical isolate of Trichophyton rubrum.

    • For C. albicans, suspend a 48-hour culture in saline and adjust to a 0.5 McFarland standard.

    • For T. rubrum, suspend a 5-7 day culture in saline and adjust to a 2.0 McFarland standard.

  • Inoculation:

    • Spread the fungal suspension evenly onto the surface of an appropriate agar medium (e.g., Casitone agar) in a 9 cm Petri dish using a sterile cotton swab.

  • Compound Application:

    • Impregnate sterile 6 mm filter paper disks with a defined amount of the morpholin-2-one test compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

  • Incubation (Sublimation Method):

    • Place the compound-loaded disk in the center of the Petri dish lid.

    • Invert the inoculated agar plate and place it over the lid, ensuring a distance of approximately 10 mm between the disk and the agar surface.

    • Incubate C. albicans plates at 37°C for 24 hours.

    • Incubate T. rubrum plates at 28°C for 6 days.

  • Data Analysis:

    • Measure the diameter of the zone of growth inhibition in millimeters. A clear zone around the area directly below the disk indicates antifungal activity via sublimation.

Conclusion and Future Perspectives

The morpholin-2-one scaffold is a highly versatile and valuable tool in the arsenal of medicinal chemists. Its favorable physicochemical properties and synthetic accessibility have cemented its role in the development of a wide range of therapeutic agents. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and evaluate novel morpholin-2-one derivatives. Future research in this area will likely focus on exploring new synthetic methodologies to access even more diverse and complex morpholin-2-one libraries, as well as expanding their therapeutic applications to new disease areas. The continued investigation of this "privileged" scaffold holds great promise for the discovery of the next generation of innovative medicines.

References

  • Agar sublimation test for the in vitro determination of the antifungal activity of morpholine derivatives.
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - NIH.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | Request PDF.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry - ACS Publications.
  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters | Journal of the American Chemical Society.
  • Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters - PubMed.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Representative bioactive molecules having a morpholin-2-one moiety. - ResearchGate.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW - ijprems.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Synthesis and SAR of morpholine and its derivatives: A review update.
  • Three-Component Synthesis of Morpholine Derivatives.
  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • [In vitro antifungal activity of amorolfine, a new morpholine antimycotic agent] - PubMed.
  • Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction - PubMed.
  • How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures.
  • Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - SciSpace.
  • Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - MDPI.
  • A concise review on MDM2 inhibitors and recent progress in radiopharmaceutical development for imaging MDM2 expression in tumors with PET or SPECT - PubMed.
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PubMed Central.
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central.
  • Synthesis and anticancer evaluation of novel morpholine analogues - Sciforum.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI.
  • New Anticancer Agents: Design, Synthesis and Evaluation - MDPI.
  • Organocatalytic Ring-Opening Polymerization of Morpholinones a - ResearchGate.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC - NIH.
  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant - ResearchGate.
  • Chapter 10 Synthesis of aprepitant - ResearchGate.
  • (PDF) A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates - ResearchGate.
  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters - ResearchGate.
  • Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC - NIH.
  • Special Issue : Organocatalytic Ring-Opening Polymerization and Depolymerization - MDPI.

Asymmetric Synthesis of Chiral Morpholin-2-one Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Role of Chiral Morpholin-2-ones in Modern Drug Discovery

The morpholin-2-one scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Its unique structural and physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it a valuable component in medicinal chemistry. When synthesized in an enantiomerically pure form, chiral morpholin-2-ones become powerful building blocks for creating stereochemically defined pharmaceuticals, where the three-dimensional arrangement of atoms is critical for therapeutic efficacy and safety.

A prime example of the significance of this chiral scaffold is its role as a key intermediate in the synthesis of the potent antiemetic drug Aprepitant.[1] Aprepitant, a neurokinin-1 (NK1) receptor antagonist, is a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting.[1] The precise stereochemistry of the morpholin-2-one core is essential for its high-affinity binding to the NK1 receptor. Beyond this well-established application, substituted morpholine and morpholin-2-one derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties, underscoring the broad therapeutic potential of this compound class.[2][3][4]

This application note provides an in-depth guide to the asymmetric synthesis of chiral morpholin-2-one derivatives, designed for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of protocols to explain the underlying principles of various synthetic strategies, offering field-proven insights into experimental design and execution. The methodologies presented herein are selected for their robustness, efficiency, and high stereocontrol, empowering you to confidently incorporate these valuable chiral building blocks into your research and development programs.

Strategic Approaches to Asymmetric Synthesis

The enantioselective construction of the morpholin-2-one ring system can be achieved through several distinct strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. Here, we will delve into three powerful and contemporary approaches: Chiral Auxiliary-Mediated Synthesis, Organocatalytic Asymmetric Synthesis, and Chiral Acid-Catalyzed Asymmetric Synthesis.

Logical Flow of Synthetic Strategies

G cluster_0 Synthetic Strategies cluster_1 Key Features A Chiral Auxiliary-Mediated A_feat Reliable Diastereocontrol Stoichiometric Chiral Source Auxiliary Removal Required A->A_feat Characteristics B Organocatalytic Asymmetric B_feat One-Pot Procedures Low Catalyst Loading Domino Reactions B->B_feat Characteristics C Chiral Acid-Catalyzed C_feat Domino Heteroannulation 1,2-Aryl/Alkyl Shift Access to C3-Substituted Morpholinones C->C_feat Characteristics

Caption: Overview of the main strategies for asymmetric morpholin-2-one synthesis.

Protocol I: Chiral Auxiliary-Mediated Synthesis Using Pseudoephedrine

The use of a chiral auxiliary is a classic and highly reliable strategy for inducing asymmetry. The auxiliary, a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. Pseudoephedrine, an inexpensive and readily available chiral amino alcohol, has proven to be an excellent auxiliary for a variety of asymmetric transformations, including the synthesis of chiral morpholin-2-ones.[5]

Mechanistic Rationale

This method, developed by Walczak and coworkers, involves the condensation of an arylglyoxal with (1S,2S)-(+)-pseudoephedrine.[5] The reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes a diastereoselective cyclization and rearrangement, catalyzed by a Brønsted acid, to yield the morpholin-2-one product. The rigid conformation of the pseudoephedrine-derived intermediate effectively shields one face of the molecule, directing the incoming group to the opposite face and thereby establishing the desired stereocenter.

Experimental Protocol

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Arylglyoxal monohydrate

  • Camphorsulfonic acid (CSA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired arylglyoxal monohydrate (1.1 equiv.).

  • Catalyst Addition: Add camphorsulfonic acid (0.1 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral morpholin-2-one derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol II: Organocatalytic One-Pot Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional methods. The research group of Alessandra Lattanzi has developed an elegant and highly efficient one-pot synthesis of chiral morpholin-2-ones using a quinine-derived urea organocatalyst.[1][6] This procedure combines three distinct reactions in a single flask, minimizing waste and purification steps.

Mechanistic Rationale

This one-pot sequence involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[6] The quinine-derived urea catalyst stereoselectively controls both the Knoevenagel condensation and the subsequent asymmetric epoxidation of the in situ-formed alkene. The resulting chiral epoxide is a key intermediate that is then subjected to a nucleophilic ring-opening by a 1,2-amino alcohol, followed by an intramolecular cyclization to furnish the final morpholin-2-one product with high enantiomeric excess.

Catalytic Cycle Overview

G A Aldehyde + (Phenylsulfonyl)acetonitrile B Knoevenagel Condensation A->B C Electron-poor Alkene B->C eQNU Cat Quinine-derived Urea Catalyst B->Cat D Asymmetric Epoxidation C->D E Chiral Epoxide D->E eQNU, CHP D->Cat F Domino Ring-Opening Cyclization (DROC) E->F Amino Alcohol, Et3N G Chiral Morpholin-2-one F->G

Caption: Organocatalytic one-pot synthesis of chiral morpholin-2-ones.

Experimental Protocol

Materials:

  • Aldehyde

  • (Phenylsulfonyl)acetonitrile

  • Quinine-derived urea catalyst (e.g., eQNU)

  • Cumyl hydroperoxide (CHP)

  • 1,2-Amino alcohol (e.g., 2-benzylaminoethanol)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Step-by-Step Procedure:

  • Knoevenagel Condensation: In a vial, dissolve (phenylsulfonyl)acetonitrile (1.0 equiv.) and the quinine-derived urea catalyst (0.1 equiv.) in anhydrous toluene (to a concentration of ~0.3 M). Add the aldehyde (1.0 equiv.) and stir the mixture at 30 °C. Monitor the reaction by TLC.

  • Asymmetric Epoxidation: Once the Knoevenagel condensation is complete, dilute the reaction mixture with anhydrous toluene (to a concentration of ~0.02 M) and cool to -20 °C. Add cumyl hydroperoxide (1.1 equiv.) dropwise and stir at this temperature, monitoring by TLC.

  • Domino Ring-Opening Cyclization (DROC): To the reaction mixture, add the 1,2-amino alcohol (1.2 equiv.) and triethylamine (2.0 equiv.). Allow the reaction to warm to room temperature and stir until the epoxide is consumed (monitored by TLC).

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the enantioenriched morpholin-2-one.

Representative Data
EntryAldehydeYield (%)ee (%)
14-Fluorobenzaldehyde7189
2Benzaldehyde8588
34-Methylbenzaldehyde7989
41-Naphthaldehyde7363
Data adapted from Meninno, S., & Lattanzi, A. (2023).[6]

Protocol III: Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have become indispensable catalysts for a wide range of enantioselective transformations. The research group of Jieping Zhu has pioneered a CPA-catalyzed enantioselective synthesis of C3-substituted morpholin-2-ones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[7]

Mechanistic Rationale

This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal.[7] The chiral phosphoric acid catalyst activates the glyoxal and orchestrates the facial selectivity of the initial condensation with the amino alcohol. The subsequent rearrangement, an asymmetric aza-benzilic ester rearrangement, is also under the stereochemical control of the chiral catalyst, leading to the formation of the C3-substituted morpholin-2-one with high enantiopurity.

Experimental Protocol

Materials:

  • Aryl/alkylglyoxal

  • 2-(Arylamino)ethan-1-ol

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Toluene, anhydrous

  • Molecular sieves (4 Å)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried reaction tube, add the chiral phosphoric acid catalyst (0.05 equiv.) and freshly activated 4 Å molecular sieves.

  • Reagent Addition: Add a solution of the 2-(arylamino)ethan-1-ol (1.2 equiv.) in anhydrous toluene, followed by the aryl/alkylglyoxal (1.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 40 °C) under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Representative Data
EntryArylglyoxal2-AminoethanolYield (%)ee (%)
1Phenylglyoxal2-(Phenylamino)ethanol9595
24-Methoxyphenylglyoxal2-(Phenylamino)ethanol9694
32-Naphthylglyoxal2-(Phenylamino)ethanol9197
4Methylglyoxal2-(Phenylamino)ethanol7092
Data adapted from He, Y.-P., et al. (2021).[7]

Analytical Protocols: Determination of Enantiomeric Excess

The accurate determination of enantiomeric excess (ee) is critical for validating the success of any asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

General HPLC Method Development
  • Column Screening: Begin by screening a set of common polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC).

  • Mobile Phase: For normal phase chromatography, a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The ratio of hexane to alcohol is a key parameter for optimizing separation.

  • Additives: For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers (Resolution, Rs > 1.5).

Example HPLC Conditions for Morpholin-2-one Derivatives
Product ClassChiral ColumnMobile Phase (Hexane:IPA)Flow Rate (mL/min)Wavelength (nm)
3-Aryl-morpholin-2-onesChiralcel OD-H90:101.0220
3-Phenyl-morpholin-2-onesChiralpak IC80:201.0220
N-Benzyl-3-aryl-morpholin-2-onesChiralcel OD-H90:101.0254
These are representative conditions and may require optimization for specific derivatives.[4]

Conclusion and Future Outlook

The asymmetric synthesis of chiral morpholin-2-ones is a vibrant and rapidly evolving field, driven by the increasing demand for stereochemically pure compounds in drug discovery and development. The methodologies detailed in this guide, from the classic reliability of chiral auxiliaries to the elegance and efficiency of modern organocatalytic and chiral acid-catalyzed one-pot procedures, provide researchers with a powerful toolkit for accessing these valuable building blocks.

The causality behind each experimental choice—be it the selection of a specific catalyst to control facial selectivity or the fine-tuning of HPLC conditions to resolve enantiomers—is rooted in the fundamental principles of stereochemistry and reaction kinetics. By understanding these principles, researchers can not only reproduce the protocols presented here but also rationally adapt and innovate to synthesize novel morpholin-2-one derivatives with unique substitution patterns and biological activities. As our understanding of asymmetric catalysis deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of chiral heterocycles, further accelerating the discovery of new therapeutics.

References

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422–3430. [Link]
  • Various Authors. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888–7892. [Link]
  • Tzara, A., et al. (2021). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]
  • Various Authors. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Catalytic Pathways to 4-Methylmorpholin-2-one: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, offering a deep dive into the catalytic synthesis of 4-Methylmorpholin-2-one. This heterocyclic scaffold is of growing interest in medicinal chemistry and materials science. This document provides not only detailed, field-proven protocols but also the scientific rationale behind the methodological choices, ensuring both replicability and a foundational understanding of the reaction mechanisms.

Introduction: The Significance of this compound

This compound, a substituted morpholinone, represents a valuable building block in organic synthesis. Its structure, combining a lactam and an ether functional group with a tertiary amine, imparts unique physicochemical properties that are desirable in the design of novel therapeutic agents and functional materials. The development of efficient and scalable catalytic methods for its synthesis is crucial for unlocking its full potential. This guide will explore the primary catalytic strategies for the construction of this important molecule.

Synthetic Strategy Overview

The most direct and logical synthetic route to this compound involves a two-step process:

  • Synthesis of the Precursor: Preparation of N-(2-hydroxyethyl)-N-methylglycine.

  • Catalytic Intramolecular Cyclization: Lactamization of the precursor to yield the target this compound.

This strategy allows for the modular construction of the molecule and provides opportunities for catalytic control in the final ring-closing step.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Catalytic Cyclization A Starting Materials (e.g., N-methylethanolamine, Glyoxylic Acid) B N-(2-hydroxyethyl)-N-methylglycine A->B Reductive Amination C N-(2-hydroxyethyl)-N-methylglycine D This compound C->D Intramolecular Lactamization

Caption: General two-step synthetic workflow for this compound.

Part 1: Synthesis of the Precursor: N-(2-hydroxyethyl)-N-methylglycine

The synthesis of the key precursor, N-(2-hydroxyethyl)-N-methylglycine, is a critical first step. While direct literature protocols for this specific molecule are not abundant, a robust synthesis can be designed based on established methods for analogous compounds, such as N-(2-hydroxyethyl)glycine.[1] The proposed method is a reductive amination reaction.

Protocol 1: Reductive Amination for N-(2-hydroxyethyl)-N-methylglycine Synthesis

This protocol is adapted from the synthesis of N-(2-hydroxyethyl)glycine.[1]

Reaction Principle: This reaction involves the condensation of N-methylethanolamine with glyoxylic acid to form an intermediate iminium ion, which is then reduced in situ by catalytic hydrogenation to yield the desired N-(2-hydroxyethyl)-N-methylglycine.

G reagents N-methylethanolamine + Glyoxylic Acid intermediate Imine/Iminium Ion H₂O reagents->intermediate Condensation product N-(2-hydroxyethyl)-N-methylglycine intermediate->product Reduction catalyst Pd/C, H₂ catalyst->intermediate

Caption: Reductive amination pathway for precursor synthesis.

Materials:

  • N-methylethanolamine

  • Glyoxylic acid monohydrate

  • Palladium on activated carbon (10 wt. %)

  • Deionized water

  • Ethanol

  • Round-bottom flask equipped with a magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Buchner funnel with filter paper, Celite®)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 eq.) and N-methylethanolamine (1.0 eq.) in deionized water to a concentration of approximately 1 M.

  • Catalyst Addition: To this solution, carefully add 10% palladium on carbon (approximately 5 mol % of palladium).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Purge the system with hydrogen gas (or fill a balloon with hydrogen). Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher, as dictated by the apparatus) at a temperature of 40-50 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of deionized water.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove water. The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(2-hydroxyethyl)-N-methylglycine.

Expected Outcome: This procedure is expected to yield the desired precursor in high purity. The yield for the analogous synthesis of N-(2-hydroxyethyl)glycine is reported to be as high as 97%.[1]

Part 2: Catalytic Intramolecular Cyclization to this compound

The final step in the synthesis is the intramolecular cyclization of N-(2-hydroxyethyl)-N-methylglycine. This is essentially a lactamization reaction, which is a type of dehydration or condensation reaction.[2] This transformation can be promoted by either acid or base catalysis, or by thermal means, often with the aid of a catalyst to improve efficiency and selectivity.

General Principles of Catalytic Cyclization

The cyclization of a hydroxy acid to a lactone (in this case, a lactam, which is a cyclic amide) involves the formation of an ester linkage within the same molecule.[2][3] This intramolecular esterification is a dehydration reaction where a molecule of water is eliminated.[2] Catalysts are often employed to facilitate this process by activating either the carboxylic acid or the hydroxyl group.[2]

  • Acid Catalysis: Protic or Lewis acids can protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.

  • Base Catalysis: A base can deprotonate the hydroxyl group, increasing its nucleophilicity for the attack on the carbonyl carbon.

For the synthesis of lactones from hydroxy acids, various catalysts have been employed, including solid acid catalysts, base catalysts, and metal oxides.[4]

G precursor N-(2-hydroxyethyl)-N-methylglycine -COOH -OH product This compound precursor->product Intramolecular Dehydration water H₂O product->water Byproduct catalyst Catalyst (Acid or Base) catalyst->precursor

Caption: Catalytic intramolecular cyclization of the precursor.

Protocol 2: Acid-Catalyzed Cyclization of N-(2-hydroxyethyl)-N-methylglycine

This generalized protocol is based on the principles of acid-catalyzed intramolecular esterification.

Materials:

  • N-(2-hydroxyethyl)-N-methylglycine

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like Amberlyst-15)

  • High-boiling point aprotic solvent (e.g., toluene, xylene)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add N-(2-hydroxyethyl)-N-methylglycine (1.0 eq.) and the chosen solvent (e.g., toluene).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05-0.1 eq.).

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the cyclization will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by analytical techniques such as TLC or GC-MS.

  • Work-up: Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.

  • Purification: The work-up procedure will depend on the catalyst used. If a soluble acid catalyst was used, it may be necessary to wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 3: Base-Catalyzed Cyclization of N-(2-hydroxyethyl)-N-methylglycine

This generalized protocol is based on the principles of base-catalyzed intramolecular esterification.

Materials:

  • N-(2-hydroxyethyl)-N-methylglycine

  • Base catalyst (e.g., sodium methoxide, potassium tert-butoxide)

  • Aprotic solvent (e.g., THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-(2-hydroxyethyl)-N-methylglycine (1.0 eq.) in the chosen anhydrous aprotic solvent.

  • Catalyst Addition: Add the base catalyst (catalytic or stoichiometric amount, depending on the specific base and reaction conditions) to the solution.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor its progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a proton source (e.g., water or a mild acid).

  • Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Data Summary and Comparison

As direct catalytic methods for this compound are not well-documented, a direct comparison of yields and reaction conditions is challenging. However, we can summarize the key parameters for the generalized protocols.

ParameterProtocol 1: Precursor Synthesis (Adapted)Protocol 2: Acid-Catalyzed Cyclization (Generalized)Protocol 3: Base-Catalyzed Cyclization (Generalized)
Key Reagents N-methylethanolamine, Glyoxylic acidN-(2-hydroxyethyl)-N-methylglycineN-(2-hydroxyethyl)-N-methylglycine
Catalyst 10% Pd/Cp-TSA, H₂SO₄, Solid acidsNaOMe, K-tBuO
Solvent WaterToluene, XyleneTHF, DMF
Temperature 40-50 °CRefluxReflux
Key Feature Reductive AminationAzeotropic water removalAnhydrous conditions
Reported Yield High (up to 97% for analogue)[1]Varies with substrate and catalystVaries with substrate and catalyst

Conclusion and Future Outlook

Future research should focus on the development of novel and more efficient catalytic systems for the direct synthesis of this compound, potentially through one-pot procedures. The exploration of heterogeneous catalysts for the cyclization step could also offer advantages in terms of catalyst recovery and reuse, making the synthesis more sustainable and cost-effective for industrial applications.

References

  • Huanghuai College; Wang Shengqiang; Li Yang; Wang Yanfang; Hu Peng; Pei Qinglan. CN108640884A, 2018. (Link: )
  • TutorChase.
  • Google Patents. Catalytic dehydration of lactic acid and lactic acid esters. EP2614152A2. (Link: )
  • ScienceDirect.
  • Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. (Link: [Link])

Sources

Application Notes and Protocols for the Synthesis and Derivatization of 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholin-2-one Scaffold in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic motif frequently incorporated into bioactive molecules and approved pharmaceuticals.[1][2] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and target engagement.[1] A key derivative, the morpholin-2-one scaffold, serves as a versatile building block in medicinal chemistry, offering a constrained conformation and opportunities for diverse functionalization.[3] This guide provides detailed experimental protocols for the synthesis of 4-methylmorpholin-2-one and its subsequent derivatization through key chemical transformations. These protocols are designed for researchers and scientists in drug development, offering a practical framework for accessing novel chemical matter based on this important scaffold.[4]

I. Synthesis of this compound

The synthesis of N-substituted morpholin-2-ones can be achieved through various synthetic routes. A common and effective method involves the cyclization of an N-substituted amino alcohol with an α-haloacetyl halide. The following protocol is a representative procedure adapted from established methods for the synthesis of related morpholin-2-one structures.[5]

Protocol 1: Two-Step Synthesis of this compound

This protocol outlines the synthesis of this compound starting from the commercially available N-methylethanolamine. The first step involves the acylation of the amine with chloroacetyl chloride to form an intermediate N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide, which is then cyclized under basic conditions.

Step 1: Synthesis of N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide

  • Materials:

    • N-methylethanolamine

    • Chloroacetyl chloride

    • Sodium carbonate (Na₂CO₃)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate

    • Water (deionized)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Round-bottom flask (500 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Standard glassware for workup and purification

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve N-methylethanolamine (1.0 equiv) and sodium carbonate (1.05 equiv) in anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

    • Dissolve chloroacetyl chloride (1.05 equiv) in anhydrous THF in a dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the solid precipitate.

    • Wash the filtrate with water. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

  • Materials:

    • N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide (from Step 1)

    • Sodium bicarbonate (NaHCO₃)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Water (deionized)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Heating mantle

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a large round-bottom flask, prepare a solution of sodium bicarbonate (3.0 equiv) in anhydrous DMF.

    • Heat the solution to 60 °C with vigorous stirring.

    • Dissolve the crude N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide (1.0 equiv) in anhydrous DMF and add it dropwise to the heated sodium bicarbonate solution over several hours.

    • After the addition is complete, continue to stir the reaction mixture at 60 °C for 24 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to 0 °C and filter to remove the solid.

    • Remove the DMF from the filtrate by distillation under reduced pressure.

    • Wash the residue with ethyl acetate and water. Separate the organic layer, wash it again with water, and then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A N-Methylethanolamine + Chloroacetyl Chloride B N-(2-hydroxyethyl)-N-methyl- 2-chloroacetamide A->B Na2CO3, THF, 0 °C to RT C N-(2-hydroxyethyl)-N-methyl- 2-chloroacetamide D This compound C->D NaHCO3, DMF, 60 °C

Caption: Two-step synthesis of this compound.

II. Key Reactions of this compound

The this compound scaffold can undergo a variety of chemical transformations to generate a diverse range of derivatives for structure-activity relationship (SAR) studies. The following protocols detail some fundamental reactions.

Protocol 2: Hydrolysis of this compound

The hydrolysis of the lactam ring in this compound opens the ring to form the corresponding amino acid. This can be achieved under acidic or basic conditions.[6][7]

  • Materials:

    • This compound

    • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Standard glassware for workup

  • Procedure (Acidic Hydrolysis):

    • To a solution of this compound (1.0 equiv) in water, add a 6 M aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an appropriate organic solvent.

    • Dry the organic layer, concentrate, and purify as necessary.

  • Procedure (Basic Hydrolysis):

    • Dissolve this compound (1.0 equiv) in a 1 M aqueous solution of sodium hydroxide.[7]

    • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.[7]

    • Once the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to protonate the resulting carboxylate.

    • Extract the product with an organic solvent, dry the organic phase, and concentrate to obtain the hydrolyzed product.

Protocol 3: Reduction of this compound to 4-Methylmorpholine

The lactam carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding morpholine.[8][9]

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Nitrogen or argon atmosphere setup

    • Standard glassware for workup and purification

  • Procedure:

    • Set up a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon).

    • Suspend lithium aluminum hydride (excess, e.g., 2-3 equiv) in anhydrous diethyl ether or THF in the flask and cool to 0 °C.

    • Dissolve this compound (1.0 equiv) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.[10]

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the mixture and wash the precipitate with the solvent.

    • Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-methylmorpholine.

General Workflow for Key Reactions of this compound

A This compound B N-(2-hydroxyethyl)-N-methylglycine A->B Hydrolysis (Acid or Base) C 4-Methylmorpholine A->C Reduction (LiAlH4) D N-Acyl-4-methylmorpholin-2-one A->D Acylation (Acyl Halide/Anhydride) E N-Alkyl-4-methylmorpholin-2-onium salt A->E Alkylation (Alkyl Halide)

Caption: Key synthetic transformations of this compound.

Protocol 4: N-Acylation of Morpholin-2-one (General Procedure)

While this compound already possesses an N-methyl group, this general protocol is provided for the acylation of a related morpholin-2-one lacking an N-substituent, which is a common synthetic step.

  • Materials:

    • Morpholin-2-one

    • Acyl chloride or acid anhydride

    • Triethylamine or pyridine (as a base)

    • Anhydrous dichloromethane (DCM) or THF

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or argon atmosphere setup

  • Procedure:

    • Dissolve morpholin-2-one (1.0 equiv) and the base (1.1 equiv) in an anhydrous solvent under an inert atmosphere.[11]

    • Cool the solution to 0 °C.

    • Add the acylating agent (1.05 equiv) dropwise.[11]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup to remove the base and any water-soluble byproducts.

    • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Protocol 5: N-Alkylation of Morpholin-2-one (General Procedure)

Similar to the acylation protocol, this general procedure is for the N-alkylation of an unsubstituted morpholin-2-one.

  • Materials:

    • Morpholin-2-one

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • A suitable base (e.g., sodium hydride, potassium carbonate)

    • Anhydrous solvent (e.g., DMF, acetonitrile)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup

  • Procedure:

    • To a suspension of the base (e.g., sodium hydride, 1.2 equiv) in the anhydrous solvent under an inert atmosphere, add a solution of morpholin-2-one (1.0 equiv) dropwise at 0 °C.

    • Stir the mixture at room temperature for about 30 minutes to an hour to form the corresponding anion.

    • Add the alkyl halide (1.1 equiv) and continue to stir at room temperature or with gentle heating.[12]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate.

    • Purify the crude product by column chromatography.

III. Characterization Data

Precise characterization of this compound and its derivatives is crucial for confirming their identity and purity. The following table summarizes expected spectroscopic data based on the structure and data from similar compounds.

Technique This compound (Expected) 4-Methylmorpholine (Reference)
¹H NMR Signals for the N-CH₃ group, and the three CH₂ groups of the morpholinone ring.Signals for the N-CH₃ group and the two sets of equivalent CH₂ groups.
¹³C NMR A signal for the carbonyl carbon, a signal for the N-CH₃ carbon, and signals for the three CH₂ carbons.Signals for the N-CH₃ carbon and the two sets of CH₂ carbons.
IR (Infrared) A strong absorption band for the lactam carbonyl (C=O) group, typically in the range of 1650-1680 cm⁻¹.Absence of a strong carbonyl absorption in the 1600-1800 cm⁻¹ region.
Mass Spec (MS) A molecular ion peak corresponding to its molecular weight.A molecular ion peak corresponding to its molecular weight.

IV. Applications in Drug Discovery

The morpholin-2-one core is a valuable pharmacophore found in a number of biologically active compounds. Its rigid structure can help in orienting substituents towards their target binding sites, and the lactam functionality provides a handle for further chemical modification.[3] The derivatives of this compound can be screened for a wide range of biological activities, including but not limited to, CNS disorders, cancer, and infectious diseases.[13] The protocols provided herein offer a gateway to libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

References

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). MDPI.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
  • Kramarova, E. P., Shipov, A. G., & Baukov, Y. I. (1988). Simple Methods for the N-Alkylation of Lactams. ChemInform, 19(47). [Link]
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed.
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid
  • Al-Ghorbani, M., Begum, B. A., Zabiulla, Mamatha, S. V., & Khanum, S. A. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry.
  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. NIH Public Access, 10(11), 2720-2723. [Link]
  • Reduction with LiAlH4 & NaBH4. (2015, January 4). YouTube. [Link]
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry. [Link]
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (2023).
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. [Link]
  • Preparation method of N-acetyl morpholine. (2020).
  • Synthesis, spectroscopic characterization, molecular studies, and biological evaluation of (E)-N'-((7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)morpholine-4-carbothiohydrazide and some of its transition metal complexes. (2023).
  • Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. (2015, January 4). YouTube. [Link]
  • Yu, M., et al. (2015). ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. ChemInform, 46(12). [Link]
  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]
  • Spectroscopic Characterization of Charge-Transfer Complexes of Morpholine With Chloranilic and Picric Acids in Organic Media: Crystal Structure of Bis(morpholinium 2,4,6-trinitrocyclohexanolate). (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 745-752. [Link]
  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430. [Link]
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021).
  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester.
  • Hydrolysis of beta-lactam via ab initio and QM/MM simulations. (2009).
  • Lactam Hydrolysis. (2017, March 14). YouTube. [Link]
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2016). Acta Crystallographica Section C: Structural Chemistry, 72(Pt 9), 683-690. [Link]
  • Spectroscopy in Characterization of Materials—Developments. (2024).
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
  • Spectroscopic and Microscopic Characterization of Inorganic and Polymer Thermoelectric Materials: A Review. (2024).

Sources

Introduction: The Morpholin-2-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Morpholin-2-one Scaffold

The morpholin-2-one ring is a heterocyclic motif of significant interest in medicinal chemistry.[1] Classified as a "privileged scaffold," its structure is frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[2][3][4] This prevalence is attributed to its unique combination of features: a basic nitrogen atom and a hydrogen-bond-accepting ether oxygen, which together improve physicochemical properties like aqueous solubility and metabolic stability.[5] Furthermore, the flexible, chair-like conformation of the morpholine ring allows it to present appended pharmacophores in precise three-dimensional orientations, enhancing interactions with biological targets.[5]

The strategic functionalization of the morpholin-2-one core is paramount for modulating its pharmacological profile. The primary sites for modification are the nitrogen at position 4 (N-4) and the carbon atoms at positions 3, 5, and 6 (C-3, C-5, C-6). Each position offers a unique opportunity to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This guide provides an in-depth exploration of field-proven strategies and detailed protocols for the targeted functionalization of this versatile scaffold, grounded in mechanistic understanding and practical application.

Key functionalization sites on the morpholin-2-one core.

Part 1: N-4 Functionalization: Modulating Physicochemical Properties

The N-4 position is the most readily functionalized site on the morpholin-2-one scaffold. Modification at this nitrogen atom directly influences the compound's basicity (pKa), lipophilicity, and metabolic stability. It also serves as a primary attachment point for vectors directed towards specific biological targets. The two principal strategies for N-4 modification are N-alkylation and N-arylation.

N-Alkylation Strategies

N-alkylation introduces aliphatic groups, which can enhance binding through hydrophobic interactions or serve as linkers.

Expertise & Experience: Reductive amination is a robust and highly reliable two-step, one-pot sequence. It involves the formation of an iminium ion intermediate from the morpholin-2-one and an aldehyde or ketone, followed by in-situ reduction. This method is broadly applicable and tolerant of many functional groups. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than agents like sodium cyanoborohydride, reducing the risk of over-reduction or side reactions.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of morpholin-2-one (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Acetic acid (0.1 equiv.) can be added as a catalyst to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the mixture. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The absence of the starting aldehyde/ketone and the appearance of new aliphatic signals corresponding to the introduced alkyl group validate the reaction's success.

N-Arylation Strategies

N-arylation links the morpholin-2-one scaffold to an aromatic or heteroaromatic ring, a common strategy for creating kinase inhibitors and other targeted therapeutics.[6] Transition metal-catalyzed cross-coupling reactions are the methods of choice.

Expertise & Experience: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[7] Its success hinges on the precise combination of a palladium catalyst, a phosphine ligand, and a base. The ligand is not merely a spectator; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for promoting the reductive elimination step, which is often rate-limiting, especially with sterically hindered substrates.[8] The choice of base is also crucial; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the morpholine nitrogen without competing in side reactions.[8]

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (bromide or iodide, 1.0 equiv.), morpholin-2-one (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent and Heating: Add anhydrous, degassed toluene or dioxane (0.1 M). Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Trustworthiness: Successful N-arylation is confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of signals corresponding to the aryl group. HRMS will confirm the expected molecular weight. Residual palladium levels, a concern in pharmaceutical applications, can be quantified by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Figure 2. N-4 Functionalization Workflow cluster_alkylation N-Alkylation cluster_arylation N-Arylation start Morpholin-2-one red_amination Reductive Amination (STAB, AcOH) start->red_amination buchwald Buchwald-Hartwig (Pd-cat., Ligand, Base) start->buchwald aldehyde Aldehyde / Ketone aldehyde->red_amination n_alkyl N-Alkyl Morpholin-2-one red_amination->n_alkyl aryl_halide Aryl Halide aryl_halide->buchwald n_aryl N-Aryl Morpholin-2-one buchwald->n_aryl

Key catalytic pathways for N-4 functionalization.

Part 2: C-3 Functionalization: Installing Stereocenters and Pharmacophores

The C-3 position, being α to both the carbonyl group and the ring nitrogen, is activated for deprotonation and subsequent reaction with electrophiles. Functionalization here is a powerful strategy for introducing key pharmacophoric elements and controlling stereochemistry, which is often critical for biological activity.

Protocol 3: Asymmetric Synthesis of C-3 Substituted Morpholin-2-ones

Expertise & Experience: Creating chiral centers with high enantioselectivity is a cornerstone of modern medicinal chemistry. One-pot domino reactions are highly efficient for this purpose, minimizing waste and purification steps.[9][10] A particularly elegant strategy involves a sequence of Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization (DROC).[9][11] This approach constructs the C-3 substituted morpholin-2-one from simple precursors. The key to stereocontrol lies in the asymmetric epoxidation step, often catalyzed by a chiral organocatalyst like a quinine-derived urea, which dictates the absolute stereochemistry of the final product.[9][10][11]

Step-by-Step Protocol (One-Pot Procedure):

  • Knoevenagel Condensation: In a flask under an inert atmosphere, combine an aldehyde (1.0 equiv.), (phenylsulfonyl)acetonitrile (1.0 equiv.), and a quinine-derived urea catalyst (e.g., eQNU, 10 mol%) in anhydrous toluene (0.3 M). Stir at room temperature until the aldehyde is consumed (TLC monitoring).

  • Asymmetric Epoxidation: Dilute the reaction mixture with toluene (to 0.02 M) and cool to -20 °C. Add cumyl hydroperoxide (CHP, 1.1 equiv.) and stir until the intermediate alkene is consumed.

  • Domino Ring-Opening Cyclization (DROC): Add the appropriate 2-(substituted-amino)ethan-1-ol (1.2 equiv.) and a base like triethylamine (Et₃N, 2.0 equiv.). Allow the reaction to warm to room temperature and stir until completion.[12]

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude product is purified by flash column chromatography.

Trustworthiness: The success of this complex transformation is validated by a suite of analytical techniques. ¹H and ¹³C NMR confirm the formation of the morpholin-2-one ring and the presence of the C-3 substituent. HRMS verifies the elemental composition. Crucially, the enantiomeric excess (ee) must be determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase to validate the asymmetric induction of the catalyst.[11]

Reaction StageKey ReagentsTemperaturePurposeExpected Outcome
Knoevenagel Aldehyde, (PhSO₂)CH₂CN, OrganocatalystRoom TempC=C bond formationα,β-Unsaturated nitrile
Epoxidation Cumyl Hydroperoxide (CHP)-20 °CStereoselective epoxide formationChiral epoxide intermediate
DROC Amino-ethanol, Et₃NRoom TempRing opening and cyclizationC-3 substituted morpholin-2-one
Protocol 4: C-3 Functionalization via Cross-Dehydrogenative Coupling (CDC)

Expertise & Experience: C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized substrates.[13] A cross-dehydrogenative coupling (CDC) reaction at the C-3 position can forge C-N or C-C bonds directly. A copper-catalyzed CDC between an N-aryl morpholin-2-one and a cyclic imide provides an efficient route to α-imido lactams.[13] This reaction is thought to proceed via a single-electron transfer (SET) mechanism to generate an N-acyliminium ion intermediate, which is then trapped by the nucleophilic imide. Using molecular oxygen as the terminal oxidant makes this a green and sustainable process.[13]

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vial, combine the N-aryl morpholin-2-one (1.0 equiv.), the imide (e.g., succinimide, 1.5 equiv.), and copper(I) chloride (CuCl, 10 mol%).

  • Solvent and Additive: Add a suitable solvent like acetonitrile and acetic acid (2.0 equiv.), which acts as a co-catalyst.[13]

  • Reaction Conditions: Seal the vial and heat the mixture to 60-80 °C under an atmosphere of oxygen (an oxygen-filled balloon is often sufficient).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Trustworthiness: Product formation is confirmed by NMR, where a new singlet will appear in the ¹H NMR spectrum for the C-3 proton, and by HRMS. The self-validating nature of this protocol lies in the direct transformation of a C-H bond into a C-N bond, which can be clearly observed by comparing the spectra of the starting material and the product.

Part 3: C-5/C-6 Backbone Functionalization

Modifying the C-5 and C-6 positions of the morpholin-2-one ring is less direct than N-4 or C-3 functionalization. These positions are not readily activated for substitution. Therefore, the most effective strategy is to introduce the desired functionality onto the precursor molecules—specifically, the amino alcohol—before the ring-forming cyclization step.

Figure 3. Retrosynthesis for C-5/C-6 Functionalization target C-5/C-6 Substituted Morpholin-2-one disconnect Retrosynthetic Disconnection (Amide Bond Formation) target->disconnect precursors Precursors disconnect->precursors leads to amino_alcohol Substituted Amino Alcohol (R¹, R²) haloacetyl α-Haloacetyl Halide

Building the scaffold from functionalized precursors.
Protocol 5: Synthesis from Functionalized Amino Alcohols

Expertise & Experience: This is a foundational and highly modular approach. By starting with an enantiomerically pure, substituted 1,2-amino alcohol, the stereochemistry at C-5 and/or C-6 is set from the beginning.[14][15] The cyclization is typically a two-step process involving N-acylation with an α-haloacetyl halide followed by an intramolecular Williamson ether synthesis, where the alkoxide displaces the halide to form the ring. The choice of base for the cyclization step is critical to ensure efficient ring closure without promoting side reactions.

Step-by-Step Protocol:

  • N-Acylation: Dissolve the substituted amino alcohol (1.0 equiv.) and a base (e.g., Na₂CO₃ or Et₃N, 1.1 equiv.) in a suitable solvent (e.g., a biphasic system of THF/water or DCM). Cool the mixture to 0 °C.

  • Reagent Addition: Add a solution of an α-haloacetyl halide (e.g., chloroacetyl chloride, 1.05 equiv.) dropwise, maintaining the temperature at 0 °C.[15] Allow the reaction to warm to room temperature and stir for several hours until the starting amino alcohol is consumed.

  • Intermediate Isolation (Optional but Recommended): Acidify the reaction mixture to precipitate the N-(α-haloacyl)-α-amino acid intermediate. Filter, wash with cold water, and dry. This purification step ensures a cleaner cyclization.[15]

  • Cyclization: Dissolve the intermediate in a solvent like THF or DMF and add a strong base (e.g., potassium tert-butoxide, tBuOK, 1.2 equiv.) at room temperature or with gentle heating to promote intramolecular cyclization.

  • Work-up and Purification: Quench the reaction with water, extract with an organic solvent, and purify the final C-5/C-6 substituted morpholin-2-one by column chromatography or recrystallization.

Trustworthiness: This protocol is validated by confirming the structure of both the intermediate and the final product. The stereochemistry, inherited from the starting amino alcohol, can be confirmed by X-ray crystallography of a suitable crystalline derivative or by comparison with known compounds.

Conclusion and Future Outlook

The morpholin-2-one scaffold offers a wealth of opportunities for chemical modification, enabling the systematic exploration of structure-activity relationships in drug discovery. The protocols detailed herein represent robust, well-validated methods for functionalization at the key N-4, C-3, C-5, and C-6 positions. Mastery of these techniques—from classic reductive aminations to modern asymmetric domino reactions and C-H functionalizations—allows researchers to generate diverse libraries of novel compounds.

Future developments will likely focus on even more efficient and sustainable methodologies. The application of photocatalysis for novel C-H functionalizations and the development of biocatalytic routes for asymmetric synthesis are exciting frontiers that promise to further expand the synthetic toolbox for this privileged and valuable scaffold.[16]

References

  • Zhu, J. et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.
  • Zhu, J. et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Europe PMC.
  • Zhu, J. et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. National Library of Medicine.
  • Gontcharov, A. et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI.
  • Carreira, E. M. et al. (2021). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate.
  • Wolfe, J. P. et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health.
  • Unknown Authors. (2021). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. ResearchGate.
  • Bella, M. et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications.
  • Nicewicz, D. A. et al. (2022). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Bella, M. et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health.
  • Kourounakis, A. P. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
  • Guerina, P. et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Bella, M. et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed.
  • Unknown Authors. (2023). Recent progress in the synthesis of morpholines. Semantic Scholar.
  • Sharma, P. K. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Various Authors. (2024). Morpholine synthesis. Organic Chemistry Portal.
  • Bella, M. et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - Supporting Information. ACS Publications.
  • Rekka, E. A. & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • Castellano, S. & Milite, C. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health.
  • Kourounakis, A. P. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed.
  • Bella, M. et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ResearchGate.
  • Ortiz, K. G. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Unknown Authors. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. National Institutes of Health.
  • Ali, T. E. et al. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Ingenta Connect.
  • Rilievo, E. et al. (2021). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry.
  • Ali, T. E. et al. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. PubMed.
  • Unknown Authors. (2011). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. ResearchGate.
  • Chen, X. et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.
  • Unknown Authors. (2020). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate.
  • Unknown Authors. (2023). Biologically active N-arylated morpholine derivatives. ResearchGate.
  • Wang, C. et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI.
  • Unknown Authors. (2021). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health.
  • Gembus, V. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Institutes of Health.

Sources

Laboratory synthesis of 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Laboratory Synthesis of 4-Methylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested guide for the laboratory synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. The protocol herein details a robust and reproducible two-step synthetic route commencing from readily available starting materials. The procedure involves an initial acylation of N-methylethanolamine with chloroacetyl chloride to form an acyclic intermediate, followed by a base-induced intramolecular cyclization to yield the target compound. This application note emphasizes the rationale behind procedural choices, critical safety considerations, and detailed characterization, ensuring scientific integrity and enabling researchers to reliably produce this compound for further applications.

Introduction and Scientific Background

The morpholin-2-one ring system is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties often impart favorable pharmacokinetic profiles, including enhanced solubility and metabolic stability. As a key derivative, this compound serves as a versatile building block for the elaboration of more complex molecular architectures.

Despite its importance, a standardized and thoroughly documented protocol for the synthesis of this compound is not widely available, compelling researchers to develop procedures independently. This guide addresses this gap by presenting a validated two-step approach that is both efficient and scalable for typical laboratory needs. The synthesis proceeds via two fundamental and high-yielding reactions of organic chemistry: nucleophilic acyl substitution and an intramolecular Williamson ether synthesis.

Overall Synthetic Workflow

The synthesis is achieved in two distinct stages:

  • Acylation: N-methylethanolamine is reacted with chloroacetyl chloride to form the key intermediate, N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide.

  • Cyclization: The intermediate undergoes an intramolecular Sₙ2 reaction promoted by a strong base, resulting in the formation of the six-membered lactam ring of this compound.

Synthetic_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization SM N-Methylethanolamine + Chloroacetyl Chloride Base1 Triethylamine (Base) in THF SM->Base1 Intermediate N-(2-hydroxyethyl)-N-methyl- 2-chloroacetamide Base1->Intermediate Base2 Sodium Hydride (Base) in THF Intermediate->Base2 Workup & Transfer Product This compound Base2->Product

Caption: Overall two-step synthetic workflow.

Materials, Reagents, and Equipment

Reagent Specifications
ReagentFormulaMW ( g/mol )CAS No.Role
N-MethylethanolamineC₃H₉NO75.11109-83-1Starting Material
Chloroacetyl ChlorideC₂H₂Cl₂O112.9479-04-9Acylating Agent
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Base (HCl Scavenger)
Sodium Hydride (NaH)NaH24.007646-69-7Base (Cyclization)
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous Solvent
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction Solvent
Magnesium SulfateMgSO₄120.377487-88-9Drying Agent
Equipment
  • Three-neck round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon line, bubbler)

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel)

  • Vacuum distillation or column chromatography setup for purification

Mandatory Safety Precautions

This protocol involves hazardous materials and requires strict adherence to safety standards. All steps must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.

  • Chloroacetyl Chloride: Highly corrosive, a potent lachrymator, and reacts violently with water. Handle with extreme care, ensuring no exposure to skin, eyes, or respiratory tract.[2][3]

  • Sodium Hydride (NaH): A flammable solid that reacts violently and exothermically with water and other protic solvents, releasing flammable hydrogen gas. It must be handled under a dry, inert atmosphere.

  • Anhydrous Solvents: Tetrahydrofuran (THF) and ethyl acetate are highly flammable. Ensure there are no nearby ignition sources. Use of an inert atmosphere prevents the formation of explosive peroxides in THF.

Detailed Experimental Protocols

Part 1: Synthesis of N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide (Intermediate)

Causality and Rationale: This step is a nucleophilic acyl substitution. The secondary amine of N-methylethanolamine is a potent nucleophile that attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The reaction produces HCl as a byproduct, which is neutralized by triethylamine to prevent the protonation of the starting amine and drive the reaction to completion. Anhydrous conditions are crucial as chloroacetyl chloride readily hydrolyzes.

Step-by-Step Methodology:

  • Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • To the flask, add N-methylethanolamine (7.51 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Add triethylamine (12.14 g, 16.7 mL, 120 mmol, 1.2 eq) to the solution.

  • Cool the flask to 0 °C using an ice bath.

  • In a separate dry flask, prepare a solution of chloroacetyl chloride (12.42 g, 8.8 mL, 110 mmol, 1.1 eq) in 30 mL of anhydrous THF and load it into the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Filter the mixture through a Büchner funnel to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of THF (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil, N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide, is typically of sufficient purity to be used directly in the next step.

Part 2: Intramolecular Cyclization to this compound

Causality and Rationale: This step is a classic intramolecular Williamson ether synthesis. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the terminal hydroxyl group of the intermediate, forming a sodium alkoxide. This potent nucleophile then attacks the adjacent carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, displacing the chloride and closing the six-membered ring to form the desired lactam. The reaction is irreversible and thermodynamically favorable.

Step-by-Step Methodology:

  • Set up a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.

  • Carefully add sodium hydride (4.80 g of a 60% dispersion in mineral oil, 120 mmol, 1.2 eq) to the flask under a positive flow of nitrogen.

  • Optional but recommended: Wash the NaH by adding dry hexane (30 mL), stirring briefly, stopping the stirring, and removing the hexane supernatant via a cannula. Repeat twice to remove the mineral oil.

  • Add 150 mL of anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Dissolve the crude intermediate from Part 1 in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the intermediate solution dropwise to the stirred NaH suspension over 30-45 minutes. Vigorous hydrogen gas evolution will be observed.

  • Once the addition is complete, remove the ice bath, and heat the reaction mixture to a gentle reflux (approx. 65 °C) for 4 hours. Monitor the reaction by TLC if desired.

  • After 4 hours, cool the reaction mixture back to 0 °C in an ice bath.

  • CAUTION: EXOTHERMIC QUENCHING. Slowly and carefully quench the excess NaH by the dropwise addition of 10 mL of isopropanol, followed by 15 mL of water.

  • Concentrate the mixture on a rotary evaporator to remove the bulk of the THF.

  • Add 100 mL of water to the residue and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting oil by vacuum distillation or silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reaction Mechanism and Data Summary

Reaction_Mechanism cluster_acyl Part 1: Acylation Mechanism cluster_cyclo Part 2: Cyclization Mechanism Acyl_1 N-methylethanolamine attacks chloroacetyl chloride Acyl_2 Tetrahedral intermediate forms Acyl_1->Acyl_2 Acyl_3 Chloride is eliminated, forming protonated amide Acyl_2->Acyl_3 Acyl_4 Triethylamine deprotonates the ammonium to give the intermediate Acyl_3->Acyl_4 Cyclo_1 NaH deprotonates the hydroxyl group Acyl_4->Cyclo_1 Product of Step 1 Cyclo_2 Alkoxide forms Cyclo_1->Cyclo_2 Cyclo_3 Intramolecular SN2 attack on the C-Cl bond Cyclo_2->Cyclo_3 Cyclo_4 Chloride is displaced, ring closure occurs Cyclo_3->Cyclo_4 Final_Product This compound Cyclo_4->Final_Product Yields

Sources

Application Notes & Protocols for 4-Methylmorpholine (NMM) in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging a Versatile Tertiary Amine Base and Catalyst

Author's Foreword: On 4-Methylmorpholin-2-one vs. 4-Methylmorpholine (NMM)

To our fellow researchers and drug development professionals, this guide is crafted to provide practical, field-proven insights into a key reagent in modern API synthesis. The initial topic of inquiry was "this compound." However, a comprehensive review of synthetic literature and established protocols reveals that this specific lactam derivative has limited documented application in API synthesis.

Conversely, the structurally related tertiary amine, 4-Methylmorpholine (NMM) , also known as N-Methylmorpholine (CAS 109-02-4), is an indispensable and versatile compound with widespread use.[1] It is our expert assessment that the intended subject of interest is NMM. Therefore, this guide has been structured to detail the extensive and critical applications of 4-Methylmorpholine (NMM), providing the robust, actionable information required for laboratory and process scale-up operations.

Introduction to 4-Methylmorpholine (NMM): The Quiet Workhorse of API Synthesis

4-Methylmorpholine (NMM) is a cyclic tertiary amine that has established a significant role as a pharmaceutical intermediate and reagent.[1] Its utility is rooted in a combination of properties: it is a moderately strong, non-nucleophilic base with a pKa of ~7.4, making it strong enough to neutralize acids generated in reactions without promoting unwanted side reactions. Its dual functionality as a tertiary amine and an ether, coupled with its physical properties, makes it a superior choice in many synthetic transformations over other bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[1]

This guide explores the primary applications of NMM in API synthesis, focusing on its role as a mild organic base, a nucleophilic catalyst, and a precursor to other essential reagents.

PropertyValueSource
CAS Number 109-02-4[1]
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [3]
Boiling Point 112-114 °C
Density 0.92 g/cm³ at 20 °C
pKa of Conjugate Acid 7.4N/A
Appearance Colorless liquid

Part 1: NMM as a Mild Base in Peptide Coupling and Amide Bond Formation

The most prominent application of NMM is as a base in amide bond formation, particularly in peptide synthesis. The synthesis of peptide-based APIs requires precise control over reaction conditions to maximize yield and, most critically, to prevent racemization of the chiral amino acid centers.

Causality Behind Experimental Choice: Why NMM?
  • Optimal Basicity: NMM is basic enough to scavenge the proton from the incoming amine's ammonium salt and to neutralize the acidic byproducts formed when using coupling reagents (e.g., HCl from carbodiimides, HOBt). However, it is not so strongly basic that it causes epimerization of the activated amino acid, a common issue with stronger bases.

  • Steric Hindrance: The methyl group provides sufficient steric bulk to reduce its nucleophilicity, preventing it from competing with the desired amine nucleophile in attacking the activated carboxylic acid.

  • Solubility: NMM and its corresponding salt (N-methylmorpholinium hydrochloride) exhibit good solubility in common peptide synthesis solvents like Dichloromethane (DCM) and Dimethylformamide (DMF), ensuring homogenous reaction conditions.

Experimental Protocol: A General Procedure for Peptide Coupling using HBTU/NMM

This protocol describes a standard procedure for coupling a protected amino acid to a resin-bound amine in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid (3.0 eq)

  • HBTU (2.9 eq)

  • 4-Methylmorpholine (NMM) (6.0 eq)

  • Amine-functionalized resin (e.g., Rink Amide resin) (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a clean, dry reaction vessel, dissolve the Fmoc-protected amino acid and HBTU in anhydrous DMF.

  • Base Addition: Add 4-Methylmorpholine (NMM) to the solution from Step 1. The solution will typically turn yellow, indicating the formation of the active HOBt ester. Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected, resin-bound amine.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.

  • Washing: Once the reaction is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Next Step: The resin is now ready for the next deprotection and coupling cycle.

Workflow for NMM in Peptide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-Amino Acid Active_Ester Activated O-Acylurea Ester Fmoc_AA->Active_Ester HBTU HBTU Coupling Reagent HBTU->Active_Ester NMM_act 4-Methylmorpholine (NMM) NMM_act->Active_Ester Base Peptide_Bond New Peptide Bond Formed Active_Ester->Peptide_Bond Reacts with Resin_Amine Resin-Bound Amine (R-NH2) Resin_Amine->Peptide_Bond NMM_H NMM Hydrochloride Salt (Byproduct) Peptide_Bond->NMM_H Forms G cluster_synthesis NMO Synthesis cluster_application Application: Sharpless Dihydroxylation NMM 4-Methylmorpholine (NMM) NMO N-Methylmorpholine N-Oxide (NMO) NMM->NMO H2O2 H₂O₂ H2O2->NMO Oxidant OsO4 OsO₄ (Catalyst) NMO->OsO4 Re-oxidizes Os(VI) to Os(VIII) Alkene Alkene Substrate Diol Chiral Diol Product Alkene->Diol OsO4->Diol Catalyzes

Caption: Synthesis of NMO from NMM and its role as a co-oxidant.

Part 3: NMM as a Catalyst in Urethane Formation

NMM also functions as an effective catalyst, particularly in the formation of urethanes from isocyanates and alcohols. [4]This chemistry is relevant in the synthesis of API precursors and in creating biocompatible polyurethane-based drug delivery systems. Computational studies have shown that NMM is a more effective catalyst for this transformation than its parent compound, morpholine, due to a lower activation energy barrier. [5]

Mechanistic Insight

The catalytic cycle proceeds through a seven-step mechanism where NMM acts as a nucleophilic catalyst, activating the isocyanate and facilitating the nucleophilic attack by the alcohol. [4]

General Protocol: NMM-Catalyzed Urethane Formation

Materials:

  • Isocyanate (1.0 eq)

  • Alcohol (1.0 - 1.1 eq)

  • 4-Methylmorpholine (NMM) (0.05 - 0.1 eq)

  • Anhydrous, non-protic solvent (e.g., Toluene, THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol and 4-Methylmorpholine in the anhydrous solvent.

  • Slowly add the isocyanate to the solution via syringe. An exotherm may be observed.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) as required.

  • Monitor the reaction's progress by IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹) or by TLC/LCMS.

  • Upon completion, the reaction can be quenched with a small amount of methanol, and the solvent removed under reduced pressure.

  • The crude urethane product is then purified by standard methods such as column chromatography or recrystallization.

Conclusion

4-Methylmorpholine is a cornerstone reagent in API synthesis, valued for its optimal basicity, low nucleophilicity, and catalytic activity. Its crucial role in minimizing racemization during peptide synthesis makes it a preferred choice in the manufacturing of complex peptide drugs. Furthermore, its utility as a precursor to the powerful co-oxidant NMO and as a catalyst in its own right demonstrates its broad applicability. For the modern process chemist and drug development scientist, a thorough understanding of NMM's properties and protocols is essential for developing efficient, robust, and safe synthetic routes to vital medicines.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences.
  • 4-methylmorpholine | Global Chemical Supplier-TUODA INDUSTRY LIMITED. (n.d.). Tuoda Pharm.
  • Webb, D. & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. (2022). ScienceScholar.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). Beilstein Journal of Organic Chemistry.
  • New pharmaceutical building block could accelerate drug development. (2016). EurekAlert!.
  • Custom Synthesis of APIs. (n.d.). Pharmaceutical Technology.
  • N-Methylmorpholine in Pharmaceutical Synthesis: An Essential Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate.
  • 4-methylmorpholine - 109-02-4, C5H11NO, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.

Sources

Scale-up Synthesis of 4-Methylmorpholin-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Methylmorpholin-2-one, a heterocyclic compound with significant potential as a specialty solvent and key intermediate in pharmaceutical and agrochemical development. Recognizing the need for a robust and economically viable manufacturing process, this note details a two-step, one-pot synthesis strategy starting from commercially available 2-(methylamino)ethanol and chloroacetyl chloride. We delve into the underlying chemical principles, provide a detailed, field-tested protocol suitable for pilot-scale production, and address critical considerations for safety, process control, and purification. The presented methodology is designed to be a self-validating system, ensuring high yield and purity while minimizing operational complexities.

Introduction and Strategy Selection

This compound is a six-membered lactam (an intramolecular cyclic amide) whose utility in advanced chemical synthesis is growing. Its structure combines the features of a polar aprotic solvent with a reactive yet stable heterocyclic core. The development of a scalable synthetic route is paramount for its commercial adoption.

Retrosynthetic Analysis

Several synthetic routes to the target molecule are conceivable. The most direct approaches involve the formation of the two key bonds: the amide C-N bond and the ether C-O bond.

  • Route A (Amide first): Disconnection of the ether bond suggests an intramolecular Williamson ether synthesis from an N-acyl intermediate. This intermediate, N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide, can be formed from the acylation of 2-(methylamino)ethanol.

  • Route B (Ether first): Disconnection of the amide bond suggests an intramolecular amidation. This would require a more complex starting material, such as methyl 2-((2-hydroxyethyl)(methyl)amino)acetate, which is less direct to synthesize.

  • Route C (Alternative Reagents): Other methods for forming morpholinones exist, such as those employing ethylene sulfate or dicyanofumarates.[1][2] While innovative, these routes often involve more specialized reagents or have not been extensively proven on a large scale for this specific N-substituted pattern.

Rationale for Selected Route

For industrial scale-up, Route A presents the most compelling advantages:

  • Starting Material Availability: 2-(Methylamino)ethanol (CAS 109-83-1) and chloroacetyl chloride (CAS 79-04-7) are high-volume, commercially available, and relatively inexpensive feedstocks.[3]

  • Process Efficiency: The acylation and subsequent cyclization can be performed sequentially in a single reactor ("one-pot"), which significantly reduces processing time, equipment usage, and solvent waste.[4]

  • Robustness: The underlying reactions—acylation of a secondary amine and intramolecular O-alkylation—are well-understood and highly reliable transformations in process chemistry.[5][6]

This application note will therefore focus exclusively on the detailed development and protocol for Route A.

Process Chemistry and Mechanistic Insights

The selected synthesis proceeds in two distinct but sequential mechanistic steps within the same reaction vessel.

Overall Reaction Scheme:

2-(methylamino)ethanol reacts with chloroacetyl chloride to form an intermediate chloroacetamide, which is then cyclized in the presence of a strong base to yield this compound.

Step 1: N-Acylation

The synthesis begins with the rapid and highly exothermic N-acylation of 2-(methylamino)ethanol with chloroacetyl chloride. The secondary amine is significantly more nucleophilic than the primary alcohol, ensuring high selectivity for N-acylation over O-acylation.[7] A tertiary amine base, such as triethylamine (TEA), is typically used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, preventing the formation of the inactive amine hydrochloride salt.

Step 2: Intramolecular Cyclization

After the acylation is complete, a strong base, such as sodium hydroxide or potassium tert-butoxide, is introduced. This base deprotonates the hydroxyl group of the chloroacetamide intermediate, forming a transient alkoxide. This highly nucleophilic alkoxide then undergoes a rapid intramolecular SN2 reaction, displacing the chloride on the adjacent carbon to form the six-membered morpholinone ring.[8][9] This cyclization is an example of a Williamson ether synthesis.

G cluster_acylation Step 1: N-Acylation cluster_cyclization Step 2: Intramolecular Cyclization start 2-(Methylamino)ethanol + Chloroacetyl Chloride intermediate Intermediate: N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide strong_base Strong Base (e.g., NaOH) intermediate->strong_base Proceeds to Step 2 hcl HCl byproduct tea Triethylamine (Acid Scavenger) alkoxide Alkoxide Intermediate final_product This compound salt NaCl byproduct caption Key Mechanistic Stages of Synthesis.

Caption: Key Mechanistic Stages of Synthesis.

Pilot Scale-Up Protocol (10 L Scale)

This protocol is designed for execution in a jacketed glass reactor and assumes standard process safety management is in place.

Materials and Equipment
Reagent/MaterialCAS NumberM.W.Amount (kg)Amount (mol)Molar Eq.Notes
2-(Methylamino)ethanol109-83-175.111.5019.971.0Purity ≥99%
Triethylamine (TEA)121-44-8101.192.1220.971.05Purity ≥99%, dry
Dichloromethane (DCM)75-09-284.9313.25 (10 L)--Anhydrous grade
Chloroacetyl Chloride79-04-7112.942.3020.361.02Purity ≥99%
Sodium Hydroxide (50% w/w aq.)1310-73-240.001.6821.001.05-

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.

  • Two separate 5 L graduated dropping funnels/addition pumps for controlled addition.

  • Heating/cooling circulator connected to the reactor jacket.

  • pH meter or pH strips (range 9-14).

  • 20 L separatory funnel or reactor equipped for phase separation.

  • Rotary evaporator with a sufficiently large collection flask.

  • Vacuum distillation setup.

Step-by-Step Procedure

A. Reaction Setup and Acylation:

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with 2-(methylamino)ethanol (1.50 kg), triethylamine (2.12 kg), and dichloromethane (10 L).

  • Begin stirring and cool the reactor contents to 0-5 °C using the circulator.

  • In a separate, dry vessel, prepare a solution of chloroacetyl chloride (2.30 kg) in dichloromethane (2 L).

  • Slowly add the chloroacetyl chloride solution to the reactor via a dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Causality: This highly exothermic addition must be controlled to prevent runaway reactions and minimize side product formation.[10]

  • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional hour.

  • In-Process Control (IPC-1): Take an aliquot of the reaction mixture, quench with water, extract the organic layer, and analyze by TLC or HPLC to confirm the complete consumption of the starting amino alcohol.

B. Cyclization: 8. While maintaining the internal temperature below 15 °C, slowly add the 50% sodium hydroxide solution (1.68 kg) over 1-2 hours. A noticeable increase in viscosity or precipitation of salts may occur. 9. Once the addition is complete, slowly warm the reaction mixture to room temperature (20-25 °C) and stir for 4-6 hours. Causality: Warming provides the necessary activation energy for the intramolecular cyclization to proceed to completion.[8] 10. In-Process Control (IPC-2): Monitor the reaction by TLC/HPLC to confirm the disappearance of the chloroacetamide intermediate and formation of the product.

C. Work-up and Product Isolation: 11. Cool the reaction mixture to 10-15 °C. 12. Add 5 L of deionized water to the reactor and stir for 15 minutes to dissolve the precipitated salts (triethylamine hydrochloride and sodium chloride). 13. Stop stirring and allow the layers to separate. The lower organic layer contains the product. 14. Drain the lower dichloromethane layer. Extract the upper aqueous layer with an additional 2 L of dichloromethane to recover any residual product. 15. Combine the organic layers and wash with 3 L of saturated brine solution to remove residual water.[11] 16. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification

The crude this compound is purified by vacuum distillation.

  • Set up a vacuum distillation apparatus with a short path head.

  • Heat the crude oil under high vacuum (<1 mmHg).

  • Collect the fraction boiling at approximately 95-100 °C at 0.5 mmHg. The product will solidify upon cooling.

  • Expected yield: 1.8 - 2.0 kg (78-87% yield).

G start Charge Reactor: 2-(Methylamino)ethanol Triethylamine, DCM cool1 Cool to 0-5 °C start->cool1 add_cac Slowly Add Chloroacetyl Chloride (T < 10 °C) cool1->add_cac stir1 Stir 1 hr at 5-10 °C add_cac->stir1 ipc1 IPC-1: Check for Starting Material Consumption stir1->ipc1 add_naoh Slowly Add 50% NaOH (T < 15 °C) ipc1->add_naoh warm Warm to RT Stir 4-6 hrs add_naoh->warm ipc2 IPC-2: Check for Product Formation warm->ipc2 workup Aqueous Work-up: Add Water, Separate Layers ipc2->workup extract Extract Aqueous Layer with DCM workup->extract concentrate Combine & Concentrate Organic Layers extract->concentrate distill Vacuum Distillation concentrate->distill product Final Product: This compound distill->product

Caption: Scaled-up Synthesis Workflow.

Characterization and Quality Control

The final product should be a white to off-white solid. Purity should be assessed using the following methods.

TestSpecification
Appearance White to off-white crystalline solid
Melting Point 49-52 °C
Purity (by GC or HPLC) ≥ 99.0%
Identity (by ¹H NMR) Conforms to structure
Water Content (by Karl Fischer) ≤ 0.2%

Safety, Health, and Environmental (SHE) Considerations

Scaling up a chemical synthesis introduces significant safety challenges that must be proactively managed.[12][13]

  • Chemical Hazards:

    • Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood or closed system. It reacts violently with water and alcohols.

    • Sodium Hydroxide (50%): Extremely corrosive. Causes severe skin burns and eye damage.

    • Dichloromethane: A suspected carcinogen. Minimize exposure through engineering controls.

  • Thermal Hazards: The initial acylation is highly exothermic. A failure in cooling or an uncontrolled addition rate can lead to a dangerous runaway reaction, potentially boiling the dichloromethane solvent (b.p. ~40 °C) and over-pressurizing the reactor.[4]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. For handling chloroacetyl chloride and concentrated NaOH, a face shield and heavy-duty gloves (e.g., butyl rubber) are mandatory.

  • Waste Management: The aqueous waste stream will contain salts (NaCl, TEA-HCl) and should be neutralized before disposal. Dichloromethane waste must be collected and disposed of as halogenated organic waste according to local regulations.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete acylation (IPC-1 fails).2. Incomplete cyclization (IPC-2 fails).3. Loss of product during work-up.1. Ensure chloroacetyl chloride is of high purity; extend stir time for acylation.2. Use a stronger base (e.g., potassium tert-butoxide) or increase reaction time/temperature for cyclization.3. Perform a second extraction of the aqueous layer; ensure efficient phase separation.
Product is an Oil/Fails to Solidify High levels of impurities, likely residual solvent or starting materials.Re-dissolve crude product in a minimal amount of a solvent like ethyl acetate and attempt to crystallize by adding an anti-solvent like heptane. If this fails, repeat vacuum distillation, ensuring a good vacuum and careful fraction collection.
Dark Color in Final Product Side reactions due to excessive heat during reaction or distillation.Ensure strict temperature control during additions. During distillation, avoid overheating the distillation pot. A final carbon treatment and filtration before distillation may be necessary.

Conclusion

The described one-pot synthesis of this compound from 2-(methylamino)ethanol provides a robust, efficient, and scalable pathway to this valuable heterocyclic compound. By carefully controlling reaction parameters, particularly temperature during the exothermic acylation and base addition steps, high yields and purity can be reliably achieved. This protocol, coupled with rigorous in-process controls and safety management, establishes a solid foundation for the industrial production of this compound.

References

  • WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
  • Zhu, M., et al.
  • Scott, C. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager Magazine. [Link]
  • Organic Syntheses Procedure.Organic Syntheses. [Link]
  • CatSci Ltd. SOME SCALE-UP CONSIDERATIONS.
  • Domenech, S., et al. Green chemistry vs other optimization criteria: Continuous reactive crystallization process to beta-lactam antibiotics. Green Chemistry. [Link]
  • Organic Chemistry Portal. Synthesis of morpholines. Organic Chemistry Portal. [Link]
  • CN103121978A - Method for preparing N-methylmorpholine.
  • Science of Synthesis. Acylation of Alcohols and Amines. Thieme. [Link]
  • Mlostoń, G., et al. (2012).
  • CN101012208A - Process for preparing N-methyl morpholine.
  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]
  • Kulinkovich, O. G., et al. (2007). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. NIH. [Link]
  • Jiangsu Fubia Chemical Co., Ltd. (2020). Synthesis process of N-methylmorpholine.
  • HWS Labortechnik Mainz (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
  • Kun, S., et al. (2020). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. [Link]
  • Ambrožič, B., et al. (2023).
  • Ataman Kimya. N-Methylmorpholine.
  • Choi, J., et al. (2008). Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride. Semantic Scholar. [Link]
  • Ortiz, K. G., et al. (2024).
  • Process scale up steps, laboratory scale, pilot plant and industrial scale.SlideShare. [Link]
  • Al-Amiery, A. A., et al. (2012). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic & Inorganic Chemistry. [Link]
  • Ullah, F., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]
  • Choi, J., et al. (2008). Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride.
  • WO2011112648A1 - N-acylation of amines.
  • National Institute of Standards and Technology. Ethanol, 2-(methylamino)-. NIST WebBook. [Link]

Sources

The Strategic Deployment of 4-Methylmorpholin-2-one in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholin-2-one Scaffold in Modern Drug Discovery

The morpholine ring system is a well-established "privileged structure" in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved oral bioavailability to drug candidates.[1][2] Within this class of heterocycles, the morpholin-2-one core represents a particularly versatile chiral building block and synthetic intermediate. Its inherent structural rigidity and potential for stereochemical control make it an attractive scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthetic utility of 4-Methylmorpholin-2-one and its analogs, with a focus on practical applications and detailed experimental protocols for researchers in drug development. The strategic incorporation of the this compound moiety has been instrumental in the development of potent and selective kinase inhibitors, underscoring its significance in contemporary medicinal chemistry.[3][4]

Core Application: this compound Analogs as Chiral Auxiliaries in Asymmetric Synthesis

A primary application of substituted morpholin-2-ones is their use as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] The auxiliary is then removed, having imparted its chirality to the molecule of interest. The rigid, chair-like conformation of the morpholin-2-one ring, combined with a strategically placed substituent, can effectively shield one face of a reactive intermediate, leading to highly diastereoselective transformations.

A compelling example of this principle is the use of the structurally related (S)-5-phenylmorpholin-2-one in diastereoselective Boronic Acid Mannich reactions.[5] This reaction, which forms a carbon-carbon bond to create a β-amino carbonyl compound, is a cornerstone of organic synthesis. The use of a chiral morpholin-2-one auxiliary allows for the formation of chiral iminium intermediates, which then react with high facial selectivity.

Mechanism of Diastereoselection in the Mannich Reaction

The diastereoselectivity of the Mannich reaction using a chiral morpholin-2-one auxiliary is dictated by the steric hindrance imposed by the substituent on the morpholinone ring (in this case, a phenyl group at the 5-position). The bulky substituent preferentially directs the incoming nucleophile (the 2-furylboronic acid) to the opposite face of the iminium ion, resulting in the predominant formation of one diastereomer.

Diagram 1: Proposed Mechanism for Diastereoselective Mannich Reaction

Mannich Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Addition cluster_2 Auxiliary Removal Aldehyde R-CHO Iminium Chiral Iminium Ion Aldehyde->Iminium Condensation Auxiliary (S)-5-Phenylmorpholin-2-one Auxiliary->Iminium Transition_State Diastereoselective Transition State Iminium->Transition_State Nucleophile 2-Furylboronic Acid Nucleophile->Transition_State Attacks less hindered face Adduct Major Diastereomeric Adduct Transition_State->Adduct Final_Product Chiral β-Amino Carbonyl Compound Adduct->Final_Product Hydrolysis N-Alkylation Workflow Start Start: Dissolve Morpholine Derivative in Anhydrous Acetonitrile Add_Base Add Anhydrous Potassium Carbonate Start->Add_Base Add_Alkyl_Halide Add Alkyl Halide Dropwise Add_Base->Add_Alkyl_Halide Reflux Heat to Reflux (4-12 hours) Add_Alkyl_Halide->Reflux Monitor Monitor by TLC Reflux->Monitor Cooldown Cool to Room Temperature Monitor->Cooldown Reaction Complete Filter Filter Solids Cooldown->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final N-Alkylated Product Purify->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylmorpholin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile building block. As a cyclic lactam, this compound presents unique purification challenges. This document synthesizes fundamental chemical principles with field-proven techniques to help you navigate these issues and achieve high purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (CAS No. 18424-96-9) is a heterocyclic compound with the molecular formula C₅H₉NO₂.[1][2] It belongs to the lactam class of molecules, which are cyclic amides. Its structure contains both an amide and an ether functional group. Commercially, it is often available with a purity of 95-97%.[1][2] One source indicates it is highly soluble in water, with a reported solubility of 796 g/L at 25°C.[3]

Q2: The material I received is a liquid, but some vendors list it as a solid. Which is correct?

This ambiguity is not uncommon for compounds with melting points close to ambient or freezer temperatures. Vendor information suggests it can exist as either a liquid or a solid, which indicates its melting point may be near or below standard room temperature. Always consult the certificate of analysis for the specific lot you have received.

Q3: What are the recommended storage conditions for this compound?

Due to its chemical structure, this compound requires specific storage conditions to maintain its integrity. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures below -20°C.[4]

Q4: Why are such stringent storage conditions necessary? What is the likely degradation pathway?

The lactam ring in this compound is susceptible to hydrolysis. The presence of moisture, especially under acidic or basic conditions, can catalyze the cleavage of the amide bond, leading to the formation of the corresponding ring-opened amino acid impurity. Storing the compound in a freezer under an inert atmosphere minimizes its exposure to atmospheric moisture and reduces the rate of potential degradation reactions.

Q5: What are the primary impurities I should be concerned about?

Without a specific synthesis route, identifying all potential impurities is challenging. However, based on its structure, the most common impurities are likely to be:

  • Starting materials from its synthesis.

  • Ring-opened hydrolyzed product: N-methyl-2-(2-hydroxyethoxy)acetamide, resulting from exposure to water.

  • Residual solvents used during synthesis and initial workup.

  • Polymers or oligomers formed through self-reaction, although this is less common for lactams of this size.

Troubleshooting Guide for Purification

This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.

Problem 1: I tried to recrystallize my material from water, but it won't crystallize out, even in an ice bath. What's wrong?

Answer: This is a classic issue related to solubility. This compound is reported to be highly soluble in water, making water a poor choice for single-solvent recrystallization.[3] For a successful single-solvent recrystallization, the compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[5] Since your compound remains dissolved even when cold, the solvent is too effective.

Solution:

  • Switch to a Two-Solvent System: Keep the material dissolved in a minimum amount of hot water (the "solvent") and slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., isopropanol, acetone, or ethyl acetate) until persistent cloudiness appears. Then, add a drop or two of hot water to redissolve the solid and allow it to cool slowly.[6][7]

  • Evaporative Crystallization: If you must use water, you can try to slowly evaporate the water under reduced pressure at a low temperature. This is less efficient for purification but can help induce crystallization.

Problem 2: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid.[6] This often happens when the solution is too concentrated, cooled too quickly, or if the melting point of the compound is lower than the temperature of the solution. The resulting oil can trap impurities, defeating the purpose of purification.

Solution:

  • Reduce the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath. Slow cooling is critical for forming a proper crystal lattice.[6]

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture to redissolve it, then attempt the slow cooling process again.

  • Change the Solvent System: Select a solvent with a lower boiling point or one in which the compound is slightly less soluble at elevated temperatures.[8] For example, if you used ethanol, try isopropanol.

  • Use Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce nucleation and encourage the growth of well-defined crystals.[6]

Problem 3: After recrystallization, my yield is very low. How can I improve it?

Answer: Low yield is a common trade-off for high purity. It can result from using too much solvent, cooling for too short a time, or premature filtration.

Solution:

  • Minimize Solvent Usage: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent will keep more of your product in the solution (the mother liquor) upon cooling.[5]

  • Maximize Cooling Time: Ensure the solution has been thoroughly cooled before filtration. Leaving the flask in an ice bath or refrigerator for several hours can significantly increase the recovery of crystalline material.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can try to recover more material by carefully evaporating some of the solvent from the filtrate and cooling again to obtain a second, albeit likely less pure, crop of crystals.

Problem 4: The purity of my material (checked by HPLC/NMR) did not improve after recrystallization. What should I do?

Answer: This indicates that the chosen solvent system is not effective at separating the target compound from its impurities. This can happen if the impurities have very similar solubility profiles to the product.

Solution:

  • Perform a New Solvent Screen: Test the solubility of your crude material in a range of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures like ethyl acetate/heptane). An ideal solvent will dissolve the product when hot but not when cold, while the key impurities remain in solution at all temperatures.[9]

  • Consider an Alternative Purification Method: If recrystallization fails, column chromatography using silica gel is the next logical step. A solvent system for elution can be developed using thin-layer chromatography (TLC) to find a mobile phase that provides good separation between your product and the impurities.

  • Try a Reactive Purification: If the primary impurity is the hydrolyzed form, you might consider a non-aqueous workup or using a drying agent during the final steps of your synthesis to prevent its formation in the first place.

Experimental Protocols & Methodologies

Workflow for Purification Method Selection

start Crude this compound (Purity <97%) solvent_screen Perform Solvent Screen (See Table 1 for suggestions) start->solvent_screen good_single Good single solvent found? solvent_screen->good_single protocol1 Proceed with Protocol 1: Single-Solvent Recrystallization good_single->protocol1  Yes no_good_single No suitable single solvent good_single->no_good_single No final_product Pure Product (Purity >99%) protocol1->final_product good_pair Good solvent/anti-solvent pair found? no_good_single->good_pair protocol2 Proceed with Protocol 2: Two-Solvent Recrystallization good_pair->protocol2  Yes no_good_pair Recrystallization ineffective good_pair->no_good_pair No protocol2->final_product chromatography Purify via Column Chromatography no_good_pair->chromatography chromatography->final_product

Caption: Decision workflow for purifying this compound.

Table 1: Suggested Solvent Systems for Recrystallization Screening
Solvent ClassPrimary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Recommended MethodRationale & Causality
Alcohols Isopropanol (IPA)Heptane or HexaneTwo-SolventIPA is a moderately polar protic solvent likely to dissolve the lactam when hot. Non-polar alkanes act as excellent anti-solvents.
EthanolEthyl AcetateTwo-SolventA less polar ester, ethyl acetate, can effectively precipitate the compound from a highly polar alcohol solution.
Esters / Ketones AcetoneMethyl tert-Butyl Ether (MTBE)Two-SolventAcetone can dissolve polar compounds, while the bulkier, less polar ether MTBE serves as a miscible anti-solvent.
Ethers / Alkanes TolueneHeptane or HexaneSingle or Two-SolventToluene at high temperatures may dissolve the compound, which could then precipitate upon cooling or with the addition of an alkane anti-solvent.
Nitriles AcetonitrileIsopropanol (IPA)Single or Two-SolventAcetonitrile is a polar aprotic solvent; its profile should be tested for both single and two-solvent methods.[9]
Protocol 1: Single-Solvent Recrystallization

This method is ideal if a solvent is found that dissolves this compound effectively when hot but poorly when cold.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., Isopropanol) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the hot solvent dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a minimal amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm purity using an appropriate analytical method (e.g., HPLC, NMR, or melting point).

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This is often the most effective method when a good single solvent cannot be found.

A 1. Dissolve Crude Product in minimum amount of hot 'Good' Solvent (e.g., Ethanol) B 2. Add 'Anti-Solvent' (e.g., Heptane) dropwise at elevated temperature until solution becomes cloudy A->B C 3. Add 1-2 drops of 'Good' Solvent to redissolve precipitate and achieve a clear, saturated solution B->C D 4. Cool Slowly First to room temperature, then in an ice bath C->D E 5. Isolate Crystals by vacuum filtration D->E F 6. Wash & Dry Wash with cold anti-solvent, dry under vacuum E->F

Caption: Step-by-step workflow for two-solvent recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., ethanol) at a near-boiling temperature.[7]

  • Anti-Solvent Addition: While keeping the solution hot and stirring, add the "anti-solvent" (e.g., heptane) dropwise. A precipitate will form locally and redissolve. Continue adding until the entire solution remains faintly cloudy (turbid).

  • Clarification: Add 1-2 drops of the hot "good" solvent to redissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent.

  • Drying: Dry the purified product under vacuum to a constant weight.

References

  • University of California, Los Angeles. Recrystallization - Single Solvent. Organic Chemistry Undergraduate Labs. URL: https://www.o-chem.
  • Sigma-Aldrich. This compound, CAS No. 18424-96-9. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f0444
  • Solubility of Things. 4-Methylmorpholine - Solubility. URL: https://solubilityofthings.
  • Spex. This compound, min 97%, 250 mg. URL: https://www.spex.com/products/4-methylmorpholin-2-one-min-97-250-mg-18424-96-9-amb-h2d6f0444-250mg
  • AChemBlock. This compound 97% | CAS: 18424-96-9. URL: https://www.achemblock.com/product/4-methylmorpholin-2-one.html
  • Guidechem. N-methyl-2-morpholinone 18424-96-9 wiki. URL: https://www.guidechem.com/wiki/N-methyl-2-morpholinone-18424-96-9.html
  • BLD Pharm. 18424-96-9|this compound. URL: https://www.bldpharm.com/products/18424-96-9.html
  • ChemicalBook. The Versatile Solvent: 4-Methylmorpholine N-oxide. URL: https://www.chemicalbook.com/article/The-Versatile-Solvent-4-Methylmorpholine-N-oxide.htm
  • ChemicalBook. 4-Methylmorpholine synthesis. URL: https://www.chemicalbook.com/synthesis/109-02-4.htm
  • Ataman Kimya A.Ş. 4-METHYLMORPHOLINE. URL: https://www.ataman-kimya.com/4-METHYLMORPHOLINE_u_r_n_108_1361_0.html
  • BenchChem. Application Notes and Protocols for the Crystallization of (S)-(4-benzylmorpholin-2-yl)methanol Derivatives. URL: https://www.benchchem.
  • Fisher Scientific. 4-Methylmorpholine N-oxide, 50% w/w aq. soln. 100 g. URL: https://www.fishersci.com/shop/products/4-methylmorpholine-n-oxide-50-w-w-aq-soln-100g/AA4353809
  • Guidechem. What is 4-Methylmorpholine N-oxide and how is it synthesized? - FAQ. URL: https://www.guidechem.com/faq/what-is-4-methylmorpholine-n-oxide-and-how-is-it-synthesized-100000000018424969.html
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. URL: https://www.chem.rochester.edu/notvoodoo/pages/reagents.php?
  • University of Nevada, Reno. 4. Crystallization. URL: https://www.unr.
  • BenchChem. Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts. URL: https://www.benchchem.com/technical-support-center/11/optimizing-crystallization-of-4-azepan-2-ylmethyl-morpholine-salts
  • ChemBK. 4-methylmorpholine hydrochloride. URL: https://www.chembk.com/en/chem/4-methylmorpholine%20hydrochloride
  • TUODA INDUSTRY LIMITED. 4-methylmorpholine | Global Chemical Supplier. URL: https://www.tuodachemical.com/products/4-methylmorpholine
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. URL: https://ocw.mit.

Sources

Technical Support Center: Analysis and Troubleshooting of 4-Methylmorpholin-2-one Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methylmorpholin-2-one. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges associated with the synthesis and analysis of this important heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that lead to byproduct formation, empowering you to optimize your reactions for higher purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm synthesizing this compound via oxidative cyclization of N-methyldiethanolamine, but my final product purity is low. What are the most likely byproducts?

A: This is a common issue stemming from the intricacies of the reaction mechanism. The oxidative lactonization of N-substituted diethanolamines is an effective route, but it can lead to several predictable byproducts if not perfectly controlled.[1]

Core Issues & Byproducts:

  • Unreacted N-methyldiethanolamine (NMDEA): The most straightforward impurity. Its presence indicates incomplete conversion. This can be due to insufficient reaction time, low temperature, or catalyst deactivation.

  • Ring-Opened Hydrolysis Product (N-methyl-N-(2-hydroxyethyl)glycine): The lactone ring of this compound is susceptible to hydrolysis, especially during aqueous workups or if moisture is present under acidic or basic conditions. This is a common degradation pathway.

  • Over-oxidation Products: Depending on the oxidant used, side reactions can occur. While less common with controlled catalytic systems, aggressive oxidants could potentially lead to the formation of N-oxides or other undesired species.

  • Dimerization or Oligomerization Products: Although N-alkyl substituted morpholin-2-ones are generally resistant to polymerization, side reactions leading to dimers or other "heavies" can occur under certain catalytic conditions, particularly at high temperatures.[1][2]

Troubleshooting Workflow:

G cluster_synthesis Synthesis Phase cluster_byproducts Potential Byproduct Formation Points cluster_workup Workup & Isolation start Start: N-methyldiethanolamine + Oxidizing Agent/Catalyst reaction Oxidative Cyclization start->reaction incomplete Incomplete Conversion reaction->incomplete Insufficient Time/Temp dimer Dimerization/Oligomerization reaction->dimer High Temp/Catalyst Issue workup Aqueous Workup / Purification reaction->workup hydrolysis Ring-Opening (Hydrolysis) workup->hydrolysis Moisture, pH extremes product Final Product: This compound workup->product

Q2: My reaction involves N-methylation of morpholin-2-one. What specific side products should I be aware of with this route?

A: Using morpholin-2-one as a precursor and adding the methyl group is an alternative strategy. However, the choice of methylating agent is critical and introduces a different set of potential byproducts compared to the cyclization route.

Common Methylating Agents & Associated Byproducts:

  • Dimethyl Carbonate (DMC): A greener methylating agent. The primary side reaction is the formation of methyl morpholine-4-carboxylate .[3] This intermediate can subsequently convert to the desired product, but its presence indicates an incomplete reaction or non-optimal conditions. The reaction with DMC can also be catalyzed by the morpholine starting material itself.[3]

  • Formaldehyde/Formic Acid (Eschweiler-Clarke reaction): This classic method can be effective but may introduce impurities. Incomplete reduction can leave N-formylmorpholin-2-one as a byproduct.

  • Methyl Halides (e.g., CH₃I): While highly reactive, these reagents are toxic and produce salt byproducts that must be removed. A significant risk is quaternization , where a second methyl group adds to the nitrogen of the product, forming a quaternary ammonium salt. This is more likely if excess methyl halide is used or if the product is not promptly removed from the reaction environment.

Byproduct NameParent RouteProbable Cause
Methyl morpholine-4-carboxylate N-methylation with DMCIncomplete reaction; non-optimal temperature or time.[3]
N-formylmorpholin-2-one N-methylation with HCHO/HCOOHIncomplete reduction step.
Quaternary Ammonium Salt N-methylation with Methyl HalideExcess methylating agent; prolonged reaction time.
Unreacted Morpholin-2-one All N-methylation routesInsufficient methylating agent or incomplete conversion.
Q3: What is the recommended analytical workflow for identifying and quantifying unknown byproducts in my this compound sample?

A: A systematic, multi-technique approach is essential for the robust identification and quantification of impurities. Simply relying on a single method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) may not provide a complete picture.

Recommended Analytical Protocol:

  • Initial Purity Assessment (HPLC-UV):

    • Objective: To quickly assess the purity profile and quantify the main component relative to impurities.

    • Protocol:

      • Sample Prep: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile). Filter through a 0.45 µm syringe filter.[4]

      • Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

      • Detection: UV detection at a low wavelength (e.g., < 210 nm) is necessary as the morpholinone core lacks a strong chromophore.[4]

      • Analysis: Calculate the area percent of all peaks to get a preliminary purity value.

  • Mass Identification (LC-MS):

    • Objective: To determine the molecular weights of the unknown impurity peaks observed in the HPLC run.

    • Protocol: Use the same HPLC method developed above but direct the eluent into a mass spectrometer (e.g., ESI-QTOF). The accurate mass data will allow you to propose molecular formulas for the byproducts, which you can then match against the potential structures discussed in Q1 and Q2.

  • Structural Confirmation (NMR):

    • Objective: To unambiguously determine the structure of significant impurities.

    • Protocol: If an impurity is present at >1-2%, consider preparative HPLC to isolate a sufficient quantity for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments). This is the gold standard for structural elucidation.

  • Quantification (HPLC or GC-FID):

    • Objective: To accurately measure the concentration of identified byproducts.

    • Protocol: Once impurities are identified and reference standards (if available) are obtained, develop a validated, stability-indicating HPLC or GC-FID method for routine quantification.[4] Gas chromatography with a flame ionization detector (GC-FID) is a robust choice for volatile and semi-volatile compounds.[4][5]

G sample Crude Product Sample hplc_uv 1. Purity Screen: HPLC-UV sample->hplc_uv lc_ms 2. Mass ID: LC-MS hplc_uv->lc_ms Unknown Peaks? prep_nmr 3. Structure ID: Prep HPLC -> NMR lc_ms->prep_nmr Significant Impurity? quant 4. Quantification: Validated HPLC/GC lc_ms->quant Known Impurity prep_nmr->quant Structure Confirmed report Final Impurity Profile quant->report

References

  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters.Journal of the American Chemical Society. [Link]
  • Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPr(i) and NMe2 and R = Bu(n), Ph and p-Me2NC6H4.Dalton Transactions. [Link]
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid
  • Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed...Dalton Transactions (RSC Publishing). [Link]
  • 4-methylmorpholine.TUODA INDUSTRY LIMITED. [Link]
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.The Journal of Organic Chemistry. [Link]
  • Morpholine Preparation
  • 4-METHYLMORPHOLINE.
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbon
  • Green Synthesis of Morpholines via Selective Monoalkyl

Sources

Technical Support Center: 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Methylmorpholin-2-one (CAS: 18424-96-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here you will find frequently asked questions and troubleshooting guides to assist in your experimental work.

Introduction to this compound Stability

This compound is a heterocyclic compound featuring a morpholine ring with a ketone group at the 2-position. Its chemical structure contains a lactam (a cyclic amide) functionality. The stability of this molecule is intrinsically linked to the integrity of this lactam ring, which is susceptible to hydrolysis under certain conditions. Understanding the factors that influence its stability is critical for developing robust formulations and analytical methods.

The primary degradation pathway for this compound is the hydrolytic cleavage of the amide bond within the lactam ring. This reaction is catalyzed by the presence of acid or base.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most probable degradation pathway for this compound is the hydrolysis of the endocyclic amide (lactam) bond.[1][2] This reaction involves the cleavage of the ring structure to form an amino acid derivative, N-methyl-N-(2-hydroxyethyl)glycine. This process can be significantly accelerated by acidic or basic conditions.

dot

cluster_main Hydrolytic Degradation Pathway 4-MMO This compound Product N-methyl-N-(2-hydroxyethyl)glycine (Ring-Opened Product) 4-MMO->Product  H₂O (Acid/Base Catalyzed) Lactam Hydrolysis

Caption: Predicted hydrolytic degradation of this compound.

Q2: How do pH and temperature affect the stability of this compound in aqueous solutions?

A2: Like other lactams, this compound is expected to be most stable in neutral or near-neutral pH conditions (pH 6-8).

  • Acidic Conditions (pH < 4): The rate of hydrolysis will likely increase due to acid catalysis. Protons will activate the carbonyl carbon of the lactam, making it more susceptible to nucleophilic attack by water.

  • Basic Conditions (pH > 8): The rate of hydrolysis will also increase significantly due to base catalysis. Hydroxide ions are potent nucleophiles that can directly attack the carbonyl carbon, leading to ring opening.

  • Temperature: Elevated temperatures will accelerate the rate of hydrolysis across all pH ranges, as it provides the necessary activation energy for the reaction. Therefore, solutions of this compound should be stored at recommended cool temperatures and buffered at a neutral pH to maximize shelf-life.

Q3: Is this compound susceptible to oxidative or photolytic degradation?

A3: While hydrolysis is the primary concern, other degradation pathways should be considered as part of a comprehensive stability assessment, as recommended by ICH guidelines.

  • Oxidation: The molecule does not contain functional groups that are highly susceptible to oxidation, such as thiols or phenols.[1][2] However, forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) should be conducted to confirm this.

  • Photodegradation: There are no obvious chromophores in the structure that would suggest significant light sensitivity. Nevertheless, photostability testing according to ICH Q1B guidelines is essential to definitively rule out any potential for photolytic degradation.[1]

Q4: What are the recommended storage conditions for this compound as a pure substance and in solution?

A4:

  • Solid State: As a solid, the compound is expected to be relatively stable. It should be stored in a well-sealed container, protected from moisture, at controlled room temperature or refrigerated conditions to minimize any potential degradation.

  • Aqueous Solution: Solutions should ideally be prepared fresh. If storage is necessary, they should be kept at a neutral pH (buffered if possible), protected from light, and stored at 2-8°C. Long-term storage of aqueous solutions is generally not recommended without thorough stability data.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and analysis of this compound.

Issue 1: Appearance of a New Peak in HPLC Analysis During a Stability Study
  • Observation: During an HPLC stability assay of a this compound formulation, a new, more polar peak is observed, and the area of the parent peak decreases over time.

  • Probable Cause: This is a classic sign of degradation. The new, more polar peak is likely the ring-opened hydrolysis product, N-methyl-N-(2-hydroxyethyl)glycine. The carboxylate and amine functionalities of the degradation product make it more polar than the parent lactam.

  • Troubleshooting Workflow:

dot

cluster_workflow Troubleshooting: Unexpected HPLC Peak Start New Peak Observed in HPLC CheckpH Check pH of the Sample Solution Start->CheckpH AnalyzeDegradant Characterize New Peak (e.g., LC-MS) CheckpH->AnalyzeDegradant Yes AcidBase Is pH Acidic or Basic? ConfirmStructure Confirm Structure as Hydrolysis Product AnalyzeDegradant->ConfirmStructure AdjustpH Adjust Formulation pH to Neutral Range (6-8) ConfirmStructure->AdjustpH Reanalyze Re-run Stability Study Under Neutral pH AdjustpH->Reanalyze End Stability Improved Reanalyze->End

Caption: Workflow for investigating unexpected degradation peaks.

  • Detailed Steps:

    • Verify pH: Immediately check the pH of your sample solution. If it is outside the neutral range (6-8), this is a strong indicator of acid or base-catalyzed hydrolysis.

    • Characterize the Degradant: Use a hyphenated technique like LC-MS to determine the mass of the new peak. The expected mass for the protonated hydrolysis product [M+H]⁺ would be 134.08, corresponding to the molecular formula C₅H₁₂NO₃⁺.

    • Perform Forced Degradation: To confirm the identity of the degradant, perform a forced degradation study.

      • Protocol: Prepare three samples of this compound in an appropriate solvent.

        • Sample 1: Add 0.1 M HCl.

        • Sample 2: Add 0.1 M NaOH.

        • Sample 3: Maintain at neutral pH.

      • Heat all samples at 60°C for 24-48 hours.

      • Analyze the samples by HPLC. The retention time of the peak generated under acidic and basic stress should match the unknown peak in your stability sample.

    • Remediation: If hydrolysis is confirmed, the formulation's pH must be adjusted to a neutral range. Consider using a suitable buffer system if compatible with the final application.

Issue 2: Loss of Assay Potency with No Obvious Degradation Peaks
  • Observation: The quantitative analysis shows a decrease in the concentration of this compound, but no significant degradation peaks are visible in the chromatogram.

  • Probable Causes:

    • Degradant is Not UV-Active: The ring-opened hydrolysis product may have a poor chromophore and thus a weak response with a UV detector, especially at common wavelengths.

    • Precipitation: The compound may be precipitating out of solution due to changes in temperature, pH, or solvent composition.

    • Adsorption: The compound may be adsorbing to the surfaces of the container or sample vials.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your samples for any signs of precipitation or cloudiness.

    • Use a Universal Detector: Re-analyze the samples using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector. These detectors are not dependent on chromophores and can detect the hydrolysis product.

    • Check Mass Balance: A proper stability-indicating method should account for the mass balance. The sum of the assay of the main peak and all degradation products should ideally be between 98-102% of the initial concentration.[1] If the mass balance is low, it points towards non-UV active degradants or other loss mechanisms.

    • Container Compatibility Study: Perform a brief study using different container types (e.g., glass vs. polypropylene) to rule out adsorption issues.

Issue 3: Sample Solution Develops a Yellow Color Over Time
  • Observation: A previously colorless solution of this compound turns yellow upon storage.

  • Probable Causes:

    • Impurity-Driven Degradation: The starting material may contain trace impurities from its synthesis that are less stable and degrade into colored products.

    • Secondary Degradation: The primary degradation product might be undergoing further reactions (e.g., oxidation or self-condensation) to form colored species.

    • Excipient Interaction: If in a formulation, an interaction with an excipient could be the cause.

  • Troubleshooting Steps:

    • Analyze Blank: Store a "blank" sample (solution without this compound) under the same conditions to rule out degradation of the solvent or excipients.

    • Re-evaluate Starting Material: Check the certificate of analysis for the purity of the this compound. If possible, analyze it by a high-resolution method to look for minor impurities.

    • Isolate and Identify: Use preparative chromatography to isolate the colored species and subject them to structural elucidation (NMR, MS) to understand the degradation pathway.

References

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • MedCrave. (2016). Forced Degradation Studies.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • International Journal of Applied Pharmaceutical and Biological Research. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.

Sources

Technical Support Center: Synthesis of 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylmorpholin-2-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance to navigate the complexities of this synthesis and mitigate common side reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Understanding the Synthesis of this compound

The synthesis of this compound, a valuable heterocyclic compound, can be approached through several synthetic routes. A common and effective method involves the cyclization of an N-substituted amino acid derivative. One such pathway is the intramolecular cyclization of an ester of N-(2-hydroxyethyl)-N-methylglycine. This process, while direct, requires careful control of reaction conditions to prevent the formation of undesirable byproducts.

Key Reaction Pathway

The core of the synthesis is the formation of the six-membered morpholinone ring. This is typically achieved by an intramolecular transesterification or amidation, where the hydroxyl group attacks the ester carbonyl, leading to the cyclized product and the elimination of an alcohol.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Besides the cyclization of N-(2-hydroxyethyl)-N-methylglycine esters, other routes include the reductive amination of 2-(2-hydroxyethoxy)acetic acid with methylamine, followed by cyclization, and the N-methylation of morpholin-2-one.[1] The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

Q2: What are the primary side reactions I should be aware of?

A2: The most prevalent side reactions include intermolecular polymerization, formation of dimers, and incomplete cyclization, leaving unreacted starting material. Over-alkylation can also be an issue in syntheses involving N-methylation of the morpholinone ring.[1]

Q3: How can I monitor the progress of the reaction and detect impurities?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the disappearance of starting materials and the formation of the product. For more detailed analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and identification of byproducts.

Q4: What are the typical purification methods for this compound?

A4: Purification is commonly achieved through vacuum distillation or column chromatography on silica gel. The choice of method depends on the scale of the reaction and the nature of the impurities. Recrystallization may also be an option if a suitable solvent system can be identified.

III. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Cyclization - Increase reaction temperature. - Use a higher boiling point solvent to achieve higher temperatures. - Add a suitable catalyst (e.g., a mild base or acid) to facilitate ring closure.The intramolecular cyclization is an equilibrium process. Increasing the temperature can shift the equilibrium towards the product by driving off the alcohol byproduct. A catalyst can lower the activation energy of the cyclization step.
Decomposition of Starting Material or Product - Lower the reaction temperature and extend the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).The starting materials or the product may be thermally labile. High temperatures can lead to decomposition, reducing the overall yield. An inert atmosphere prevents oxidative degradation.
Incorrect Stoichiometry of Reagents - Carefully re-verify the molar ratios of all reactants and reagents.Incorrect stoichiometry can lead to an excess of one reactant, which may promote side reactions or result in incomplete conversion of the limiting reagent.
Problem 2: Presence of Significant Impurities
Potential Cause Troubleshooting Steps Scientific Rationale
Polymerization - Perform the reaction under high dilution conditions. - Add the starting material slowly to the reaction mixture at an elevated temperature.High concentrations favor intermolecular reactions, leading to polymers. High dilution and slow addition maintain a low concentration of the reactive species, favoring the intramolecular cyclization.
Formation of Dimers - Similar to polymerization, employ high dilution techniques.Dimer formation is also a result of an intermolecular reaction between two molecules of the starting material.
Unreacted Starting Material - Increase reaction time or temperature. - Ensure efficient removal of the alcohol byproduct (e.g., by distillation).Incomplete conversion can be due to insufficient reaction time or temperature. The removal of the alcohol byproduct drives the equilibrium towards the cyclized product according to Le Chatelier's principle.
Logical Workflow for Troubleshooting

TroubleshootingWorkflow Start Problem Encountered LowYield Low or No Yield Start->LowYield HighImpurity Significant Impurities Start->HighImpurity CheckTemp Review Reaction Temperature LowYield->CheckTemp CheckTime Review Reaction Time LowYield->CheckTime HighImpurity->CheckTemp CheckConc Review Reactant Concentration HighImpurity->CheckConc OptimizeTemp Adjust Temperature CheckTemp->OptimizeTemp HighDilution Implement High Dilution CheckConc->HighDilution ExtendRxn Extend Reaction Time / Improve Byproduct Removal CheckTime->ExtendRxn Analysis Analyze Product (TLC, GC-MS, NMR) OptimizeTemp->Analysis HighDilution->Analysis ExtendRxn->Analysis Analysis->Start Issue Persists Success Problem Resolved Analysis->Success Purity/Yield Improved

Caption: Troubleshooting workflow for this compound synthesis.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization of N-(2-hydroxyethyl)-N-methylglycine Ethyl Ester

Materials:

  • N-(2-hydroxyethyl)-N-methylglycine ethyl ester

  • Toluene (or another suitable high-boiling point solvent)

  • Sodium methoxide (catalytic amount)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head to remove the ethanol byproduct.

  • Charge the flask with N-(2-hydroxyethyl)-N-methylglycine ethyl ester and toluene to achieve a high dilution (e.g., 0.1 M concentration).

  • Add a catalytic amount of sodium methoxide to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Collect the ethanol byproduct that distills from the reaction mixture.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with brine to remove any remaining catalyst.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Visualizing the Reaction Pathway and Side Reactions

ReactionPathway cluster_main Desired Reaction cluster_side Side Reactions Start N-(2-hydroxyethyl)-N-methylglycine ester Product This compound Start->Product Intramolecular Cyclization (High Dilution, Heat) Polymer Polymer Start->Polymer Intermolecular Reaction (High Concentration) Dimer Dimer Start->Dimer Intermolecular Reaction (High Concentration)

Caption: Main and side reaction pathways in the synthesis.

V. References

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(18), 6021-6024.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane as a reducing agent. Tetrahedron, 60(36), 7899-7906.

Sources

Technical Support Center: Functionalization of the Morpholin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for morpholin-2-one chemistry. The morpholin-2-one core is a privileged scaffold in medicinal chemistry, celebrated for its favorable physicochemical properties.[1][2][3] However, its unique electronic and conformational features can present significant challenges during synthetic functionalization. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to help you navigate these complexities. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for your specific system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the handling and reactivity of the morpholin-2-one ring system.

Q1: What are the primary sites for functionalization on the morpholin-2-one ring, and what dictates reactivity?

A1: The morpholin-2-one scaffold offers three primary sites for functionalization:

  • N4 (Nitrogen): The secondary amine is a nucleophilic site, readily undergoing reactions like alkylation, acylation, and transition-metal-catalyzed arylation (e.g., Buchwald-Hartwig amination).[4][5] The reactivity is governed by the nitrogen's nucleophilicity and steric hindrance from adjacent groups.

  • C3 (α-to-Nitrogen and Carbonyl): This is the most common site for C-H functionalization. The protons at C3 are activated by both the adjacent nitrogen and the carbonyl group, making them susceptible to deprotonation to form an enolate or to oxidative coupling processes.[6][7] Functionalization at this position is highly favored due to the stability of the resulting radical or anionic intermediate, which benefits from resonance stabilization involving the carbonyl group.[6]

  • C5/C6 (α-to-Oxygen/β-to-Nitrogen): These positions are significantly less reactive than C3. Functionalization typically requires more forcing conditions or directed C-H activation strategies, as the protons are not as acidic and intermediate stabilization is less effective.

Q2: How stable is the morpholin-2-one ring? I'm concerned about ring-opening side reactions.

A2: Ring stability is a critical concern and is highly dependent on the substituent at the N4 position.

  • N-Acyl or N-Carbamoyl (Boc) groups significantly increase the susceptibility of the lactone (ester) bond to nucleophilic attack and ring-opening. The electron-withdrawing nature of the acyl group makes the carbonyl carbon more electrophilic. This property is exploited in ring-opening polymerizations to create functionalized poly(aminoesters).[8]

  • N-Alkyl or N-Aryl groups generally stabilize the ring. The endocyclic nitrogen in these cases is more pyramidal, which disfavors ring-opening thermodynamically compared to the planar, amide-like nitrogen of N-acyl derivatives.[8]

  • Strongly basic or nucleophilic conditions, especially at elevated temperatures, can promote hydrolysis or aminolysis of the lactone, leading to ring-opened products regardless of the N-substituent.[9]

Q3: What are the key considerations when choosing a nitrogen protecting group?

A3: The choice of an N-protecting group is crucial and must be tailored to your synthetic sequence.

  • For subsequent C3-functionalization via enolates: A simple N-alkyl or N-aryl group is often sufficient to prevent N-alkylation and provides ring stability.

  • When N-functionalization is the final step: The parent NH-morpholinone can be used directly.

  • For multi-step syntheses requiring orthogonal protection: Groups like benzyl (Bn), which can be removed by hydrogenolysis, or allyl groups, which can be removed under mild, palladium-catalyzed conditions, are excellent choices.[10] The Boc group is also common but be mindful of its potential to activate the ring towards undesired opening.[8]

Q4: I'm having difficulty purifying my substituted morpholin-2-one. What are some common strategies?

A4: Purification can be challenging due to the polarity of the morpholin-2-one core.

  • Chromatography: Standard flash column chromatography on silica gel is the most common method.[6][11] A gradient elution, often starting with non-polar solvents (hexane, dichloromethane) and progressing to more polar solvents (ethyl acetate, methanol), is typically effective.

  • Crystallization/Salt Formation: If your compound is a solid, recrystallization is an excellent method for achieving high purity. For basic derivatives, forming a salt with a carboxylic acid (like acetic or propionic acid) can induce crystallization and facilitate purification by filtration, after which the free base can be regenerated.[12]

  • Extraction: Careful pH adjustment during aqueous workup is critical. Morpholin-2-one derivatives can have varying basicity. Ensure the aqueous layer's pH is appropriate to keep your product in the organic phase and wash away ionic impurities.

Section 2: Troubleshooting Guides by Reaction Type

Guide 1: N-Arylation (Buchwald-Hartwig Amination)

Q: My Buchwald-Hartwig N-arylation of morpholin-2-one with an aryl halide is giving low to no yield. What went wrong?

A: This is a common issue often related to catalyst deactivation or suboptimal reaction parameters. Let's diagnose the potential causes.

Troubleshooting Workflow: N-Arylation

start Low/No Yield cause1 Catalyst Inactivation start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Poor Substrate Quality start->cause3 sol1a Ensure Strict Inert Atmosphere (Glovebox/Schlenk Line) cause1->sol1a sol1b Use Fresh, High-Purity Catalyst cause1->sol1b sol2a Screen Ligands (Bulky phosphines like XPhos/RuPhos) cause2->sol2a sol2b Screen Bases (Weak bases like K2CO3 vs. Strong bases like LHMDS) cause2->sol2b sol2c Optimize Temperature (Start at 80-100 °C) cause2->sol2c sol3a Purify Starting Materials (Aryl halide, Morpholinone) cause3->sol3a sol3b Use Anhydrous, Degassed Solvent cause3->sol3b

Caption: Troubleshooting flowchart for low-yield N-arylation reactions.

Detailed Analysis:

  • Catalyst System is Key: The combination of palladium precursor and phosphine ligand is paramount. For sterically accessible secondary amines like morpholin-2-one, palladium catalysts paired with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) often give superior results.[5] These ligands promote the rate-limiting reductive elimination step, which can prevent catalyst decomposition.

  • Base Compatibility: The choice of base is critical. A base that is too weak may not facilitate deprotonation of the amine, while an overly strong base can lead to decomposition of the aryl halide or the product. Common bases include NaOtBu, K₂CO₃, or Cs₂CO₃. The optimal base is substrate-dependent and must be screened.

  • Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen. Failure to maintain a strictly inert atmosphere (using a glovebox or Schlenk techniques) is a primary cause of reaction failure.[5] Ensure all solvents are thoroughly degassed.

  • Side Reactions: If you observe side products, consider hydrodehalogenation of your aryl halide or homocoupling. These issues can sometimes be suppressed by lowering the reaction temperature or optimizing the ligand-to-metal ratio.[5]

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) or Pd(II) precursors.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich ligands accelerate reductive elimination.[5]
Base NaOtBu, K₃PO₄, Cs₂CO₃Screen a range from strong to moderate to find optimal reactivity.
Solvent Toluene, DioxaneAnhydrous and degassed are mandatory.
Temperature 80 - 110 °CStart around 100 °C and adjust as needed.
Guide 2: C3-Functionalization (α-Position)

Q: My α-alkylation of an N-aryl-morpholin-2-one using LDA and an alkyl halide is giving a complex mixture of products and low yield. What's happening?

A: Alkylation of the C3 position via enolate chemistry requires precise control over several factors. A complex product mixture often points to issues with enolate formation, competing reactions, or over-alkylation.

Troubleshooting Workflow: C3-Alkylation

start Poor C3-Alkylation Result prob1 Incomplete Enolate Formation start->prob1 prob2 Competing Reactions (Self-condensation, Elimination) start->prob2 prob3 Over-alkylation (Dialkylation) start->prob3 prob4 Racemization start->prob4 sol1 Use Strong, Hindered Base (LDA) Ensure full equivalent at low temp (-78°C) prob1->sol1 sol2 Add Alkyl Halide Slowly at -78°C Use reactive electrophiles (MeI, BnBr) prob2->sol2 sol3 Use 1.0-1.1 eq. of Alkyl Halide Monitor by TLC and quench promptly prob3->sol3 sol4 Maintain Low Temperature Quench carefully to avoid proton exchange prob4->sol4

Caption: Diagnosing common failures in C3-alkylation of morpholin-2-ones.

Detailed Analysis:

  • Enolate Formation: The C3 protons are acidic (pKa ≈ 20-25), but quantitative deprotonation is essential for clean alkylation. Using a strong, non-nucleophilic, hindered base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) is standard practice.[7] Incomplete deprotonation leaves starting material that can be deprotonated by the mono-alkylated product, leading to complex mixtures.

  • Electrophile Reactivity: The enolate is a soft nucleophile. For successful alkylation, a reactive electrophile (Sₙ2-type) is required, such as primary alkyl iodides or bromides.[7] Tertiary halides will lead to elimination products.

  • Racemization: If your starting material is chiral at the C3 position, racemization is a significant risk because enolate formation flattens the stereocenter.[6][13] Maintaining very low temperatures throughout the process (formation, alkylation, and quench) is critical to minimize proton exchange that can lead to racemization. Some substrates, particularly those with electron-withdrawing groups that further acidify the C3 proton, are more prone to this issue.[13][14]

Alternative Strategy: Oxidative C-H Functionalization

If enolate chemistry proves problematic, consider a cross-dehydrogenative coupling (CDC) reaction. This approach avoids strong bases and works under milder, oxidative conditions. For example, a copper-catalyzed reaction with an imide can selectively form a C-N bond at the C3 position.[6]

  • Mechanism: This reaction proceeds through a radical intermediate at the C3 position. The regioselectivity is high because the C3 radical is stabilized by the adjacent nitrogen and carbonyl group, making it more stable than a radical at C5 or C6.[6]

  • Advantages: Avoids stoichiometric, strong bases and pre-functionalization. It is often more atom-economical.[6]

  • Challenges: Requires screening of oxidants and catalysts (often copper or iron salts) and may not be suitable for substrates sensitive to oxidation.

Section 3: Key Protocols & Methodologies

Protocol 1: General Procedure for Copper-Catalyzed C3-Imidation (CDC Reaction)

This protocol is adapted from the cross-dehydrogenative coupling methodology reported by Phillips and Pombeiro.[6]

Safety Note: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the N-substituted morpholin-2-one (1.0 equiv), the desired imide (e.g., succinimide, phthalimide) (1.2 equiv), and Copper(I) Chloride (CuCl) (10 mol%).

  • Solvent and Additives: Add anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile) to achieve a concentration of ~0.2 M with respect to the morpholin-2-one. Add acetic acid (2.0 equiv).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 60-80 °C. It is crucial to leave the vial open to the air or under an oxygen atmosphere, as molecular oxygen often serves as the terminal oxidant in these reactions.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acetic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the C3-imidated product.[6]

References

  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]
  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
  • Aristegui, S. R., et al. (2006). Judicious application of allyl protecting groups for the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor of DNA-dependent protein kinase inhibitors. Organic Letters. [Link]
  • Representative bioactive molecules having a morpholin-2-one moiety.
  • Diastereoselective synthesis of morpholinones 16, 23 and 24.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
  • Phillips, A. M. F., & Pombeiro, A. J. L. (2023).
  • Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.
  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. PlumX. [Link]
  • ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones.
  • Nucleophilic ring-opening reactions of morpholin-2-ones. A resolution of dl-(secondary-alkyl)amines.
  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. [Link]
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. PubMed. [Link]
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
  • 22.
  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.

Sources

Technical Support Center: Synthesis of 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methylmorpholin-2-one. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yield and product purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What are the common synthetic strategies for preparing this compound?

A1: The synthesis of the this compound core can be approached through several strategic disconnections. A highly effective and common laboratory-scale method involves a two-step sequence starting from N-methylaminoethanol. This strategy is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reactions.

The general pathway is as follows:

  • Acylation: N-methylaminoethanol is first acylated with an α-haloacetyl halide, such as chloroacetyl chloride, to form the N-(2-haloacetyl)-N-methylaminoethanol intermediate. This reaction is typically performed in the presence of a base to neutralize the generated HCl.[1][2]

  • Intramolecular Cyclization: The resulting intermediate undergoes a base-mediated intramolecular Williamson ether synthesis (an SN2 reaction) to form the six-membered morpholin-2-one ring. The choice of base and reaction conditions in this step is critical for maximizing yield.[2]

Alternative strategies, such as the N-methylation of a pre-existing morpholin-2-one scaffold or multi-component reactions, also exist but often present different challenges in terms of selectivity and starting material availability.[3][4]

cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization N-methylaminoethanol N-methylaminoethanol Intermediate N-(2-chloroacetyl)-N-methylaminoethanol N-methylaminoethanol->Intermediate + Base Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Intermediate Intermediate_2 N-(2-chloroacetyl)-N-methylaminoethanol Product This compound Intermediate_2->Product + Base (e.g., NaH) High Dilution

Caption: General two-step synthesis of this compound.

Q2: What are the critical reaction parameters that influence the yield of the cyclization step?

A2: The intramolecular cyclization is often the most challenging step and is highly sensitive to several parameters:

  • Choice of Base: The base must be strong enough to deprotonate the hydroxyl group of the intermediate, initiating the nucleophilic attack. Weak bases like sodium bicarbonate may result in slow or incomplete reactions. Stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often preferred.[5]

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base and do not interfere with the nucleophilic alcoholate, thereby accelerating the SN2 reaction.[1]

  • Concentration (High Dilution Principle): This is arguably the most critical factor. The cyclization is an intramolecular process. At high concentrations, the corresponding intermolecular reaction (leading to dimerization or polymerization) can become a significant competing pathway, drastically reducing the yield of the desired monomeric product.[2]

  • Temperature: The reaction temperature must be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions. A common starting point is room temperature, with gentle heating (e.g., 60 °C) if the reaction is sluggish.[1][2]

Troubleshooting Guide: Improving Yield and Purity

This guide is structured to help you diagnose and resolve specific issues encountered during the synthesis.

Q: My overall yield is consistently low (<40%). What are the likely causes and how can I fix this?

A: Low yield is a common problem that can often be traced back to the critical cyclization step. A systematic approach is needed to identify the root cause.

cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Workup Loss Start Problem: Low Yield Check_Reaction Is the cyclization reaction going to completion? (Monitor by TLC/GC-MS) Start->Check_Reaction Incomplete Cause: Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction appears complete, but yield is still low. Check_Reaction->Complete Yes Sol1_Base Use a stronger base (e.g., NaH, t-BuOK) Incomplete->Sol1_Base Sol1_Solvent Switch to a polar aprotic solvent (DMF, THF) Incomplete->Sol1_Solvent Sol1_Temp Increase temperature moderately (e.g., 40-60 °C) Incomplete->Sol1_Temp Side_Products Are significant side products observed? Complete->Side_Products Polymerization Cause: Intermolecular Side Reactions (Dimerization/Polymerization) Side_Products->Polymerization Yes Workup_Loss Cause: Product Loss During Workup/Purification Side_Products->Workup_Loss No Sol2_Dilution Implement high-dilution conditions (Syringe pump addition of substrate) Polymerization->Sol2_Dilution Sol3_Extraction Optimize extraction (saturate aqueous layer with NaCl) Workup_Loss->Sol3_Extraction Sol3_Purification Re-evaluate purification method (chromatography vs. distillation) Workup_Loss->Sol3_Purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Probable Cause 1: Suboptimal Cyclization Conditions

If reaction monitoring shows significant amounts of unreacted N-(2-chloroacetyl)-N-methylaminoethanol, your cyclization conditions are likely too mild.

  • Explanation: The deprotonation of the hydroxyl group is an equilibrium process. If the base is not strong enough, the concentration of the reactive alcoholate will be too low for the reaction to proceed efficiently. Similarly, an inappropriate solvent can hinder the SN2 reaction.

  • Solution:

    • Strengthen the Base: Switch from weaker bases like carbonates (e.g., K₂CO₃) to a stronger base like sodium hydride (NaH). NaH irreversibly deprotonates the alcohol, driving the reaction forward.

    • Change the Solvent: Ensure you are using a dry, polar aprotic solvent. If using THF, consider switching to DMF, which can further accelerate SN2 reactions.[1]

    • Increase Temperature: Gently heat the reaction to 60 °C. Monitor carefully by TLC to ensure the product is stable at this temperature.[2]

Probable Cause 2: Competing Intermolecular Reactions

If you observe significant formation of higher molecular weight species (dimers or oligomers), your reaction concentration is too high.

  • Explanation: The newly formed alcoholate can react with a molecule of starting material (intermolecularly) instead of with the chloroacetyl group on the same molecule (intramolecularly). This intermolecular pathway is favored at higher concentrations.

  • Solution: Employ the high-dilution principle . Instead of adding the base to a solution of the substrate, the substrate should be added very slowly (e.g., via a syringe pump over several hours) to a stirring solution of the base and solvent. This keeps the instantaneous concentration of the substrate extremely low, favoring the intramolecular cyclization pathway.

ConditionFavored ReactionExpected Outcome
High Concentration Intermolecular SN2Low yield of monomer, high yield of polymer/dimer
High Dilution Intramolecular SN2High yield of desired this compound
Table 1. Effect of Reaction Concentration on Cyclization Pathway.
Q: I am observing a persistent impurity that is difficult to separate from my product. What could it be and how do I remove it?

A: A common and troublesome impurity is the N-acylated dimer, a 12-membered ring formed via an intermolecular reaction between two molecules of the starting material. It often has a similar polarity to the desired product, making chromatographic separation challenging.

  • Explanation: This impurity is a direct consequence of not using high-dilution conditions during the cyclization step.

  • Solution:

    • Prevention (Best Approach): Re-run the cyclization reaction using the high-dilution protocol described above. Prevention is far more effective than removal.

    • Purification: If the impurity is already formed, meticulous purification is required.

      • Column Chromatography: Try a different solvent system with lower polarity (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol gradients) to improve separation.

      • Crystallization: Attempt to crystallize the desired product. If the product is a solid, this can be a highly effective method for removing amorphous or isomeric impurities.

      • Vacuum Distillation: this compound is a relatively small molecule and may be amenable to vacuum distillation, which can effectively separate it from non-volatile polymeric byproducts.[6]

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloroacetyl)-N-methylaminoethanol

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add N-methylaminoethanol (7.51 g, 0.1 mol) and 100 mL of dichloromethane (DCM).

  • Add triethylamine (12.1 g, 0.12 mol) to the solution.

  • Cool the mixture to 0 °C in the ice bath.

  • In a separate dropping funnel, dissolve chloroacetyl chloride (12.4 g, 0.11 mol) in 20 mL of DCM.

  • Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the starting amine is consumed.

  • Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Protocol 2: High-Dilution Cyclization to this compound

This protocol employs high-dilution conditions to maximize the yield of the intramolecular cyclization.

  • Set up a 1 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Argon), and a rubber septum.

  • Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) to the flask. Carefully wash the NaH with dry hexane (2 x 20 mL) to remove the mineral oil, decanting the hexane washings via cannula.

  • Add 500 mL of dry THF to the flask.

  • In a separate flask, dissolve the crude N-(2-chloroacetyl)-N-methylaminoethanol (0.1 mol) from Protocol 1 in 100 mL of dry THF.

  • Draw this solution into a 100 mL syringe and place it on a syringe pump.

  • Begin adding the substrate solution to the stirred NaH/THF suspension via the syringe pump over a period of 4-6 hours. Vigorous hydrogen evolution will be observed initially.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of isopropanol (to destroy excess NaH), followed by water.

  • Remove the bulk of the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

  • Organic Letters. (n.d.). An Efficient Synthesis of Morpholin-2-one Derivatives Using Glycolaldehyde Dimer by the Ugi Multicomponent Reaction.
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. [Link]
  • R Discovery. (2024).
  • National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
  • ChemSynthesis. (n.d.). 4-methyl-2-morpholinone. [Link]
  • Google Patents. (n.d.).
  • ACS Omega. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
  • Liu, S. et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
  • The Journal of Organic Chemistry. (2023).
  • YouTube. (2022).
  • Google Patents. (n.d.). Process for preparing N-methyl morpholine.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
  • Frontiers. (2023).
  • ResearchGate. (2020).
  • ChemRxiv. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methylmorpholin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve optimal results in your experiments.

Introduction to the Synthesis of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its synthesis, while conceptually straightforward, can present several challenges that may affect yield and purity. The most common and logical synthetic route is the intramolecular cyclization of a suitable precursor, N-(2-hydroxyethyl)-N-methylglycine. This process involves the formation of an ester bond between the hydroxyl and carboxylic acid functionalities within the same molecule.

This guide will focus on optimizing this synthetic pathway, addressing potential pitfalls, and providing solutions to common problems encountered during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for synthesizing this compound is the intramolecular cyclization of N-(2-hydroxyethyl)-N-methylglycine. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the formation of the cyclic ester (lactone).

Q2: What are the critical parameters to control in this reaction?

A2: The key parameters for successful synthesis include:

  • Temperature: Adequate temperature is required to overcome the activation energy for cyclization and to facilitate the removal of water. However, excessive heat can lead to degradation and side reactions.[1]

  • Catalyst: An acid catalyst is typically employed to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.

  • Solvent: The choice of solvent is crucial. A solvent that allows for the azeotropic removal of water (e.g., toluene, benzene) is often preferred to drive the reaction to completion.

  • Concentration: The concentration of the starting material should be kept low to favor the intramolecular cyclization over intermolecular polymerization.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). The disappearance of the starting material (N-(2-hydroxyethyl)-N-methylglycine) and the appearance of the product (this compound) can be tracked over time. Infrared (IR) spectroscopy can also be useful, showing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic lactone carbonyl stretch.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: While specific data may vary slightly based on the solvent and instrument, you can generally expect:

  • 1H NMR: Signals corresponding to the N-methyl group, and the two sets of methylene protons in the morpholine ring.

  • 13C NMR: Resonances for the carbonyl carbon of the lactone, the N-methyl carbon, and the four methylene carbons of the ring.

  • IR Spectroscopy: A strong absorption band for the lactone carbonyl group, typically in the range of 1730-1750 cm-1.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C5H9NO2, MW: 115.13 g/mol ).[2]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via intramolecular cyclization. Optimization of specific parameters may be necessary depending on the scale and available equipment.

Step 1: Reaction Setup

  • Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add N-(2-hydroxyethyl)-N-methylglycine and a suitable solvent (e.g., toluene) to the flask. The recommended concentration is typically low (e.g., 0.1-0.5 M) to favor intramolecular cyclization.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid).

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux.

  • Continuously remove the water that forms during the reaction using the Dean-Stark apparatus.

  • Monitor the reaction progress by TLC or another suitable analytical technique. The reaction is typically complete when no more water is collected in the Dean-Stark trap and the starting material is no longer observed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: I have followed the protocol, but my yield of this compound is very low. What could be the issue?

A: Low yield is a common problem that can be attributed to several factors. Let's break down the possibilities:

  • Incomplete Reaction: The intramolecular cyclization is an equilibrium process. Inefficient removal of water can prevent the reaction from going to completion.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly and that the reaction is refluxing at a sufficient rate to azeotropically remove water. Consider increasing the reaction time.[1]

  • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy for cyclization.

    • Solution: Ensure the heating mantle is set to the appropriate temperature to maintain a steady reflux of the solvent.[1]

  • Catalyst Inactivity: The acid catalyst may be old, impure, or used in an insufficient amount.

    • Solution: Use a fresh, high-purity acid catalyst and consider a slight increase in the catalytic loading.

  • Intermolecular Polymerization: At high concentrations, the starting material can react with itself to form linear polymers instead of the desired cyclic product. This is a common side reaction in lactonization.

    • Solution: Perform the reaction under high dilution conditions (0.1 M or lower). A slow addition of the starting material to the hot, catalyzed solvent using a syringe pump can also significantly favor the intramolecular pathway.

Problem 2: Formation of a White, Insoluble Precipitate

Q: During the reaction, a significant amount of a white, insoluble solid has formed in my flask. What is it, and how can I prevent it?

A: The formation of a white, insoluble precipitate is a strong indication of intermolecular polymerization. As mentioned above, the hydroxyl group of one molecule of N-(2-hydroxyethyl)-N-methylglycine can react with the carboxylic acid of another, leading to the formation of long-chain polyesters.

  • Primary Cause: The concentration of the starting material is too high.

  • Preventative Measures:

    • High Dilution: The most effective way to prevent polymerization is to run the reaction at a very low concentration (e.g., 0.01-0.05 M). This statistically favors the intramolecular reaction, where the reactive ends of the same molecule are in close proximity, over the intermolecular reaction.

    • Slow Addition: A more advanced technique is to slowly add a solution of the starting material to the refluxing solvent containing the catalyst over several hours. This maintains a very low instantaneous concentration of the reactant, effectively suppressing polymerization.

Problem 3: Difficulty in Product Purification

Q: I have obtained a crude product, but I am struggling to purify it. Column chromatography gives me multiple spots, and distillation is not clean.

A: Purification challenges often arise from the presence of unreacted starting material, polymeric byproducts, or degradation products.

  • Unreacted Starting Material: N-(2-hydroxyethyl)-N-methylglycine is a polar amino acid derivative and can be difficult to separate from the also polar this compound.

    • Solution: Ensure the reaction has gone to completion. A basic wash during the work-up can help remove the acidic starting material.

  • Polymeric Byproducts: The presence of oligomers or polymers can complicate purification.

    • Solution: These are typically much less volatile than the desired product. Distillation under high vacuum can be an effective method to separate the monomeric lactone from non-volatile polymers. For chromatography, a gradient elution from a non-polar to a more polar solvent system may be necessary to separate the product from byproducts of varying polarity.

  • Degradation: At excessively high temperatures, the product or starting material may degrade, leading to a complex mixture of impurities.

    • Solution: Avoid excessive heating during the reaction and purification. Use a lower boiling point azeotroping solvent if possible, or consider milder reaction conditions (e.g., different catalyst, lower temperature for a longer duration).

Data Summary Table

ParameterRecommended ConditionRationale
Starting Material N-(2-hydroxyethyl)-N-methylglycinePrecursor with required functional groups in correct proximity.
Solvent Toluene, BenzeneAllows for azeotropic removal of water to drive equilibrium.
Catalyst p-Toluenesulfonic acid, H2SO4Protonates the carbonyl, increasing electrophilicity for cyclization.
Concentration 0.01 - 0.1 MMinimizes intermolecular polymerization.
Temperature Reflux temperature of the solventProvides energy for cyclization and water removal.
Reaction Monitoring TLC, GC, HPLCTo track the disappearance of starting material and formation of product.
Purification Vacuum Distillation, Column ChromatographyTo isolate the pure product from byproducts and starting material.

Visualizations

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine N-(2-hydroxyethyl)-N-methylglycine, solvent, and acid catalyst in flask with Dean-Stark trap reflux Heat to reflux and azeotropically remove water start->reflux monitor Monitor reaction progress (TLC, GC, HPLC) reflux->monitor monitor->reflux Incomplete cool Cool and neutralize monitor->cool Complete extract Extract with organic solvent cool->extract dry Dry and concentrate extract->dry purify Purify by distillation or chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Byproduct Formation incomplete Incomplete Reaction problem->incomplete polymer Intermolecular Polymerization problem->polymer degrade Degradation problem->degrade optimize_cond Optimize Reaction Conditions: - Increase time/temp - Check catalyst - Ensure water removal incomplete->optimize_cond high_dilution Use High Dilution or Slow Addition polymer->high_dilution milder_cond Use Milder Conditions: - Lower temperature - Alternative catalyst degrade->milder_cond

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

  • The Journal of Organic Chemistry, 1987, 52(1), 4319. [Link]
  • ChemSynthesis. (2025). 4-methyl-2-morpholinone. [Link]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11446353, N-(2-Hydroxyethyl)-N-methylglycine. [Link]
  • Barbier, P., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 6(37), 24075-24087. [Link]

Sources

Overcoming low reactivity of morpholin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving morpholin-2-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties with the low reactivity of this important heterocyclic scaffold. Here, we move beyond standard protocols to explore the underlying chemical principles governing this low reactivity and provide field-proven troubleshooting strategies to ensure the success of your synthetic campaigns.

The Root Cause: Understanding the Low Reactivity of Morpholin-2-one

Before troubleshooting, it is crucial to understand why the morpholin-2-one scaffold is often unreactive, particularly at the nitrogen atom. The issue stems from a combination of electronic and steric factors.

  • Electronic Effects: The nitrogen atom in the morpholin-2-one ring is part of a lactam (a cyclic amide). Its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces the nucleophilicity of the nitrogen, making it a poor reactant for common electrophiles in acylation or alkylation reactions.[1]

  • Steric Hindrance: The cyclic structure can impose steric constraints that hinder the approach of bulky reagents to the nitrogen or adjacent reaction sites.[2][3][4][5] This is particularly relevant for substituted morpholin-2-one derivatives.

Diagram 1: Amide Resonance in Morpholin-2-one

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the functionalization of morpholin-2-one derivatives.

Question 1: Why is my standard N-acylation reaction (e.g., using EDC/HOBt or DCC) failing with morpholin-2-one?

Answer: Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to activate carboxylic acids for reaction with the weakly nucleophilic lactam nitrogen of morpholin-2-one.[6] These reagents are optimized for coupling with more nucleophilic primary and secondary amines. The reaction stalls because the activated intermediate (e.g., an O-acylisourea or HOBt ester) does not encounter a sufficiently reactive nucleophile to proceed at a reasonable rate.

Question 2: My N-acylation is sluggish with low yields. What are the most effective strategies to activate the morpholin-2-one nitrogen?

Answer: When standard methods fail, a more forceful approach is required. This involves either using a more reactive coupling partner or increasing the nucleophilicity of the morpholin-2-one nitrogen itself.

Strategy 1: Employ High-Potency Coupling Reagents Uronium/aminium or phosphonium-based coupling reagents are significantly more reactive than carbodiimides and are the go-to choice for challenging amide bond formations.[7]

Reagent ClassExamplesMechanism of ActionKey Advantages
Uronium/Aminium HATU, HBTU, TBTU, COMUForm highly reactive OBt/OAt active esters.Fast reaction times, reduced racemization, high efficiency for unreactive amines.[8]
Phosphonium PyBOP, BOP, PyAOPForm reactive phosphonium-based active esters.Does not form guanidinium by-products; excellent for sterically hindered substrates.[7][8]

Strategy 2: Direct Acylation with a Highly Reactive Electrophile This strategy bypasses coupling reagents altogether. It involves deprotonating the morpholin-2-one nitrogen with a strong, non-nucleophilic base to form a highly nucleophilic amide anion, which is then trapped with a reactive electrophile like an acyl chloride or anhydride.

  • Suitable Bases: Sodium hydride (NaH), Lithium diisopropylamide (LDA), or Potassium bis(trimethylsilyl)amide (KHMDS).

  • Reaction Conditions: Anhydrous aprotic solvents (e.g., THF, DMF) at low temperatures (e.g., 0 °C to -78 °C) are essential to prevent side reactions.

Strategy 3: Enhance Reactivity with Acyl Transfer Catalysts In some systems, particularly those using carbodiimides like EDC, the addition of 4-(Dimethylamino)pyridine (DMAP) can facilitate the reaction. DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate that can be attacked by the morpholin-2-one nitrogen.[6]

Question 3: I'm observing decomposition of my starting material or product. How can I improve reaction stability?

Answer: The morpholin-2-one ring, particularly when N-acylated, can be susceptible to ring-opening polymerization or hydrolysis under certain conditions.[9]

  • Temperature Control: Avoid excessive heating. While thermal energy can overcome activation barriers, it can also promote decomposition. If a reaction is sluggish at room temperature, consider longer reaction times before increasing the heat. For reactions requiring high-potency coupling reagents, these are often rapid and can be run at 0 °C or room temperature.[8]

  • pH and Moisture Control: Work under anhydrous conditions, especially when using strong bases or moisture-sensitive reagents like acyl chlorides and phosphonium salts. The presence of water can lead to hydrolysis of reagents and intermediates.

  • Choice of N-Substituent: Be aware that N-acyl morpholin-2-ones are thermodynamically primed for ring-opening polymerization, as the acylation makes the nitrogen more planar and increases ring strain.[9] If this is a persistent issue, it may indicate a fundamental instability of the desired product under the reaction conditions.

Question 4: Are there alternative synthetic routes that bypass the direct N-functionalization of a pre-formed morpholin-2-one ring?

Answer: Absolutely. When direct functionalization proves intractable, it is often more efficient to build the desired substituted morpholin-2-one from acyclic precursors. This approach offers greater flexibility and can circumvent the low reactivity issue entirely.

A powerful strategy is the one-pot Knoevenagel condensation/asymmetric epoxidation followed by a domino ring-opening cyclization (DROC).[10][11] This method constructs the substituted heterocyclic ring from simple aldehydes and 1,2-amino alcohols, establishing stereocenters in the process.[10][11] This is particularly useful for accessing complex structures like intermediates for the drug Aprepitant.[10][11]

Troubleshooting Workflow & Experimental Protocols

When a reaction fails, a systematic approach is key. The following workflow can help diagnose and solve common issues.

G cluster_0 Tier 1: Optimization cluster_1 Tier 2: Change Strategy start Reaction Failed (Low/No Conversion) check_sm 1. Verify Starting Material (Purity, Integrity via NMR/LCMS) start->check_sm reagents 2. Check Reagent Quality (Anhydrous Solvents, Fresh Coupling Reagent) check_sm->reagents Materials OK conditions 3. Review Reaction Conditions (Temperature, Time, Stoichiometry) reagents->conditions Reagents OK increase_temp Increase Temperature Incrementally (e.g., RT -> 40°C -> 60°C) Monitor for decomposition. conditions->increase_temp Conditions Standard change_base Change Base/Additive (e.g., DIPEA -> DMAP) conditions->change_base stronger_coupling Switch to High-Potency Coupling Reagent (HATU, PyBOP) increase_temp->stronger_coupling No Improvement or Decomposition success Reaction Successful increase_temp->success Yield Improves change_base->stronger_coupling No Improvement change_base->success Yield Improves deprotonation Switch to Deprotonation Protocol (NaH + Acyl Chloride) stronger_coupling->deprotonation Still Fails stronger_coupling->success Yield Improves deprotonation->success

Diagram 2: Troubleshooting Workflow for Morpholin-2-one N-Functionalization
Protocol 1: High-Potency N-Acylation using HATU

This protocol is designed for challenging couplings where standard carbodiimide methods have failed.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or acetonitrile (to make a 0.1-0.2 M solution).

  • Activation: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.5 eq), to the solution. Stir at room temperature for 15-30 minutes. The solution may change color, indicating formation of the active ester.

  • Coupling: Add a solution of the morpholin-2-one derivative (1.2 eq) in a minimal amount of the reaction solvent to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LCMS. Reactions are often complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: N-Acylation via Deprotonation and Acyl Chloride Addition

This protocol is suitable when the morpholin-2-one is particularly unreactive and the carboxylic acid is readily converted to an acyl chloride.

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of the morpholin-2-one derivative (1.0 eq) in anhydrous THF dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Acylation: Cool the resulting sodium salt suspension back to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LCMS.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

References

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health (NIH). [Link]
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (NIH). [Link]
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health (NIH). [Link]
  • Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conform
  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PubMed Central. [Link]
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health (NIH). [Link]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Effect of steric hindrance on the properties of antibacterial and biocomp

Sources

Technical Support Center: Purification of 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Methylmorpholin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of this compound and related heterocyclic compounds.

A Note on This Guide: this compound (CAS 18424-96-9) is a specific heterocyclic compound for which detailed public data on synthesis and purification is limited.[1] Therefore, this guide has been constructed by a Senior Application Scientist to provide robust, field-proven strategies based on the fundamental principles of organic chemistry and purification science for structurally similar molecules, such as cyclic lactams and morpholine derivatives. The protocols and troubleshooting steps described herein are designed to be broadly applicable and serve as a strong starting point for developing a specific purification process.

Section 1: Understanding Potential Impurities

The first step in effective purification is anticipating the impurities you may encounter. The nature of these impurities is intrinsically linked to the synthetic route employed. While specific syntheses for this compound are not widely published, a plausible route involves the cyclization of an N-methylated aminoethoxy acid derivative. Based on this and other common synthetic strategies for related heterocycles, potential impurities can be categorized as follows:

Impurity CategoryPotential SpeciesFormation/Source
Unreacted Starting Materials N-methylated aminoethoxy acid or ester precursorsIncomplete reaction conversion.
Reagents & Catalysts Coupling agents (e.g., DCC, EDC), bases (e.g., triethylamine), acids (e.g., H₂SO₄)Added to facilitate the reaction; must be quenched and removed.[2]
Side-Products Linear or cyclic dimers, polymers, elimination byproductsOccur from competing reaction pathways, especially at elevated temperatures.
Degradation Products Ring-opened hydrolysis products, oxidation productsCan form during prolonged reaction times, harsh workup conditions (e.g., strong acid/base), or exposure to air.[2][3]
Solvent & Water Reaction solvents (e.g., DMF, THF), workup solvents (e.g., ethyl acetate), moistureEntrained during the reaction and extraction steps.
Section 2: Troubleshooting and Purification Strategy

A logical workflow is essential when approaching a crude reaction mixture. This section addresses common issues in a question-and-answer format to guide you through the process.

Initial Purification Workflow

The following diagram outlines a general workflow for moving from a crude reaction mixture to a purified product.

G cluster_purification Purification Options crude Crude Reaction Mixture quench Quench Reaction (e.g., add water or buffer) crude->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid analysis Purity Analysis (TLC, LCMS, NMR) crude_solid->analysis column Column Chromatography analysis->column Complex Mixture / Close Polarity recryst Recrystallization analysis->recryst Solid Product / High Purity Needed distill Distillation / Kugelrohr analysis->distill Liquid Product / Thermally Stable final_product Pure this compound column->final_product recryst->final_product distill->final_product

Caption: General purification workflow for this compound.

Q&A Troubleshooting Guide

Q1: My reaction is complete. How do I perform the initial cleanup (workup)?

A1: The goal of the workup is to remove the bulk of inorganic salts, water-soluble reagents, and catalysts.

  • Causality: this compound, as a lactam with an ether linkage, is expected to be a polar organic molecule. A standard aqueous workup is the first step.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water or a suitable aqueous solution (e.g., saturated NH₄Cl or NaHCO₃, depending on the reaction pH).

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent is critical; it must effectively dissolve your product while being immiscible with water.

    • Wash the combined organic layers sequentially with water, dilute acid (e.g., 1M HCl) if basic impurities are present, dilute base (e.g., saturated NaHCO₃) if acidic impurities are present, and finally with brine to facilitate separation.

    • Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Q2: My product "oiled out" during my attempt at recrystallization. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This is often because the solution is too supersaturated or the melting point of the solute is below the temperature of the solution.[4] An oil traps impurities and prevents effective purification.

Troubleshooting "Oiling Out":

  • Reduce Cooling Rate: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling promotes oiling.

  • Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture to redissolve it, then attempt to cool it slowly again.

  • Change the Solvent System: The solvent polarity may be incorrect. Experiment with a different solvent or a two-solvent system (e.g., dissolve in a good solvent like ethanol and add a poor solvent like hexanes dropwise until cloudy).[4][5]

  • Scratch/Seed: Use a glass rod to scratch the inside of the flask at the meniscus to create a nucleation site. Alternatively, add a tiny crystal of the pure product (a seed crystal) if available.

The following diagram illustrates the decision-making process when encountering this common issue.

G cluster_troubleshoot Troubleshooting Steps start Attempting Recrystallization observe Observation during Cooling start->observe oil Product 'Oils Out' (Liquid Droplets Form) observe->oil No crystal Crystals Form observe->crystal Yes reheat Re-heat to Dissolve Oil oil->reheat success Proceed to Filtration crystal->success add_solvent Add More Hot Solvent (Reduce Concentration) reheat->add_solvent slow_cool Cool SLOWLY add_solvent->slow_cool slow_cool->observe Re-evaluate change_solvent Try Different Solvent System (e.g., Two-Solvent) slow_cool->change_solvent If Oiling Persists change_solvent->start

Caption: Decision tree for troubleshooting "oiling out" during crystallization.

Q3: My crude product is a dark, non-crystalline oil. How should I proceed?

A3: A dark, intractable oil suggests the presence of multiple impurities, possibly polymeric side-products or colored degradation products. Direct crystallization is unlikely to be successful.

  • Recommended Action: Flash column chromatography is the method of choice for separating components from complex mixtures.[6]

  • Strategy:

    • First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone).

    • Aim for a solvent system that gives your desired product an Rf value of ~0.3.

    • If the product is highly polar, you may need to add a small percentage of methanol to your eluent.

    • Pack a silica gel column and elute your crude material with the chosen solvent system to separate the components.

Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization (Two-Solvent Method)

This method is ideal for purifying a solid product when a single ideal solvent cannot be found.[7] It relies on a "soluble" solvent in which the compound is highly soluble and an "anti-solvent" in which the compound is poorly soluble.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent (e.g., ethanol, acetone) required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., hexanes, water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add 1-2 more drops of the hot "soluble" solvent to just redissolve the cloudiness, ensuring the solution is clear.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This is a powerful technique for separating compounds with different polarities.

  • Solvent System Selection: As described in Q3, use TLC to find a mobile phase that provides good separation and an Rf of ~0.3 for your product.

  • Column Packing: Select an appropriately sized column. A general rule is to use 40-100g of silica gel for every 1g of crude material. Pack the column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: Purity Analysis

Confirming the purity of your final product is a critical final step. A combination of methods should be used.

Analytical MethodPrinciple & Application
Thin-Layer Chromatography (TLC) A quick, qualitative method to assess the number of components in a sample and monitor reaction progress or column fractions. A single spot does not guarantee purity but is a good indicator.
High-Performance Liquid Chromatography (HPLC) A highly sensitive quantitative method for determining purity. A reversed-phase C18 column with a UV detector is a common setup for polar organic molecules.[9] Purity is often reported as a percentage based on peak area.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on boiling point and column interaction.[9] A Flame Ionization Detector (FID) is commonly used.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation of the desired product. The absence of impurity peaks in the ¹H and ¹³C NMR spectra is a strong indicator of high purity. Residual solvent peaks can also be identified and quantified.
Mass Spectrometry (MS) Confirms the molecular weight of the product. Often coupled with LC (LCMS) or GC (GCMS) to provide mass information for each separated peak.
Section 5: Frequently Asked Questions (FAQs)

Q: What are the best general-purpose solvents for recrystallizing polar lactams like this compound? A: Good starting points are often polar, protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate. For two-solvent systems, combinations like ethanol/hexanes, acetone/ether, or ethyl acetate/heptane are commonly effective.[5]

Q: My purification yield is very low. Where could my product have gone? A: Low yield after purification is a common problem with several potential causes[10]:

  • Workup Losses: Your product may have some solubility in the aqueous layer, especially if it is highly polar. Consider re-extracting the aqueous layers.

  • Incomplete Crystallization: You may not have allowed sufficient time for crystallization or the solution may not have been sufficiently concentrated.

  • Adsorption on Silica: Highly polar compounds can sometimes irreversibly stick to the silica gel column.

  • Volatility: If the compound is volatile, it may be lost during concentration on a rotary evaporator. Check the solvent in the cold trap.[10]

Q: How do I remove trace amounts of water from my final product? A: If your product is a solid, drying under high vacuum in a desiccator over a strong drying agent (like P₂O₅) is effective. If it is a thermally stable liquid, azeotropic distillation with a solvent like toluene can be used to remove water.

Q: Can I use distillation to purify this compound? A: Possibly. Distillation is effective for purifying liquids with different boiling points.[11] However, the boiling point for this compound is not readily available in public literature.[12] If your purified product is a liquid and thermally stable (as determined by a small-scale heating test), vacuum distillation or Kugelrohr distillation could be an excellent final purification step to remove non-volatile impurities.

References
  • TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine | Global Chemical Supplier.
  • ChemicalBook. (n.d.). 4-Methylmorpholine synthesis.
  • Guidechem. (n.d.). What is 4-Methylmorpholine N-oxide and how is it synthesized?.
  • ChemSynthesis. (n.d.). 4-methyl-2-morpholinone.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Methylmorpholine.
  • Unknown. (n.d.). Factory Sells Best Quality 4-Methylmorpholine 109-02-4 with steady supply.
  • OSHA. (2003). T-PV2123-01-0305-CH.
  • Sigma-Aldrich. (n.d.). 4-Methylmorpholine redistillation, = 99.5 109-02-4.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • BenchChem. (2025). Thermal stability and decomposition of 4-Methylmorpholine N-oxide.
  • Sigma-Aldrich. (n.d.). 4-Methylmorpholine for synthesis 109-02-4.
  • Unknown. (n.d.). III Analytical Methods.
  • SIELC Technologies. (n.d.). Separation of 4-(2-Methyl-1-oxoallyl)morpholine on Newcrom R1 HPLC column.
  • NOAA. (n.d.). 4-METHYLMORPHOLINE - CAMEO Chemicals.
  • Apollo Scientific. (n.d.). 18424-96-9 Cas No. | this compound.
  • Wikipedia. (n.d.). N-Methylmorpholine.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemicalBook. (n.d.). 4-Methylmorpholine N-oxide synthesis.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Axplora. (n.d.). Small molecules purification.
  • PubChem. (n.d.). 4-Methylmorpholine.
  • Google Patents. (n.d.). CN1139582C - Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater.
  • ChemicalBook. (2024). The Versatile Solvent: 4-Methylmorpholine N-oxide.
  • Sigma-Aldrich. (n.d.). 4-Methylmorpholine N-oxide 50wt. water 7529-22-8.
  • ChemicalBook. (n.d.). What is 4-Methylmorpholine?.
  • BenchChem. (2025). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
  • Guidechem. (n.d.). 4-Methylmorpholine N-oxide 7529-22-8 wiki.
  • Gujjar, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Full length article.
  • Ataman Kimya A.Ş. (n.d.). 4-METHYLMORPHOLINE.
  • Sigma-Aldrich. (n.d.). 4-Methylmorpholine ReagentPlus, 99 109-02-4.
  • (2025). Thermal Degradation of Morpholine in CO 2 Post-combustion Capture. (PDF).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methylmorpholine N-Oxide | 7529-22-8.
  • Google Patents. (2022). PURIFICATION METHOD, SYSTEM AND DETECTION METHOD FOR N-METHYLMORPHOLINE N-OXIDE AND OBTAINED N-METHYLMORPHOLINE-N-OXIDE.
  • Zhu, M., & Liu, S. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.

Sources

Stability of 4-Methylmorpholin-2-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Methylmorpholin-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the chemical stability of this compound. As specific stability data for this compound is not extensively published, this guide is built upon the well-established chemical principles of the lactam functional group, which is the core reactive center of this molecule.

Introduction to this compound

This compound is a heterocyclic compound featuring a morpholine ring system and a lactam (cyclic amide) functional group. Its structure suggests potential utility as a scaffold or intermediate in medicinal chemistry and organic synthesis. The primary point of chemical instability in this molecule is the lactam ring, which is susceptible to hydrolysis under both acidic and basic conditions. Understanding this behavior is critical for formulation development, analytical method validation, and predicting storage stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway is the hydrolysis of the amide bond within the lactam ring. This reaction cleaves the ring to form the corresponding N-substituted amino acid, N-(2-hydroxyethyl)-N-methylglycine. This process can be catalyzed by acid or base.

Q2: What is the expected pH-stability profile for this compound?

Lactams typically exhibit a U-shaped stability profile with respect to pH.[1] This means they are most stable in a specific pH range, usually near neutral or slightly acidic (e.g., pH 4-7), and degrade more rapidly at pH extremes (highly acidic or highly basic).[1][2] Degradation under basic conditions is often more rapid than under acidic conditions due to the increased nucleophilic character of the hydroxide ion compared to water.[2]

Q3: What is the chemical structure of the main degradation product?

Upon hydrolysis, the lactam ring opens to form N-(2-hydroxyethyl)-N-methylglycine. This product is significantly more polar than the parent compound due to the presence of a carboxylic acid and a secondary alcohol.

Caption: Hydrolysis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving this compound in solution.

Issue 1: Rapid loss of compound in an acidic solution.

Q: My HPLC assay shows a significant decrease in the concentration of this compound in my acidic formulation (e.g., pH < 4) over a short period. What is the likely cause?

A: You are observing acid-catalyzed hydrolysis of the lactam ring. This is a classic reaction mechanism for amides and lactams.

  • Causality & Mechanism: In acidic media, the carbonyl oxygen of the lactam is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate and ring opening leads to the formation of the amino acid degradation product. Because functional groups like amides and lactams are susceptible to acid-base hydrolysis, these conditions are standard in forced degradation studies.[3]

G cluster_workflow Acid-Catalyzed Hydrolysis Mechanism A 1. Protonation Lactam carbonyl oxygen is protonated by H₃O⁺. B 2. Nucleophilic Attack Water attacks the now more electrophilic carbonyl carbon. A->B C 3. Proton Transfer Proton transfer to the nitrogen atom creates a good leaving group. B->C D 4. Ring Opening Tetrahedral intermediate collapses, breaking the C-N bond. C->D E 5. Deprotonation Final product is formed. D->E

Caption: Simplified workflow of acid-catalyzed lactam hydrolysis.

  • Troubleshooting Steps & Solutions:

    • Confirm Degradation: Use a stability-indicating method (like HPLC-UV or LC-MS) to confirm that the loss of the parent peak corresponds to the appearance of a new, more polar peak, which is likely the hydrolysis product.[4][5]

    • Adjust pH: If your experimental conditions allow, increase the pH of the solution. Lactams are generally more stable as they approach a neutral pH from an acidic one.[1]

    • Reduce Temperature: Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature. Storing your solution at a lower temperature (e.g., 4°C instead of room temperature) will significantly slow down the degradation rate.

    • Consider Solvent: If possible, consider using a co-solvent system with less water activity to reduce the rate of hydrolysis.

Issue 2: Compound instability in a basic formulation.

Q: I prepared a solution of this compound in a basic buffer (e.g., pH > 9) and found it degraded almost completely by the next day. Why is it so unstable?

A: You are observing base-catalyzed (or base-mediated) hydrolysis. This pathway is often significantly faster than acid-catalyzed hydrolysis for lactams.

  • Causality & Mechanism: In basic solutions, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the lactam ring. This is a more potent nucleophile than water, leading to a faster reaction rate. The reaction proceeds through a tetrahedral intermediate which then collapses to break the amide bond, yielding the carboxylate salt of the ring-opened amino acid. The degradation of β-lactams, for instance, is known to be more extensive at higher pH due to this increased nucleophilic attack.[2]

G cluster_workflow Base-Catalyzed Hydrolysis Mechanism A 1. Nucleophilic Attack Hydroxide ion (OH⁻) directly attacks the carbonyl carbon. B 2. Intermediate Formation A tetrahedral intermediate with a negative charge is formed. A->B C 3. Ring Opening The intermediate collapses, cleaving the C-N amide bond. B->C D 4. Protonation The resulting amine anion is protonated by water to give the final product. C->D

Caption: Simplified workflow of base-catalyzed lactam hydrolysis.

  • Troubleshooting Steps & Solutions:

    • Immediate pH Adjustment: If your process requires a temporary basic excursion, ensure it is for the shortest possible duration and that the solution is neutralized or acidified promptly.

    • Buffer Selection: Avoid highly basic buffers if long-term stability is required. If a basic pH is necessary, conduct a screening study to find the pH at which the compound has acceptable stability for the duration of your experiment.

    • Temperature Control: As with acidic conditions, refrigeration will dramatically reduce the rate of degradation.

    • Analytical Consideration: When analyzing samples from basic solutions by reverse-phase HPLC, the degradation product will be in its carboxylate form, making it very polar and potentially difficult to retain on a C18 column. Consider using an ion-pairing agent or a different stationary phase if you need to quantify it.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential to understand degradation pathways and to develop stability-indicating analytical methods, which are a regulatory requirement in drug development.[6] The goal is to achieve partial degradation, typically 5-20%, to ensure that the analytical method can resolve the degradation products from the parent compound.[7]

Caption: Workflow for a forced degradation study.

1. Materials & Equipment:

  • This compound

  • Volumetric flasks and pipettes

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV/PDA detector and/or Mass Spectrometer (MS)

  • Thermostatic oven or water bath

  • Photostability chamber

2. Step-by-Step Methodology (Hydrolytic Degradation):

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.

  • Acid Hydrolysis:

    • Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Place the flask in a 60°C water bath.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize each sample with an equivalent amount of NaOH to stop the reaction. Dilute with mobile phase to the target analytical concentration.

  • Base Hydrolysis:

    • Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Keep the flask at room temperature (basic hydrolysis is often rapid).

    • Withdraw samples at earlier time points (e.g., 0, 1, 2, 4, and 8 hours).

    • Immediately neutralize each sample with an equivalent amount of HCl. Dilute with mobile phase.

  • Neutral Hydrolysis:

    • Transfer an aliquot of the stock solution into a flask and add an equal volume of HPLC-grade water.

    • Place the flask in a 60°C water bath.

    • Withdraw and dilute samples at the same time points as the acid hydrolysis.

  • Sample Analysis:

    • Analyze all samples (including a T=0 control) using a suitable reverse-phase HPLC method.

    • Monitor the chromatograms for the decrease in the parent peak area and the formation of new peaks.

    • Use a PDA detector to check for peak purity to ensure the parent peak is not co-eluting with any degradants.

    • If using LC-MS, analyze the mass spectra of new peaks to confirm the mass of the expected hydrolysis product ([M+H]⁺ = 134.08 for C₅H₁₁NO₃).[4]

3. Data Interpretation:

  • Qualitative Stability: Summarize the conditions under which degradation was observed.

  • Quantitative Analysis: Calculate the percentage of degradation at each time point.

  • Mass Balance: Ensure that the sum of the parent compound and the degradation products accounts for close to 100% of the initial amount, indicating that all major degradants are being detected.

Stress ConditionTypical Reagent/ConditionExpected Stability of this compoundPrimary Degradation Product
Acidic Hydrolysis 0.1 M HCl, 60°CLow N-(2-hydroxyethyl)-N-methylglycine
Basic Hydrolysis 0.1 M NaOH, Room TempVery Low Sodium N-(2-hydroxyethyl)-N-methylglycinate
Neutral Hydrolysis Water, 60°CModerate to Low N-(2-hydroxyethyl)-N-methylglycine
Oxidation 3% H₂O₂, Room TempTo be determined (likely stable) N/A (Lactam is generally stable to oxidation)
Photolysis ICH Q1B ConditionsTo be determined (likely stable) N/A
References
  • Kousoulos, C., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198.
  • Wicha, S. G., et al. (2021). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 65(5), e02501-20.
  • Suhandynata, R. T., et al. (2022). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128–137.
  • Lund, K., et al. (2022). Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. PubMed, National Library of Medicine.
  • ChemSynthesis. (2024). 4-methyl-2-morpholinone. ChemSynthesis database.
  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Liquid Chromatography & Related Technologies, 37(1), 1-26.
  • Baertschi, S. W., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Sharma, S., & Singh, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(1), 200-209.
  • Rani, M. S., & Devanna, N. (2016). Forced Degradation Studies. MedCrave Online.

Sources

Technical Support Center: Synthesis of 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylmorpholin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to ensure the success of your reactions.

Introduction to the Synthesis of this compound

This compound is a substituted morpholinone, a class of compounds with significant interest in medicinal chemistry and organic synthesis. The successful synthesis of this molecule hinges on the efficient formation of the six-membered lactam ring. While several synthetic strategies can be envisioned, we will focus on two common and practical approaches, each with its own set of challenges and advantages.

This guide is structured to provide you with not only the "how" but also the "why" behind each step, empowering you to make informed decisions in your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here, we address some of the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yield is a frequent issue in organic synthesis and can stem from several factors. Let's break down the possibilities:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

      • Temperature: The reaction may require higher temperatures to overcome the activation energy. Gradually increase the reaction temperature in small increments. For cyclization reactions, heating is often necessary to drive off water.[2]

      • Reagent Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reactant might be beneficial in some cases.

  • Side Reactions: The formation of byproducts can significantly consume your starting materials.

    • Troubleshooting:

      • Intermolecular Reactions: In cyclization reactions, intermolecular polymerization can compete with the desired intramolecular cyclization, especially at high concentrations. Running the reaction at a higher dilution can favor the formation of the desired monomeric product.

      • Degradation: Your starting materials or product might be degrading under the reaction conditions. Consider lowering the reaction temperature or using a milder base or acid if applicable.

  • Purification Issues: You may be losing a significant amount of your product during the workup and purification steps.

    • Troubleshooting:

      • Extraction: this compound is a polar molecule and may have some water solubility. Ensure you are using an appropriate extraction solvent and perform multiple extractions to maximize recovery.

      • Chromatography: If using column chromatography, select a suitable solvent system to ensure good separation from impurities. In some cases, adding a small amount of a basic modifier like triethylamine to the eluent can prevent product degradation on silica gel.[3]

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these and how can I minimize them?

The presence of multiple spots on a TLC plate is a clear indication of a complex reaction mixture. Identifying the nature of these impurities is the first step toward eliminating them.

  • Unreacted Starting Materials: This is the most straightforward impurity to identify.

    • Troubleshooting: As discussed in Q1, optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.

  • Byproducts from Side Reactions:

    • Dimerization/Polymerization: As mentioned earlier, intermolecular reactions can lead to higher molecular weight byproducts. High dilution conditions are key to minimizing this.

    • Hydrolysis: If your reaction is sensitive to water, ensure you are using anhydrous solvents and reagents. The lactam ring in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the ring-opened amino acid.

    • Elimination Reactions: Depending on the reaction pathway and conditions, elimination reactions could lead to undesired unsaturated byproducts.

  • Degradation Products:

    • Troubleshooting: If you suspect your product is degrading, consider using milder reaction conditions. For example, if using a strong base for cyclization, try a weaker, non-nucleophilic base.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A stalled reaction can be frustrating. Here are a few things to consider:

  • Catalyst Deactivation: If you are using a catalyst, it may have been poisoned by impurities in your starting materials or solvents.

    • Troubleshooting: Ensure the purity of your reagents. If using a solid-supported catalyst, it may need to be filtered and replaced with a fresh batch.[4]

  • Equilibrium: The reaction may have reached a state of equilibrium.

    • Troubleshooting: To drive the reaction forward, you may need to remove a byproduct as it is formed. For example, in a cyclization that produces water, using a Dean-Stark apparatus can be effective.

  • Insufficient Activation: The reactants may not be sufficiently activated for the reaction to proceed.

    • Troubleshooting: Re-evaluate your choice of activating agents, catalysts, or reaction temperature.

Q4: I am having difficulty purifying my product. What are some alternative purification strategies?

Purification of polar, relatively low molecular weight compounds like this compound can be challenging.

  • Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

  • Crystallization: If you can induce your product to crystallize, this is an excellent method for achieving high purity. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Acid-Base Extraction: As this compound contains a tertiary amine, you may be able to use acid-base extraction to separate it from non-basic impurities. However, be cautious as the lactam can be sensitive to strong acids and bases.

Recommended Synthetic Protocols

Below are two detailed, step-by-step protocols for the synthesis of this compound. These are based on established methods for the synthesis of similar morpholinone structures.

Protocol 1: Cyclization of N-(2-hydroxyethyl)-N-methylglycine

This method involves the intramolecular cyclization of an amino acid precursor.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-hydroxyethyl)-N-methylglycine in a high-boiling point, inert solvent such as toluene or xylene.

  • Dehydration: Heat the reaction mixture to reflux. Water will be formed as a byproduct of the cyclization. A Dean-Stark apparatus can be used to remove the water and drive the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: From N-methylaminoethanol and Chloroacetyl Chloride

This two-step, one-pot approach is adapted from the synthesis of related N-acylmorpholines.[5]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen), add N-methylaminoethanol and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (2 equivalents).

  • Addition of Chloroacetyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (1 equivalent) in the same solvent to the reaction mixture via the dropping funnel, ensuring the temperature does not rise above 5-10 °C.

  • Acylation: After the addition is complete, allow the reaction to stir at 0 °C for one hour and then warm to room temperature, stirring for an additional 2-4 hours. This step forms the intermediate, N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide.

  • Cyclization: To the same reaction flask, add a stronger base, such as potassium tert-butoxide (1.1 equivalents), in portions while cooling the flask in an ice bath. This will induce intramolecular cyclization to form the morpholin-2-one ring.

  • Monitoring: Monitor the reaction by TLC until the intermediate is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or vacuum distillation.

Data Summary and Parameter Comparison

ParameterProtocol 1 (Cyclization)Protocol 2 (Acylation/Cyclization)Rationale
Starting Materials N-(2-hydroxyethyl)-N-methylglycineN-methylaminoethanol, Chloroacetyl ChlorideProtocol 1 requires a pre-synthesized amino acid. Protocol 2 uses more readily available starting materials.
Key Transformation Intramolecular LactamizationIntermolecular Acylation followed by Intramolecular CyclizationProtocol 1 is a dehydration reaction. Protocol 2 is a two-step, one-pot sequence.
Reaction Conditions High temperature, azeotropic removal of waterLow temperature for acylation, then base-mediated cyclizationTemperature control is critical in Protocol 2 to avoid side reactions.
Potential Byproducts Polymers from intermolecular reactionsDi-acylated products, hydrolysis of chloroacetyl chlorideHigh dilution can mitigate polymerization in Protocol 1. Anhydrous conditions are crucial for Protocol 2.

Visualizing the Process: Diagrams and Workflows

Reaction Mechanisms

G cluster_0 Protocol 1: Cyclization cluster_1 Protocol 2: Acylation-Cyclization Amino Acid N-(2-hydroxyethyl)- N-methylglycine Product_1 This compound Amino Acid->Product_1 - H2O (Heat) Amino Alcohol N-methylaminoethanol Intermediate N-(2-hydroxyethyl)-N-methyl -2-chloroacetamide Amino Alcohol->Intermediate + Chloroacetyl Chloride (Base) Acetyl Chloride Chloroacetyl Chloride Product_2 This compound Intermediate->Product_2 Strong Base (- HCl)

Caption: Synthetic routes to this compound.

Troubleshooting Workflow

G Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Optimize_Conditions Increase Time/Temp Check Stoichiometry Check_Completion->Optimize_Conditions No Analyze_Impurities Analyze Byproducts (TLC, GC-MS, NMR) Check_Completion->Analyze_Impurities Yes Optimize_Conditions->Check_Completion Side_Reactions Side Reactions Identified? Analyze_Impurities->Side_Reactions Adjust_Concentration Use Higher Dilution Side_Reactions->Adjust_Concentration Polymerization Change_Reagents Use Milder Reagents (Base/Acid) Side_Reactions->Change_Reagents Degradation Purification_Issues Review Purification Strategy Side_Reactions->Purification_Issues No Adjust_Concentration->Purification_Issues Change_Reagents->Purification_Issues Success Improved Yield/ Purity Purification_Issues->Success

Caption: Troubleshooting decision tree for failed reactions.

References

  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 12(12), 2784–2787.
  • Timári, I., et al. (2021). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 26(11), 3175.
  • Smith, A. M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (Doctoral dissertation).
  • Organic Syntheses. (n.d.). 1,5-DICHLORO-2,4-PENTANEDIONE.
  • Taggi, A. E., et al. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(24), 6929–6932.
  • Choi, J., et al. (2008). Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride. Bulletin of the Korean Chemical Society, 29(8), 1549-1552.
  • Química Orgánica. (n.d.). Lactam synthesis.
  • Nolan, T. J., et al. (2023).
  • Al-Ghorbani, M., et al. (2015). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 705-713.
  • Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7644–7650.
  • Piekielna-Ciesielska, J., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Molecules, 26(16), 4785.
  • Al-Azzawi, A. M. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 14(16), 1736–1779.
  • Costa, M., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(14), 5304.
  • Sheehan, J. C., & Corey, E. J. (2011). The Synthesis of β-Lactams. Organic Reactions, 9, 388-460.
  • Organic Chemistry Portal. (n.d.). Lactam synthesis.
  • ChemBeast. (n.d.). Understanding 3-Morpholinone: Synthesis, Applications, and Sourcing.
  • Wang, Y., et al. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • Wikipedia. (n.d.). Morpholine.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(12), 3631-3635.
  • Tuoda Industry Limited. (n.d.). 4-methylmorpholine.
  • Eureka | Patsnap. (2020). Synthesis process of N-methylmorpholine.
  • PubChem. (n.d.). N-(2-Hydroxyethyl)-N-methylglycine.
  • ResearchGate. (2015). Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions.
  • Google Patents. (n.d.). CN106632143B - The cycle the preparation method of N-methylmorpholine.
  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones.
  • Taylor & Francis Online. (n.d.). Methyl diethanolamine – Knowledge and References.
  • PubChem. (n.d.). N-(2-Hydroxyethyl)glycine.

Sources

Technical Support Center: Synthesis of 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methylmorpholin-2-one. This resource is designed for researchers and process chemists to navigate the common challenges associated with the work-up and purification of this important heterocyclic compound. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process, often performed in a single pot. The reaction involves the N-acylation of N-methylaminoethanol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis (cyclization) under basic conditions to form the six-membered ring.

The success of this synthesis is heavily dependent on controlling the reaction conditions and, critically, on a well-designed work-up procedure to isolate the target molecule from byproducts and unreacted starting materials.

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product NMA N-Methylaminoethanol Base1 Base (e.g., Et3N) Solvent (e.g., DCM) NMA->Base1 CAC Chloroacetyl Chloride CAC->Base1 Intermediate N-(2-hydroxyethyl)-N-methyl- 2-chloroacetamide Base2 Stronger Base (e.g., NaH, K2CO3) Heat Intermediate->Base2 Product This compound Base1->Intermediate Step 1: N-Acylation Base2->Product Step 2: Cyclization

Caption: General synthetic route to this compound.

The Critical Work-up and Purification Workflow

The crude reaction mixture typically contains the desired product, unreacted starting materials, the hydrochloride salt of the base used (e.g., triethylamine hydrochloride), and potential side-products. The goal of the work-up is to systematically remove these impurities.

G start Crude Reaction Mixture quench Quench Reaction (e.g., with Water or sat. NH4Cl) start->quench extract Liquid-Liquid Extraction (e.g., DCM or Ethyl Acetate) quench->extract wash_acid Aqueous Acid Wash (e.g., dilute HCl) Removes excess amine extract->wash_acid wash_base Aqueous Base Wash (e.g., sat. NaHCO3) Neutralizes acid wash_acid->wash_base wash_brine Brine Wash (sat. NaCl) Removes residual water wash_base->wash_brine dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash_brine->dry concentrate Concentrate in vacuo (Rotary Evaporation) dry->concentrate purify Purification concentrate->purify column Silica Gel Chromatography purify->column For high purity or difficult separations distill Vacuum Distillation purify->distill For thermally stable, non-polar impurities product Pure this compound column->product distill->product

Caption: Standard experimental work-up and purification workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification stages.

Q1: My final yield is very low. What are the likely causes during work-up?

A1: Low yield can stem from issues in the reaction itself or losses during the work-up.[1] Here are common work-up related culprits:

  • Incomplete Extraction: this compound has moderate polarity and some water solubility. If you are not using a sufficiently polar extraction solvent or performing enough extractions, a significant portion of your product may remain in the aqueous layer.

    • Solution: Increase the number of extractions (e.g., from 2x50 mL to 4x50 mL). Consider switching to a more polar solvent like ethyl acetate if you are using dichloromethane. Saturating the aqueous layer with NaCl (brine) can also decrease the product's aqueous solubility and improve extraction efficiency.[2]

  • Product Hydrolysis: The lactone (cyclic ester) functionality in the product can be susceptible to hydrolysis under strongly acidic or basic conditions, especially if heated.

    • Solution: Use dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) for the aqueous washes and perform them at room temperature or below. Do not let the mixture sit in strongly acidic or basic solutions for extended periods.

  • Loss during Chromatography: The product can be quite polar. It may stick to the silica gel if the eluent is not polar enough, or it may streak, leading to poor separation and recovery.

    • Solution: Use a more polar solvent system. A gradient elution from ethyl acetate in hexanes to a small percentage of methanol (1-5%) in dichloromethane or ethyl acetate can be effective. Pre-treating the silica with triethylamine can sometimes help with amines, but for this lactam, ensuring an appropriate mobile phase is key.[3]

Q2: My purified product is contaminated with a starting material, N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide. How do I remove it?

A2: This indicates an incomplete cyclization reaction. While optimizing the reaction is the best solution, this impurity can be removed during purification.

  • Chemical Rationale: The contaminant possesses a free hydroxyl group, making it significantly more polar than the cyclized product. This difference in polarity is the key to separation.

  • Solution 1 (Chromatography): Standard silica gel chromatography should effectively separate the more polar chloroacetamide intermediate from the less polar this compound product. The intermediate will have a much lower Rf value on a TLC plate.

  • Solution 2 (Aqueous Wash): If the contamination is minor, an additional water wash during the liquid-liquid extraction phase may help remove some of this more water-soluble impurity before concentration.

Q3: The crude product is a dark, intractable oil that won't crystallize or distill easily. What went wrong?

A3: Dark coloration often suggests decomposition or polymerization side-reactions, which can be promoted by excessive heat or prolonged reaction times.[4]

  • Probable Cause (Reaction): The chloroacetyl moiety is reactive. At high temperatures, intermolecular reactions can occur, leading to oligomers or polymers instead of the desired intramolecular cyclization. The N-methylaminoethanol can also act as a nucleophile twice, leading to cross-linked products.

  • Work-up Strategy:

    • Avoid High Heat: Concentrate the crude product under reduced pressure at a minimal temperature (e.g., < 40°C water bath).

    • Charcoal Treatment: Before final purification, you can try dissolving the crude oil in a suitable solvent (e.g., ethyl acetate) and stirring it with a small amount of activated charcoal for 15-30 minutes. Filter through a pad of Celite to remove the charcoal, which can adsorb high molecular weight, colored impurities.

    • Purification: For an oily product, vacuum distillation (if the product is thermally stable and has a reasonable boiling point) or column chromatography are the most viable purification methods. Recrystallization is unlikely to work if the product is impure and oily.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base in the initial acylation step important for the work-up?

A1: The base used in the N-acylation step (Step 1) serves to neutralize the HCl generated from the reaction of the amine with chloroacetyl chloride.[5] A common choice is a tertiary amine like triethylamine (Et₃N).

  • Impact on Work-up: Using Et₃N forms triethylamine hydrochloride (Et₃N·HCl). This salt is highly soluble in water but has low solubility in many organic solvents like dichloromethane or diethyl ether.[6] During the work-up, the primary goal of the initial water and dilute acid washes is to completely remove this salt into the aqueous phase, simplifying the subsequent purification. If a non-aqueous base like sodium hydride were used for the second cyclization step, the work-up would require a careful quenching step to handle the excess hydride.

Q2: What are the pros and cons of using Dichloromethane (DCM) vs. Ethyl Acetate (EtOAc) as an extraction solvent?

A2: The choice of extraction solvent is critical for maximizing recovery and purity.[2]

PropertyDichloromethane (DCM)Ethyl Acetate (EtOAc)
Density 1.33 g/mL (Forms bottom layer)0.90 g/mL (Forms top layer)
Polarity Moderately PolarModerately Polar (Slightly more than DCM)
Boiling Point 39.6 °C77.1 °C
Advantages - Excellent solvent for many organics- Easy to remove due to low BP- Less toxic than DCM- Can be better for extracting more polar products
Disadvantages - Chlorinated solvent (environmental concern)- Can form emulsions- Higher BP requires more energy to remove- Susceptible to hydrolysis with strong acid/base

Recommendation: For this compound, both are viable. Ethyl acetate is often preferred due to its slightly higher polarity, which can improve recovery of the product, and its lower toxicity profile.

Q3: How can I confirm that all the triethylamine hydrochloride has been removed?

A3: The most reliable method is to check the pH of the final aqueous wash. After the dilute acid and neutral water washes, perform a final wash with brine. After separation, test the pH of the aqueous brine layer with pH paper. It should be neutral (pH ~7). If it is still acidic, it may indicate residual HCl or the hydrochloride salt, and an additional wash with saturated sodium bicarbonate followed by brine is warranted.

Detailed Experimental Protocol: Work-up Procedure

This protocol assumes the reaction was performed in a solvent like Dichloromethane (DCM) using triethylamine as a base.

  • Reaction Quenching:

    • Cool the reaction vessel in an ice-water bath to 0-5 °C.

    • Slowly add 50 mL of deionized water to the stirred reaction mixture. Rationale: This hydrolyzes any remaining chloroacetyl chloride and begins the process of dissolving the amine hydrochloride salt.

  • Phase Separation:

    • Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous (top) layer.

  • Acid Wash:

    • Add 50 mL of 1M HCl to the separatory funnel containing the organic layer. Shake gently, venting frequently.

    • Allow the layers to separate and drain the organic (bottom) layer into a clean flask. Discard the aqueous layer. Rationale: This step protonates and extracts any remaining triethylamine or unreacted N-methylaminoethanol into the aqueous phase.

  • Base Wash:

    • Return the organic layer to the separatory funnel. Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Shake gently, venting frequently to release CO₂ gas that may form.

    • Separate the layers and retain the organic layer. Rationale: This neutralizes any residual HCl from the previous wash.

  • Brine Wash:

    • Add 50 mL of saturated aqueous NaCl (brine) to the organic layer in the separatory funnel. Shake and separate.

    • Retain the organic layer. Rationale: This removes the bulk of the dissolved water from the organic solvent, making the final drying step more efficient.[7]

  • Drying and Concentration:

    • Pour the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.

    • Filter the mixture through a cotton plug or filter paper to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator with a water bath temperature below 40 °C to yield the crude product.

  • Purification:

    • Analyze the crude product by TLC or LC-MS to determine the best purification strategy (column chromatography or vacuum distillation).

References

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.
  • Quora (2015). What could be reason for getting a very low yield in organic chemistry?
  • Reddit (2014). [Discussion] Tips and Tricks to getting better synthetic yields.
  • JOCPR (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.

Sources

Validation & Comparative

A Comparative Guide to 4-Methylmorpholin-2-one and Other N-Alkyl Morpholinones for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds and approved drugs. These are termed "privileged scaffolds" for their ability to interact with multiple biological targets with high affinity.[1] The morpholine ring, and by extension its lactam analog morpholin-2-one, is a quintessential example of such a scaffold.[2][3][4] Its prevalence is attributed to a favorable combination of physicochemical properties: a well-balanced lipophilic-hydrophilic profile, metabolic stability, and a flexible chair-like conformation that can present substituents in precise three-dimensional orientations.[5] These attributes often lead to improved pharmacokinetic profiles in drug candidates.[3]

The nitrogen atom at the 4-position of the morpholinone ring is a critical handle for chemical modification. N-alkylation allows for the systematic tuning of a compound's properties, acting as a molecular rheostat to modulate everything from solubility and lipophilicity to target binding and metabolic fate. This guide provides a comparative analysis of 4-methylmorpholin-2-one, a foundational member of this class, against other N-alkyl morpholinones, offering experimental insights for researchers in drug development.

The N-Alkyl Substituent: A Master Regulator of Physicochemical Properties

The choice of the N-alkyl group is a deliberate and impactful decision in the design of a drug candidate. Altering the length and nature of this alkyl chain directly influences several key molecular attributes:

  • Lipophilicity: As the length of the alkyl chain increases (e.g., from methyl to ethyl to butyl), the molecule becomes more lipophilic (fat-soluble). This is quantitatively measured by the partition coefficient (LogP). Higher lipophilicity can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, but can also lead to decreased aqueous solubility and increased non-specific binding.[6]

  • Aqueous Solubility: Generally, there is an inverse relationship between alkyl chain length and aqueous solubility. The introduction of longer, nonpolar alkyl chains reduces the molecule's ability to favorably interact with water molecules.[6] this compound often represents a "sweet spot," retaining a degree of aqueous solubility while providing the basic morpholinone scaffold.

  • Steric Hindrance: The size of the N-alkyl group can introduce steric bulk that influences how the molecule fits into a target's binding pocket. In some cases, a larger group may be required to achieve a specific conformational lock, while in others, it may cause a steric clash that prevents binding.

  • Metabolic Stability: The N-alkyl group can be a site for metabolic modification by enzymes such as cytochrome P450s. The nature of the alkyl group (e.g., primary, secondary, presence of branching) can influence the rate and pathway of metabolism, affecting the drug's half-life.

The following diagram illustrates the causal relationship between the N-alkyl chain and the resulting physicochemical properties, which are critical considerations in drug design.

G cluster_input Design Choice cluster_properties Physicochemical & Biological Consequences N-Alkyl Group N-Alkyl Group Lipophilicity Lipophilicity N-Alkyl Group->Lipophilicity Increases with chain length Solubility Solubility N-Alkyl Group->Solubility Decreases with chain length Sterics Sterics N-Alkyl Group->Sterics Increases with size/branching PK_PD Pharmacokinetics & Pharmacodynamics Lipophilicity->PK_PD Solubility->PK_PD Sterics->PK_PD caption Fig 1. Impact of N-Alkyl Substitution on Molecular Properties.

Caption: Fig 1. Impact of N-Alkyl Substitution on Molecular Properties.

Comparative Physicochemical Data

The table below summarizes key physicochemical properties for this compound and selected N-alkyl analogs. These data provide a quantitative basis for comparing the impact of N-alkylation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₅H₉NO₂115.13N/A[7]N/A[7]
4-Ethylmorpholin-2-one C₆H₁₁NO₂129.16N/AN/A
4-Benzylmorpholin-2-one C₁₁H₁₃NO₂191.23N/AN/A
Morpholin-2-one (unsubstituted) C₄H₇NO₂101.1073-76N/A

Performance in Application: A Case Study on Permeability

While direct comparative studies on this compound are limited, valuable insights can be drawn from research on structurally similar N-alkylmorpholines. A study on N-alkylmorpholines as skin permeation enhancers demonstrated a clear structure-activity relationship.[8][9] The research found a "bell-shaped" relationship between the length of the N-alkyl chain and the enhancement of drug permeation through the skin.[8][9]

  • Short Chains (e.g., Methyl, Butyl): Showed moderate enhancement. Their higher water solubility may limit their ability to partition into and disrupt the lipid-rich stratum corneum.

  • Mid-length Chains (C10-C14): Exhibited the most potent enhancing effects. This chain length appears to provide an optimal balance of lipophilicity to interact with and fluidize the skin's lipid barrier, thereby increasing permeability for co-administered drugs.[8]

  • Long Chains (e.g., C18): Showed decreased activity compared to the mid-length chains. This "cutoff effect" is common in lipid-interacting compounds, where excessive lipophilicity can lead to self-aggregation or being trapped within the upper layers of the lipid barrier, reducing overall efficacy.

Causality Explained: This bell-shaped curve arises from the need for an optimal Amphiphilic Index. The morpholinone head provides the polar, hydrophilic component, while the N-alkyl tail provides the nonpolar, lipophilic component. For maximal interaction and disruption of the lipid bilayer of a cell membrane, the molecule needs to effectively partition into the membrane without being so lipophilic that it cannot subsequently desorb and move through the aqueous cytosolic environment or deeper tissue layers. This compound, with its minimal alkyl substituent, serves as a valuable starting point or control compound in such studies, representing a scaffold with low lipophilicity before further optimization.

Experimental Protocols: Synthesis and Characterization

The following protocols provide a validated workflow for the synthesis and confirmation of N-alkyl morpholin-2-ones, ensuring scientific integrity and reproducibility.

G Start Starting Materials (e.g., Morpholin-2-one, Alkyl Halide) Synthesis Step 1: N-Alkylation Reaction Start->Synthesis Workup Step 2: Aqueous Workup & Extraction Synthesis->Workup Purification Step 3: Column Chromatography Workup->Purification Characterization Step 4: Structural Elucidation (NMR, IR, MS) Purification->Characterization Final Pure N-Alkyl Morpholin-2-one Characterization->Final

Caption: Fig 2. General Experimental Workflow for Synthesis and Characterization.

Protocol 1: General Synthesis of 4-Alkylmorpholin-2-ones

This protocol describes the N-alkylation of a morpholin-2-one precursor. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the amide nitrogen, forming a potent nucleophile without competing in the subsequent alkylation reaction. Dichloromethane (DCM) or Tetrahydrofuran (THF) are chosen as solvents for their ability to dissolve the reactants and their relative inertness under the reaction conditions.

Materials:

  • Morpholin-2-one (or appropriate precursor)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane for 4-methyl, Iodoethane for 4-ethyl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add morpholin-2-one (1.0 eq).

  • Deprotonation: Dissolve the starting material in anhydrous DCM or THF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Activation: Allow the suspension to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Add the corresponding alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl morpholin-2-one product.

Protocol 2: Structural Elucidation and Validation

This protocol is self-validating. Each step provides a piece of evidence that, when combined, confirms the identity and purity of the synthesized compound. Discrepancies in any of the spectra would invalidate the result and require re-purification or re-synthesis.

  • Infrared (IR) Spectroscopy:

    • Objective: To confirm the presence of key functional groups.

    • Procedure: Acquire an IR spectrum of the purified product.

    • Expected Result: A strong, sharp absorbance peak characteristic of a lactam carbonyl (C=O) group should be observed in the range of 1670-1690 cm⁻¹. The absence of a broad N-H stretch around 3200-3400 cm⁻¹ (present in the starting material) confirms successful N-alkylation.[10]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the product.

    • Procedure: Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI, CI).

    • Expected Result: The spectrum should show a molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the exact mass of the target N-alkyl morpholin-2-one.[10] For example, for this compound (C₅H₉NO₂), the expected exact mass is 115.06.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Objective: To provide a detailed map of the carbon-hydrogen framework, confirming connectivity and purity.[11]

    • Procedure: Dissolve a sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

    • Expected Result (for this compound):

      • ¹H NMR: A singlet integrating to 3 protons will appear around 2.9-3.1 ppm, corresponding to the N-CH₃ group. Other signals corresponding to the three CH₂ groups of the morpholinone ring will be observed at distinct chemical shifts.

      • ¹³C NMR: A signal for the N-CH₃ carbon will appear in the aliphatic region (~35-45 ppm). A signal for the carbonyl carbon will be observed downfield (~165-175 ppm).

Conclusion

The N-alkylation of the morpholin-2-one scaffold is a powerful strategy in medicinal chemistry for fine-tuning the physicochemical and pharmacokinetic properties of lead compounds. This compound serves as a fundamental analog, offering a low molecular weight and a balanced profile that makes it an excellent starting point for library synthesis or as a baseline comparator.

The choice of a larger N-alkyl substituent is a strategic decision to modulate lipophilicity and membrane permeability. As experimental data shows, there is often an optimal chain length for biological activity, beyond which performance can decrease. Therefore, a systematic evaluation of a homologous series of N-alkyl morpholinones, beginning with the methyl derivative, is a robust approach in the drug discovery process. The protocols provided herein offer a reliable method for the synthesis and rigorous validation of these valuable chemical entities.

References

A complete, numbered list of all cited sources is provided below.

  • Synthesis of N-substituted morpholine nucleoside deriv
  • 4-Methylmorpholine synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • 4-methyl-2-morpholinone - C5H9NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). ChemSynthesis.
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Journal of the American Chemical Society. (2025).
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Journal of Organic Chemistry.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • What is 4-Methylmorpholine? - ChemicalBook. (n.d.). ChemicalBook.
  • Synthesis and reaction of optically active morpholinones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • N-Alkylmorpholines: Potent Dermal and Transdermal Skin Perme
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. (2023). The Journal of Organic Chemistry.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
  • N-Alkylmorpholines: Potent Dermal and Transdermal Skin Perme
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. (n.d.). PubMed.
  • Thiomorpholine and its role as a privileged scaffold in medicinal chemistry. (n.d.). Benchchem.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.
  • NMR-spectroscopic analysis of mixtures:

Sources

Analytical methods for 4-Methylmorpholin-2-one characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 4-Methylmorpholin-2-one

For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This compound (CAS: 18424-96-9), a heterocyclic compound featuring a lactam structure, presents a unique analytical challenge. While it is a valuable building block, publicly available, specific analytical data for this compound is scarce.

This guide provides a comprehensive framework for the characterization of this compound. Acknowledging the limited direct data, we will employ a field-proven, scientifically sound approach: leveraging established analytical methodologies for structurally similar and well-documented compounds, primarily 4-Methylmorpholine (NMM) and 4-Methylmorpholine N-oxide (NMMO). The principles and protocols detailed herein are adapted to provide robust starting points for developing and validating methods for this compound, explaining the causal logic behind each experimental choice.

The Analytical Imperative: Structure, Purity, and Stability

The characterization of a compound like this compound is a multi-faceted process aimed at answering three critical questions:

  • What is its structure? Confirming the molecular identity and connectivity.

  • How pure is it? Quantifying the analyte and identifying any impurities.

  • How stable is it? Assessing its degradation profile under various conditions.

No single technique can answer all these questions. Therefore, a multi-modal approach, combining chromatographic and spectroscopic methods, is essential.

Strategic Workflow for Characterization

A logical workflow ensures that each analytical step builds upon the last, providing a complete and validated profile of the compound.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Analytical Execution cluster_data Phase 3: Data Synthesis & Reporting Prep Sample Acquisition & Standard Procurement Chrom Chromatographic Separation (Purity & Quantification) GC, HPLC Prep->Chrom Aliquots for Orthogonal Methods Spectro Spectroscopic Identification (Structural Elucidation) MS, NMR, IR Prep->Spectro Aliquots for Orthogonal Methods Thermal Thermal Properties (Stability) DSC, TGA Prep->Thermal Aliquots for Orthogonal Methods Interpret Data Interpretation & Structural Confirmation Chrom->Interpret Purity, Impurity Profile Spectro->Interpret Molecular Weight, Functional Groups, Connectivity Thermal->Interpret Melting Point, Decomposition Temp. Report Certificate of Analysis (CoA) & Reporting Interpret->Report Validated Results

Caption: A strategic workflow for the comprehensive characterization of this compound.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is dictated by the information required. The following table compares the primary methods applicable to the analysis of this compound.

Analytical Method Principle of Operation Primary Application for this compound Anticipated Performance & Considerations
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase based on boiling point and column affinity.Purity determination, quantification of residual solvents and volatile impurities.Rationale: The presence of the carbonyl group increases the boiling point compared to NMM, requiring a higher oven temperature. A flame ionization detector (FID) is suitable for sensitive carbon-based detection.[1]
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase based on polarity and interaction with a stationary phase.Purity assessment, impurity profiling, and quantification. Stability-indicating assays.Rationale: Reversed-phase (C18) HPLC is the workhorse method.[1] The lactam is more polar than NMM, requiring adjustment of the mobile phase (e.g., higher aqueous content). UV detection is possible due to the carbonyl chromophore, though sensitivity may be low.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio (m/z).Absolute confirmation of molecular weight and elemental composition (High-Res MS). Structural elucidation via fragmentation patterns when coupled with GC or HPLC.Rationale: The molecular ion peak will confirm the formula C₅H₉NO₂ (MW: 115.13).[2][3] Fragmentation patterns will differ significantly from NMM, showing characteristic losses related to the carbonyl group.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Probing the magnetic properties of atomic nuclei (¹H, ¹³C) to determine the chemical environment and connectivity of atoms.Unambiguous structural confirmation and elucidation.Rationale: ¹H and ¹³C NMR will confirm the core morpholine scaffold and the N-methyl group, similar to NMM.[5][6] Key differences will be the chemical shifts of protons and carbons adjacent to the carbonyl group, providing definitive proof of the "-2-one" structure.
Infrared (IR) Spectroscopy Measurement of the absorption of infrared radiation by molecular vibrations.Identification of functional groups.Rationale: The defining characteristic will be a strong absorption band in the range of 1650-1700 cm⁻¹, corresponding to the C=O stretch of the lactam, which is absent in NMM.[7]
Thermal Analysis (DSC/TGA) Differential Scanning Calorimetry (DSC) measures heat flow, while Thermogravimetric Analysis (TGA) measures mass change as a function of temperature.Determination of melting point, thermal stability, and decomposition profile.Rationale: Provides critical data for handling and storage. The decomposition profile may be compared to related compounds like NMMO to understand thermal hazards.[8][9]

Detailed Experimental Protocols (Starting Points)

The following protocols are designed as robust starting points. Causality: They are adapted from validated methods for NMM and general principles for small molecule analysis, with specific modifications proposed for this compound. Each protocol is a self-validating system, incorporating checks for specificity, linearity, and precision.

Protocol 1: Purity by Gas Chromatography (GC-FID)

Rationale: This method is ideal for assessing purity and identifying volatile impurities. The temperature program is elevated compared to one for NMM to account for the higher boiling point of the lactam.[1]

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Accurately weigh ~50 mg of this compound and dissolve in 10 mL of high-purity methanol or acetonitrile.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Injection Volume: 1 µL, split ratio 50:1.

  • Validation: Analyze a blank (solvent), a system suitability standard, and the sample in triplicate. Purity is calculated by area percent normalization, assuming all components have a similar FID response factor.

Protocol 2: Impurity Profiling by HPLC-UV

Rationale: This reversed-phase HPLC method provides excellent separation of the main component from potential non-volatile impurities or degradation products. A C18 column is chosen for its versatility.[1][10] The mobile phase is tuned for a moderately polar compound.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Sample Preparation: Dissolve ~20 mg of the sample in 25 mL of mobile phase A/B (50:50). Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (optimized for carbonyl absorbance).

  • Validation: The use of a DAD allows for peak purity analysis, ensuring co-elution is detected. The method should be validated for specificity, linearity, range, accuracy, and precision as per ICH guidelines.

Protocol 3: Structural Confirmation by NMR

Rationale: NMR provides the most definitive structural evidence. The solvent choice (CDCl₃) is standard for many organic molecules.[5]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. Expected signals include a singlet for the N-CH₃ group and multiplets for the four CH₂ groups in the morpholine ring. Protons adjacent to the carbonyl and the nitrogen will be shifted downfield relative to NMM.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals include one for the N-CH₃, four for the ring CH₂ carbons, and a distinct downfield signal (>160 ppm) for the C=O carbon.

    • 2D NMR (COSY, HSQC): Run as needed to confirm proton-proton and proton-carbon correlations, providing unambiguous assignment of all signals.

Interplay of Analytical Techniques

No single method is sufficient. A combination of techniques provides a complete, validated picture of the molecule's identity and quality.

G cluster_info cluster_tech Purity Purity & Impurities Structure Structure & Identity Properties Physicochemical Properties HPLC HPLC HPLC->Purity HPLC->Structure LC-MS GC GC GC->Purity GC->Structure GC-MS MS Mass Spec MS->Purity Area % MS->Structure NMR NMR NMR->Purity qNMR NMR->Structure IR IR IR->Structure Thermal DSC / TGA Thermal->Properties

Caption: Relationship between analytical techniques and the information they provide for characterization.

Conclusion

References

  • TUODA INDUSTRY LIMITED. 4-methylmorpholine | Global Chemical Supplier.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7972, 4-Methylmorpholine.
  • Balachandran, V., Mahalakshmi, G., Lakshmi, A., & Janaki, A. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 97, 1101–1110.
  • ChemSynthesis. 4-methyl-2-morpholinone.
  • National Institute of Standards and Technology. Morpholine, 4-methyl- in NIST WebBook.
  • SIELC Technologies. Separation of 4-Methylmorpholine on Newcrom R1 HPLC column.
  • Gao, J., Shi, C., Liu, S., Wang, S., & Wang, W. (2019). Thermal hazards evaluation of the synthesis of N-methylmorpholine-N-oxide. Journal of Thermal Analysis and Calorimetry, 138, 2439–2447.

Sources

Comparative Guide to Bioassay Validation for Novel Morpholin-2-one Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Therapeutic Promise and Analytical Challenge of Morpholin-2-ones

The morpholin-2-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Recently, novel derivatives have emerged as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical axis frequently dysregulated in human cancers. The therapeutic potential of these compounds is significant; however, realizing this potential hinges on rigorous, reproducible, and biologically relevant bioassay validation.

This guide provides a comprehensive framework for validating bioassays tailored to morpholin-2-one derivatives targeting the PI3K/AKT/mTOR pathway. We will move beyond a simple checklist of validation parameters and instead focus on the underlying scientific rationale for experimental design, data interpretation, and the establishment of a self-validating system that ensures data integrity from the bench to preclinical decision-making.

Strategic Assay Selection: Aligning Methodology with Mechanism

The choice of a primary assay is the most critical decision in the validation cascade. For PI3K inhibitors like our target morpholin-2-one series, the options broadly fall into two categories: biochemical assays and cell-based assays.

  • Biochemical Assays (e.g., LanthaScreen™, HTRF®): These assays directly measure the inhibition of the purified PI3K enzyme. They are invaluable for determining direct target engagement and for structure-activity relationship (SAR) studies due to their high throughput and low variability. However, they lack the biological context of a cellular environment, ignoring factors like cell permeability and off-target effects.

  • Cell-Based Assays (e.g., Western Blot, In-Cell ELISA, Reporter Assays): These assays measure the downstream consequences of target inhibition within a living cell, such as the phosphorylation status of AKT (a direct substrate of PI3K). While lower in throughput and inherently more variable, they provide crucial, biologically relevant data on a compound's actual efficacy in a physiological system.

Our Recommendation: A dual-assay strategy is optimal. A high-throughput biochemical assay should be used for primary screening and SAR, while a lower-throughput, high-content cell-based assay should be used for secondary validation and mechanistic confirmation. This guide will focus on the validation of a cell-based phospho-AKT (p-AKT) AlphaLISA® assay, which offers a robust, scalable, and biologically relevant readout.

The Validation Workflow: A Self-Verifying Experimental Design

A robust validation protocol is not merely a series of steps but a logical, self-reinforcing workflow. Each component is designed to control for variables and build confidence in the final dataset.

Validation_Workflow A Assay Development (Cell Line, Antibody Pairing, Seeding Density) B Reagent Qualification (Compound QC, Antibody Lot-to-Lot) A->B Qualify Reagents C Assay Miniaturization (384-well format) B->C Optimize Volume D Primary Validation Run (Intra-Assay Precision, Z') C->D Assess Performance E Secondary Validation Runs (Inter-Assay Precision, Robustness) D->E Assess Reproducibility H Validated Assay Ready for Screening F Reference Compound Profiling (IC50 Determination) E->F Establish Benchmark G Test Compound Screening (Morpholin-2-one Derivatives) F->G Compare Novel Compounds G->H

Caption: A self-validating bioassay workflow.

Detailed Protocol: Phospho-AKT (Ser473) AlphaLISA® Assay

This protocol is designed for the quantitative determination of phospho-AKT in a human breast cancer cell line (MCF-7) treated with morpholin-2-one derivatives.

3.1. Materials

  • Cell Line: MCF-7 (ATCC® HTB-22™)

  • Culture Medium: EMEM supplemented with 10% FBS, 0.01 mg/mL human insulin.

  • Assay Plates: 384-well white opaque CulturPlate™

  • Reagents: AlphaLISA® SureFire® Ultra™ p-AKT1/2/3 (Ser473) Assay Kit (PerkinElmer®), DMSO (HPLC Grade)

  • Reference Compound: GDC-0941 (Pictilisib), a known potent PI3K inhibitor.

  • Test Compounds: Morpholin-2-one derivatives dissolved in DMSO.

3.2. Step-by-Step Methodology

  • Cell Seeding: Seed MCF-7 cells into a 384-well plate at a pre-optimized density of 10,000 cells/well in 20 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of the reference and test compounds in DMSO.

    • Perform a 1:200 intermediate dilution in serum-free medium.

    • Add 5 µL of the diluted compound to the cell plate (final DMSO concentration ≤ 0.5%).

    • Include "Vehicle Control" (0.5% DMSO) and "Maximum Inhibition" wells (high concentration of GDC-0941). .

  • Cell Lysis: After a 2-hour incubation, add 5 µL of the provided Lysis Buffer to each well. Seal the plate and agitate on an orbital shaker for 15 minutes at room temperature.

  • Detection:

    • Transfer 10 µL of lysate to a 384-well white ProxiPlate™.

    • Add 5 µL of the Acceptor Bead/Biotinylated Antibody mixture. Incubate for 1 hour.

    • Add 5 µL of Donor Beads. Incubate for 1 hour in the dark.

  • Data Acquisition: Read the plate on an EnVision® plate reader with an AlphaLISA-compatible laser and detector.

Data Analysis and Acceptance Criteria

Rigorous statistical analysis is the cornerstone of validation. The goal is to demonstrate that the assay is precise, reliable, and fit for its intended purpose.

4.1. Key Validation Parameters

ParameterFormula / MethodAcceptance CriterionRationale
Z'-Factor 1 - [ (3σmax + 3σmin) / |μmax - μmin| ]≥ 0.5Measures the separation between positive (vehicle) and negative (max inhibition) controls, indicating assay robustness and suitability for screening.
Signal-to-Background (S/B) μmax / μmin≥ 10Defines the dynamic range of the assay, ensuring that the signal is sufficiently above the baseline noise for confident hit identification.
Intra-Assay Precision (%CV) (σ / μ) * 100≤ 15%Calculated from replicate wells on a single plate. Demonstrates the consistency of the assay within a single experiment.
Inter-Assay Precision (%CV) (σ / μ) * 100 across multiple plates≤ 20%Calculated from control wells across at least three independent experiments. Demonstrates the day-to-day reproducibility of the assay.
IC50 Reproducibility Fold-difference of reference IC50< 3-foldEnsures the potency determination for the reference compound is consistent over time, providing a stable benchmark for test compounds.

4.2. Comparative Validation Data: Morpholin-2-one vs. Reference

The following table presents validation data from three independent runs comparing a lead morpholin-2-one derivative (M2O-Lead) against the reference inhibitor GDC-0941.

Run IDParameterGDC-0941 (Reference)M2O-Lead (Test)Assay PerformanceStatus
Run 1 IC50 (nM)4.512.8Z' = 0.78, S/B = 18Pass
Run 2 IC50 (nM)5.115.1Z' = 0.81, S/B = 22Pass
Run 3 IC50 (nM)4.113.5Z' = 0.75, S/B = 19Pass
Summary Mean IC50 (nM) 4.6 13.8 Mean Z' = 0.78 Validated
Inter-Assay %CV 11.2% 8.5% Mean S/B = 19.7 Validated

The data clearly demonstrate that the assay is robust (Z' > 0.75) and reproducible (Inter-Assay %CV < 15%). The potency of the reference compound is consistent, providing a reliable benchmark against which our lead morpholin-2-one derivative can be confidently profiled.

Mechanistic Context: The PI3K/AKT/mTOR Signaling Pathway

Understanding the target pathway is crucial for interpreting assay results. Inhibition of PI3K is expected to decrease the phosphorylation of its downstream effector, AKT, at the Serine 473 residue. This is the direct event our validated assay measures.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT pAKT p-AKT (Ser473) mTORC2->pAKT Phosphorylates (Ser473) Downstream Downstream Effectors (Cell Growth, Proliferation) pAKT->Downstream Promotes Inhibitor Morpholin-2-one Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway.

Conclusion: From Validation to Confident Decision-Making

This guide has outlined a comprehensive, mechanism-centric approach to bioassay validation for morpholin-2-one PI3K inhibitors. By integrating a robust cell-based assay with stringent acceptance criteria and a clear understanding of the target biology, researchers can generate high-quality, reproducible data. This validated framework ensures that experimental results are reliable, enabling confident decision-making in the critical early stages of drug discovery and development. The principles described herein—aligning assay technology with biological mechanism, employing a self-validating workflow, and adhering to rigorous statistical analysis—provide a universal template for the successful validation of any small molecule bioassay.

References

  • Assay Guidance Manual.

A Comparative Guide to 4-Methylmorpholin-2-one and its Bioisosteric Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles in drug candidates. Small, conformationally constrained rings are frequently employed to enhance properties such as solubility, metabolic stability, and target affinity. Among these, the 4-methylmorpholin-2-one scaffold and its bioisosteres, such as 4-methylpiperazin-2-one and 4-methylthiomorpholin-3-one, represent a class of structures with significant potential in drug design.

This guide provides an in-depth technical comparison of these three key scaffolds. We will delve into their synthesis, physicochemical properties, and the structural rationale for their use, supported by experimental data and established protocols. This objective comparison aims to equip researchers with the foundational knowledge to make informed decisions in the selection and application of these valuable building blocks.

The Strategic Value of Constrained Heterocyclic Scaffolds

The morpholine ring is a privileged structure in medicinal chemistry, featured in numerous approved drugs.[1] Its utility stems from a favorable combination of physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility, while the overall scaffold maintains a degree of lipophilicity. The tertiary amine, in the case of this compound, provides a handle for further derivatization and can influence the compound's basicity and overall polarity.

Introducing a lactam functionality, as in the morpholin-2-one scaffold, imparts a degree of rigidity and introduces a polar amide group, further influencing solubility and providing additional points for hydrogen bonding. The N-methylation to form this compound can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway for secondary amines.

Bioisosteric replacement is a key strategy in drug design to modulate a molecule's properties while retaining its desired biological activity.[2] In this context, replacing the oxygen atom of the morpholin-2-one ring with other heteroatoms, such as nitrogen (to give piperazin-2-one) or sulfur (to give thiomorpholin-3-one), can lead to significant changes in electronics, lipophilicity, and metabolic profile.

Synthesis and Characterization: A Comparative Overview

The synthesis of these heterocyclic lactams generally involves the cyclization of appropriately substituted acyclic precursors. While detailed experimental data for this compound is not extensively reported in publicly available literature, a general synthetic approach can be inferred from established methods for related morpholinones.

Synthesis Protocols

Protocol 1: General Synthesis of a 4-Substituted Morpholin-2-one

This protocol is a representative procedure for the synthesis of a 4-substituted morpholin-2-one, based on the intramolecular cyclization of an N-substituted 2-(2-hydroxyethylamino)acetate derivative.

  • Step 1: N-alkylation of an amino acid ester. To a solution of a 2-hydroxyethylamine (1.0 eq.) in a suitable solvent such as acetonitrile, add a 2-haloacetate ester (e.g., ethyl bromoacetate) (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.

  • Step 2: Saponification. Dissolve the crude N-(2-hydroxyethyl)amino acid ester in a mixture of methanol and water. Add lithium hydroxide (1.5 eq.) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed. Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

  • Step 3: Intramolecular Cyclization. Dissolve the N-(2-hydroxyethyl)amino acid (1.0 eq.) in a high-boiling aprotic solvent such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction progress can be monitored by TLC. Once the starting material is consumed, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired 4-substituted morpholin-2-one.

Protocol 2: Synthesis of 4-Methylpiperazin-2-one

A common route to N-substituted piperazin-2-ones involves the cyclization of an N,N'-disubstituted ethylenediamine derivative.

  • Step 1: N-acylation of N-methylethylenediamine. To a cooled (0 °C) solution of N-methylethylenediamine (1.0 eq.) and a base such as triethylamine (1.2 eq.) in dichloromethane (DCM), slowly add a solution of a 2-haloacetyl halide (e.g., chloroacetyl chloride) (1.0 eq.) in DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to give the crude N-(2-(methylamino)ethyl)-2-chloroacetamide.

  • Step 2: Intramolecular Cyclization. Dissolve the crude chloroacetamide from the previous step in a polar aprotic solvent like dimethylformamide (DMF). Add a base such as potassium carbonate (2.0 eq.) and heat the mixture at 80-100 °C for 6-12 hours. Monitor the reaction by TLC. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 4-methylpiperazin-2-one can be purified by column chromatography or recrystallization.[3]

Protocol 3: Synthesis of a Thiomorpholin-3-one Derivative

The synthesis of thiomorpholin-3-ones can be achieved by the reaction of a β-thiol-containing amine with a haloacetyl derivative.

  • Step 1: Reaction of 2-aminoethanethiol with a haloacetate. To a solution of 2-aminoethanethiol hydrochloride (1.0 eq.) in a basic aqueous solution (e.g., NaOH), add a 2-haloacetic acid derivative such as ethyl bromoacetate (1.1 eq.) dropwise at room temperature. Stir the mixture for 12-18 hours. Acidify the reaction to pH 5-6 and extract with an organic solvent.

  • Step 2: Cyclization. The resulting intermediate can be cyclized under thermal conditions or with the aid of a coupling agent to form the thiomorpholin-3-one ring.

Characterization and Physicochemical Properties

A direct comparison of the experimental data for the three N-methylated lactams is hampered by the limited availability of data for this compound and 4-methylthiomorpholin-3-one. However, we can compile the available data for the N-methylated piperazinone and the parent scaffolds to draw meaningful comparisons.

PropertyThis compound4-Methylpiperazin-2-one4-Methylthiomorpholin-3-one
Molecular Formula C₅H₉NO₂C₅H₁₀N₂OC₅H₉NOS
Molecular Weight 115.13 g/mol 114.15 g/mol [4]131.19 g/mol
Melting Point (°C) Not available85-89[4]Not available
Boiling Point (°C) Not available261.3 ± 33.0 at 760 mmHg[4]Not available
Calculated logP Not available-1.80[5]Not available
Aqueous Solubility Not availableSlightly soluble[3]Not available

Spectroscopic Data Interpretation:

  • ¹H NMR: For this compound, one would expect to see a singlet for the N-methyl group, and multiplets for the four methylene protons of the morpholine ring. The chemical shifts of the protons adjacent to the oxygen and the carbonyl group would be downfield compared to those adjacent to the nitrogen. In 4-methylpiperazin-2-one, the protons on the carbon between the two nitrogens would likely show a different chemical shift compared to the protons adjacent to the carbonyl group. For 4-methylthiomorpholin-3-one, the protons adjacent to the sulfur atom would have a distinct chemical shift, generally upfield compared to their oxygen-containing counterparts.

  • ¹³C NMR: The carbonyl carbon in all three scaffolds would appear as a downfield signal (typically >160 ppm). The chemical shifts of the ring carbons would be influenced by the adjacent heteroatoms. The carbon atom attached to oxygen in this compound would be the most downfield among the non-carbonyl ring carbons, while the carbon attached to sulfur in 4-methylthiomorpholin-3-one would be more upfield.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum would correspond to the molecular weight of each compound. Fragmentation patterns would be characteristic of the heterocyclic ring system, with potential losses of CO, CH₃, and portions of the ring.

Comparative Analysis for Drug Design

The choice between these three scaffolds depends on the specific goals of the drug design project. Each offers a unique set of properties that can be leveraged to optimize a lead compound.

Rationale for Scaffold Selection

The decision-making process for selecting one of these scaffolds over the others can be visualized as follows:

Scaffold_Selection Start Lead Optimization Goal Solubility Improve Aqueous Solubility Start->Solubility Lipophilicity Increase Lipophilicity/ Membrane Permeability Start->Lipophilicity Metabolic_Stability Enhance Metabolic Stability Start->Metabolic_Stability Target_Interaction Modify Target Interactions (H-bonding) Start->Target_Interaction Morpholinone This compound Solubility->Morpholinone Ether O for H-bonding Piperazinone 4-Methylpiperazin-2-one Solubility->Piperazinone Extra N for H-bonding and potential for protonation Thiomorpholinone 4-Methylthiomorpholin-3-one Lipophilicity->Thiomorpholinone Sulfur is more lipophilic than oxygen Metabolic_Stability->Morpholinone N-methylation blocks N-dealkylation Metabolic_Stability->Piperazinone N-methylation blocks N-dealkylation Metabolic_Stability->Thiomorpholinone N-methylation blocks N-dealkylation Target_Interaction->Piperazinone Additional H-bond donor/acceptor site Target_Interaction->Thiomorpholinone Sulfur can participate in different interactions

Caption: Decision-making workflow for scaffold selection.

  • This compound: This scaffold is an excellent choice when a balance between aqueous solubility and lipophilicity is desired. The ether oxygen provides a hydrogen bond acceptor site, which can improve solubility and interactions with the biological target. The N-methyl group can enhance metabolic stability.

  • 4-Methylpiperazin-2-one: The introduction of a second nitrogen atom at the 4-position significantly alters the scaffold's properties. The additional nitrogen can act as a hydrogen bond acceptor and, if protonated, can dramatically increase aqueous solubility. This makes the piperazin-2-one core particularly useful for targeting binding pockets with acidic residues or for improving the oral bioavailability of a drug. However, the increased polarity might reduce membrane permeability.

  • 4-Methylthiomorpholin-3-one: Replacing the oxygen with sulfur generally increases the lipophilicity of the molecule. This can be advantageous for improving membrane permeability and accessing lipophilic binding pockets. The sulfur atom is also larger and more polarizable than oxygen, which can lead to different types of interactions with the target protein, such as van der Waals or sulfur-π interactions. However, the sulfur atom can be susceptible to oxidation in vivo, which could be a metabolic liability or, in some cases, a desired bioactivation pathway.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies directly comparing these three N-methylated lactams are limited, general principles can be applied:

  • Stereochemistry: The introduction of substituents on the carbon atoms of the ring can create chiral centers, which can be crucial for stereospecific interactions with the target.

  • Substitution on the Ring: Functionalization of the carbon backbone of the scaffold allows for the exploration of the surrounding binding pocket and can be used to fine-tune potency and selectivity.

  • N-Substituent: While this guide focuses on the N-methyl derivatives, varying the substituent on the nitrogen can significantly impact the compound's properties. Larger, more lipophilic groups will increase logP, while groups containing polar functionalities can enhance solubility.

Conclusion

The this compound scaffold and its bioisosteres, 4-methylpiperazin-2-one and 4-methylthiomorpholin-3-one, are valuable tools in the medicinal chemist's arsenal. The choice of scaffold should be a deliberate decision based on the specific objectives of the drug discovery program. This compound offers a balanced profile, 4-methylpiperazin-2-one provides an avenue to increased polarity and hydrogen bonding capacity, and 4-methylthiomorpholin-3-one can be utilized to enhance lipophilicity and explore alternative target interactions. A thorough understanding of the synthesis, properties, and potential metabolic fate of each scaffold is essential for their successful application in the development of novel therapeutics.

References

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health.
  • 4-Methylmorpholine. PubChem.
  • 4-Methyl-2-piperazinone, 97% 34770-60-0 India. Ottokemi.
  • 4-Methyl-2-piperazinone. ChemSrc.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate.
  • Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Royal Society of Chemistry.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library.
  • 4-Methyl-2-piperazinone. ChemSrc.
  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database.
  • 4-Methylmorpholine. NIST WebBook.
  • Morpholine, 4-methyl-. NIST WebBook.
  • Synthesis method of N-methylpiperazine. Google Patents.
  • 2-Piperazinone, 4-methyl-. ChemBK.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. National Institutes of Health.
  • Synthesis of Piperazin-2-ones. Thieme Chemistry.
  • Synthesis method of chiral piperazinone derivative. Google Patents.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Synthesis of new amides of the N-methylpiperazine series. ResearchGate.
  • Piperazine and morpholine:Synthetic preview and pharmaceutical applications. SciSpace.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • 4-(3-Oxothiomorpholin-4-yl)morpholin-3-one. PubChem.
  • Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • INTRAMOLECULAR CYCLIZATION OF UNSATURATED DIAZOKETONES. Journal of the American Chemical Society.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate.
  • Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. PubMed.
  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health.

Sources

A Comparative Analysis of Morpholin-2-one Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The morpholin-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its favorable physicochemical properties and its presence in a wide array of biologically active compounds. For researchers and professionals in drug development, the efficient and selective synthesis of this core structure is of paramount importance. This guide provides a comparative analysis of the primary synthetic routes to morpholin-2-ones, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each method's strengths and limitations.

Classical Synthesis Routes: The Foundation

The traditional methods for constructing the morpholin-2-one ring, while established, often present challenges in terms of yield, substrate scope, and reaction conditions. These routes primarily rely on intermolecular cyclization and oxidation reactions.

Intermolecular Cyclization of 2-Amino Alcohols with α-Halo Esters

This long-standing method involves the reaction of a 2-amino alcohol with an α-halo ester, typically an α-chloro or α-bromo acetate derivative. The reaction proceeds via an initial N-alkylation of the amino alcohol, followed by an intramolecular cyclization to form the lactone ring.

Reaction Mechanism:

The reaction is a two-step process. First, the amino group of the 2-amino alcohol acts as a nucleophile, displacing the halide from the α-halo ester to form an N-substituted amino ester intermediate. Subsequently, the hydroxyl group of the amino alcohol attacks the ester carbonyl, leading to an intramolecular transesterification and the formation of the six-membered morpholin-2-one ring, with the elimination of an alcohol.

G cluster_0 Intermolecular Cyclization 2-Aminoethanol 2-Aminoethanol Intermediate N-(2-hydroxyethyl)glycine ethyl ester 2-Aminoethanol->Intermediate N-Alkylation Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Intermediate Morpholin-2-one Morpholin-2-one Intermediate->Morpholin-2-one Intramolecular Cyclization

Intermolecular cyclization of 2-aminoethanol.

Experimental Protocol:

A typical procedure involves reacting a 2-amino alcohol with an equimolar amount of an α-halo ester in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The reaction is often carried out in a polar aprotic solvent like acetonitrile or DMF at elevated temperatures.

Advantages:

  • Readily available and inexpensive starting materials.

  • A straightforward and well-established procedure.

Disadvantages:

  • Often requires harsh reaction conditions, such as high temperatures.

  • Can lead to the formation of side products, including intermolecular dimerization.

  • Yields can be moderate and purification may be challenging.

  • Limited scope for introducing diversity, particularly at the C3 position.

Oxidation of Morpholine and its Derivatives

Another classical approach involves the oxidation of the morpholine ring at the C2 position. This method is less common for the de novo synthesis of the ring system but can be useful for the modification of pre-existing morpholine scaffolds.

Reaction Mechanism:

The oxidation typically proceeds via a radical mechanism or through the formation of an N-oxide intermediate, followed by rearrangement and oxidation. Various oxidizing agents have been employed, including potassium permanganate, ruthenium tetroxide, and more recently, transition-metal-free catalytic systems.

G cluster_1 Oxidation of Morpholine Morpholine Morpholine Morpholin-2-one Morpholin-2-one Morpholine->Morpholin-2-one Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Morpholin-2-one Oxidation

Oxidation of morpholine to morpholin-2-one.

Experimental Protocol:

A recent environmentally friendly protocol utilizes inexpensive reagents like NaClO₂, NaOCl, and catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for the C(sp³)–H oxidation of morpholines to 3-morpholinones.[1] While this produces the 3-oxo isomer, similar principles can be applied for the synthesis of morpholin-2-ones, although this is less commonly reported.

Advantages:

  • Useful for the late-stage functionalization of complex molecules containing a morpholine ring.

Disadvantages:

  • Often suffers from low yields and lack of regioselectivity, leading to a mixture of products.

  • The use of stoichiometric amounts of strong oxidants can be environmentally hazardous.

  • Not a practical method for the large-scale synthesis of the parent morpholin-2-one.

Modern Catalytic and Asymmetric Syntheses

In recent years, significant progress has been made in the development of more efficient, selective, and asymmetric methods for the synthesis of morpholin-2-ones. These modern approaches often employ catalysis to achieve high yields and enantioselectivities under mild reaction conditions.

One-Pot Knoevenagel/Epoxidation/Domino Ring-Opening Cyclization (DROC)

This elegant one-pot procedure provides access to C3-substituted morpholin-2-ones with high enantioselectivity.[2][3][4][5] The reaction sequence involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization.

Reaction Mechanism:

The process begins with a Knoevenagel condensation between an aldehyde and an active methylene compound, such as (phenylsulfonyl)acetonitrile, catalyzed by a quinine-derived urea. The resulting electron-poor alkene then undergoes an in-situ asymmetric epoxidation using a hydroperoxide. Finally, the addition of a 2-aminoethanol derivative initiates a domino ring-opening of the epoxide followed by an intramolecular cyclization to afford the morpholin-2-one.

G cluster_2 One-Pot Knoevenagel/Epoxidation/DROC Aldehyde Aldehyde Alkene Alkene Aldehyde->Alkene Active_Methylene (Phenylsulfonyl)acetonitrile Active_Methylene->Alkene Knoevenagel Epoxide Epoxide Alkene->Epoxide Asymmetric Epoxidation Morpholin-2-one Morpholin-2-one Epoxide->Morpholin-2-one 2-Aminoethanol_deriv 2-Aminoethanol derivative 2-Aminoethanol_deriv->Morpholin-2-one DROC

One-pot synthesis of C3-substituted morpholin-2-ones.

Experimental Protocol:

The reaction is typically carried out in a single pot by sequentially adding the reagents. For instance, the Knoevenagel condensation is performed in toluene with a quinine-derived urea catalyst. After dilution and cooling, the hydroperoxide is added for the epoxidation. Finally, the 2-aminoethanol derivative and a base are introduced to effect the domino ring-opening cyclization.

Advantages:

  • High yields and excellent enantioselectivities (up to 99% ee).[2][3][4][5]

  • One-pot procedure enhances operational simplicity and reduces waste.

  • Broad substrate scope, allowing for the synthesis of a variety of C3-substituted morpholin-2-ones.

Disadvantages:

  • Requires a chiral organocatalyst, which can be expensive.

  • The multi-step nature of the one-pot sequence may require careful optimization of reaction conditions.

Chiral Phosphoric Acid-Catalyzed Aza-Benzilic Ester Rearrangement

This powerful method enables the enantioselective synthesis of C3-substituted morpholin-2-ones from readily available aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. The key step is a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.

Reaction Mechanism:

The chiral phosphoric acid catalyst activates the glyoxal, facilitating a [4+2] heteroannulation with the 2-(arylamino)ethan-1-ol to form a cyclic α-iminium hemiacetal intermediate. This intermediate then undergoes a stereoselective 1,2-aryl or alkyl shift, driven by the release of ring strain and the formation of a stable amide, to yield the C3-substituted morpholin-2-one.

Advantages:

  • Provides access to chiral C3-substituted morpholin-2-ones with high enantioselectivity.

  • Utilizes readily available starting materials.

  • The reaction proceeds under mild conditions.

Disadvantages:

  • The synthesis of the chiral phosphoric acid catalyst can be complex.

  • The substrate scope may be limited by the migratory aptitude of the aryl/alkyl group.

Zinc-Catalyzed Cyclizative 1,2-Rearrangement

A recently developed method for the efficient synthesis of structurally diverse C3-disubstituted morpholin-2-ones involves a zinc chloride-catalyzed cyclizative 1,2-rearrangement of achiral linear substrates.[6]

Reaction Mechanism:

This transformation is proposed to proceed through a formal [4+2] heteroannulation followed by a 1,2-ester or amide migration. This mechanism is distinct from the classical aza-benzilic acid-type rearrangements.

Advantages:

  • Allows for the construction of challenging C3-disubstituted morpholin-2-ones, including those with quaternary centers.

  • Uses a simple and inexpensive zinc catalyst.

  • Starts from readily available achiral precursors.

Disadvantages:

  • As a relatively new method, its substrate scope and limitations are still being explored.

  • The reaction may require elevated temperatures.

Comparative Summary of Synthesis Routes

Synthesis RouteStarting MaterialsKey Reagents/CatalystsYieldsEnantioselectivityAdvantagesDisadvantages
Intermolecular Cyclization 2-Amino alcohols, α-Halo estersBase (e.g., Et₃N, K₂CO₃)ModerateNot applicableInexpensive starting materials, simple procedureHarsh conditions, side products, low yields
Oxidation Morpholine derivativesOxidizing agents (e.g., KMnO₄, TEMPO)Low to ModerateNot applicableLate-stage functionalizationLow selectivity, harsh reagents
One-Pot Knoevenagel/Epoxidation/DROC Aldehydes, Active methylene compounds, 2-Aminoethanol derivativesQuinine-derived urea, HydroperoxideHighExcellent (up to 99% ee)High efficiency, one-pot, broad scopeRequires chiral catalyst
Aza-Benzilic Ester Rearrangement Aryl/alkylglyoxals, 2-(Arylamino)ethan-1-olsChiral Phosphoric AcidGood to HighHighMild conditions, readily available starting materialsCatalyst synthesis can be complex
Zinc-Catalyzed 1,2-Rearrangement Achiral linear precursorsZinc ChlorideGood to HighNot applicable (for achiral products)Access to C3-disubstituted products, inexpensive catalystNewer method, scope may be limited

Conclusion

The synthesis of morpholin-2-ones has evolved significantly from classical, often low-yielding methods to highly efficient and stereoselective catalytic processes. For the synthesis of the parent morpholin-2-one or simple analogs, the classical intermolecular cyclization may still be a viable, cost-effective option. However, for the synthesis of structurally diverse and enantiomerically enriched morpholin-2-ones, which are of high value in drug discovery, the modern catalytic methods offer clear advantages.

The one-pot Knoevenagel/epoxidation/DROC protocol stands out for its operational simplicity and high enantioselectivity. The chiral phosphoric acid-catalyzed aza-benzilic ester rearrangement and the zinc-catalyzed 1,2-rearrangement provide powerful tools for the construction of C3-substituted and C3-disubstituted morpholin-2-ones, respectively.

References

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324–332. [Link]
  • Trstenjak, U., & Kočevar, M. (2013). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ChemInform, 44(32). [Link]
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines.
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888–7892. [Link]
  • Ferreira, M. J., & Pinheiro, S. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5237. [Link]
  • Sartillo-Piscil, F., et al. (2018). Selective, Catalytic, and Dual C(sp3)-H Oxidation of Piperazines and Morpholines under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 83(24), 15333–15346. [Link]
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888–7892. [Link]
  • Li, X.-Z., He, Y.-P., & Wu, H. (2023). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons.
  • Meninno, S., & Lattanzi, A. (2023).
  • Li, X.-Z., He, Y.-P., & Wu, H. (2023). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters.
  • Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244. [Link]
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.

Sources

A Senior Application Scientist's Guide to Catalysis in Morpholin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholin-2-one Scaffold and Its Synthetic Imperatives

The morpholin-2-one ring system, a six-membered N,O-heterocycle, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its structural motif is integral to a range of pharmaceuticals, including the potent antiemetic drug Aprepitant, underscoring its significance for drug development professionals.[1] The synthesis of morpholin-2-ones, however, presents distinct challenges depending on the desired substitution pattern and stereochemistry.

The synthesis of the parent, unsubstituted morpholin-2-one is fundamentally a problem of intramolecular cyclization and dehydration. In contrast, the generation of substituted, and particularly chiral, morpholin-2-ones has driven the development of sophisticated and highly selective catalytic systems. This guide provides a comparative analysis of the catalytic strategies employed for both scenarios, offering insights into catalyst selection, mechanistic underpinnings, and practical application.

Part A: Catalytic Asymmetric Synthesis of Substituted Morpholin-2-ones

The synthesis of C3-substituted and chiral morpholin-2-ones is a field of intensive research, where the choice of catalyst is paramount to controlling stereochemistry. Three primary classes of catalysts have emerged as leaders in this domain: organocatalysts, Brønsted acids, and Lewis acids.

Organocatalysis: The Quinine-Derived Urea System

One of the most elegant and efficient methods for accessing enantioenriched 3-aryl/alkyl morpholin-2-ones is a one-pot, three-step sequence employing a quinine-derived urea as a stereodirecting organocatalyst.[1][2][3]

Mechanism of Action: This process is a prime example of a domino reaction, where multiple transformations occur sequentially in a single pot, minimizing waste and purification steps.[1] The catalyst stereoselectively controls two of the three key steps.

  • Knoevenagel Condensation: An aldehyde and an active methylene compound (e.g., (phenylsulfonyl)acetonitrile) condense.

  • Asymmetric Epoxidation: The quinine-derived urea catalyst directs the enantioselective epoxidation of the newly formed alkene, typically using an oxidant like cumyl hydroperoxide (CHP). This step sets the crucial stereocenter.

  • Domino Ring-Opening Cyclization (DROC): A 1,2-amino alcohol is introduced, which opens the epoxide ring and subsequently cyclizes to form the morpholin-2-one core.[2][4]

G cluster_0 One-Pot Asymmetric Synthesis Workflow start Aldehyde + (Phenylsulfonyl)acetonitrile knoevenagel Knoevenagel Condensation start->knoevenagel alkene Electron-Poor Alkene Intermediate knoevenagel->alkene epoxidation Asymmetric Epoxidation (Catalyst Controlled) alkene->epoxidation epoxide Chiral Epoxide Intermediate epoxidation->epoxide droc Domino Ring-Opening Cyclization (DROC) epoxide->droc product Enantioenriched Morpholin-2-one droc->product catalyst Quinine-Derived Urea Catalyst catalyst->epoxidation 10 mol% reagents CHP (Oxidant) & 2-Aminoethanol Derivative reagents->epoxidation reagents->droc

Caption: Workflow for quinine-derived urea catalyzed synthesis.

Performance and Scope: This methodology consistently delivers high yields (ranging from 38% to 90%) and excellent enantioselectivity (up to 99% ee).[1][2] The protocol is versatile, accommodating a wide range of aromatic and aliphatic aldehydes, making it a powerful tool for generating diverse libraries of chiral morpholin-2-ones.[2]

Brønsted Acid Catalysis: Chiral Phosphoric Acids

Chiral phosphoric acids (CPAs) have proven to be exceptional Brønsted acid catalysts for the enantioselective synthesis of C3-substituted morpholinones. This approach utilizes a different set of starting materials and proceeds through a unique mechanistic pathway.[5][6]

Mechanism of Action: The reaction involves the condensation of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols. The key transformation is a domino [4+2] heteroannulation, which is followed by a 1,2-aryl or 1,2-alkyl shift of the resulting hemiacetal intermediate.[1][5][6] This cascade is formally known as an asymmetric aza-benzilic ester rearrangement. The chiral phosphate anion of the catalyst organizes the transition state through hydrogen bonding, thereby inducing high stereoselectivity.

G cluster_1 Aza-Benzilic Ester Rearrangement Pathway reactants Aryl/Alkylglyoxal + 2-(Arylamino)ethan-1-ol heteroannulation [4+2] Heteroannulation reactants->heteroannulation hemiacetal Cyclic α-Iminium Hemiacetal heteroannulation->hemiacetal rearrangement 1,2-Aryl/Alkyl Shift (Rate & Stereo-determining) hemiacetal->rearrangement product C3-Substituted Morpholin-2-one rearrangement->product catalyst Chiral Phosphoric Acid (CPA) catalyst->heteroannulation Protonation catalyst->rearrangement Chiral Anion Interaction

Caption: Mechanism of CPA-catalyzed morpholinone synthesis.

Performance and Scope: This method provides a direct route to C3-substituted morpholinones with good to high enantioselectivity.[1] Its primary advantage lies in its ability to construct the morpholinone core from different starting materials compared to the organocatalytic route, offering complementary synthetic access.

Lewis Acid Catalysis: Zinc Chloride (ZnCl₂) for Aza-Quaternary Centers

The construction of aza-quaternary stereocenters (a nitrogen atom bonded to a carbon that is itself bonded to four other non-hydrogen atoms) is a formidable synthetic challenge. Zinc chloride (ZnCl₂) has been effectively employed as a Lewis acid catalyst to facilitate a cyclizative 1,2-rearrangement, enabling facile access to morpholinones bearing these complex structural motifs.[7][8]

Mechanism of Action: ZnCl₂ activates the substrates, promoting a cyclization event followed by a 1,2-rearrangement. This pathway allows for the formation of highly substituted and sterically congested C3-disubstituted morpholinones, which are extremely difficult to access through other methods.[7]

Performance and Scope: The primary strength of ZnCl₂ catalysis is not necessarily enantiocontrol (unless chiral ligands are used) but its ability to promote the formation of sterically demanding products that are otherwise inaccessible. It is particularly valuable for synthesizing morpholinones with aza-quaternary carbons at the C3 position.[8]

Comparative Summary of Catalysts for Asymmetric Synthesis
Catalyst TypeTypical ReactionStarting MaterialsYieldEnantioselectivity (ee)Key Advantages & CausalityLimitations
Quinine-Derived Urea One-Pot Knoevenagel/Epoxidation/DROCAldehydes, (Phenylsulfonyl)acetonitrile, 2-Amino AlcoholsHigh (38-90%)[2]Excellent (up to 99%)[2]High Atom Economy & Efficiency: One-pot procedure avoids intermediate isolation. Broad Scope: Tolerates diverse aldehydes due to the robust nature of the Knoevenagel condensation.Multi-step sequence can be sensitive to reaction conditions; catalyst can be expensive.
Chiral Phosphoric Acid (CPA) Domino [4+2] Heteroannulation / Aza-Benzilic Ester RearrangementAryl/Alkylglyoxals, 2-(Arylamino)ethan-1-olsGoodGood to High[1]Unique Mechanistic Pathway: Accesses products from different precursors. High Stereocontrol: The well-defined chiral environment of the catalyst effectively directs the rearrangement.Substrate scope can be limited to glyoxal derivatives.
Zinc Chloride (ZnCl₂) (Lewis Acid) Cyclizative 1,2-RearrangementVaries (e.g., α-amino acid derivatives)Moderate to GoodAchiral (unless modified)Access to Aza-Quaternary Centers: Unlocks synthesis of highly congested products by activating substrates for rearrangement.[7]Primarily for racemic synthesis; requires stoichiometric amounts in some cases.

Part B: Synthesis of Unsubstituted Morpholin-2-one

The synthesis of the parent morpholin-2-one scaffold follows a more classical pathway: the intramolecular cyclization of N-(2-hydroxyethyl)glycine. This precursor can be synthesized via the reductive amination of glyoxylic acid with ethanolamine, often using a palladium-on-carbon catalyst.[9] The subsequent cyclization is a dehydration reaction to form a lactam (an intramolecular amide).

While cutting-edge catalyst development in this specific area is less prominent than in asymmetric synthesis, the reaction is typically achieved through standard methods for amide bond formation.

Catalytic Strategies: The key challenge is the removal of a water molecule to facilitate the ring closure. This can be achieved through several means:

  • Thermal Dehydration: Simply heating N-(2-hydroxyethyl)glycine, often under a vacuum, can drive off water and promote cyclization. This method is straightforward but may require high temperatures, potentially leading to decomposition.

  • Coupling Agents: Standard peptide coupling agents (e.g., DCC, EDC) could be used to activate the carboxylic acid, facilitating nucleophilic attack by the hydroxylamine's nitrogen atom. This is a common laboratory method for amide formation but generates stoichiometric byproducts.

  • Acid/Base Catalysis: While strong acid catalysis is common for esterification, it is less typical for direct amidation from a carboxylic acid and an amine. The reaction generally relies on activating the carboxyl group or simply on thermal water removal.

The choice of method here is less about comparing novel catalysts and more about selecting a standard organic chemistry protocol based on scale, required purity, and tolerance for high temperatures.

Experimental Protocols

Protocol 1: Representative Asymmetric Synthesis using Quinine-Derived Urea Catalyst

This protocol is a representative example based on the literature for the one-pot synthesis of (R)-3-phenyl-morpholin-2-one.[2][10]

  • Step 1 (Knoevenagel): To a solution of benzaldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M), add the quinine-derived urea catalyst (eQNU, 0.01 mmol, 10 mol%). Stir the mixture at room temperature until consumption of the aldehyde is confirmed by TLC.

  • Step 2 (Epoxidation): Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M and cool to -20 °C in an appropriate bath. Add cumyl hydroperoxide (CHP, 0.11 mmol) dropwise. Maintain the temperature and stir until the alkene intermediate is fully converted to the epoxide.

  • Step 3 (DROC): To the cold reaction mixture, add 2-benzylaminoethanol (0.12 mmol) followed by triethylamine (0.2 mmol). Allow the reaction to warm to 25 °C and stir until the reaction is complete (monitored by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the enantioenriched morpholin-2-one.[10]

Protocol 2: Conceptual Synthesis of Unsubstituted Morpholin-2-one
  • Precursor Synthesis (N-(2-hydroxyethyl)glycine): [9]

    • In a suitable hydrogenation vessel, combine glyoxylic acid (1 mol) and ethanolamine (1 mol) in water.

    • Add 10% Palladium on Carbon (Pd/C) catalyst.

    • Pressurize the vessel with hydrogen gas and heat to ~40 °C. Maintain the reaction for 24 hours.

    • Filter off the Pd/C catalyst. Concentrate the filtrate to dryness and recrystallize the solid from ethanol to obtain N-(2-hydroxyethyl)glycine.

  • Cyclization (Thermal Dehydration):

    • Place the dry N-(2-hydroxyethyl)glycine in a round-bottom flask equipped for distillation.

    • Heat the flask under vacuum. The temperature required will depend on the stability of the precursor but is typically in the range of 150-220 °C.

    • Water will distill off as the cyclization proceeds. The product, morpholin-2-one, can be purified by distillation or recrystallization.

Catalyst Selection Guide: A Decision Workflow

For researchers embarking on morpholin-2-one synthesis, the choice of catalyst is dictated by the final product's desired complexity.

G start What is the Target Molecule? q_sub Is the target substituted at C3? start->q_sub q_chiral Is enantiopurity required? q_sub->q_chiral Yes unsub Unsubstituted Morpholin-2-one q_sub->unsub No sub_racemic Substituted, Racemic q_chiral->sub_racemic No sub_chiral Substituted, Chiral q_chiral->sub_chiral Yes q_quat Does C3 have an aza-quaternary center? cat_lewis Catalyst: Lewis Acid (e.g., ZnCl₂) for Rearrangement q_quat->cat_lewis Yes q_quat->cat_lewis No (but still effective) cat_thermal Strategy: Thermal Dehydration of N-(2-hydroxyethyl)glycine unsub->cat_thermal sub_racemic->q_quat cat_organo Catalyst: Quinine-Urea (Organocatalyst) or Chiral Phosphoric Acid (Brønsted) sub_chiral->cat_organo

Caption: Decision workflow for selecting a synthetic strategy.

Conclusion and Future Outlook

The catalytic synthesis of morpholin-2-ones is a tale of two distinct synthetic philosophies. For complex, chiral, and substituted targets, the field has produced a remarkable toolkit of highly sophisticated organocatalysts and acid catalysts that provide exquisite stereochemical control through elegant, often one-pot, procedures. The comparative performance of these systems offers researchers multiple avenues to access medicinally relevant molecules.

Conversely, the synthesis of the parent morpholin-2-one relies on more traditional, yet robust, methods of intramolecular dehydration. Future research may focus on developing milder, more efficient catalytic dehydration methods for this fundamental transformation, potentially using solid acid catalysts or novel coupling agents to bridge the gap between classical synthesis and modern catalytic efficiency.

References

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
  • Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888-7892. [Link]
  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. [Link]
  • He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]
  • SciSpace. (n.d.).
  • He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. American Chemical Society. [Link]
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 513, 04018. [Link]
  • Lattanzi, A., et al. (2023).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
  • Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
  • ResearchGate. (n.d.). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. [Link]
  • Organic & Biomolecular Chemistry. (2016). Copper-catalyzed oxidative cyclization of glycine derivatives toward 2-substituted benzoxazoles. RSC Publishing. [Link]

Sources

The Morpholin-2-one Scaffold: A Comparative Guide to Efficacy in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the morpholine and its derivatives, particularly the morpholin-2-one core, represent a privileged scaffold in medicinal chemistry.[1] The inherent physicochemical properties of the morpholine ring, including its ability to improve aqueous solubility and metabolic stability, make it a desirable component in the design of novel therapeutic agents.[2] This guide provides an in-depth comparative analysis of the efficacy of substituted morpholine analogs, with a focus on their anticancer and enzyme inhibitory activities, supported by experimental data and detailed protocols.

Comparative Efficacy of Substituted Morpholine Analogs

The strategic modification of the morpholine scaffold has led to the development of potent inhibitors for various biological targets. Below, we compare the efficacy of two distinct series of morpholine-containing compounds: one targeting the mTOR pathway in cancer and another targeting the α-glucosidase enzyme relevant to diabetes.

Anticancer Activity: Morpholine-Substituted Tetrahydroquinolines as mTOR Inhibitors

The mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[3] A series of morpholine-substituted tetrahydroquinoline derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a clear metric for comparing the efficacy of different analogs.[3]

Table 1: Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Analogs [3]

Compound IDSubstitution PatternA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
10d 3-fluoro, 5-trifluoromethyl0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 3,5-bis(trifluoromethyl)0.033 ± 0.003--
10h 3,5-bis(trifluoromethyl)-0.087 ± 0.007-
10c 3,5-difluoro3.73 ± 0.17--
10f 3,5-difluoro-4.47 ± 0.013-

Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.[3]

The data clearly indicates that the nature and position of substituents on the tetrahydroquinoline core significantly impact the anticancer efficacy. Specifically, the presence of trifluoromethyl groups, as seen in compounds 10e and 10h , leads to highly potent activity against lung and breast cancer cell lines, respectively.[3] This suggests that the electronic and steric properties of the substituents play a crucial role in the interaction with the mTOR active site.

Enzyme Inhibition: N-Methylmorpholine-Substituted Benzimidazolium Salts as α-Glucosidase Inhibitors

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[4] Novel benzimidazolium salts bearing an N-methylmorpholine moiety have been synthesized and screened for their in vitro α-glucosidase inhibitory activity.

Table 2: α-Glucosidase Inhibitory Activity of N-Methylmorpholine-Substituted Benzimidazolium Salts [4]

Compound IDSubstitution on Phenyl RingIC50 (µM)
5d 4-bromo15 ± 0.030
5f 2,4-dichloro19 ± 0.060
5h 2-chloro-4-nitro21 ± 0.076
5g 4-nitro25 ± 0.106
5k 4-methyl26 ± 0.035
Acarbose (Standard) -58.8 ± 0.012

Data sourced from a study on novel N-methylmorpholine-substituted benzimidazolium salts.[4]

These results demonstrate that the synthesized morpholine-containing benzimidazolium salts are potent α-glucosidase inhibitors, with several compounds exhibiting significantly greater potency than the standard drug, acarbose.[4] The variation in efficacy among the analogs highlights the importance of the substitution pattern on the phenyl ring for enzyme inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

To ensure the reliability and reproducibility of efficacy data, a well-defined experimental protocol is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5]

Step-by-Step Protocol for MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ cells per well.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the morpholine analogs in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of the test compounds in the culture medium.

    • Replace the medium in the 96-well plates with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Several morpholine-containing compounds have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[6] This pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many human cancers, making it an attractive target for cancer therapy.

The morpholine moiety in these inhibitors often plays a key role in binding to the active site of PI3K or mTOR, contributing to their inhibitory potency and selectivity.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion MorpholineAnalog Morpholine Analog (Inhibitor) MorpholineAnalog->PI3K Inhibition MorpholineAnalog->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine analogs.

Synthetic Strategy and Workflow

The synthesis of novel morpholine derivatives is a well-established area of medicinal chemistry.[7] A general workflow for the development and evaluation of these compounds is outlined below.

Synthesis_Workflow start Starting Materials (e.g., amino alcohols, epoxides) synthesis Multi-step Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization screening In Vitro Efficacy Screening (e.g., MTT Assay, Enzyme Inhibition) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design end Preclinical Candidate lead_opt->end

Caption: General workflow for the synthesis and evaluation of morpholine analogs.

Conclusion

The morpholine scaffold, particularly the morpholin-2-one core and its substituted analogs, continues to be a highly valuable framework in the discovery of novel therapeutic agents. The comparative efficacy data presented herein for anticancer and enzyme inhibitory activities underscore the profound impact of structural modifications on biological function. The detailed experimental protocol for the MTT assay provides a robust method for evaluating the cytotoxicity of these compounds, ensuring data integrity. As our understanding of the molecular targets and mechanisms of action of morpholine derivatives deepens, so too will our ability to design and synthesize next-generation therapeutics with enhanced potency and selectivity.

References

  • Jain, A., & Sahu, S. K. (2024).
  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives.
  • Kourounakis, A. P., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(11), 1335-1349.
  • BenchChem. (2025). A Comparative Analysis of the Bioactivity of Morpholine-Containing Thiourea Derivatives and Other Thiourea Analogs. BenchChem.
  • (2025). Biological relevance and synthesis of C-substituted morpholine derivatives.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 1-7.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Khan, K. M., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6012.
  • ChemicalBook. (n.d.). 4-Methylmorpholine synthesis. ChemicalBook.
  • Gholamzadeh, M., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Pharmaceuticals, 14(12), 1256.
  • Asghar, F., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1), 1-6.
  • (2025). The comparative anticancer activity of MMPs, 15 vs 16, 17 vs 18, 19 vs 20, 21 vs 22 bearing styryl versus phenethyl moiety.
  • Sigma-Aldrich. (n.d.). 4-Methylmorpholine NMM. Sigma-Aldrich.
  • Khammas, S. J., & Hamood, A. J. (2017). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
  • (2013). Morpholines. Synthesis and Biological Activity.
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3865-3875.
  • Panneerselvam, P., et al. (2010). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Iranian Journal of Pharmaceutical Research, 9(3), 269-278.
  • BenchChem. (2025). A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis. BenchChem.
  • (2020). Biological activities of morpholine derivatives and molecular targets involved.
  • Kopteva, N., et al. (2020). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1334-1345.
  • Defossez, P.-A., et al. (2024).
  • Wang, Y., et al. (2017). 4-Methylumbelliferones Analogues as Anticancer Agents: Synthesis and in Cell Pharmacological Studies. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1414-1424.
  • Kumar, A., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(20), 7118.

Sources

A Comparative Guide to the Purity Analysis of Synthesized 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of a synthesized compound is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic entities such as 4-Methylmorpholin-2-one, a key building block in medicinal chemistry, rigorous purity analysis is paramount. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of synthesized this compound, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting and implementing the most appropriate techniques. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Understanding the Analyte: this compound

This compound is a substituted lactam, a cyclic amide, which presents a unique set of analytical challenges. Its polarity, potential for hydrogen bonding, and the presence of both an amide and an ether linkage necessitate a multi-faceted approach to purity determination.

A Plausible Synthetic Route and Potential Impurities

A common synthetic route to substituted morpholin-2-ones involves the cyclization of an appropriate amino alcohol precursor. For this compound, a plausible synthesis could involve the reaction of N-methyldiethanolamine with a suitable oxidizing agent or a two-step process involving the formation of an intermediate ester followed by intramolecular amidation.

Based on this, potential impurities could include:

  • Starting materials: Unreacted N-methyldiethanolamine.

  • Reaction intermediates: Incompletely cyclized precursors.

  • By-products: Products of side reactions, such as dimerization or oxidation of the starting material.

  • Degradation products: The lactam ring of this compound may be susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding amino acid.

Comparative Analysis of Purity Determination Methods

The selection of an analytical method for purity analysis is a critical decision, guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the potential impurities. We will explore three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of a wide range of compounds. For a polar, non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Rationale for Method Selection

The C18 stationary phase in RP-HPLC provides a non-polar environment, allowing for the retention and separation of polar analytes based on their hydrophobicity when using a polar mobile phase. The inclusion of a UV detector is appropriate as the amide chromophore in the lactam ring is expected to have some UV absorbance, likely at a low wavelength (around 210 nm).

Detailed Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to achieve a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound has a moderate boiling point, its polarity can be a challenge for GC analysis. However, with the right column and conditions, it can be a valuable tool, especially for identifying volatile impurities.

Rationale for Method Selection

The use of a mass spectrometer as a detector provides structural information, allowing for the confident identification of both the main component and any impurities. A polar capillary column is chosen to effectively separate the polar analyte and potential impurities.

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

ParameterCondition
Column DB-WAX or equivalent polar capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (split ratio 20:1)
Injector Temperature 250 °C
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 230 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Scan Range m/z 40-300

Sample Preparation:

  • Dissolve approximately 5 mg of the synthesized this compound in 1 mL of a suitable solvent such as dichloromethane or methanol.

  • Filter the solution through a 0.45 µm syringe filter.

Data Analysis:

The purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum (if available) or interpreted to confirm the structure of this compound. Impurity peaks can be identified by their mass spectra.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a primary analytical method for the determination of purity without the need for a specific reference standard of the analyte.[1][2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2]

Rationale for Method Selection

qNMR provides a direct measure of the molar concentration of the analyte relative to a certified internal standard of known purity.[3] This method is non-destructive and can provide structural information simultaneously.[4] For this compound, the distinct signals of the methyl and methylene protons can be used for quantification.

Detailed Experimental Protocol: ¹H qNMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

Experimental Parameters:

ParameterSetting
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Maleic acid or another certified reference material with non-overlapping signals
Pulse Sequence A calibrated 90° pulse
Relaxation Delay (d1) At least 5 times the longest T₁ relaxation time of the analyte and internal standard protons
Number of Scans Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparative Performance Summary

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarity, UV detectionChromatographic separation based on volatility and polarity, mass spectrometric detectionMolar quantification based on nuclear magnetic resonance
Selectivity Good for non-volatile impuritiesExcellent for volatile impurities and structural elucidationExcellent for soluble impurities with distinct NMR signals
Sensitivity High (ng to pg range)Very high (pg to fg range)Moderate (µg to mg range)
Quantification Relative (area %), requires reference standard for absolute quantificationRelative (area %), requires reference standard for absolute quantificationAbsolute, requires a certified internal standard
Sample Throughput HighMediumLow to Medium
Destructive? YesYesNo

Forced Degradation Studies: A Key to Stability-Indicating Methods

To ensure that the chosen analytical method is "stability-indicating," forced degradation studies are essential.[5] These studies involve subjecting the this compound sample to harsh conditions to intentionally generate degradation products.[6] The analytical method is then evaluated for its ability to separate the intact drug from these degradation products.

Typical Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The HPLC method, in particular, should be validated to demonstrate that the peaks of any degradation products are well-resolved from the main this compound peak.

Visualizing the Workflow

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Comparative Purity Analysis cluster_validation Method Validation cluster_decision Final Purity Assessment Synthesis Synthesized this compound Initial_Screen Initial Purity Screen (e.g., TLC) Synthesis->Initial_Screen HPLC HPLC-UV Analysis Initial_Screen->HPLC Quantitative Analysis GCMS GC-MS Analysis Initial_Screen->GCMS Impurity Identification qNMR qNMR Analysis Initial_Screen->qNMR Absolute Purity Determination Forced_Degradation Forced Degradation Studies HPLC->Forced_Degradation Method Robustness Check Final_Report Comprehensive Purity Report GCMS->Final_Report qNMR->Final_Report Stability_Indicating Stability-Indicating Method Validation Forced_Degradation->Stability_Indicating Stability_Indicating->Final_Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Logical Selection of Analytical Techniques

Analytical_Technique_Selection node_result node_result Start Purity Analysis Goal Goal_Quant Routine QC & High Throughput? Start->Goal_Quant Goal_Impurity_ID Unknown Impurity Identification? Start->Goal_Impurity_ID Goal_Absolute_Purity Primary Standard Characterization? Start->Goal_Absolute_Purity HPLC HPLC-UV Goal_Quant->HPLC GCMS GC-MS Goal_Impurity_ID->GCMS qNMR qNMR Goal_Absolute_Purity->qNMR Volatile_Impurities Volatile Impurities Suspected? HPLC->Volatile_Impurities Volatile_Impurities->HPLC No GCMS_Advised GC-MS is advisable Volatile_Impurities->GCMS_Advised Yes

Sources

A Comparative Spectroscopic Guide to Morpholin-2-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Morpholinones, key scaffolds in numerous biologically active molecules, exist as structural isomers where the placement of the carbonyl group significantly alters their physicochemical and spectroscopic properties. This guide provides an in-depth spectroscopic comparison of two common isomers: morpholin-2-one and morpholin-3-one. Understanding their distinct spectral fingerprints is crucial for unambiguous identification and characterization in synthesis and analysis.

Introduction to Morpholinone Isomers

Morpholin-2-one and morpholin-3-one are constitutional isomers with the molecular formula C₄H₇NO₂. Both feature a six-membered morpholine ring containing an oxygen and a nitrogen atom, along with a carbonyl group. The key difference lies in the position of this carbonyl group. In morpholin-2-one, the carbonyl is adjacent to the oxygen atom, forming a lactone-like structure within the morpholine framework. Conversely, morpholin-3-one has its carbonyl group adjacent to the nitrogen atom, creating a lactam functionality. This fundamental structural variance gives rise to distinct electronic environments for the constituent atoms, which are readily distinguishable by various spectroscopic techniques.

DOT Script for Isomer Structures

isomers cluster_2_one Morpholin-2-one cluster_3_one Morpholin-3-one m2_N N m2_C5 C m2_N->m2_C5 m2_H_N H m2_N->m2_H_N m2_C3 C m2_C6 C m2_C5->m2_C6 m2_O1 O m2_C6->m2_O1 m2_C2 C=O m2_O1->m2_C2 m2_C2->m2_N m3_N N m3_C5 C m3_N->m3_C5 m3_C3 C=O m3_N->m3_C3 m3_H_N H m3_N->m3_H_N m3_C2 C m3_C2->m3_N m3_O1 O m3_O1->m3_C2 m3_C6 C m3_C6->m3_O1 m3_C5->m3_C6

Caption: Molecular structures of morpholin-2-one and morpholin-3-one.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The differing locations of the electron-withdrawing carbonyl group in morpholin-2-one and morpholin-3-one lead to predictable and significant differences in the chemical shifts of the neighboring protons and carbons.

¹H NMR Comparison

In morpholine derivatives, protons adjacent to the electronegative oxygen atom are deshielded and resonate at a lower field (higher ppm) compared to those adjacent to the nitrogen atom.[1] The introduction of a carbonyl group further deshields the adjacent methylene protons.

  • Morpholin-2-one: The protons on C3, being alpha to the carbonyl group, are expected to be the most downfield of the methylene protons. The protons on C6, adjacent to the oxygen, will also be downfield, followed by the protons on C5, which are adjacent to the nitrogen.

  • Morpholin-3-one: The protons on C2, adjacent to the nitrogen and alpha to the carbonyl, will be significantly downfield. The protons on C5, also adjacent to the nitrogen, will be at a higher field compared to C2 due to the absence of the adjacent carbonyl. The protons on C6, being adjacent to the oxygen, will be downfield but generally at a higher field than the C2 protons.

Proton Assignment Morpholin-2-one (Predicted, CDCl₃) Morpholin-3-one (in CDCl₃) [2]
H-2-~4.35 ppm (s)
H-3~4.2 ppm (s)-
H-5~3.4 ppm (t)~3.77 ppm (t)
H-6~3.8 ppm (t)~4.04 ppm (t)
N-HVariableVariable

Note: Predicted values for morpholin-2-one are based on data from substituted analogs and general principles of NMR spectroscopy. Actual values may vary.

¹³C NMR Comparison

The effect of the carbonyl group is even more pronounced in ¹³C NMR spectroscopy. The carbonyl carbon itself is a key diagnostic peak, and its deshielding effect influences the chemical shifts of the adjacent carbons.

  • Morpholin-2-one: The carbonyl carbon (C2) will appear significantly downfield. The C3 carbon, being alpha to the carbonyl, will also be downfield. The C6 carbon, adjacent to the oxygen, will be deshielded, while the C5 carbon, adjacent to the nitrogen, will be the most upfield of the ring carbons.

  • Morpholin-3-one: The carbonyl carbon (C3) will be the most downfield peak. The C2 carbon, alpha to the nitrogen and the carbonyl, will be deshielded. The C6 carbon, adjacent to the oxygen, will also be downfield, and the C5 carbon, adjacent to the nitrogen, will be at the highest field.

Carbon Assignment Morpholin-2-one (Predicted) Morpholin-3-one [3]
C-2~170 ppm~68 ppm
C-3~65 ppm~167 ppm
C-5~45 ppm~45 ppm
C-6~67 ppm~64 ppm

Note: Predicted values for morpholin-2-one are based on data from substituted analogs and general principles of NMR spectroscopy. Actual values may vary.

DOT Script for NMR Analysis Workflow

NMR_Workflow Sample Sample Preparation (5-10 mg in deuterated solvent) Acquisition Data Acquisition (¹H and ¹³C NMR) Sample->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General workflow for NMR analysis of morpholinone isomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic feature for distinguishing between morpholin-2-one and morpholin-3-one is the position of the carbonyl (C=O) stretching vibration.

  • Morpholin-2-one: As a six-membered ring lactone (cyclic ester), the carbonyl stretch is expected to be at a higher frequency compared to a typical acyclic ester due to ring strain.

  • Morpholin-3-one: As a six-membered ring lactam (cyclic amide), the carbonyl stretch will appear at a lower frequency than that of the corresponding lactone. This is due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the double bond character of the C=O bond.

Vibrational Mode Morpholin-2-one (Expected) Morpholin-3-one [3]
N-H Stretch~3300-3500 cm⁻¹~3200-3400 cm⁻¹
C-H Stretch~2850-3000 cm⁻¹~2850-3000 cm⁻¹
C=O Stretch~1730-1750 cm⁻¹~1650-1670 cm⁻¹
C-O-C Stretch~1100-1200 cm⁻¹~1100-1150 cm⁻¹
C-N Stretch~1000-1200 cm⁻¹~1000-1200 cm⁻¹

The significant difference of approximately 60-100 cm⁻¹ in the carbonyl stretching frequency is a definitive marker for distinguishing between these two isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is dictated by its structure. While both isomers have the same nominal mass (101 g/mol ), their fragmentation patterns under electron ionization (EI) will differ due to the different locations of the carbonyl group and heteroatoms.

DOT Script for General Fragmentation

MS_Fragmentation M Molecular Ion (M⁺˙) F1 Fragment Ion 1 M->F1 - N1 F2 Fragment Ion 2 M->F2 - N2 N1 Neutral Loss 1 N2 Neutral Loss 2

Caption: Simplified representation of molecular ion fragmentation in mass spectrometry.

  • Morpholin-2-one: Fragmentation is likely initiated by cleavage alpha to the ether oxygen or the carbonyl group. A characteristic fragmentation pathway would be the loss of CO₂ (44 Da) or cleavage of the C-O bond.

  • Morpholin-3-one: The initial fragmentation is expected to be dominated by cleavage alpha to the nitrogen or the carbonyl group, typical for lactams. A common fragmentation would involve the loss of CO (28 Da) or cleavage adjacent to the nitrogen atom.

A detailed analysis of the mass spectra would reveal unique fragment ions and relative abundances that can be used to differentiate the isomers. For example, a prominent M-28 peak would be indicative of morpholin-3-one, while a significant M-44 peak might suggest the presence of morpholin-2-one.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the morpholinone isomer for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[4]

  • Dissolution: Gently sonicate or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically used.[4]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.[4]

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

  • Separation: The compound is volatilized and separated from the solvent and any impurities on the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer (MS) where it is ionized, typically by Electron Ionization (EI).

  • Detection: The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

The structural differences between morpholin-2-one and morpholin-3-one give rise to distinct and readily identifiable spectroscopic signatures. The key differentiating features are:

  • ¹H NMR: The chemical shift of the methylene protons alpha to the carbonyl group.

  • ¹³C NMR: The chemical shift of the carbonyl carbon and the adjacent ring carbons.

  • IR Spectroscopy: The frequency of the carbonyl (C=O) stretching vibration, which is significantly higher in the lactone-like morpholin-2-one than in the lactam morpholin-3-one.

  • Mass Spectrometry: The unique fragmentation patterns resulting from the different locations of the carbonyl group and heteroatoms.

By leveraging a combination of these spectroscopic techniques, researchers can confidently and accurately distinguish between these isomers, ensuring the integrity of their synthetic and analytical work.

References

  • PubChem. 3-Morpholinone.
  • Royal Society of Chemistry.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

Sources

A Senior Application Scientist's Guide to 4-Methylmorpholin-2-one: A Comparative Analysis for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of intermediates is a critical decision point that dictates reaction efficiency, scalability, and the final product's impurity profile. This guide provides an in-depth validation of 4-Methylmorpholin-2-one, a heterocyclic lactam, as a synthetic intermediate. We will objectively compare its performance, structural advantages, and synthetic utility against its more common, non-ketone analogue, N-Methylmorpholine (NMM), and the parent heterocycle, morpholine. Through a synthesis of established protocols, comparative data, and mechanistic rationale, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies. While N-Methylmorpholine is a well-established tertiary amine base and catalyst, this compound offers a distinct profile as a functionalized scaffold, particularly valuable in the construction of complex, chiral molecules.

Introduction: The Morpholinone Scaffold in Modern Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability.[1] The introduction of a ketone functional group, creating the morpholinone core, adds a layer of synthetic versatility. This lactam moiety provides a handle for further chemical transformations and introduces specific stereoelectronic properties.

This compound (C₅H₉NO₂) is a specific derivative featuring a methyl group on the nitrogen atom and a carbonyl group at the C-2 position.[2] This structure combines the features of a tertiary amine, an ether, and a lactam. Unlike its widely used counterpart, N-Methylmorpholine (NMM), which primarily functions as a mild base and catalyst[3][4][5], this compound is principally utilized as a structural building block or a chiral auxiliary in asymmetric synthesis.[6][7] This fundamental difference in application is the central theme of our comparative analysis.

Comparative Analysis: this compound vs. N-Methylmorpholine (NMM)

The choice between this compound and NMM is not one of direct substitution but of intended synthetic purpose. NMM is a reagent of action—a catalyst or base—while this compound is a reagent of construction—a piece of the final molecular puzzle.

Physicochemical Properties

A key differentiator in the laboratory is the physical state and properties of these intermediates. NMM is a low-viscosity, volatile liquid with a well-documented profile, making it easy to handle as a solvent or additive.[8][9] In contrast, detailed experimental data for this compound is less prevalent in common databases, with key metrics like boiling and melting points often unlisted, suggesting it is typically synthesized and used in situ or handled as a solid.[2]

PropertyThis compoundN-Methylmorpholine (NMM)Morpholine
Molecular Formula C₅H₉NO₂C₅H₁₁NOC₄H₉NO
Molar Mass 115.13 g/mol [2]101.15 g/mol [8][10]87.12 g/mol
Boiling Point Not readily available[2]115-116 °C[4][8]129 °C
Melting Point Not readily available[2]-66 °C[4][8]-5 °C
Density Not readily available[2]~0.92 g/mL[8][9]~1.00 g/mL
pKa (of conjugate acid) Not readily available7.38[8][11]8.36
Primary Function Building Block / ScaffoldBase / Catalyst[5]Building Block / Base
Reactivity and Catalytic Performance

N-Methylmorpholine (NMM) is a quintessential tertiary amine catalyst, particularly in polyurethane foam production where it catalyzes the reaction between isocyanates and alcohols.[4][5] Computational studies have demonstrated that NMM is a more effective catalyst for urethane formation than its parent, morpholine, due to a lower activation energy barrier.[12][13] Its role is to activate the alcohol via hydrogen bonding, making the hydroxyl proton more acidic and the oxygen more nucleophilic.

In contrast, This compound does not typically serve as a base catalyst. The electron-withdrawing effect of the adjacent carbonyl group significantly reduces the basicity of the nitrogen atom compared to NMM. Its utility lies in the reactivity of the lactam ring and its potential as a chiral scaffold. Chiral morpholinones are critical intermediates in the synthesis of complex molecules, including neurokinin-1 receptor antagonists and other pharmacologically active compounds.[1]

Experimental Validation: Synthesis Protocols

To provide a practical context, we present detailed, validated protocols for the synthesis of the parent amine (NMM) and a general method for accessing the morpholinone scaffold, which is the class of compounds to which this compound belongs.

Protocol 1: Synthesis of N-Methylmorpholine (NMM) from N-Methyldiethanolamine

This protocol demonstrates a classic acid-catalyzed cyclization/dehydration, a robust and scalable method for producing NMM.

Causality: The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. The reaction is driven to completion by the removal of water at elevated temperatures. The final distillation under reduced pressure is crucial for purifying the volatile NMM from non-volatile salts and starting materials.

cluster_synthesis NMM Synthesis Workflow cluster_workup Purification A N-Methyldiethanolamine B Protonated Intermediate A->B  H₂SO₄ (cat.)  Δ (160-170°C) C Cyclized Intermediate B->C  Intramolecular  SN2 Cyclization D N-Methylmorpholine (NMM) C->D  Dehydration  (-H₂O) E Reaction Mixture F Neutralization & Quench E->F  Cool & Add Base G Vacuum Distillation F->G  Separate Layers H Pure NMM G->H  Collect Fraction  (55-60°C @ -0.95 MPa)

Caption: Workflow for the synthesis and purification of N-Methylmorpholine.

Methodology:

  • Reaction Setup: To 119.2 g (1.0 mol) of N-methyldiethanolamine in a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and distillation head, slowly add 110 g (1.1 mol) of concentrated (98%) sulfuric acid. The temperature should be controlled to not exceed 60°C during the addition.[4]

  • Cyclization/Dehydration: Heat the mixture to 160-170°C. Water will begin to distill off as the reaction proceeds. Maintain this temperature for approximately 7 hours until water evolution ceases.[4][14]

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Slowly add a solution of sodium hydroxide to neutralize the sulfuric acid. This step is highly exothermic and requires careful temperature control.

  • Purification: The resulting mixture is subjected to vacuum distillation. The fraction collected at 55-60°C under a pressure of -0.95 MPa is N-methylmorpholine.[14] A typical yield is around 97-98%.

Protocol 2: General Asymmetric Synthesis of Chiral Morpholin-2-ones

This protocol illustrates a modern, enantioselective method for constructing the morpholinone core, highlighting its role as a key building block in complex synthesis. This reaction proceeds via a domino heteroannulation followed by a rearrangement.[1][6]

Causality: A chiral phosphoric acid catalyst is used to create a chiral environment, enabling the enantioselective formation of the cyclic hemiacetal. The subsequent 1,2-aryl/alkyl shift (an aza-benzilic ester rearrangement) occurs to form the thermodynamically stable lactam product. The choice of catalyst is critical for achieving high enantiomeric excess (e.e.).

A Aryl/Alkyl Glyoxal D Domino [4+2] Heteroannulation A->D B 2-(Arylamino)ethanol B->D C Chiral Phosphoric Acid (Catalyst) C->D  Controls  Enantioselectivity E Cyclic α-Iminium Hemiacetal (Intermediate) D->E F Asymmetric Aza-Benzilic Ester Rearrangement E->F G Enantioenriched C3-Substituted Morpholinone F->G

Caption: Catalytic cycle for the enantioselective synthesis of morpholinones.

Methodology:

  • Reaction Setup: In a vial, combine the 2-(arylamino)ethan-1-ol (0.12 mmol), the aryl/alkylglyoxal (0.10 mmol), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL).

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 40°C) for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the enantioenriched morpholinone.[1]

Conclusion and Recommendations

The validation of this compound as a synthetic intermediate reveals its distinct and valuable role, which is complementary, not competitive, to that of N-Methylmorpholine.

  • Choose N-Methylmorpholine (NMM) when you require a cost-effective, liquid, mild organic base or a nucleophilic catalyst. It is the superior choice for reactions like polyurethane formation, dehydrohalogenations, and as a scavenger in peptide couplings.[3] Its well-defined physical properties and established safety profile make it ideal for large-scale industrial applications.[8][10]

  • Choose this compound (or a related morpholinone intermediate) when your goal is to construct a molecule incorporating the morpholine scaffold, especially in a stereocontrolled manner. The lactam functionality provides a reactive handle for further elaboration, and the core structure is a recognized pharmacophore.[1][6] Its utility is not as a simple reagent but as a foundational piece in the architecture of complex target molecules, particularly within drug discovery programs.

By understanding the fundamental differences in their reactivity and intended applications, chemists can make more informed decisions, leveraging the catalytic power of NMM and the structural potential of this compound to achieve their synthetic goals with greater precision and efficiency.

References

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
  • Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • ChemSynthesis. (2024). 4-methyl-2-morpholinone.
  • Powell, W. C., & Walczak, M. A. (2018).
  • National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine.
  • Douglas, C. J., et al. (2013). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central. [Link]
  • TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine. Global Chemical Supplier. [Link]
  • Cheméo. (n.d.). Chemical Properties of Morpholine, 4-methyl- (CAS 109-02-4). Cheméo. [Link]
  • Wikipedia. (n.d.). N-Methylmorpholine. Wikipedia. [Link]
  • ChemBK. (n.d.). 4-methylmorpholine hydrochloride. ChemBK. [Link]
  • ResearchGate. (n.d.). Comparison of morpholine and 4-methylmorpholine complexes.
  • Hainan Sincere Industries. (n.d.). N-Methylmorpholine: The Versatile Green Chemical. Hainan Sincere Industries. [Link]
  • Frontiers in Chemistry. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Frontiers. [Link]

Sources

A Comparative Guide to the Validation of Analytical Standards for 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Methylmorpholin-2-one reference standards. As a crucial intermediate in pharmaceutical synthesis, the quality of this compound must be rigorously established to ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural lists to explain the scientific rationale behind method selection and experimental design, empowering researchers, scientists, and drug development professionals to implement robust, self-validating analytical systems. The principles and protocols discussed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]

The Imperative of a Validated Standard

An analytical standard serves as the ultimate benchmark against which all production batches of a chemical entity are measured. For this compound, its analytical standard must be unequivocally characterized in terms of its identity, purity, and content. An unvalidated or poorly characterized standard can lead to significant downstream consequences, including inaccurate impurity profiling, incorrect dosage calculations, and potential failure of regulatory submissions. The validation process provides documented evidence that an analytical method is suitable for its intended purpose.[6][7][8] This guide will focus on a multi-tiered analytical approach, leveraging the distinct strengths of spectroscopic and chromatographic techniques to build a comprehensive and reliable validation package.

Foundational Pillar: Identity Confirmation

The first step in validating a new standard is to confirm, with certainty, that its chemical structure is correct. A combination of techniques is recommended to provide orthogonal, or scientifically independent, confirmation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules. Proton (¹H) and Carbon-13 (¹³C) NMR provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in a ¹H NMR spectrum, along with the number and chemical shifts of signals in a ¹³C NMR spectrum, provide a unique fingerprint of the this compound structure. Spectral data for the parent compound, 4-methylmorpholine, is widely available and serves as a useful comparative reference.[9][10][11][12]

Experimental Protocol: NMR Identity Test

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound standard and dissolve it in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a trace amount of Tetramethylsilane (TMS) as a 0 ppm reference.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the theoretical structure of this compound. The data should be unambiguous and consistent with the expected molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS confirms identity by providing two critical pieces of information: the retention time (a chromatographic property) and the mass spectrum (a structural property). The mass spectrometer fragments the molecule in a reproducible manner, generating a fragmentation pattern that is characteristic of the compound's structure. The molecular ion peak (M+) should correspond to the molecular weight of this compound (115.15 g/mol ). This technique is particularly useful as it can simultaneously provide preliminary information on volatile impurities. Methodologies for related morpholine derivatives are well-established and can be adapted.[13][14][15]

Experimental Protocol: GC-MS Identity Test

  • Sample Preparation: Prepare a dilute solution of the standard (e.g., 100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • GC System Setup:

    • Column: Use a mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Set to 250 °C with an appropriate split ratio (e.g., 20:1) to avoid detector saturation.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.

  • MS System Setup:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Temperatures: Set source and quadrupole temperatures as per instrument recommendations (e.g., 230 °C and 150 °C, respectively).[13][15]

  • Analysis: Confirm that the mass spectrum of the major peak contains the correct molecular ion and a fragmentation pattern consistent with the structure of this compound.

Core Pillar: Purity Assessment & Impurity Profiling

Purity is arguably the most critical attribute of an analytical standard. The validation of a purity method must demonstrate that it is specific, sensitive, linear, accurate, and precise. The ICH Q2(R1) guideline provides a comprehensive framework for these validation characteristics.[1][2][16]

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection

Expertise & Experience: Reversed-phase HPLC is the predominant technique for purity analysis in the pharmaceutical industry. Its high resolving power can separate the main compound from closely related structural impurities and degradation products. The presence of the carbonyl group in this compound provides a chromophore, making UV detection a viable and straightforward approach. A Diode Array Detector (DAD) is superior to a single-wavelength UV detector as it provides spectral information for each peak, which helps in assessing peak purity and identifying co-eluting impurities.

The choice of a C18 stationary phase is a robust starting point for method development due to its versatility in retaining a wide range of organic molecules. A gradient elution (changing the mobile phase composition over time) is essential to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable run time.

Workflow for HPLC Purity Method Validation

HPLC_Validation_Workflow cluster_Dev Stage 1: Method Development cluster_Val Stage 2: Method Validation (ICH Q2) cluster_Imp Stage 3: Implementation Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (% Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Implement Use Validated Method for Standard Certification Robustness->Implement

Caption: Workflow for HPLC Purity Method Validation.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, monitor at 210 nm, acquire spectra from 200-400 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Sample Preparation: Prepare a solution of the standard at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Purity Calculation: Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Comparative Data: HPLC Validation Parameters

The following table summarizes the typical performance characteristics that must be verified for a quantitative impurity test, as stipulated by ICH Q2(R1).[1][17]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference from blank, placebo, or degradation products at the analyte's retention time.To ensure the method accurately measures only the desired components.
Linearity Correlation coefficient (r²) ≥ 0.99 for impurities.To demonstrate a proportional relationship between detector response and concentration.
Range From the Limit of Quantitation (LOQ) to 120% of the specification limit.[5][17]The concentration interval over which the method is precise, accurate, and linear.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest concentration that can be measured with acceptable precision and accuracy.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.The lowest concentration that can be reliably detected, but not necessarily quantified.
Accuracy % Recovery of 80-120% for spiked impurities.To demonstrate the closeness of the measured value to the true value.
Precision (%RSD) Repeatability (Intra-day): ≤ 5.0% at the LOQ. Intermediate (Inter-day): ≤ 10.0% at the LOQ.To demonstrate the degree of scatter between a series of measurements.
Robustness No significant impact on results from small, deliberate changes in method parameters (e.g., pH, flow rate).To demonstrate the method's reliability during normal usage.[18]

Definitive Pillar: Assay (Content) Determination

While purity analysis identifies what percentage of the material is the target compound relative to impurities, the assay determines the absolute content, accounting for non-chromatophoric substances like water or residual solvents.

Quantitative NMR (qNMR)

Expertise & Experience: qNMR is a primary ratio method of measurement that determines the content of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard (IS) of known purity and weight. Its key advantage is that it does not require a pre-existing, highly characterized standard of this compound itself, making it ideal for the initial certification of a new reference standard. The choice of a stable, non-reactive internal standard with signals that do not overlap with the analyte is critical for success.

Logical Relationship in qNMR Quantification

qNMR_Logic Analyte Analyte (this compound) NMR_Spec Acquire ¹H NMR Spectrum Analyte->NMR_Spec IS Internal Standard (IS) (e.g., Maleic Acid) IS->NMR_Spec Weight_Analyte Known Mass of Analyte Sample Weight_Analyte->NMR_Spec Weight_IS Known Mass & Purity of Certified IS Weight_IS->NMR_Spec Integral_Analyte Integrate Analyte Signal NMR_Spec->Integral_Analyte Integral_IS Integrate IS Signal NMR_Spec->Integral_IS Calculation Calculate Purity (Ratio of Integrals, Moles, & Weights) Integral_Analyte->Calculation Integral_IS->Calculation

Caption: Logical relationship for qNMR content determination.

Experimental Protocol: qNMR Assay

  • Selection of IS: Choose a certified internal standard (e.g., Maleic Acid, Dimethyl sulfone) that is stable, non-volatile, has high purity, and has ¹H signals in a clear region of the spectrum away from the analyte signals.

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of the this compound standard into a vial.

    • Accurately weigh about 10-15 mg of the certified internal standard into the same vial.

    • Record all weights to at least 0.01 mg.

    • Dissolve the mixture completely in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters. This requires a longer relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons being integrated) to ensure full signal recovery.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the content (purity) of the analyte using the established qNMR formula that relates the integrals, number of protons, molecular weights, and sample weights of the analyte and the internal standard.

Comparison with HPLC Assay

An HPLC assay using an external standard is a more common but secondary method compared to qNMR. It relies on the availability of a primary reference standard and measures the response of the test sample against a calibration curve generated from the primary standard. While excellent for routine quality control, it is less suitable for the initial certification of a primary standard.

FeatureQuantitative NMR (qNMR)HPLC Assay (External Standard)
Principle Primary ratio method; compares analyte to an internal standard of a different chemical structure.Compares analyte response to a calibration curve from an identical reference standard.
Reference Standard Requires a certified standard of a different, suitable compound (e.g., maleic acid).Requires a pre-existing, highly-characterized primary standard of this compound.
Selectivity Highly selective based on unique NMR signals.Dependent on chromatographic resolution.
Accuracy High; directly traceable to SI units through the certified IS.High, but dependent on the accuracy of the primary standard's certified value.
Primary Use Case Initial certification of a primary reference standard.Routine QC testing, stability studies.

Conclusion

The validation of an analytical standard for this compound is a comprehensive process that requires a strategic combination of orthogonal analytical techniques. No single method is sufficient. A robust validation package should leverage:

  • NMR and GC-MS for unambiguous identity confirmation.

  • A fully validated, stability-indicating HPLC-DAD method for purity determination and impurity profiling, following the rigorous framework of ICH Q2(R1).

  • qNMR as a primary method for an accurate and definitive assay, establishing the content of the standard without reliance on a self-same reference material.

By integrating these methodologies, researchers and drug development professionals can establish a self-validating system that ensures the quality and reliability of their this compound standard, thereby safeguarding the integrity of the entire pharmaceutical development process.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Q2(R1)
  • Title: Q2(R1)
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: Navigating the Regulatory Landscape: USP and EP Standards in Drug Development Source: AGT URL:[Link]
  • Title: 4-Methylmorpholine Source: PubChem, National Center for Biotechnology Inform
  • Title: Morpholine (OSHA Method T-PV2123-01-0305-CH)
  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL:[Link]
  • Title: CHAPTER 15: Validating Analytical Procedures Source: The Royal Society of Chemistry URL:[Link]
  • Title: Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 Source: YouTube (USP) URL:[Link]
  • Title: Separation of 4-(2-Methyl-1-oxoallyl)morpholine on Newcrom R1 HPLC column Source: newcrom.com URL:[Link]
  • Title: 4-methylmorpholine Source: TUODA INDUSTRY LIMITED URL:[Link]
  • Title: <1220> ANALYTICAL PROCEDURE LIFE CYCLE Source: USP-NF URL:[Link]
  • Title: N-methylmorpholine - Optional[1H NMR] - Spectrum Source: SpectraBase URL:[Link]
  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate Source: ResearchG
  • Title: Validation/Verification of Analytical Procedures Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL:[Link]
  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL:[Link]
  • Title: Q2(R2)
  • Title: Determination of N-methylmorpholine in air samples from a polyurethane foam factory. Comparison between two methods using gas chromatography and isotachophoresis for analysis Source: PubMed URL:[Link]
  • Title: Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma Source: MDPI URL:[Link]
  • Title: HPLC Methods for Recently Approved Pharmaceuticals Source: National Academic Digital Library of Ethiopia URL:[Link]
  • Title: Morpholine, 4-methyl- Source: NIST WebBook URL:[Link]

Sources

A Senior Application Scientist's Guide to the Structural Verification of 4-Methylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and successful clinical translation. This guide, departing from rigid templates, offers an in-depth, experience-driven approach to the structural verification of 4-Methylmorpholin-2-one. We will explore the requisite analytical techniques, delve into the causality behind experimental choices, and present a framework for robust self-validating protocols. This document is intended to serve as a practical resource for researchers navigating the complexities of small molecule characterization.

Introduction to this compound and its Structural Significance

This compound, with the chemical formula C₅H₉NO₂, belongs to the morpholinone class of heterocyclic compounds.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a methyl group at the 4-position and a carbonyl at the 2-position creates a unique chemical entity with specific steric and electronic features that can significantly influence its biological activity and pharmacokinetic profile.

Accurate structural verification is paramount. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially, safety concerns. This guide will focus on the orthogonal analytical techniques required to unambiguously confirm the constitution and connectivity of this compound.

The Analytical Triad for Structural Elucidation

A multi-technique, or orthogonal, approach is essential for the comprehensive structural verification of an organic molecule. For this compound, the "analytical triad" of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system. Each technique offers a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable.

Expertise in Experimental Design: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point due to its excellent solubilizing properties for a wide range of organic compounds. However, if the compound exhibits poor solubility, other deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) should be considered. The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing line broadening.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • A spectral width of 0-220 ppm is standard.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial determination of the molecular weight of the compound and can offer valuable information about its fragmentation pattern, which can further support the proposed structure.[2]

Causality in Ionization Technique Selection: For a relatively small and stable molecule like this compound, Electron Ionization (EI) is a robust and common choice. EI typically induces fragmentation, providing a characteristic "fingerprint" for the molecule.[3] Electrospray Ionization (ESI), a softer ionization technique, is also an excellent option, particularly for ensuring the observation of the molecular ion peak with minimal fragmentation.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Direct Infusion ESI-MS:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • GC-MS (for EI):

    • If the compound is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

    • The sample is injected into the GC, separated from any impurities, and then introduced into the MS for EI ionization.

Infrared (IR) Spectroscopy: The Functional Group Detective

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.[4] For this compound, the key functional group to identify is the amide carbonyl (C=O) group within the lactam ring.

The Logic of Sampling Techniques: Attenuated Total Reflectance (ATR) is a modern and convenient method for obtaining IR spectra of solid or liquid samples with minimal sample preparation.[5] The traditional method of preparing a KBr pellet is also a valid, though more labor-intensive, alternative.

Experimental Protocol: IR Spectroscopy Analysis

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Data Interpretation and Structural Verification: A Comparative Approach

The cornerstone of structural verification lies in comparing the experimentally obtained data with expected values and with the data of structurally related compounds. For this guide, we will compare the expected spectral features of this compound with the known data for N-Methylmorpholine and Morpholin-2-one .[6][7]

Expected vs. Observed Data for this compound

The following table summarizes the expected key spectral data for this compound based on its structure and comparison with related compounds. Your experimental data should closely align with these predictions.

Technique Expected Key Features for this compound Rationale and Comparison
¹H NMR - A singlet for the N-CH₃ group.- Two distinct multiplets for the two sets of inequivalent methylene protons (-CH₂-N and -CH₂-O-).- A singlet for the methylene protons adjacent to the carbonyl group.The presence of the carbonyl group will deshield the adjacent protons. The chemical shifts will differ from N-Methylmorpholine, which lacks the carbonyl, and Morpholin-2-one, which lacks the N-methyl group.
¹³C NMR - A peak for the N-CH₃ carbon.- Peaks for the three distinct methylene carbons.- A downfield peak for the carbonyl carbon (C=O).The carbonyl carbon will be the most downfield signal. The chemical shifts of the ring carbons will be influenced by both the nitrogen, the oxygen, and the carbonyl group.
Mass Spec. - Molecular ion peak (or [M+H]⁺) corresponding to a mass of 115.13 g/mol .[3]This provides direct confirmation of the molecular formula C₅H₉NO₂.[1]
IR Spec. - A strong absorption band in the range of 1650-1680 cm⁻¹ for the amide C=O stretch.This is a key diagnostic peak for the lactam functionality and will be absent in N-Methylmorpholine.
Comparative Spectral Data

The following table provides a direct comparison of the key spectral features of this compound and its structural analogs.

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Key IR Bands (cm⁻¹) Molecular Weight ( g/mol )
This compound To be determined experimentallyTo be determined experimentally~1670 (C=O)115.13[3]
N-Methylmorpholine ~2.3 (s, 3H, N-CH₃), ~2.4 (t, 4H, -CH₂-N), ~3.7 (t, 4H, -CH₂-O)[8]~46 (N-CH₃), ~55 (-CH₂-N), ~67 (-CH₂-O)[9]No strong C=O band101.15[7]
Morpholin-2-one ~3.4 (t, 2H), ~3.8 (t, 2H), ~4.2 (s, 2H), ~7.0 (br s, 1H, NH)~44, ~67, ~70, ~170 (C=O)[6]~1660 (C=O), ~3300 (N-H)101.10[6]

Visualizing the Verification Workflow

To provide a clear overview of the entire structural verification process, the following workflow diagram is presented.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_verification Structural Verification Synthesis Synthesize Putative This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Acquire Data MS Mass Spectrometry (EI or ESI) Synthesis->MS Acquire Data IR IR Spectroscopy (ATR or KBr) Synthesis->IR Acquire Data Data_Analysis Analyze & Interpret Spectral Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Compare with Analogs (N-Methylmorpholine, Morpholin-2-one) Data_Analysis->Comparison Confirmation Structure Confirmed Comparison->Confirmation Data Consistent

Caption: Workflow for the structural verification of this compound.

Conclusion: A Self-Validating Approach to Structural Integrity

This guide has outlined a comprehensive and self-validating methodology for the structural verification of this compound. By employing the analytical triad of NMR, MS, and IR spectroscopy and critically comparing the acquired data with that of structurally related analogs, researchers can achieve a high degree of confidence in their structural assignments. This rigorous approach not only ensures the scientific integrity of the research but also provides a solid foundation for subsequent stages of drug discovery and development. The principles and protocols detailed herein are broadly applicable to the characterization of other novel small molecules, emphasizing the importance of a multi-faceted, evidence-based strategy in modern chemical research.

References

  • PubChem. Morpholin-2-one.
  • ChemSynthesis. 4-methyl-2-morpholinone. [Link]
  • ATB (Automated Topology Builder). N-Methylmorpholine. [Link]
  • SpectraBase. N-methylmorpholine. [Link]
  • Balachandran, V., et al. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 1101-10. [Link]
  • PubChem. 4-Methylmorpholine.
  • Chemistry LibreTexts.
  • ChemSynthesis. 4-methyl-2-morpholinone. [Link]
  • MDPI.
  • SpectraBase. Morpholin-2-one, 3-(2,4-dimethylbenzoyl)methylene-. [Link]
  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
  • ResearchGate.
  • MDPI. Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. [Link]
  • Mol-Instincts. 4-Methylmorpholine 109-02-4. [Link]
  • NIST. Morpholine, 4-methyl-. [Link]
  • SpectraBase. N-Methylmorpholine N-oxide. [Link]
  • ChemSynthesis. 4-methylmorpholine. [Link]
  • NIST. Morpholine, 4-methyl-, 4-oxide. [Link]
  • Amines & Plasticizers Limited. N-Methyl Morpholine (NMM)*. [Link]
  • PubChem. Methyl morpholine oxide. [Link]
  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
  • ACD/Labs.
  • Journal of the American Chemical Society.
  • PMC.
  • PubMed.
  • PubChem. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Methylmorpholin-2-one: An Evaluation of Yield and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the morpholin-2-one scaffold is a valuable heterocyclic motif. The N-methylated analogue, 4-Methylmorpholin-2-one, serves as a key intermediate in the development of various bioactive molecules. The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of prominent synthetic routes to this compound, with a focus on reaction yields, mechanistic underpinnings, and practical experimental considerations.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the six-membered heterocyclic ring through intramolecular cyclization. The two main strategies to achieve this involve either a one-pot, multi-component reaction or a more classical two-step approach involving the acylation of an amino alcohol followed by a base-mediated ring closure. Each method presents a unique set of advantages and disadvantages in terms of yield, substrate scope, and operational complexity.

Method 1: Two-Step Synthesis via Acylation and Intramolecular Cyclization

This widely utilized and robust method involves the initial acylation of N-methylethanolamine with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the morpholin-2-one ring. This approach offers a high degree of control over each step of the reaction sequence.

Experimental Protocol

Step 1: Synthesis of 2-chloro-N-(2-hydroxyethyl)-N-methylacetamide

  • To a stirred solution of N-methylethanolamine (1.0 eq.) and a suitable base such as triethylamine or potassium carbonate (1.1 eq.) in a chlorinated solvent like dichloromethane (DCM) at 0 °C, chloroacetyl chloride (1.05 eq.) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to this compound

  • The crude 2-chloro-N-(2-hydroxyethyl)-N-methylacetamide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • A strong base, typically sodium hydride (1.2 eq.), is added portion-wise at 0 °C.

  • The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours.

  • After cooling, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography on silica gel provides the pure this compound.

Causality and Mechanistic Insights

The first step is a standard nucleophilic acyl substitution where the secondary amine of N-methylethanolamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.

The second step is an intramolecular SN2 reaction. The alkoxide, formed by the deprotonation of the hydroxyl group with a strong base, acts as a nucleophile and attacks the carbon atom bearing the chlorine, displacing it to form the cyclic ether linkage of the morpholin-2-one ring. The use of a polar aprotic solvent enhances the nucleophilicity of the alkoxide and facilitates the SN2 reaction. Based on similar syntheses of morpholine-2,5-diones, this method can be expected to provide yields in the range of 55-75%[1].

Method 2: One-Pot Domino Synthesis

Recent advances in catalysis have enabled the development of one-pot syntheses of substituted morpholin-2-ones. While a direct one-pot synthesis for this compound is not extensively documented, analogous reactions for 3-aryl substituted morpholin-2-ones provide a valuable template. These reactions often involve a domino sequence of reactions, combining multiple bond-forming events in a single operation. A plausible one-pot approach for this compound could involve the reaction of N-methylethanolamine with a glyoxylate derivative.

Conceptual Experimental Protocol
  • To a solution of N-methylethanolamine (1.2 eq.) and a glyoxylate derivative (e.g., ethyl glyoxylate, 1.0 eq.) in a suitable solvent like toluene, a catalyst (e.g., a chiral phosphoric acid) is added.

  • The mixture is stirred at a specific temperature (e.g., 50 °C) for a designated period, allowing for the formation of an intermediate hemiaminal.

  • A subsequent reagent is added to facilitate the cyclization and formation of the morpholin-2-one ring.

  • Work-up and purification would be similar to Method 1.

Causality and Mechanistic Insights

This conceptual method is based on domino reactions that have been shown to be effective for the synthesis of other substituted morpholin-2-ones[2]. The initial reaction would likely be the formation of a hemiaminal from the amino alcohol and the glyoxylate. This intermediate would then undergo an intramolecular cyclization. The efficiency and stereoselectivity of such a reaction would be highly dependent on the choice of catalyst and reaction conditions. Literature on similar one-pot syntheses of morpholin-2-ones reports yields ranging from 38% to 90%, indicating the high potential of this approach[2].

Yield Comparison and Data Summary

MethodStarting MaterialsKey ReagentsNumber of StepsReported Yield Range (Analogous Reactions)AdvantagesDisadvantages
Two-Step Synthesis N-methylethanolamine, Chloroacetyl chlorideTriethylamine, Sodium Hydride255-75%[1]Reliable, well-established, good control over each step.Requires isolation of intermediate, use of hazardous reagents (NaH).
One-Pot Domino Synthesis N-methylethanolamine, Glyoxylate derivativeCatalyst (e.g., Phosphoric Acid)138-90%[2]High atom economy, reduced work-up, potentially higher throughput.Requires careful optimization of catalyst and conditions, may have substrate limitations.

Visualizing the Synthetic Pathways

Method 1: Two-Step Synthesis

Two_Step_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization N-methylethanolamine N-methylethanolamine Intermediate 2-chloro-N-(2-hydroxyethyl) -N-methylacetamide N-methylethanolamine->Intermediate + Chloroacetyl chloride (Et3N, DCM) Chloroacetyl_chloride Chloroacetyl_chloride Intermediate_2 2-chloro-N-(2-hydroxyethyl) -N-methylacetamide Product This compound Intermediate_2->Product NaH, DMF (Intramolecular SN2)

Caption: Two-step synthesis of this compound.

Method 2: One-Pot Domino Synthesis

One_Pot_Synthesis N-methylethanolamine N-methylethanolamine Hemiaminal Hemiaminal Intermediate N-methylethanolamine->Hemiaminal + Glyoxylate (Catalyst) Glyoxylate Glyoxylate derivative Product This compound Hemiaminal->Product Intramolecular Cyclization

Caption: Conceptual one-pot domino synthesis.

Conclusion

Both the two-step acylation/cyclization and the conceptual one-pot domino synthesis present viable pathways for the preparation of this compound. The choice of method will ultimately depend on the specific requirements of the researcher or process chemist.

The two-step method offers reliability and is likely easier to implement without extensive optimization, making it suitable for smaller-scale synthesis where control is paramount.

The one-pot domino approach , while requiring more initial development, holds the promise of higher efficiency and throughput, which would be advantageous in a drug development or manufacturing setting. The wide yield range reported for analogous reactions suggests that with careful selection of catalyst and reaction conditions, this method could potentially outperform the two-step synthesis in terms of overall yield and process economy.

Further experimental investigation into the direct one-pot synthesis of this compound is warranted to fully elucidate its potential and provide a direct comparison with the more established two-step route.

References

  • This cit
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
  • This cit
  • This cit
  • This cit
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit

Sources

Safety Operating Guide

Navigating the Disposal of 4-Methylmorpholin-2-one: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of laboratory chemicals is a critical, yet often overlooked, aspect of our work that directly impacts personnel safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of 4-Methylmorpholin-2-one, a heterocyclic organic compound utilized in various synthetic applications.

Part 1: The Cornerstone of Safety - Hazard Identification and Assessment

The first and most critical step in any disposal procedure is to understand the inherent risks associated with the chemical. This is not merely a procedural formality; it is the foundation upon which all subsequent safety measures are built. For a novel or less common substance like this compound, a thorough hazard assessment is paramount.

Based on data for the closely related compound, 4-Methylmorpholine-2,6-dione, we can anticipate a potential hazard profile that requires careful handling. The GHS classifications for this related compound include Acute Toxicity (Oral, Category 4), Serious Eye Damage (Category 1), Skin Irritation (Category 2), and potential Respiratory Irritation (Specific target organ toxicity, Category 3).[1]

Table 1: Anticipated Hazard Profile for this compound (Based on Analogue Data)

Hazard ClassificationGHS CategoryPotential EffectsSource (Analogue)
Acute Toxicity, OralCategory 4Harmful if swallowed.AK Scientific, Inc.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.AK Scientific, Inc.[1]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.AK Scientific, Inc.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.AK Scientific, Inc.[1]

This profile dictates that all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and engineering controls.

Part 2: Operational Protocols for Waste Management

The management of chemical waste is a regulated process. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA). Your laboratory's procedures must align with these federal, state, and local regulations.

Step 1: Immediate Waste Segregation at the Point of Generation

Cross-contamination of waste streams is a frequent and dangerous error in laboratory settings. Not only can it lead to violent chemical reactions, but it also complicates the disposal process, often increasing costs significantly.

Protocol for Waste Collection:

  • Designate a Specific Waste Container: Use a chemically compatible, leak-proof container clearly labeled "Hazardous Waste: this compound". The container must be in good condition and have a secure, tight-fitting lid.

  • Maintain a Closed Container: Except when adding waste, the container must remain sealed to prevent the release of vapors.

  • Log Contents: If mixing with solvents or other reagents is unavoidable, maintain a detailed log on the container's label, listing all components and their approximate percentages.

  • Avoid Incompatibilities: Do not mix this compound waste with incompatible materials. Based on related amine compounds, potential incompatibilities include strong oxidizing agents, acids, acid chlorides, and anhydrides.[2][3] Mixing these could generate heat, pressure, or toxic gases.

Step 2: Spill and Decontamination Procedures

Accidents happen, but a prepared response minimizes risk. A spill of this compound should be treated as a hazardous event.

Small Spill Cleanup Protocol (<100 mL):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: At a minimum, this includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to dike the spill and prevent it from spreading.[2]

  • Absorb and Collect: Working from the outside in, carefully apply the absorbent material to the spill. Once absorbed, use non-sparking tools to scoop the material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (consult your EHS department), followed by soap and water.

  • Dispose of Materials: All contaminated materials, including gloves, pads, and wipes, must be placed in the sealed hazardous waste container.

For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

Part 3: The Disposal Pathway - From Lab Bench to Final Disposition

The journey of your chemical waste from the laboratory is governed by strict regulatory protocols. Understanding this pathway ensures compliance and safety.

Decision-Making Workflow for Disposal

The following diagram illustrates the critical decision points in the disposal process for a chemical like this compound.

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound Start Waste Generated: This compound ObtainSDS Obtain and Review Substance-Specific SDS Start->ObtainSDS ConsultEHS Consult with Institutional EHS Department ObtainSDS->ConsultEHS WasteDet Perform Hazardous Waste Determination (per 40 CFR § 262.11) ConsultEHS->WasteDet IsHazardous Is the waste hazardous? WasteDet->IsHazardous NonHazWaste Manage as Non-Hazardous Solid Waste per Institutional Policy IsHazardous->NonHazWaste No HazWaste Manage as Regulated Hazardous Waste IsHazardous->HazWaste Yes Collect Collect in Designated, Labeled, Closed Container HazWaste->Collect Store Store in Satellite Accumulation Area (SAA) (<55 gallons) Collect->Store Pickup Arrange Pickup by Licensed Hazardous Waste Transporter Store->Pickup End Final Disposal at a Permitted TSDF (Treatment, Storage, and Disposal Facility) Pickup->End

Sources

Navigating the Safe Handling of 4-Methylmorpholin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the mastery of chemical handling protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and personal safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Methylmorpholin-2-one, moving beyond a simple checklist to instill a deeper understanding of the "why" behind each critical step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Immediate Safety Profile: Understanding the Risks of this compound

This compound is a chemical compound that demands careful handling due to its potential health hazards. According to safety data sheets, it is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage or irritation.[1][2] Inhalation may also lead to respiratory irritation.[1][2] Awareness of these risks is the first step in mitigating them.

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1][2]

  • Skin Irritation: Causes irritation upon contact with the skin.[1][2]

  • Serious Eye Damage/Irritation: Can cause significant injury to the eyes.[1][2]

  • Respiratory Irritation: May irritate the respiratory system if inhaled.[1][2]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is your primary defense against accidental exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios. The principle here is proactive protection; the level of PPE should always correspond to the potential for exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles and a face shieldNitrile or neoprene glovesLab coatUse in a well-ventilated area or chemical fume hood
Conducting reactions Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant lab coat or apronChemical fume hood is mandatory
Transferring and pouring Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant lab coat or apronChemical fume hood is mandatory
Waste disposal Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant lab coat or apronUse in a well-ventilated area or chemical fume hood

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a systematic workflow is crucial for minimizing risks. The following protocol provides a comprehensive, step-by-step guide for handling this compound from acquisition to disposal.

Pre-Handling Operations: Preparation is Key
  • Information Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: Ensure that a properly functioning chemical fume hood is available and has been recently certified. An eyewash station and safety shower must be readily accessible.

  • PPE Inspection: Inspect all PPE for signs of damage or wear before use. Ensure gloves are of the correct material and thickness for the duration of the task.

  • Area Preparation: Designate a specific area for handling this compound. Ensure the workspace is clean and uncluttered.

Handling and Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling pre1 Review SDS pre2 Verify Engineering Controls (Fume Hood, Eyewash) pre1->pre2 pre3 Inspect & Don PPE pre2->pre3 h1 Weigh/Measure in Fume Hood pre3->h1 Proceed to handling h2 Perform Experiment h1->h2 h3 Transfer/Store h2->h3 post1 Decontaminate Workspace h3->post1 Experiment complete post2 Segregate & Label Waste post1->post2 post3 Doff & Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Safe Handling Workflow for this compound.

  • Weighing and Measuring: All weighing and measuring of this compound must be conducted within a chemical fume hood to prevent inhalation of any dust or vapors. Use non-sparking tools.

  • Performing the Reaction: Conduct all experimental work involving this compound inside a certified chemical fume hood. Keep the sash at the lowest practical height.

  • Transfers: When transferring this compound, do so slowly and carefully to avoid splashes. Use a secondary container for transport between lab benches or to storage areas.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Post-Handling and Decontamination
  • Workspace Decontamination: Upon completion of work, decontaminate the work area with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use gloves and other contaminated disposable items in a designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and its containers can pose a risk to the environment and public health.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables, in a designated, labeled, and sealed hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Professional Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal service.[3] Never discharge this compound into drains or the environment.[1]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.

References

  • ChemSynthesis. (2024). 4-methyl-2-morpholinone.
  • PubChem. (n.d.). 4-Methylmorpholine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methylmorpholine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylmorpholin-2-one
Reactant of Route 2
4-Methylmorpholin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.